molecular formula C11H11NO2 B185682 Ethyl indole-3-carboxylate CAS No. 776-41-0

Ethyl indole-3-carboxylate

Cat. No.: B185682
CAS No.: 776-41-0
M. Wt: 189.21 g/mol
InChI Key: XOUHVMVYFOXTMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl indole-3-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUHVMVYFOXTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289769
Record name Ethyl indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

776-41-0
Record name 1H-Indole-3-carboxylic acid, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=776-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 63796
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000776410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 776-41-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63796
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl Indole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ethyl indole-3-carboxylate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEW9VF3T3M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ethyl indole-3-carboxylate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Indole-3-Carboxylate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a pivotal heterocyclic compound. We will move beyond its fundamental properties, such as molecular weight, to explore its synthesis, rigorous analytical characterization, and its significant role as a foundational scaffold in modern medicinal chemistry. The insights and protocols herein are designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this versatile molecule.

Core Physicochemical & Structural Properties

This compound is an organic compound featuring an indole ring system—a fusion of a benzene and a pyrrole ring—with an ethyl ester group at the C3 position.[1] Its molecular formula is C₁₁H₁₁NO₂.[2][3] At room temperature, it typically presents as a white to off-white or yellow crystalline solid.[1][3] While largely insoluble in water, it demonstrates moderate to good solubility in common organic solvents like ethanol, methanol, and dichloromethane.[1]

A precise understanding of its physicochemical properties is the cornerstone of its application in synthesis and analysis. The molecular weight is a critical parameter for stoichiometric calculations in reaction design and for confirmation of identity via mass spectrometry.

PropertyValueSource(s)
Molecular Weight 189.21 g/mol [2][3][4][5]
Exact Mass 189.078978594 Da[2]
Molecular Formula C₁₁H₁₁NO₂[2][3][6]
CAS Number 776-41-0[2][4][6]
Appearance White to off-white/yellow solid[1][3][7]
Melting Point 120-124 °C[7]
IUPAC Name ethyl 1H-indole-3-carboxylate[2]
Synonyms 3-(Ethoxycarbonyl)indole, Indole-3-carboxylic acid ethyl ester[1][4][6]

Synthesis: The Fischer Indole Synthesis Approach

The synthesis of indole derivatives is a foundational topic in heterocyclic chemistry. Among the various methods, the Fischer indole synthesis, discovered in 1883, remains a versatile and widely used reaction for creating the indole core from an arylhydrazone and an aldehyde or ketone under acidic conditions.[8][9] This method is often employed for producing substituted indoles, including precursors for antimigraine drugs of the triptan class.[9]

Causality in Experimental Design

The choice of the Fischer synthesis is predicated on its reliability and the accessibility of starting materials. The reaction proceeds through a[3][3]-sigmatropic rearrangement of the protonated phenylhydrazone, which forms an enamine intermediate.[9] The subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[9] The selection of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric and acetic acid, is crucial, especially for sterically demanding substrates, as it facilitates the key rearrangement and cyclization steps.[8]

Fischer_Indole_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification Phenylhydrazine Phenylhydrazine Condensation Step 1: Condensation (Protic Solvent, e.g., Ethanol) Phenylhydrazine->Condensation PyruvicAcidEster Ethyl Pyruvate PyruvicAcidEster->Condensation Phenylhydrazone Phenylhydrazone Intermediate Condensation->Phenylhydrazone Forms Intermediate Cyclization Step 2: Acid-Catalyzed Cyclization (Brønsted or Lewis Acid) Phenylhydrazone->Cyclization Subjected to Acid Product This compound (Crude Product) Cyclization->Product Workup Aqueous Work-up & Extraction Product->Workup Chromatography Column Chromatography (Silica Gel) Workup->Chromatography FinalProduct Pure this compound Chromatography->FinalProduct

Caption: Workflow for the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general procedure for synthesizing this compound.

  • Phenylhydrazone Formation:

    • In a round-bottom flask, dissolve ethyl pyruvate (1.0 equivalent) and phenylhydrazine (1.1 equivalents) in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid (a few drops).

    • Reflux the mixture for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone intermediate.

    • Filter the solid and wash with cold ethanol. The intermediate can be used directly in the next step.

  • Acid-Catalyzed Cyclization:

    • To a new flask, add the phenylhydrazone intermediate.

    • Carefully add a strong acid catalyst, such as polyphosphoric acid (PPA) or a pre-mixed solution of sulfuric acid in acetic acid, under an inert atmosphere (e.g., Argon).

    • Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Work-up and Purification:

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is a critical, self-validating step in any experimental workflow. A multi-technique approach ensures trustworthiness. Mass spectrometry confirms the molecular weight, while NMR spectroscopy elucidates the precise molecular structure.

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Identity Confirmation cluster_results Data Validation Input Synthesized Sample HPLC HPLC Analysis (C18 Column) Input->HPLC MS Mass Spectrometry (MS) (e.g., ESI-MS) Input->MS NMR NMR Spectroscopy (¹H and ¹³C) Input->NMR PurityResult Purity >95%? HPLC->PurityResult MassResult Mass Match? [M+H]⁺ = 190.08 MS->MassResult StructureResult Structure Match? (Correct Shifts & Splitting) NMR->StructureResult Output Validated Product PurityResult->Output Yes MassResult->Output Yes StructureResult->Output Yes Derivatization_Strategy cluster_mods Synthetic Modifications Core This compound (Core Scaffold) N_Alkylation N-Alkylation/Arylation (R-X, Base) Core->N_Alkylation Position N1 Ring_Sub Electrophilic Substitution (e.g., Halogenation at C5) Core->Ring_Sub Benzene Ring Ester_Mod Ester Modification (Hydrolysis, Amidation, Reduction) Core->Ester_Mod Position C3 Library Diverse Library of Bioactive Candidates N_Alkylation->Library Ring_Sub->Library Ester_Mod->Library

Caption: Derivatization strategies for drug discovery.

Conclusion

This compound is far more than a simple chemical defined by its molecular weight. It is a foundational building block in organic synthesis with profound implications for drug discovery and development. Its straightforward synthesis via methods like the Fischer indole synthesis, combined with its amenability to diverse chemical modifications, ensures its continued relevance. A thorough understanding of its properties, synthesis, and analytical validation, as outlined in this guide, is essential for any scientist aiming to leverage the power of the indole scaffold in their research endeavors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 247965, this compound.
  • CP Lab Safety (n.d.). This compound, min 97%, 100 grams.
  • Tradeindia (n.d.). This compound - Molecular Formula: C11h11no2.
  • Li, Y., et al. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Supporting Information.
  • Al-Hourani, B. J., et al. (2016). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
  • Scribd (n.d.). Indole 3 Carboxylate.
  • SpectraBase (n.d.). 1H NMR of ethyl 2-methyl-1H-indole-3-carboxylate.
  • SpectraBase (n.d.). This compound.
  • Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
  • Google Patents (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Wikipedia (n.d.). Fischer indole synthesis.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols.
  • Karaboyacı, M. (2016). Synthesis of 3-Ethyl Indole. ResearchGate.
  • Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances.
  • Organic Syntheses (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Al-Ostath, A. I., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry.
  • NIST (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST WebBook.
  • S. G. K. et al. (2014). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica.
  • Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry.
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Pest Management Science.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Indole-3-carboxaldehyde in Modern Pharmaceutical Synthesis.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 589098, Mthis compound.
  • mzCloud (n.d.). Indole 3 carboxylic acid.

Sources

An In-depth Technical Guide to the Melting Point of Ethyl Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the melting point of ethyl indole-3-carboxylate, a key parameter for its identification, purity assessment, and application in research and development. We will delve into the theoretical underpinnings of melting point, explore the practical aspects of its determination, and analyze the factors that can lead to variability in its reported values. This document is designed to equip researchers with the knowledge to accurately determine and interpret the melting point of this important indole derivative.

Introduction to this compound

This compound (CAS No. 776-41-0) is a significant organic compound featuring an indole core functionalized with an ethyl ester at the 3-position. Its molecular formula is C₁₁H₁₁NO₂ and it has a molecular weight of 189.21 g/mol .[1] This compound typically appears as a solid, with its color described as ranging from colorless to yellow or even brown, likely depending on its purity.[2] It serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1] Given its role in synthesis, a precise understanding of its physical properties, particularly its melting point, is paramount for quality control and reaction monitoring.

The Discrepancy in Reported Melting Points: A Critical Analysis

A review of commercially available this compound and chemical databases reveals a notable discrepancy in its reported melting point. The values span a wide range, with commonly cited ranges being 120-124 °C and 122-125 °C.[1] However, other sources have reported values as high as 256-258 °C and as low as 82 °C. This significant variation underscores the importance of understanding the factors that can influence this fundamental physical property. The most likely contributors to this disparity are the presence of impurities and the potential for polymorphism.

The Foundational Role of Purity in Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. However, the presence of even small amounts of impurities can lead to a phenomenon known as melting point depression.[3] Impurities disrupt the regular crystalline lattice of the solid, which weakens the intermolecular forces holding the molecules together. Consequently, less energy is required to break these forces, resulting in a lower melting point.[3][4]

Furthermore, impurities typically cause the melting to occur over a broader temperature range. This is because different regions of the solid will have varying concentrations of the impurity, leading to a non-uniform melting process.[3] Therefore, a sharp melting range is often a strong indicator of a compound's high purity.

The Intriguing Possibility of Polymorphism

Synthesis and Purification: The Gateway to an Accurate Melting Point

An accurate melting point determination begins with a pure sample. The synthesis and subsequent purification of this compound are therefore critical steps.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of indole-3-carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[6]

Experimental Protocol: Fischer Esterification of Indole-3-Carboxylic Acid

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add indole-3-carboxylic acid (1 equivalent).

  • Solvent and Catalyst Addition: Add an excess of absolute ethanol, which acts as both a reactant and a solvent. Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux and maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with brine, and then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Another prominent method for synthesizing the indole scaffold itself is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7]

Conceptual Workflow: Fischer Indole Synthesis

Fischer_Indole_Synthesis A Phenylhydrazine C Phenylhydrazone A->C B Aldehyde or Ketone B->C D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization & Aromatization E->F G Indole Derivative F->G

Caption: Fischer Indole Synthesis Workflow.

Purification of this compound

Purification of the crude product is essential to remove any unreacted starting materials, byproducts, or residual catalyst. Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for the recrystallization of indole derivatives include ethanol, ethyl acetate/hexane, and acetone/water.[8][9]

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. For this compound, a mixture of ethyl acetate and hexanes is often a good starting point.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent (or the more polar solvent of a pair) to form a saturated solution.

  • Decoloration (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Standard Methodologies for Melting Point Determination

To ensure accuracy and reproducibility, standardized methods for melting point determination should be employed. The two most common and accepted methods are the capillary method and Differential Scanning Calorimetry (DSC).

Capillary Melting Point Determination

This is a traditional and widely used method that involves heating a small, packed sample of the compound in a capillary tube and visually observing the temperature range over which it melts.[2]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the purified this compound is completely dry and finely powdered.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[4]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating Rate: For a preliminary determination, a rapid heating rate can be used to get an approximate melting point. For an accurate measurement, the temperature should be raised slowly, at a rate of 1-2 °C per minute, as it approaches the expected melting point.[3]

  • Observation and Recording: Record the temperature at which the first drop of liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the clear point). The recorded melting range provides valuable information about the purity of the sample.

Logical Flow for Accurate Capillary Melting Point Determination

Melting_Point_Determination A Prepare Dry, Powdered Sample B Load Capillary Tube (2-3 mm) A->B C Place in Melting Point Apparatus B->C D Rapid Heating for Approximate M.P. C->D E Slow Heating (1-2 °C/min) Near M.P. D->E F Record Onset of Melting (T1) E->F G Record Clear Point (T2) F->G H Report Melting Range (T1 - T2) G->H

Caption: Capillary Melting Point Protocol.

Differential Scanning Calorimetry (DSC)

DSC is a more advanced thermal analysis technique that provides highly accurate and quantitative data on the melting process. It measures the difference in heat flow between the sample and a reference as a function of temperature.[10]

Experimental Protocol: DSC Analysis of this compound

  • Sample Preparation: Accurately weigh a small amount of the purified and dried sample (typically 1-5 mg) into a DSC pan.[11]

  • Pan Sealing: Seal the pan with a lid. For volatile samples, hermetically sealed pans should be used.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Program the instrument with a specific heating rate (e.g., 10 °C/min) over a desired temperature range that encompasses the expected melting point.

  • Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the sample. The onset temperature of this peak is typically taken as the melting point. The area under the peak corresponds to the heat of fusion.

Data Interpretation in DSC

DSC_Interpretation A DSC Thermogram B Endothermic Peak A->B C Onset Temperature B->C D Peak Area B->D E Melting Point C->E F Heat of Fusion D->F

Caption: Interpreting DSC Thermogram Data.

Comparative Melting Points of Related Indole Derivatives

To provide further context, it is useful to consider the melting points of structurally related compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)
Indole-3-carboxylic acidC₉H₇NO₂161.16232-234 (dec.)
Mthis compoundC₁₀H₉NO₂175.18149-152
This compound C₁₁H₁₁NO₂ 189.21 120-125

Note: The melting point of 120-125 °C is the most consistently reported range for high-purity this compound.

Conclusion

The melting point of this compound is a critical physical property that is highly sensitive to the purity of the sample and potentially to its crystalline form. The wide range of reported values in the literature highlights the importance of meticulous purification and the use of standardized determination methods. For reliable and reproducible results, it is recommended that researchers purify this compound by recrystallization and determine its melting point using either the capillary method with a slow heating rate or by Differential Scanning Calorimetry. A sharp melting range within the most commonly cited range of 120-125 °C is indicative of a high-purity sample. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently determine and interpret the melting point of this versatile indole derivative.

References

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Chemistry LibreTexts. (2020). 4.3: Melting Point Determination Procedure.
  • Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure.
  • Applus+ DatapointLabs. (n.d.). Differential Scanning Calorimetry (DSC) Testing of Materials.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC.
  • NETZSCH Analyzing & Testing. (n.d.). Tips for Sample Preparation for DSC Measurements.
  • SSERC. (n.d.). Melting point determination.
  • Wikipedia. (2023). Fischer indole synthesis.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • PubMed Central. (n.d.). Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues.
  • Qualitest. (2025). DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis.
  • ChemSynthesis. (2025). tert-butyl 3-methyl-1H-indole-1-carboxylate.
  • ResearchGate. (2016). Synthesis of 3-Ethyl Indole.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Wikipedia. (2023). Fischer indole synthesis.
  • PubMed. (2008). A three-component Fischer indole synthesis.
  • Reddit. (2023). Go-to recrystallization solvent mixtures.
  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds.
  • Canadian Science Publishing. (n.d.). THE STRUCTURE OF MONOBROMINATED this compound AND THE PREPARATION OF 7-BROMOINDOLE.
  • RSC Publishing. (n.d.). Polymorphs of oxindole as the core structures in bioactive compounds.
  • Tradeindia. (n.d.). This compound - Molecular Formula: C11h11no2 at Best Price in Mumbai | National Analytical Corporation - Chemical Division.
  • S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.
  • Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
  • PubChem. (n.d.). Indole-3-Carboxylic Acid.
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate.
  • PubChem. (n.d.). Propyl 1-methyl-1H-indole-3-carboxylate.
  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • ResearchGate. (n.d.). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
  • ChemSynthesis. (2025). tert-butyl 3-formyl-1H-indole-5-carboxylate.
  • PubMed Central. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • PubMed. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).
  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • SIELC Technologies. (n.d.). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
  • Progress in Chemical and Biochemical Research. (2025). Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.
  • Wikipedia. (2023). Indole.
  • ChemSynthesis. (2025). 2-ethyl-3-propyl-1H-indole.
  • ResearchGate. (n.d.). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • PubChem. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Solubility of Ethyl Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of ethyl indole-3-carboxylate, a critical parameter for its application in research, drug development, and chemical synthesis. As a key intermediate in the synthesis of various bioactive molecules, including serotonin receptor agonists and anti-inflammatory agents, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies.[1] This document moves beyond a simple data sheet to explain the underlying physicochemical principles governing solubility and provides actionable, field-proven protocols for its experimental determination and practical application.

Physicochemical Properties Influencing Solubility

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound is characterized by a bicyclic indole ring system, which is largely nonpolar, and an ethyl ester functional group, which provides a degree of polarity.[1] This duality governs its behavior in various solvents.

A summary of its key properties is presented below:

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[2][3][4]
Molecular Weight 189.21 g/mol [2][3][4]
Appearance White to light yellow or brown crystalline solid[1][3][4]
Melting Point 120-124 °C[3][5][6]
pKa 15.42 ± 0.30 (Predicted)[1][6]
XLogP3 2.6[2]

The predicted pKa suggests the N-H proton of the indole ring is very weakly acidic.[1][6] The XLogP3 value of 2.6 indicates a preference for lipophilic environments over aqueous ones, predicting poor water solubility.[2]

Qualitative Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a foundational concept in predicting solubility.[7][8] It posits that substances with similar intermolecular forces are more likely to be soluble in one another.

  • In Polar Protic Solvents (e.g., Water): this compound is largely insoluble in water.[1] While the ester carbonyl and the indole N-H group can participate in hydrogen bonding, the large, nonpolar surface area of the fused ring system dominates, preventing effective solvation by water molecules.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetone): It exhibits moderate to good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the ethyl ester group, facilitating dissolution. Indole-3-carboxaldehyde, a related compound, is soluble in DMSO and dimethylformamide at approximately 30 mg/mL.[9]

  • In Nonpolar Solvents (e.g., Hexane): Solubility is expected to be limited. While the indole ring is nonpolar, the polarity of the ethyl ester group hinders dissolution in purely nonpolar solvents.

  • In Solvents of Intermediate Polarity (e.g., Ethanol, Methanol, Dichloromethane): The compound shows moderate solubility in these common organic solvents.[1] Solvents like ethanol can act as both hydrogen bond donors and acceptors, interacting favorably with both the polar and nonpolar regions of the molecule.

Experimental Protocol for Quantitative Solubility Determination

For many applications, a precise quantitative measure of solubility is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[10][11] This protocol is designed to be a self-validating system, ensuring the measurement of true equilibrium solubility.

Causality Behind Experimental Choices:
  • Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature with a shaking incubator is critical for reproducibility and accuracy.

  • Equilibration Time: A sufficient equilibration time (e.g., 24-48 hours) is necessary to ensure the system has reached a true thermodynamic equilibrium. Preliminary experiments should be run to confirm that the measured concentration does not change between, for example, 24 and 48 hours.

  • Phase Separation: Centrifugation or filtration is crucial to separate the undissolved solid from the saturated solution, preventing artificially high concentration readings.

  • Analytical Method: A validated, specific, and sensitive analytical method like HPLC is required for accurate quantification of the dissolved solute.

Step-by-Step Methodology: Shake-Flask Method
  • Preparation: Add an excess amount of crystalline this compound (e.g., 10-20 mg) to a series of vials, each containing a known volume (e.g., 2 mL) of the selected solvent.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24 hours) to allow the system to reach equilibrium.

  • Phase Separation: Remove the vials and allow the undissolved solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Dilution: Carefully pipette a known aliquot of the clear supernatant (the saturated solution) and dilute it with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or a similar quantitative method. A calibration curve prepared with known concentrations of this compound is used to determine the concentration in the diluted sample.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess this compound to solvent in vial B Seal and agitate at constant temperature (e.g., 24h) A->B C Centrifuge to pellet undissolved solid B->C D Withdraw supernatant C->D E Dilute sample into calibrated range D->E F Analyze via HPLC-UV E->F G Calculate solubility (e.g., mg/mL) F->G G A Dissolve crude solid in minimum hot solvent B Cool slowly to room temperature A->B C Cool further in ice bath B->C D Collect crystals via vacuum filtration C->D E Wash crystals with ice-cold solvent D->E F Dry crystals under vacuum E->F G Pure Ethyl Indole-3-Carboxylate F->G

Caption: General workflow for the purification of a solid by recrystallization.

Conclusion

The solubility of this compound is a direct function of its molecular structure, exhibiting poor aqueous solubility but moderate solubility in common organic solvents like ethanol and dichloromethane. [1]This guide provides a robust framework for both understanding these properties and for their quantitative determination through validated experimental protocols. The methodologies detailed herein for solubility measurement and purification by recrystallization are essential tools for any researcher or drug development professional working with this important chemical intermediate. By applying these principles, scientists can ensure the efficient and reproducible use of this compound in their synthetic and formulation endeavors.

References

  • This compound | C11H11NO2 | CID 247965. PubChem, National Institutes of Health.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.
  • Solubility of Organic Compounds.
  • Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts.
  • Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties. Cheméo.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • This compound at Attractive Price - High Purity & Reliable Quality. ExporterIndia.
  • THE STRUCTURE OF MONOBROMINATED this compound AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Science Publishing.

Sources

An In-Depth Technical Guide to the Spectral Analysis of Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl indole-3-carboxylate is a pivotal molecule within the vast landscape of heterocyclic chemistry. As a derivative of the indole scaffold, a structure prevalent in numerous natural products and pharmacologically active compounds, it serves as a crucial building block in the synthesis of a wide array of therapeutic agents, including inhibitors of human 5-lipoxygenase and glycine receptor ligands. Its structural integrity is paramount, and its unambiguous characterization is a prerequisite for any downstream application, from fundamental research to pharmaceutical quality control.

This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will move beyond a simple presentation of data, delving into the causal relationships between the molecular structure and the resulting spectral features. This document is designed to serve as a practical, in-depth resource for researchers, scientists, and drug development professionals, enabling confident identification and robust quality assessment of this important compound.

Molecular Structure and Spectroscopic Correlation

To interpret spectral data effectively, one must first understand the molecule's architecture. This compound (C₁₁H₁₁NO₂) consists of a bicyclic indole ring system, with an ethyl carboxylate group attached at the C3 position. This arrangement presents several distinct chemical environments that are readily interrogated by spectroscopic methods.

The numbering convention used throughout this guide for NMR assignments is illustrated below. Understanding this framework is key to correlating specific atoms with their spectral signals.

Caption: IUPAC Numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of this compound is characterized by signals from the indole N-H, the aromatic protons on the benzene ring, the lone proton on the pyrrole ring, and the ethyl ester group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the N-H proton is clearly visible and does not exchange rapidly.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Data Summary: ¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
12.10 br s - 1H NH -1
8.34 d 1.5 1H H -4
8.07 s - 1H H -2
7.47 dd 8.5, 1.6 1H H -5
7.34 d 8.5 1H H -7
~7.20 m - 1H H -6
4.28 q 7.1 2H -O-CH₂ -CH₃

| 1.32 | t | 7.1 | 3H | -O-CH₂-CH₃ |

Note: Data synthesized from reference literature.[1] Actual shifts can vary slightly based on solvent and concentration.

Interpretation and Field Insights:

  • N-H Proton (δ 12.10): The significant downfield shift and broadness are characteristic of an indole N-H proton. Its acidic nature and participation in hydrogen bonding with the DMSO solvent contribute to this chemical shift.

  • Aromatic Protons (δ 7.20-8.34): The protons on the benzene ring (H-4, H-5, H-6, H-7) and the pyrrole ring (H-2) resonate in the aromatic region. The H-4 proton is notably deshielded due to the anisotropic effect of the adjacent ester carbonyl group.

  • Ethyl Group (δ 4.28, δ 1.32): This classic pattern is a textbook example of spin-spin coupling. The -CH₂- protons (quartet) are split by the three neighboring -CH₃ protons (n+1 = 4). Conversely, the -CH₃ protons (triplet) are split by the two neighboring -CH₂- protons (n+1 = 3). The 7.1 Hz coupling constant is identical for both signals, confirming their connectivity.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, offering a direct count of non-equivalent carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.

    • Spectral Width: Set to ~220-240 ppm, centered around 100 ppm.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Processing: Standard Fourier transformation and processing are applied.

Data Summary: ¹³C NMR (101 MHz, DMSO-d₆)

Chemical Shift (δ) ppm Assignment
164.1 C =O (Ester Carbonyl)
135.6 C -7a
133.2 C -2
128.9 C -3a
128.2 C -4
122.0 (approx.) C -6
120.0 (approx.) C -5
114.9 C -7
106.0 C -3
59.3 -O-C H₂-CH₃

| 14.5 | -O-CH₂-C H₃ |

Note: Data synthesized from reference literature.[1][2]

Interpretation and Field Insights:

  • Carbonyl Carbon (δ 164.1): The ester carbonyl carbon is the most deshielded carbon, appearing far downfield as expected due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.

  • Aromatic Carbons (δ 106.0-135.6): The eight carbons of the indole ring appear in the typical aromatic region. The C-3 carbon is notably upfield because it is not directly attached to a proton and is influenced by the nitrogen atom.

  • Ethyl Group Carbons (δ 59.3, δ 14.5): The methylene carbon (-O-C H₂-) is directly attached to the electronegative oxygen, shifting it downfield to 59.3 ppm. The terminal methyl carbon is the most shielded (upfield) carbon in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: FT-IR (ATR or KBr Pellet)

  • Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

    • Place the sample in the IR beam path and record the sample spectrum.

    • The final spectrum is automatically generated as the ratio of the sample to the background.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Summary: Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3300 N-H Stretch Indole N-H
~3100-3000 C-H Stretch Aromatic C-H
~2980-2850 C-H Stretch Aliphatic C-H (ethyl group)
~1670-1690 C=O Stretch Ester Carbonyl (Conjugated)
~1620, ~1460 C=C Stretch Aromatic Ring
~1250-1150 C-O Stretch Ester C-O

| ~750 | =C-H Bend | ortho-disubstituted benzene |

Note: Data synthesized from reference literature.[2][3]

Interpretation and Field Insights:

  • N-H Stretch (~3300 cm⁻¹): A moderately sharp peak in this region is a clear indicator of the N-H bond of the indole ring.

  • C=O Stretch (~1670 cm⁻¹): This is the most intense and diagnostically significant peak in the spectrum. Its position is slightly lower than a typical saturated ester (~1735 cm⁻¹) because of conjugation with the indole ring system, which weakens the C=O double bond. This is a critical self-validating feature: the position of this peak confirms the ester is attached to the aromatic system.

  • Fingerprint Region (<1500 cm⁻¹): The complex pattern of peaks in this region, including the strong C-O stretch and the =C-H bend, is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference standard.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) is a common method.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5ms).

    • Use a temperature program to separate the analyte from any impurities (e.g., start at 100°C, ramp to 280°C at 10°C/min).

  • MS Ionization and Analysis:

    • As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Analysis: Scan a mass range (m/z) of approximately 40-300 amu.

Data Summary: Key Mass Fragments (EI-MS)

m/z (mass-to-charge) Proposed Fragment Interpretation
189 [C₁₁H₁₁NO₂]⁺˙ Molecular Ion (M⁺˙)
160 [M - C₂H₅]⁺ Loss of the ethyl radical
144 [M - OCH₂CH₃]⁺ α-cleavage: Loss of the ethoxy radical

| 116 | [C₈H₆N]⁺ | Loss of the entire ester group followed by rearrangement |

Note: Data synthesized from reference literature.[2][4]

Interpretation and Fragmentation Pathway: The molecular ion peak at m/z 189 confirms the molecular formula and weight (189.21 g/mol ).[2] The fragmentation is dominated by cleavages adjacent to the carbonyl group, which is typical for esters.[4] The most significant fragmentation involves the loss of the ethoxy radical (-•OCH₂CH₃) via alpha-cleavage to yield a stable acylium ion at m/z 144. This is often the base peak. Further fragmentation can lead to the ion at m/z 116.

mol This compound [M]⁺˙ m/z = 189 frag1 Loss of •C₂H₅ (Ethyl radical) mol->frag1 -29 frag2 Loss of •OC₂H₅ (Ethoxy radical) mol->frag2 -45 ion1 [M - C₂H₅]⁺ m/z = 160 frag1->ion1 ion2 [M - OC₂H₅]⁺ (Acylium Ion) m/z = 144 (Base Peak) frag2->ion2

Caption: Primary Fragmentation Pathway in EI-MS.

Integrated Spectroscopic Analysis: A Holistic Confirmation

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build an unassailable structural proof.

cluster_Techniques Spectroscopic Techniques cluster_Features Structural Features Confirmed MS MS (m/z = 189) MW Correct Molecular Weight (C₁₁H₁₁NO₂) MS->MW IR IR (~1670, 3300 cm⁻¹) Ester Conjugated Ester Group (-COOEt) IR->Ester C=O stretch Indole Indole N-H Group IR->Indole N-H stretch H_NMR ¹H NMR (quartet, triplet) Ethyl Ethyl Moiety (-CH₂CH₃) H_NMR->Ethyl Coupling Pattern C_NMR ¹³C NMR (δ ~164, 59, 14) C_NMR->Ester Carbonyl & Alkoxy C C_NMR->Ethyl Structure Final Structure Confirmed: This compound MW->Structure Ester->Structure Ethyl->Structure Indole->Structure

Sources

Introduction: The Indole Core and Its Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Indole-3-Carboxylic Acid Esters

The indole ring system is a quintessential heterocyclic scaffold, forming the structural bedrock of a vast array of biologically active molecules, from the essential amino acid tryptophan to potent pharmaceuticals and agrochemicals.[1] Among its many derivatives, indole-3-carboxylic acid (I3CA) and its corresponding esters represent a class of compounds with a rich history and profound significance. Structurally analogous to the primary plant auxin, indole-3-acetic acid (IAA), these molecules have been a focal point of research for their roles in plant physiology, their utility as building blocks in organic synthesis, and their function as "privileged scaffolds" in modern drug discovery.[2][3]

This guide provides a comprehensive exploration of the discovery, synthesis, and application of indole-3-carboxylic acid esters. We will trace their historical origins, from their identification in natural sources to the evolution of their chemical synthesis. We will delve into the causality behind experimental choices in both classical and modern synthetic protocols and illuminate their diverse applications in the hands of researchers, scientists, and drug development professionals.

Part 1: Genesis and Early Discovery

Natural Origins and the Auxin Connection

The story of indole-3-carboxylic acid is intrinsically linked to the study of plant hormones. While its close relative, indole-3-acetic acid (IAA), was identified as the principal auxin responsible for plant growth, I3CA was also discovered as a naturally occurring, albeit less active, metabolite.[4] It has been isolated from various natural sources, including endophytic fungi and a range of food plants like broccoli and cabbage, where it exists as a product of tryptophan metabolism.[4][5]

The initial scientific impetus for studying I3CA and its derivatives was driven by the explosive growth in agrochemical research in the early 20th century. After the discovery that high concentrations of IAA could act as a herbicide by inducing uncontrolled growth, chemists began synthesizing structural analogues to find more stable and potent compounds.[3] This research led to the development of phenoxy herbicides like 2,4-D and spurred investigation into other indole derivatives, including I3CA esters, as potential plant growth regulators and herbicides.[3][6] The ester functional group was often introduced to modify the compound's lipophilicity, thereby improving its uptake and translocation within the plant.

Part 2: The Evolution of Synthesis: From Classical Methods to Modern Catalysis

The synthesis of the indole-3-carboxylic acid ester framework has evolved significantly over the past century. Early methods were often lengthy and required harsh conditions, while modern advancements in catalysis have enabled highly efficient and versatile routes.

Classical Synthetic Routes

Traditional syntheses of the indole core, such as the Fischer, Reissert, and Bischler-Möhlau methods, were the foundational approaches. However, directly installing a carboxylic acid or ester at the C3 position often required multi-step functional group manipulations. A common classical approach involves the cyclization of a precursor that already contains the necessary carbon framework. For instance, the reaction of imines with the anion of a substituted phenylacetate can lead to cyclization and subsequent air oxidation to form the indole ring.[2] Another pathway involves the basic hydrolysis of 3-indolyltrifluoromethyl ketones, which cleaves the ketone to yield the desired carboxylic acid.[2]

These methods, while historically important, often suffered from limitations such as low yields, the need for high temperatures, and poor functional group tolerance, making them less suitable for the complex molecules required in modern drug discovery.

Modern Synthetic Strategies: A Paradigm Shift

The advent of transition metal catalysis revolutionized indole synthesis, offering milder conditions, superior yields, and unprecedented molecular diversity.

1. Palladium-Catalyzed Intramolecular α-Arylation: A particularly powerful modern method involves the palladium-catalyzed intramolecular α-arylation of β-(2-iodoanilino) esters.[7] This reaction provides a direct and efficient route to the indole-3-carboxylic acid ester core.

  • Causality of the Method: The choice of a palladium(0) catalyst, such as Pd(PPh₃)₄, is critical as it can readily undergo oxidative addition into the aryl-iodine bond of the starting material. This forms a Pd(II)-aryl intermediate. A base is then used to generate an enolate from the ester, which acts as the nucleophile. The subsequent intramolecular reductive elimination step forms the new C-C bond, constructing the five-membered ring of the indole and regenerating the Pd(0) catalyst to continue the cycle. The use of phenol and a strong base like potassium phenoxide has been shown to be particularly effective, likely by facilitating the enolization step.[7]

Workflow for Palladium-Catalyzed Synthesis

G cluster_0 Palladium-Catalyzed Intramolecular α-Arylation A β-(2-Iodoanilino) Ester D Oxidative Addition A->D E Enolate Formation A->E B Pd(0) Catalyst (e.g., Pd(PPh3)4) B->D C Base (e.g., PhOK) C->E F Pd(II)-Aryl Intermediate D->F G Intramolecular Reductive Elimination E->G F->G G->B Catalyst Regeneration H Indole-3-Carboxylic Acid Ester G->H

Caption: Palladium-catalyzed cyclization workflow.

2. Esterification and Derivatization: The carboxylic acid at the C3 position is a versatile chemical handle for creating vast libraries of derivatives. Standard esterification procedures are commonly employed.

  • Expert Insight: The choice of esterification method depends on the substrate's sensitivity. For robust substrates, simple Fischer esterification (acid catalyst in alcohol solvent) is sufficient. However, for more delicate molecules common in late-stage drug development, coupling agents are preferred. Reagents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) activate the carboxylic acid, allowing it to react with an alcohol under mild conditions to form the ester with high efficiency and minimal side reactions.[8][9]

3. Sustainable Methodologies: Flow Chemistry and Photoredox Catalysis: In line with the principles of green chemistry, recent efforts have focused on developing more sustainable synthetic routes.

  • Flow Chemistry: A concise synthesis of an indole-3-carboxylic ester has been developed using continuous flow technology. This approach offers enhanced safety, precise control over reaction parameters, and easier scalability compared to traditional batch processing.[2]

  • Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for indole synthesis, enabling reactions under exceptionally mild conditions. For example, irradiating N-aryl enamines with visible light in the presence of an iridium photosensitizer and a cobaloxime catalyst can produce indoles with hydrogen gas as the only byproduct.[1][2]

Part 3: Applications in Drug Discovery and Agrochemicals

The indole-3-carboxylic acid ester scaffold is highly valued in both medicinal chemistry and agrochemical development due to its favorable pharmacological properties and its ability to mimic the natural auxin hormone.

A Privileged Scaffold in Medicinal Chemistry

The indole core can form crucial hydrogen bonds and engage in π-stacking interactions with biological targets, making it a "privileged scaffold." The C3-ester group provides a key vector for diversification, allowing chemists to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.

  • Antihypertensive Agents: The scaffold is a key precursor in the design of non-peptide angiotensin II (AT1) receptor antagonists, a major class of drugs used to treat hypertension.[2]

  • Anticancer Therapeutics: Indole-3-carboxylic acid has been shown to enhance the anti-colorectal cancer potency of the chemotherapy drug Doxorubicin by inducing cellular senescence, effectively halting the proliferation of cancer cells.[10]

  • Antimicrobial Agents: By conjugating the indole-3-carboxylic acid core with polyamines or amino acids, researchers have developed novel compounds with significant antibacterial and anthelmintic activities.[9][11] These derivatives often work by disrupting bacterial cell membranes.[9]

Drug Development Diversification Strategy

Caption: Diversification of the I3CA scaffold for drug discovery.

Targeted Agrochemicals

Building on the historical connection to auxins, modern research has leveraged a deeper understanding of the auxin signaling pathway to design highly specific herbicides.

  • Mechanism of Action: Many indole-3-carboxylic acid derivatives act as auxin mimics. They bind to the auxin receptor protein, Transport Inhibitor Response 1 (TIR1), leading to downstream signaling that causes uncontrolled cell division and growth, ultimately resulting in the death of susceptible broadleaf weeds.[6] Molecular docking studies have confirmed that these synthetic molecules interact with the TIR1 protein through a combination of π–π stacking, hydrogen bonding, and hydrophobic interactions.[8] This targeted approach allows for the development of effective herbicides while minimizing off-target effects.

Part 4: Technical Protocols and Data

To provide a practical context, this section outlines a representative experimental protocol for synthesis and presents a summary of biological data for select derivatives.

Experimental Protocol: Synthesis of α-Substituted Indole-3-Acetic Acids

The following protocol is a representative example adapted from the literature for the synthesis of indole-3-carboxylic acid derivatives, demonstrating the protection, substitution, and deprotection steps.[6][8]

  • Esterification (Protection):

    • To a solution of indole-3-acetic acid (10.0 mmol) in anhydrous dichloromethane (40 ml), add dicyclohexylcarbodiimide (DCC, 10.0 mmol) and 4-dimethylaminopyridine (DMAP, 1.0 mmol).

    • Add methanol (1.2 equivalents) and stir the mixture at room temperature for 4 hours, monitoring by TLC.

    • Filter the reaction mixture to remove dicyclohexylurea and concentrate the filtrate. Purify by column chromatography to yield methyl indole-3-acetate.

    • Rationale: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the subsequent C-H alkylation step, which requires a strong base. DCC/DMAP is a mild and efficient coupling system for this transformation.

  • N-Protection and α-Alkylation:

    • To a solution of methyl indole-3-acetate (10.0 mmol) in THF under an inert atmosphere at -78°C, add lithium diisopropylamide (LDA, 1.1 equivalents) dropwise.

    • Stir for 30 minutes, then add the desired alkyl bromide (R-Br, 1.2 equivalents).

    • Allow the reaction to slowly warm to 0°C and stir for 2 hours.

    • Quench the reaction with saturated aqueous ammonium chloride, extract with ethyl acetate, and purify by column chromatography.

    • Rationale: LDA is a strong, non-nucleophilic base capable of deprotonating the α-carbon of the ester, forming a reactive enolate. The low temperature (-78°C) is crucial to prevent side reactions and control the enolate formation.

  • Hydrolysis (Deprotection):

    • Dissolve the purified α-substituted ester (1.0 mmol) in a mixture of methanol and 2M aqueous NaOH (4:1 v/v, 10 ml).

    • Heat the mixture at 75°C for 4 hours.

    • Cool to room temperature and acidify to pH 3 with 2M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate to yield the final indole-3-carboxylic acid derivative.

    • Rationale: Basic hydrolysis (saponification) is a standard and robust method for converting an ester back to a carboxylic acid. The elevated temperature accelerates the reaction.

Data Summary: Biological Activity of Indole-3-Carboxylic Acid Derivatives

The following table summarizes the structures and biological activities of representative compounds synthesized in various studies.

Compound IDStructure (R-group on Indole-3-carboxyl core)Biological ActivitySource
1 Phenylalanine methyl esterPotent anthelmintic activity[11]
2 Tyrosine methyl esterSignificant antibacterial activity[11]
3 -CH(C₁₂H₂₅)COOHHerbicidal activity (Inhibits rape root growth by 75% at 100 mg/L)[8]
4 -CH((CH₂)₄O-Ph-4-Cl)COOHHerbicidal activity (Inhibits rape root growth by 90% at 100 mg/L)[8]

Conclusion

From their humble origins as natural metabolites to their current status as indispensable tools in chemistry and medicine, indole-3-carboxylic acid and its esters have had a remarkable scientific journey. The evolution of their synthesis, from classical procedures to elegant palladium-catalyzed reactions and sustainable photoredox methods, mirrors the broader progress of organic chemistry itself. The inherent versatility of the indole scaffold, combined with the chemical tractability of the C3-carboxyl group, has solidified its role as a privileged structure in the rational design of new herbicides and therapeutics. As researchers continue to seek molecules with greater precision and efficacy, the rich history and ongoing innovation surrounding indole-3-carboxylic acid esters ensure they will remain at the forefront of scientific discovery for years to come.

References

  • Hu, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. [Link]
  • Festa, A. A. (2018). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
  • Hu, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
  • Que, Y., et al. (2022).
  • Human Metabolome Database. (2006). Showing metabocard for Indole-3-carboxylic acid (HMDB0003320). [Link]
  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Alonso, I., et al. (2007). Synthesis of Indole-3-carboxylic Acid Derivatives by Pd(0)-Catalyzed Intramolecular α-Arylation of β-(2-Iodoanilino) Esters. The Journal of Organic Chemistry. [Link]
  • Sravanthi, T., & Manjula, A. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides.
  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]
  • Kummari, R., et al. (2022).

Sources

A Technical Guide to the Natural Occurrence of Indole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Indole-3-carboxylate derivatives represent a structurally diverse and biologically significant class of natural products. Derived from the amino acid tryptophan, these compounds are found across a wide range of organisms, from terrestrial plants and fungi to marine bacteria and sponges. Their varied physiological roles, from plant defense to antimicrobial and cytotoxic activities, have positioned them as a compelling area of research for drug discovery and development. This guide provides a comprehensive overview of the natural occurrence of indole-3-carboxylate derivatives, their biosynthetic origins, physiological functions, and the methodologies for their isolation and characterization.

Section 1: The Biosynthetic Landscape of Indole-3-Carboxylate Derivatives

The journey of indole-3-carboxylate derivatives begins with the essential amino acid L-tryptophan. While multiple biosynthetic routes exist across different biological kingdoms, a common theme is the modification of the indole ring and the carboxyl group at the C3 position.

Tryptophan-Dependent Biosynthesis in Plants

In plants, particularly in the model organism Arabidopsis thaliana, the biosynthesis of indole-3-carboxylic acid (ICOOH) and its derivatives is intricately linked to plant defense mechanisms.[1][2][3][4][5] The pathway initiates with the conversion of tryptophan to indole-3-acetaldoxime (IAOx), a crucial branching point in indole metabolism.[1][3][5] This reaction is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3.[1]

From IAOx, the pathway proceeds to indole-3-acetonitrile (IAN).[1][2][3] While the precise enzymatic steps to ICOOH from IAN are still being fully elucidated, studies suggest the involvement of enzymes like Arabidopsis Aldehyde Oxidase 1 (AAO1) and Cytochrome P450 71B6 (CYP71B6).[2][3] AAO1 is thought to oxidize indole-3-carbaldehyde (ICHO), a precursor, to ICOOH.[2][3][4] CYP71B6 can directly convert IAN to ICHO and ICOOH.[2][3]

The resulting ICOOH can then undergo further modifications, such as hydroxylation and glycosylation, to generate a diverse array of derivatives.[1][3] For instance, glucose conjugates of 5-hydroxyindole-3-carbaldehyde, ICOOH, and 6-hydroxyindole-3-carboxylic acid have been identified in Arabidopsis.[2][3]

Plant_Biosynthesis_of_Indole_3_Carboxylate_Derivatives Tryptophan Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN ICHO Indole-3-carbaldehyde (ICHO) IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid (ICOOH) IAN->ICOOH CYP71B6 ICHO->ICOOH AAO1 Derivatives ICOOH Derivatives (e.g., Hydroxylated, Glycosylated) ICOOH->Derivatives

Caption: Biosynthetic pathway of indole-3-carboxylate derivatives in Arabidopsis.

Microbial Production: A Diverse Chemical Arsenal

Microorganisms, including bacteria and fungi, are prolific producers of indole-3-carboxylate and its derivatives. These compounds often play crucial roles in microbial communication, pathogenesis, and interactions with host organisms.[6][7]

  • Bacteria: Gut microbiota can metabolize tryptophan to produce indole-3-carboxylic acid.[8] Marine bacteria, such as Bacillus sp. and Streptomyces sp., are also known sources of these compounds.[8][9][10] For example, 6-isoprenylindole-3-carboxylic acid has been isolated from a marine-derived Streptomyces sp.[9]

  • Fungi: Endophytic fungi, which live within plant tissues, can produce indole-3-carboxylic acid.[11][12] For instance, Lasiodiplodia pseudotheobromae, an endophytic fungus, has been shown to produce indole-3-carboxylic acid.[11][12] Fungi can utilize tryptophan-dependent pathways, similar to plants, to synthesize indole-3-acetic acid (IAA), a related and often co-occurring compound.[6][7][13][14] While the direct pathways to ICOOH are less characterized in fungi, the oxidation of IAA or related intermediates is a plausible route.

Section 2: Natural Sources and Chemical Diversity

Indole-3-carboxylate derivatives are found in a remarkable variety of natural sources, each contributing unique structural modifications to the core indole scaffold.

Terrestrial Plants

Cruciferous vegetables from the Brassicaceae family, such as broccoli and cabbage, are well-known sources of indole compounds, including indole-3-carbinol, a precursor to various indole derivatives.[15][16][17] The model plant Arabidopsis thaliana produces a range of indole-3-carboxylic acid derivatives as part of its defense response.[1][2][3][4][5] Other plants, like barley (Hordeum vulgare), also contain indole derivatives.[16]

Marine Ecosystems: A Treasure Trove of Novel Derivatives

The marine environment is a rich and largely untapped source of novel indole alkaloids, including indole-3-carboxylate derivatives.[18][19]

  • Marine Sponges: Sponges of the genera Ircinia, Spongosorites, and Hyrtios have yielded various indole-3-carboxylate derivatives.[10][18] For example, methyl 1H-indole-3-carboxylate was isolated from Spongosorites sp.[18] and 5-hydroxy-1H-indole-3-carboxylic acid methyl ester was found in Hyrtios erectus.[10]

  • Marine Fungi and Bacteria: Marine-derived fungi and bacteria are also significant producers.[10] An unidentified algicolous fungus yielded Nb-acetyltryptamine, a simple indole derivative.[10]

Fungi and Bacteria

Beyond the marine environment, terrestrial fungi and bacteria are important sources. Streptomyces sp. is a known producer of indole-3-carboxylic acid with antimicrobial properties.[8] The endophytic fungus Lasiodiplodia pseudotheobromae also produces this compound.[11][12]

Table 1: Selected Naturally Occurring Indole-3-Carboxylate Derivatives and Their Sources

DerivativeNatural SourceOrganism Type
Indole-3-carboxylic acidArabidopsis thaliana, Human gut microbiota, Streptomyces sp., Lasiodiplodia pseudotheobromaePlant, Bacteria, Fungus
Methyl 1H-indole-3-carboxylateSpongosorites sp.Marine Sponge
6-Isoprenylindole-3-carboxylic acidStreptomyces sp. (marine-derived)Marine Bacterium
5-Hydroxy-1H-indole-3-carboxylic acid methyl esterHyrtios erectusMarine Sponge
6-Bromo-5-hydroxyindolyl-3-glyoxylate ethyl esterSyncarpa oviformisAscidian
5-Hydroxy-1H-indole-3-carboxylic acid ethyl esterIrcinia sp.Marine Sponge

Section 3: Physiological Roles and Pharmacological Potential

The diverse structures of naturally occurring indole-3-carboxylate derivatives are mirrored by their wide range of biological activities.

Plant Defense

In plants, these compounds are key players in the defense against pathogens.[1][2] Derivatives of indole-3-carboxylic acid accumulate in Arabidopsis upon infection and contribute to disease resistance.[1][20] Indole-3-carboxylic acid itself can induce resistance in plants against necrotrophic fungi.[8][20]

Antimicrobial and Antiviral Activities

Many indole-3-carboxylate derivatives exhibit potent antimicrobial and antiviral properties. Indole-3-carboxylic acid isolated from Streptomyces sp. is active against Gram-positive bacteria, yeast, and fungi.[8] Synthetic derivatives have also shown significant antibacterial activity.[21][22] Furthermore, some indole alkaloids have demonstrated antiviral activity against the influenza virus.[23] Indole-3-carboxylic acid has been shown to inhibit HIV replication.[20]

Cytotoxic and Anticancer Potential

A significant area of interest for drug development is the cytotoxic activity of these compounds against cancer cell lines.[16] Methyl 1H-indole-3-carboxylate from a marine sponge demonstrated cytotoxic attributes against several human cancer cell lines.[18] Indole-3-carboxylic acid is cytotoxic to human lung and breast cancer cells.[20] It can also enhance the anti-colorectal cancer potency of doxorubicin.[24]

Other Biological Activities

Indole-3-carboxylate derivatives have been implicated in a variety of other physiological processes:

  • Antioxidant Activity: Some derivatives have shown radical scavenging activities.[9][25][26]

  • Enzyme Inhibition: Certain marine-derived indole alkaloids exhibit inhibitory activity towards enzymes like factor VIIa and thrombin.[10]

  • Anti-inflammatory Effects: Indole derivatives have been noted for their anti-inflammatory properties.[16][27]

Section 4: Experimental Protocols for Isolation and Characterization

The successful study of naturally occurring indole-3-carboxylate derivatives hinges on robust methods for their extraction, isolation, and structural elucidation.

Extraction and Isolation Workflow

The general procedure for isolating indole alkaloids from natural sources involves several key steps.[28][29]

Extraction_and_Isolation_Workflow Start Natural Source Material (e.g., Plant, Sponge, Fungal Culture) Extraction Solvent Extraction (e.g., Ethanol, Methanol, Ethyl Acetate) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., with Dichloromethane, Hexane) Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Partitioning->Chromatography Purification Further Purification (e.g., HPLC, Preparative TLC) Chromatography->Purification Isolated_Compound Pure Indole-3-Carboxylate Derivative Purification->Isolated_Compound

Caption: General workflow for the extraction and isolation of indole-3-carboxylate derivatives.

Step-by-Step Methodology:

  • Sample Preparation: The natural source material (e.g., dried plant material, lyophilized marine sponge, or fungal culture filtrate) is ground to a fine powder or concentrated.

  • Extraction: The prepared material is extracted with an appropriate organic solvent, such as methanol, ethanol, or ethyl acetate. This is often done through maceration, soxhlet extraction, or sonication. The resulting crude extract contains a mixture of compounds.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common approach is to partition the extract between a polar solvent (e.g., methanol/water) and a series of nonpolar to moderately polar solvents (e.g., hexane, dichloromethane, ethyl acetate).

  • Chromatographic Separation: The fractions obtained from partitioning are then subjected to various chromatographic techniques for further separation.

    • Column Chromatography: This is a primary separation technique using stationary phases like silica gel or Sephadex. Elution is performed with a gradient of solvents of increasing polarity.

    • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a powerful tool for the final purification of individual compounds.

  • Purity Assessment: The purity of the isolated compound is assessed using techniques like Thin Layer Chromatography (TLC) and analytical HPLC.

Structural Characterization Techniques

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic and spectrometric methods.[22][30][31]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-HRMS) or ultra-high-performance liquid chromatography (UHPLC-HRMS), provides the accurate molecular weight and elemental composition of the compound.[30]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (1H, 13C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for elucidating the detailed connectivity of atoms within the molecule, including the substitution pattern on the indole ring.[22][30]

  • Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy helps to identify the functional groups present in the molecule, such as N-H, C=O, and aromatic C-H bonds.[25][30]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophore system of the indole ring.

Section 5: Future Directions and Conclusion

The study of naturally occurring indole-3-carboxylate derivatives is a vibrant and expanding field. The vast chemical diversity present in nature, particularly in underexplored environments like the deep sea, promises the discovery of novel compounds with unique biological activities. Future research will likely focus on:

  • Metabolomics and Genomics: Combining these approaches will accelerate the discovery of new derivatives and the elucidation of their biosynthetic pathways.

  • Synthetic Biology: Engineering microorganisms to produce specific indole-3-carboxylate derivatives in a controlled and scalable manner.

  • Pharmacological Evaluation: In-depth investigation of the mechanisms of action of these compounds to translate their therapeutic potential into clinical applications.

References

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 841-853. [Link]
  • Böttcher, C., et al. (2014).
  • El-Kashef, D., et al. (2023).
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis.
  • Shevyrin, V., et al. (2013). Analytical characterization of some synthetic cannabinoids, derivatives of indole-3-carboxylic acid.
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. [Link]
  • Al-Ostath, R., et al. (2024). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Ahmad, I., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Molecules, 27(22), 7707. [Link]
  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis1[W]. Semantic Scholar. [Link]
  • Centofanti, F. (2023). Biological and Pharmacological Research on Indole-3-Carbinol (I3C)
  • Wikipedia. (n.d.). Indole-3-carbaldehyde. [Link]
  • Lee, J., et al. (2025). 6-Isoprenylindole-3-carboxylic Acid with an Anti-Melanogenic Activity from a Marine-Derived Streptomyces sp. APA-053. Marine Drugs, 23(12), 448. [Link]
  • El-Demerdash, A., et al. (2019). Marine Indole Alkaloids. Marine Drugs, 17(10), 566. [Link]
  • Kumar, A., et al. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. [Link]
  • Tenta, H., et al. (2019). Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis.
  • Weng, J.-R. (2018). Current results on the biological and pharmacological activities of Indole-3-carbinol. EXCLI Journal, 17, 193–195. [Link]
  • El-Demerdash, A., et al. (2019). Marine Indole Alkaloids. Marine Drugs, 17(10), 566. [Link]
  • Bingül, M., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 317-326. [Link]
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 705-712. [Link]
  • Fu, S.-F., et al. (2023). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. International Journal of Molecular Sciences, 24(16), 12792. [Link]
  • Cadelis, M. M., et al. (2021). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. International Journal of Molecular Sciences, 22(11), 5984. [Link]
  • Fu, S.-F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Plant Signaling & Behavior, 10(8), e1048052. [Link]
  • Sharma, A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. ChemistrySelect, 6(34), 8886-8916. [Link]
  • Himaja, M., et al. (2010). Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. International Research Journal of Pharmacy, 1(1), 436-440. [Link]
  • Wang, Y., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 949441. [Link]
  • El-Kashef, D., et al. (2024). Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications.
  • Ahmad, I., et al. (2022). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities.
  • Gong, S., et al. (2022). Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat. Frontiers in Microbiology, 13, 908630. [Link]
  • Fu, S.-F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. PubMed. [Link]
  • Al-Ostath, R., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Chemistry, 28. [Link]
  • Oelmüller, R., et al. (2021). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. International Journal of Molecular Sciences, 22(11), 5573. [Link]
  • Gong, S., et al. (2022).
  • Human Metabolome Database. (2006). Indole-3-carboxylic acid (HMDB0003320). [Link]
  • Wikipedia. (n.d.). Indole. [Link]

Sources

Ethyl indole-3-carboxylate safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Ethyl Indole-3-Carboxylate

Introduction

This compound is a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. It serves as a foundational building block for a wide array of more complex molecules, including those with significant biological activity such as anti-inflammatory agents and serotonin receptor agonists.[1][2] Its prevalence in research and development laboratories necessitates a thorough understanding of its safety profile and handling requirements to ensure the well-being of scientific personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the physicochemical properties, hazards, and requisite safety protocols for this compound, grounded in authoritative safety data.

Physicochemical and Identity Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is typically a solid at room temperature.[1]

PropertyValueSource
Chemical Name Ethyl 1H-indole-3-carboxylate[3]
Synonyms 3-(Ethoxycarbonyl)indole, Indole-3-carboxylic acid ethyl ester[2][4]
CAS Number 776-41-0[4]
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
Appearance Solid.[5] Light yellow to brown powder or crystal.[1][6][1][5][6]
Melting Point 120-124 °C[4]
Storage Temperature 2-8°C[1][7]
Solubility Moderately soluble in common organic solvents like ethanol, methanol, and dichloromethane; largely insoluble in water.[1]

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[3][8] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[5][9] Adherence to the precautionary statements is critical to mitigate exposure risks.

GHS ClassificationHazard StatementPrecautionary Codes
Skin Irritation, Category 2 H315: Causes skin irritationP264, P280, P302+P352, P332+P317, P362+P364
Eye Irritation, Category 2 H319: Causes serious eye irritationP280, P305+P351+P338, P337+P317
Specific target organ toxicity – Single exposure, Category 3 (Respiratory tract irritation) H335: May cause respiratory irritationP261, P271, P304+P340, P319, P403+P233, P405

Source: European Directorate for the Quality of Medicines & HealthCare, PubChem[3][5]

GHS PictogramSignal Word

Warning

Source: European Directorate for the Quality of Medicines & HealthCare[5]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and personal protective equipment is essential to prevent exposure.

Engineering Controls

The primary engineering control is to handle this compound in a well-ventilated area.[5]

  • Fume Hood: All manipulations that may generate dust, such as weighing or transferring, should be performed inside a certified chemical fume hood. This is a direct consequence of its classification as a respiratory irritant (H335).[5]

  • General Ventilation: The laboratory should be equipped with a general ventilation system that ensures a sufficient rate of air exchange.[5]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the handling area.[10]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified hazards. The goal is to create a barrier between the researcher and the chemical.

  • Eye and Face Protection: Due to the risk of serious eye irritation (H319), chemical safety goggles are mandatory.[11] A face shield should be worn in situations with a higher risk of splashing or dust generation.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin contact.[5] Nitrile gloves are a common and effective choice for handling solids. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid contaminating the skin.

    • Lab Coat: A lab coat must be worn to protect the skin and personal clothing.[5]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator (such as a type N95 for solids) may be necessary.[4]

PPE_Workflow start Task: Handling Ethyl Indole-3-Carboxylate fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood goggles Wear Chemical Safety Goggles fume_hood->goggles Yes respirator Consult EHS. Respirator may be required. fume_hood->respirator No gloves Wear Nitrile Gloves goggles->gloves lab_coat Wear a Lab Coat gloves->lab_coat proceed Proceed with Task lab_coat->proceed respirator->goggles

Caption: PPE selection workflow for handling this compound.

Safe Handling and Storage

Standard Handling Protocol
  • Preparation: Before handling, ensure all required engineering controls are active and all PPE is correctly worn. Clear the workspace of any unnecessary items.

  • Weighing: Conduct all weighing operations within a fume hood or a ventilated balance enclosure to contain any dust. Use a spatula to transfer the solid. Avoid creating dust clouds.

  • Transfer: If transferring the solid to a reaction vessel, do so carefully. If dissolving, add the solvent to the vessel containing the solid slowly to avoid splashing.

  • Cleaning: After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Decontaminate the work surface and any equipment used.

  • Clothing: Remove any contaminated clothing and wash it before reuse.

Storage Requirements
  • Container: Keep the container tightly closed to prevent contamination and moisture uptake.[8]

  • Location: Store in a dry, cool, and well-ventilated place.[8] A designated storage temperature of 2-8°C is recommended.[7]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[10]

Emergency Procedures

A clear, rehearsed emergency plan is crucial.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8]
Eye Contact Rinse cautiously with water for several minutes (at least 15 minutes is recommended).[8] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Ingestion Clean the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[8]

Source: Fisher Scientific[8]

Firefighting Measures
  • Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[5] Options include dry chemical, carbon dioxide, or alcohol-resistant foam.[11]

  • Specific Hazards: When heated to decomposition, it may emit dangerous fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[5][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

Accidental Release (Spill) Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Control Ignition: Remove all sources of ignition.[11]

  • Contain: Prevent further spillage or leakage if it is safe to do so.[11] Do not let the chemical enter drains.[11]

  • Cleanup:

    • Wear all required PPE, including respiratory protection if necessary.

    • Carefully sweep up the solid material, avoiding dust formation.[10]

    • Place the spilled material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[8]

Emergency_Response spill Spill or Exposure Occurs assess Assess the Situation (Size, Location, Hazard) spill->assess personal_exposure Personal Exposure assess->personal_exposure Exposure minor_spill Minor Spill assess->minor_spill Small, Contained major_spill Major Spill / Fire assess->major_spill Large, Uncontained, Fire first_aid Administer First Aid (See Section 5.1) personal_exposure->first_aid cleanup_protocol Follow Spill Cleanup Protocol (See Section 5.3) minor_spill->cleanup_protocol evacuate Evacuate Area Alert EHS / Emergency Services major_spill->evacuate seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Decision tree for emergency response to a chemical incident.

Toxicological Information

The toxicological data for this compound is primarily based on its irritant properties. There is a lack of data regarding long-term effects such as carcinogenicity or mutagenicity.[5]

  • Acute Toxicity: Not classified as acutely toxic via oral, dermal, or inhalation routes.[5]

  • Skin Corrosion/Irritation: Causes skin irritation.[5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[5]

  • Respiratory or Skin Sensitization: Not classified due to lack of data.[5]

  • Germ Cell Mutagenicity: Not classified due to lack of data.[5]

  • Carcinogenicity: Not classified due to lack of data.[5]

  • Reproductive Toxicity: Not classified.[5]

  • STOT-Single Exposure: May cause respiratory irritation.[5]

  • STOT-Repeated Exposure: Not classified.[5]

Stability and Reactivity

  • Reactivity: Stable under normal conditions.[5]

  • Chemical Stability: Considered stable.[5]

  • Possibility of Hazardous Reactions: None known under normal use.[5]

  • Conditions to Avoid: Avoid dust formation.[8]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and bases.[10]

  • Hazardous Decomposition Products: When heated to decomposition, it emits dangerous fumes of CO, CO₂, and NOx.[5][8]

Conclusion

While this compound is an invaluable tool in chemical synthesis, it is not benign. Its potential to cause significant skin, eye, and respiratory irritation demands a respectful and cautious approach. By integrating robust engineering controls, diligent use of personal protective equipment, and adherence to established safe handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound. A foundational principle of laboratory safety is to treat all chemicals with a thorough understanding of their potential hazards, and this guide provides the necessary framework for achieving that standard with this compound.

References

  • This compound Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. URL: https://www.edqm.eu
  • This compound Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com
  • This compound. PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.
  • This compound | 776-41-0. Guidechem. URL: https://www.guidechem.com/product-183448.html
  • SDS of this compound, CAS 776-41-0. chemBlink. URL: https://www.chemblink.com/products/776-41-0.htm
  • ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate Safety Data Sheets. Echemi. URL: https://www.echemi.com
  • This compound 96% 776-41-0. Sigma-Aldrich. URL: https://www.sigmaaldrich.com
  • Indole-3-carboxylic acid Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com
  • This compound | 776-41-0. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0124270.htm
  • Indole Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com
  • This compound | 776-41-0. Tokyo Chemical Industry (India) Pvt. Ltd. URL: https://www.tcichemicals.com/IN/en/p/E0955
  • This compound (Irish) Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. URL: https://www.edqm.eu
  • Ethyl indole-2-carboxylate-SDS. MedChemExpress. URL: https://www.medchemexpress.
  • This compound Hazard and Precautionary Statements. ChemicalBook. URL: https://www.chemicalbook.com/ProductGHSDetail_EN_CB0124270.htm
  • This compound EP Reference Standard. Sigma-Aldrich. URL: https://www.sigmaaldrich.com
  • Indole-3-carboxaldehyde Safety Data Sheet. [Source URL not fully provided]
  • This compound, min 97%, 100 grams. CP Lab Safety. URL: https://www.cplabsafety.com
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. PubMed Central, National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313495/
  • This compound | 776-41-0. Tokyo Chemical Industry Co., Ltd. (APAC). URL: https://www.tcichemicals.com/APAC/en/p/E0955
  • Ethyl 1H-indole-3-carboxylate. BLD Pharm. URL: https://www.bldpharm.com/products/776-41-0.html
  • This compound, 5g, Each. CP Lab Safety. URL: https://www.cplabsafety.com
  • 776-41-0(this compound) Product Description. ChemicalBook. URL: https://www.chemicalbook.com/ProductDeal_EN_CB0124270.htm
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. URL: https://www.mdpi.com/1420-3049/22/10/1657
  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. MDPI. URL: https://www.mdpi.com/1422-8599/2026/1/m2123
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives. Frontiers in Chemistry. URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.955513/full

Sources

A Senior Application Scientist’s Guide to Unlocking the Research Potential of Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Building Block

Ethyl indole-3-carboxylate (EIC) is a well-established, commercially available heterocyclic compound, often relegated to the role of a simple intermediate in multi-step syntheses.[1] Its stable indole core, fused benzene and pyrrole rings, and reactive ethyl ester group provide a foundational scaffold for constructing more complex molecules. However, to view EIC merely as a passive building block is to overlook a rich landscape of untapped research potential. The indole moiety is a quintessential "privileged structure" in medicinal chemistry, a recurring motif in a multitude of natural products and FDA-approved drugs, prized for its ability to mimic peptide structures and engage in key biological interactions.[2][3][4]

This guide moves beyond the known applications of EIC. It is designed to serve as a strategic roadmap for scientists and researchers, illuminating novel and actionable research trajectories. We will explore how this versatile molecule can be leveraged as a primary platform for innovation in therapeutic agent development, agrochemical design, and advanced synthetic chemistry. The methodologies and experimental frameworks presented herein are grounded in established principles but are directed toward novel inquiries, providing a robust foundation for groundbreaking research.

Part 1: The Next Generation of Indole-Based Therapeutics

The intrinsic properties of the indole nucleus—its planarity, hydrogen-bonding capabilities, and lipophilicity—make it an ideal scaffold for targeting a wide array of biological receptors and enzymes.[2] EIC represents a strategic and cost-effective entry point for the systematic exploration of this chemical space.

Research Avenue: Development of Novel Kinase Inhibitors for Oncology

Scientific Rationale: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The indole scaffold is a prominent feature in numerous approved kinase inhibitors, where it often engages in crucial π-π stacking and hydrogen bond interactions within the ATP-binding pocket of the target kinase.[4][5] this compound provides a modifiable template to rapidly generate focused libraries of compounds aimed at discovering novel inhibitors of oncogenic kinases such as EGFR, CDKs, and VEGFR.[4]

Proposed Experimental Workflow: The core strategy involves a systematic "decorate and screen" approach, leveraging the key reactive handles of the EIC molecule.

cluster_0 Library Synthesis cluster_1 Screening Cascade cluster_2 Lead Optimization EIC This compound (EIC) N_Mod N-Alkylation / Arylation (Indole Nitrogen) EIC->N_Mod C_Mod Amidation / Hydrazinolysis (Carboxylate Group) EIC->C_Mod Ring_Mod Ring Functionalization (e.g., Halogenation) EIC->Ring_Mod Library Focused Derivative Library N_Mod->Library C_Mod->Library Ring_Mod->Library Kinase_Screen In Vitro Kinase Panel Screen (Biochemical Assay) Library->Kinase_Screen Cell_Assay Cell-Based Cytotoxicity Assay (e.g., A549, MGC-803) Kinase_Screen->Cell_Assay Hit_ID Hit Identification & Validation Cell_Assay->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Docking Molecular Docking (In Silico) Hit_ID->Docking Lead_Opt Lead Optimization SAR->Lead_Opt Docking->Lead_Opt

Caption: Workflow for discovery of kinase inhibitors from EIC.

Key Methodologies & Protocols:

  • Protocol 1: Synthesis of Indole-3-Carboxamide Derivatives

    • Ester Hydrolysis: To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq). Reflux the mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Acidification: Cool the reaction mixture to 0°C and acidify with 2M HCl until pH ~2-3. The resulting precipitate, indole-3-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

    • Amide Coupling: To a solution of indole-3-carboxylic acid (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir for 10 minutes at room temperature.

    • Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the mixture. Allow the reaction to proceed at room temperature for 12-24 hours.

    • Workup & Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. Purify the crude product by flash column chromatography (silica gel) to yield the target indole-3-carboxamide.[3]

  • Data Presentation: Initial Screening Results

Compound IDModificationKinase TargetIC₅₀ (nM)A549 Cell Line GI₅₀ (µM)
EIC-N-BnN-BenzylationEGFR>10,000>50
EIC-CON-PhPhenyl AmideEGFR85012.5
EIC-CON-AnAniline AmideEGFR2504.2
EIC-5Br-CON-An5-Bromo, Aniline AmideEGFR951.1

Table 1: Hypothetical screening data illustrating SAR development.

Research Avenue: Potent Antihypertensives via Angiotensin II Receptor Antagonism

Scientific Rationale: The renin-angiotensin system (RAS) is a cornerstone of blood pressure regulation, and Angiotensin II Receptor 1 (AT1) blockers are a major class of antihypertensive drugs. Recent research has demonstrated that novel derivatives of indole-3-carboxylic acid exhibit high nanomolar affinity for the AT1 receptor, with in vivo efficacy superior to the clinical drug losartan.[6] EIC is the direct ethyl ester precursor to this promising scaffold, making it an ideal starting point for developing next-generation antihypertensives.

Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Binds Effects {Vasoconstriction | Aldosterone Release | Increased Blood Pressure} AT1R->Effects Activates EIC_deriv EIC-Derived Antagonist EIC_deriv->AT1R Blocks

Caption: Targeting the Renin-Angiotensin System with EIC derivatives.

Proposed Experimental Workflow:

  • Rational Design & Synthesis: Based on published structures, synthesize EIC derivatives. Key modifications include hydrolysis of the ester to the free carboxylic acid and N-alkylation with moieties known to interact with the AT1 receptor.[6]

  • In Vitro Receptor Binding: Quantify the binding affinity of synthesized compounds using a competitive radioligand binding assay with [¹²⁵I]-Angiotensin II on membranes from cells expressing the human AT1 receptor.[6]

  • In Vivo Efficacy Studies: Administer the most potent compounds orally to Spontaneously Hypertensive Rats (SHR) and monitor blood pressure continuously over a 24-hour period using telemetry or tail-cuff methods.[6]

Key Methodologies & Protocols:

  • Protocol 2: In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

    • Animal Acclimation: Acclimate male SHR (14-16 weeks old) to the housing facility for at least one week. For tail-cuff measurements, acclimate the rats to the restraining device and procedure for several days prior to the experiment.

    • Baseline Measurement: Record the baseline systolic blood pressure (SBP) and heart rate (HR) for each animal for 2-3 consecutive days before dosing.

    • Compound Administration: Prepare the test compound (e.g., EIC derivative) and vehicle control (e.g., 0.5% carboxymethylcellulose) as a suspension. Administer a single oral dose (e.g., 10 mg/kg) via gavage.

    • Post-Dose Monitoring: Measure SBP and HR at regular intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

    • Data Analysis: Calculate the mean change in SBP from baseline for each treatment group at each time point. Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test). A sustained and significant reduction in SBP compared to the vehicle group indicates antihypertensive activity.[6]

Part 2: Innovation in Agrochemicals

The structural similarity of the indole core to the natural phytohormone indole-3-acetic acid (IAA) provides a powerful biological rationale for its use in agrochemical research.[7]

Research Avenue: Development of Novel Auxin-Mimic Herbicides

Scientific Rationale: Auxin is a critical plant hormone that controls cell division and growth. The auxin signaling pathway is initiated by the binding of auxin to its receptor, Transport Inhibitor Response 1 (TIR1).[5] Developing synthetic molecules that act as TIR1 antagonists can disrupt plant growth, providing an effective herbicidal mechanism. Derivatives of indole-3-carboxylic acid have been shown to be potent TIR1 antagonists and exhibit excellent herbicidal activity against both monocot and dicot weeds.[5][7] EIC is an ideal precursor for the synthesis of these compounds.

Proposed Experimental Workflow:

EIC This compound Hydrolysis Ester Hydrolysis to Indole-3-Carboxylic Acid EIC->Hydrolysis Synthesis Synthesis of α-Substituted Derivatives Hydrolysis->Synthesis [10, 18] Library Herbicide Candidate Library Synthesis->Library Petri_Assay Petri Dish Herbicidal Assay (Rape & Barnyard Grass) Library->Petri_Assay Docking Molecular Docking vs. TIR1 Receptor Petri_Assay->Docking Analyze Active Compounds Lead Lead Herbicide Candidate Petri_Assay->Lead Docking->Lead

Caption: Design and testing pipeline for EIC-derived herbicides.

Key Methodologies & Protocols:

  • Protocol 3: Petri Dish Herbicidal Activity Assay

    • Preparation: Place a layer of filter paper in a 9 cm Petri dish. Prepare solutions of the test compounds in acetone at various concentrations (e.g., 10 and 100 mg/L).

    • Application: Add 5 mL of the test solution to each Petri dish, allowing the solvent to evaporate completely, leaving the compound evenly coated on the filter paper. A control dish should be prepared with acetone only.

    • Seeding: Place 20 seeds of a dicot (e.g., Brassica napus - rape) and a monocot (e.g., Echinochloa crus-galli - barnyard grass) onto the treated filter paper.

    • Incubation: Add 5 mL of distilled water to each dish, seal with parafilm, and incubate in a growth chamber at 25°C with a 12h/12h light/dark cycle.

    • Evaluation: After 5-7 days, measure the length of the root and shoot for each seedling.

    • Calculation: Calculate the percent inhibition for each compound relative to the vehicle control using the formula: Inhibition (%) = [1 - (Treated Length / Control Length)] * 100.[5]

Part 3: Advancing Synthetic Frontiers

Beyond its direct application in generating bioactive molecules, EIC can serve as a platform for developing and showcasing novel synthetic methodologies that have broader implications for heterocyclic chemistry.

Research Avenue: Regioselective C-H Activation

Scientific Rationale: Traditional methods for functionalizing the indole ring often require harsh conditions or pre-functionalized starting materials. Transition-metal-catalyzed C-H activation has emerged as a powerful, atom-economical strategy for directly forging new C-C and C-X bonds. Applying these modern methods to a common scaffold like EIC allows for the rapid generation of unprecedented structural diversity by targeting positions that are otherwise difficult to access (C2, C4, C7).

Caption: Potential C-H activation sites on the EIC scaffold.

Proposed Experimental Workflow:

  • Catalyst & Condition Screening: Employ high-throughput screening techniques to evaluate a matrix of transition metal catalysts (e.g., Pd, Rh, Ir), ligands, oxidants, and solvents for C-H functionalization at a specific position (e.g., C2-arylation). The ester group at C3 can serve as an intrinsic directing group.

  • Scope & Limitation Analysis: Once optimal conditions are identified, explore the reaction's scope by varying the coupling partner (e.g., different aryl halides, alkenes).

  • Mechanistic Probes: Conduct experiments such as kinetic isotope effect (KIE) studies and deuterium labeling to elucidate the reaction mechanism and the role of the C3-ester in directing the regioselectivity.

Conclusion

This compound is far more than a simple chemical commodity. It is a versatile, opportunity-rich platform for scientific discovery. By applying modern synthetic strategies and robust biological screening cascades, researchers can unlock its potential to generate novel therapeutics for cancer and hypertension, develop innovative agrochemicals to address food security, and pioneer new frontiers in synthetic methodology. The research avenues outlined in this guide provide a strategic framework for transforming this humble starting material into a source of significant scientific and commercial value.

References

  • Shaaban, T. A. S., & Al-shawi, M. A. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate.
  • National Center for Biotechnology Information. (n.d.).
  • Hassan, A. S., et al. (2016).
  • CP Lab Safety. (n.d.).
  • ResearchGate. (n.d.). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. [Link]
  • Wang, C., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Chemistry. [Link]
  • Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. [Link]
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. [Link]
  • Vovk, A. I., et al. (2023). Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Arkat USA. (n.d.). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. [Link]
  • ResearchGate. (n.d.).
  • Bala, A., et al. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Current Organic Synthesis. [Link]
  • Wang, C., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]
  • Al-Ostoot, F. H., et al. (2024).
  • Hassan, A. S., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.

Sources

Introduction: The Central Role of Ethyl Indole-3-carboxylate in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Indole-3-carboxylate: Synthesis, Reactivity, and Applications

This compound is a cornerstone building block in synthetic and medicinal chemistry. As a derivative of indole, a privileged scaffold found in a vast array of natural products and pharmaceuticals, this compound offers a unique combination of stability and versatile reactivity.[1][2] Its structure, featuring an ester group at the electron-rich C3 position and a reactive N-H group, provides multiple handles for chemical modification. This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the synthesis, chemical behavior, and strategic applications of this compound, grounding theoretical principles in practical, field-proven methodologies. The compound, with the chemical formula C₁₁H₁₁NO₂, is a solid at room temperature with a melting point between 120-124 °C.[3]

Part 1: Strategic Synthesis of the Indole Core

The construction of the indole ring system is a foundational topic in heterocyclic chemistry. Several named reactions provide reliable routes to indole-3-carboxylates, each with distinct advantages depending on the desired substitution pattern and available starting materials.

The Fischer Indole Synthesis

The Fischer indole synthesis is arguably the most classic and widely used method for preparing indoles.[4][5] Discovered in 1883 by Emil Fischer, the reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[4][5][6]

Causality and Mechanistic Insight: The choice of acid catalyst is critical and directly influences the reaction's success.[6] Strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) are required to facilitate the key[7][7]-sigmatropic rearrangement of the protonated enamine intermediate.[5][6] This rearrangement is the core bond-forming step, leading to a diimine intermediate that subsequently cyclizes and eliminates ammonia to yield the aromatic indole ring.[5]

Fischer_Indole_Synthesis cluster_start Step 1: Hydrazone Formation cluster_mechanism Step 2: Acid-Catalyzed Cyclization A Arylhydrazine + Ketone/Aldehyde B Arylhydrazone A->B Condensation C Enamine (Tautomer) B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D H+ E Diimine Intermediate D->E F Cyclization & Aromatization E->F -NH3 G Indole Product F->G

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5-carboxylate [4]

  • Phenylhydrazone Formation: In a 50 mL round-bottom flask, dissolve ethyl 2,4-diphenylacetoacetate (1.0 eq) and the appropriate substituted phenylhydrazine hydrochloride (1.1 eq) in absolute ethanol (25 mL).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the condensation.

  • Reflux: Reflux the mixture for 2-3 hours, monitoring the formation of the phenylhydrazone intermediate by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, the phenylhydrazone can be isolated or, more commonly, subjected directly to the cyclization step by adding a strong acid catalyst like polyphosphoric acid (PPA).

  • Heating: Heat the mixture to 100-120°C with vigorous stirring for 2-4 hours until TLC analysis indicates consumption of the starting material.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Reissert Indole Synthesis

Causality and Mechanistic Insight: The reaction proceeds in two distinct stages.[9][10] First, the ortho-nitrotoluene undergoes a base-catalyzed condensation with diethyl oxalate. Potassium ethoxide is often preferred over sodium ethoxide for this step, as it generally provides higher yields.[8][9] The resulting ethyl o-nitrophenylpyruvate is then subjected to reductive cyclization.[9] Various reducing agents can be employed, with zinc dust in acetic acid being a common choice.[8][10][11] The reduction of the nitro group to an amine is immediately followed by an intramolecular condensation with the adjacent ketone, leading to the indole ring.[10]

Reissert_Indole_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reductive Cyclization A o-Nitrotoluene + Diethyl Oxalate B Ethyl o-Nitrophenylpyruvate A->B KOC2H5 C Reduction of Nitro Group B->C Zn / Acetic Acid D Intramolecular Condensation C->D E Indole-2-carboxylate Product D->E

Caption: Workflow of the Reissert Indole Synthesis.

The Hemetsberger Indole Synthesis

The Hemetsberger (or Hemetsberger-Knittel) synthesis is a thermal decomposition reaction that converts a 3-aryl-2-azido-propenoic ester into an indole-2-carboxylic ester.[7][12]

Causality and Mechanistic Insight: This reaction is believed to proceed through a nitrene intermediate generated by the thermal extrusion of dinitrogen from the azide.[7] The highly reactive nitrene then undergoes an intramolecular C-H insertion into the ortho position of the adjacent aryl ring to form the indole structure. While the yields are often good, the synthesis of the azido ester starting material can be challenging, limiting its widespread use.[7] A common approach to the starting material is a Knoevenagel condensation between an aromatic aldehyde and ethyl azidoacetate.[13]

Part 2: Chemical Reactivity and Derivatization

This compound serves as a versatile platform for synthesizing a wide range of more complex indole derivatives. Its reactivity can be categorized by transformations at the indole nitrogen, the ester functionality, and the aromatic scaffold.

Reactions at the Indole Nitrogen (N-H)

The N-H proton of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for subsequent alkylation or acylation.

N-Alkylation and N-Acylation: The nitrogen can be alkylated using alkyl halides in the presence of a base. A convenient method employs aqueous potassium hydroxide in acetone, which is strong enough to deprotonate the indole nitrogen, facilitating the reaction with electrophiles like allyl bromide or benzyl bromide.[14][15] This method is efficient and avoids the need for harsher, anhydrous conditions. Similarly, acylation can be achieved using reagents like acetic anhydride in the presence of a base like pyridine.[1]

Experimental Protocol: N-Alkylation of Ethyl Indole-2-carboxylate [14][15]

  • Setup: To a solution of ethyl indol-2-carboxylate (1.0 eq) in acetone (10 mL), add the alkylating agent (e.g., allyl bromide, 1.1 eq).

  • Base Addition: Add aqueous potassium hydroxide (3.0 mmol in 0.1 mL H₂O) to the stirring mixture.

  • Reaction: Stir the reaction at room temperature for 2-8 hours, monitoring by TLC.

  • Work-up: Upon completion, remove the acetone under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Transformations of the Ester Group

The ethyl ester at the C3 position is a key functional handle for diversification.

  • Hydrolysis: The ester can be readily hydrolyzed to the corresponding indole-3-carboxylic acid under basic conditions, for instance, by refluxing with sodium hydroxide in a methanol/water mixture.[16][17] This carboxylic acid is a valuable intermediate for further transformations, such as amide bond formation.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, indole-3-methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF.

  • Hydrazinolysis: Reacting the ester with hydrazine hydrate leads to the formation of indole-3-carbohydrazide, a useful precursor for synthesizing various heterocyclic systems.[14]

Reactions on the Aromatic Ring

The indole ring is an electron-rich aromatic system susceptible to electrophilic substitution. The ester at C3 is an electron-withdrawing group, which deactivates the pyrrole ring slightly but still allows for substitution, often directing incoming electrophiles to positions C4, C5, C6, or C7 of the benzene portion of the ring system.

  • Bromination: Monobromination of this compound with bromine has been reported to yield a mixture of 5- and 6-bromoindoles.[18] This highlights the challenge of regioselectivity in electrophilic substitution on substituted indoles.

  • Formylation (Vilsmeier-Haack Reaction): While the C3 position is blocked, formylation can be directed to other positions on the ring under specific conditions, although this is less common than Vilsmeier-Haack formylation of unsubstituted indole at C3.[19][20]

Reactivity_Workflow cluster_N_H N-H Reactivity cluster_Ester Ester Group Reactivity cluster_Ring Aromatic Ring Reactivity center_node This compound N_Alkylation N-Alkylated Indole center_node->N_Alkylation R-X / Base N_Acylation N-Acylated Indole center_node->N_Acylation Ac₂O / Pyridine Hydrolysis Indole-3-carboxylic Acid center_node->Hydrolysis NaOH / H₂O Reduction Indole-3-methanol center_node->Reduction LiAlH₄ Hydrazinolysis Indole-3-carbohydrazide center_node->Hydrazinolysis N₂H₄·H₂O Bromination Bromo-substituted Indole center_node->Bromination Br₂

Caption: Key reaction pathways for this compound.

Part 3: Applications in Drug Discovery and Beyond

The true value of this compound lies in its application as a precursor to biologically active molecules.[3] The indole scaffold is central to numerous pharmaceuticals, and this specific building block provides a reliable entry point for their synthesis.

Scaffold for Pharmacologically Active Agents

Derivatives of this compound are utilized in the development of a wide range of therapeutic agents:

  • Enzyme Inhibitors: It is a reactant for preparing inhibitors of human 5-Lipoxygenase and p38 kinase, both of which are important targets in inflammation and cancer research.[3]

  • Antimicrobial Agents: The indole core is a common feature in antimicrobial compounds, and derivatives of this compound have been explored for this purpose.[3]

  • CNS Agents: The structural similarity of indole to neurotransmitters like serotonin has made its derivatives, including those from this compound, valuable as glycine receptor ligands and for other central nervous system targets.[3]

  • GSK-3β Inhibitors: Indole-2-carboxylate derivatives, closely related to the 3-carboxylate isomer, have shown promising inhibitory activity against Glycogen Synthase Kinase 3β (GSK-3β), a key target in diseases like diabetes and neurodegenerative disorders.[21][22]

Quantitative Data Summary

The following table summarizes key physical properties and synthetic yields for related indole carboxylates, illustrating the outcomes of common synthetic transformations.

Property / ReactionValue / YieldSynthesis MethodReference
Melting Point 120-124 °C-[3]
Molecular Weight 189.21 g/mol -[3][23]
N-Allylation 85%KOH / Acetone[15]
N-Benzylation High YieldKOH / Acetone[14][15]
Hydrolysis to Acid High Yieldaq. KOH[14][15]
Hemetsberger Synthesis Typically >70%Thermal[7]

Conclusion

This compound is more than just a chemical compound; it is a versatile tool that unlocks access to a vast chemical space of high-value molecules. Its well-established synthetic routes, predictable reactivity at multiple sites, and proven utility as a precursor for pharmacologically active agents ensure its continued importance in research and development. This guide provides a framework for understanding and strategically employing this essential building block, empowering scientists to design and execute efficient synthetic campaigns toward novel chemical entities.

References

  • Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC - NIH. (n.d.).
  • This compound 96 776-41-0 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Hemetsberger indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Reissert indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Reissert indole synthesis - chemeurope.com. (n.d.). chemeurope.com.
  • Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5 - Benchchem. (n.d.). Benchchem.
  • Hemetsberger-Knittel Indole Synthesis - SynArchive. (n.d.). SynArchive.
  • Fischer indole synthesis - Wikipedia. (n.d.). Wikipedia.
  • Reissert Indole Synthesis. (n.d.). Cambridge University Press.
  • 3-Substituted indole: A review - International Journal of Chemical Studies. (2019, February 15).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • (PDF) Synthesis of 3-Ethyl Indole - ResearchGate. (2016, March 1).
  • (PDF) Reissert Indole Synthesis - ResearchGate. (2019, January 14).
  • Indoles via Knoevenagel–Hemetsberger reaction sequence - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (n.d.).
  • Reissert-Indole-Synthesis.pdf - ResearchGate. (2016, March 24).
  • A three-component Fischer indole synthesis - PubMed. (2008).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PubMed Central. (2022, July 26).
  • (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues - ResearchGate. (2006).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a - Frontiers. (2022, July 26). Frontiers.
  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • THE STRUCTURE OF MONOBROMINATED this compound AND THE PREPARATION OF 7-BROMOINDOLE - ResearchGate. (1950, May 1).
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors | Asian Journal of Organic & Medicinal Chemistry. (2022). Asian Journal of Organic & Medicinal Chemistry.
  • Fischer indole synthesis applied to the total synthesis of natural products - RSC Publishing. (2017, November 15). Royal Society of Chemistry.
  • This compound 97.0+%, TCI America™ | Fisher Scientific. (n.d.). Fisher Scientific.
  • (PDF) Hemetsberger Indole Synthesis - ResearchGate. (2019, November 6).
  • Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors - ResearchGate. (2022, June 29).
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC - NIH. (n.d.).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize Ethyl Indole-3-Carboxylate, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not only a presentation of spectral data but also a detailed explanation of the underlying principles and experimental considerations. By elucidating the causal relationships between molecular structure and spectral output, this guide aims to empower readers to confidently interpret and leverage spectroscopic data in their own research endeavors.

Introduction: The Structural Significance of this compound

This compound belongs to the indole family, a class of heterocyclic aromatic compounds that form the core of numerous biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The presence of the indole nucleus, coupled with the ethyl carboxylate substituent at the C3 position, imparts specific physicochemical properties that are of great interest in the design of novel therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its reactivity, metabolic fate, and interaction with biological targets. Spectroscopic analysis provides a powerful, non-destructive suite of tools to probe these molecular characteristics.

This guide will navigate through the core spectroscopic techniques for the structural elucidation of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section will be presented from the perspective of a seasoned application scientist, focusing on the "why" behind the "how"—providing not just the data, but the expert insights necessary for robust interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[1]

¹H NMR Spectroscopy: A Proton's Perspective

Principle: The fundamental principle of NMR lies in the interaction of nuclear spins with an external magnetic field.[1] Protons (¹H nuclei), possessing a quantum mechanical property called spin, behave like tiny magnets. When placed in a strong external magnetic field, they can align either with (lower energy state) or against (higher energy state) the field. The application of a radiofrequency pulse can induce a transition between these energy states, and the frequency at which this resonance occurs is highly sensitive to the local electronic environment of the proton. This "chemical shift" (δ), measured in parts per million (ppm), provides a unique fingerprint for each proton in the molecule.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" onto a stable magnetic field frequency.

  • Instrumentation: The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Acquisition Parameters:

    • Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans allows for the excited nuclei to return to their ground state.

    • Pulse Angle: A 30-45 degree pulse is commonly used for routine ¹H NMR.

  • Processing: The raw data (Free Induction Decay or FID) is subjected to a Fourier Transform to generate the frequency-domain spectrum. Phasing, baseline correction, and referencing (typically to the residual solvent peak, e.g., CHCl₃ at 7.26 ppm) are performed.

Data Interpretation and Causality:

The ¹H NMR spectrum of this compound provides a wealth of structural information. The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift of each signal indicates the electronic environment of the proton(s). The integration of each signal is proportional to the number of protons it represents. Finally, the splitting pattern (multiplicity) of a signal, governed by spin-spin coupling, reveals the number of neighboring protons.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Chemical Shift and Multiplicity
~8.15br s1HNH -1The N-H proton is deshielded due to the aromatic nature of the indole ring and its attachment to the electronegative nitrogen atom. It often appears as a broad singlet due to quadrupole broadening and/or exchange with trace amounts of water.
~8.10d1HH -4This proton is deshielded by the anisotropic effect of the adjacent benzene ring and the electron-withdrawing effect of the ester group. It appears as a doublet due to coupling with H-5.
~7.80d1HH -2This proton is on the electron-deficient pyrrole ring and is deshielded. It appears as a doublet due to coupling with the N-H proton.
~7.40d1HH -7This aromatic proton is deshielded and appears as a doublet due to coupling with H-6.
~7.25t1HH -6This aromatic proton is shielded relative to H-4 and H-7 and appears as a triplet due to coupling with both H-5 and H-7.
~7.20t1HH -5This aromatic proton is also shielded and appears as a triplet due to coupling with both H-4 and H-6.
4.38q2H-O-CH₂ -CH₃These protons are adjacent to the electronegative oxygen atom of the ester group, causing a downfield shift. They appear as a quartet due to coupling with the three protons of the methyl group.
1.40t3H-O-CH₂-CH₃ These protons are in a typical alkyl region and appear as a triplet due to coupling with the two protons of the methylene group.

Visualization of ¹H NMR Assignments:

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Principle: Similar to ¹H NMR, ¹³C NMR spectroscopy probes the magnetic properties of the ¹³C nucleus. Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers can readily acquire high-quality ¹³C spectra. The chemical shifts of ¹³C nuclei span a much wider range (0-220 ppm) than ¹H nuclei, which generally results in a spectrum where each unique carbon atom gives a distinct, well-resolved signal.

Experimental Protocol: Standard ¹³C NMR Acquisition

The experimental setup is similar to that for ¹H NMR, with the spectrometer tuned to the ¹³C frequency. A key difference is the use of proton decoupling, a technique that irradiates the protons with a broad range of radiofrequencies, causing them to rapidly flip their spin states. This decouples the ¹H-¹³C spin-spin interactions, resulting in a simplified spectrum where each carbon signal appears as a sharp singlet.

Data Interpretation and Causality:

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shift of each carbon is highly dependent on its hybridization and the electronegativity of attached atoms. For instance, sp²-hybridized carbons of the aromatic ring and the carbonyl group will appear significantly downfield compared to the sp³-hybridized carbons of the ethyl group.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~165.5C =OThe carbonyl carbon is highly deshielded due to the double bond to the electronegative oxygen atom.
~136.0C -7aThis is a quaternary carbon in the aromatic ring, part of the fusion between the benzene and pyrrole rings.
~130.5C -2This carbon is part of the electron-deficient pyrrole ring and is deshielded.
~126.0C -3aAnother quaternary carbon at the ring fusion.
~123.0C -6Aromatic methine carbon.
~122.0C -5Aromatic methine carbon.
~121.0C -4Aromatic methine carbon.
~111.5C -7Aromatic methine carbon, shielded by the adjacent nitrogen atom.
~107.0C -3This carbon is shielded due to its position in the electron-rich pyrrole ring, but deshielded by the attached ester group.
~60.0-O-CH₂ -CH₃This sp³-hybridized carbon is deshielded due to its direct attachment to the electronegative oxygen atom.
~14.5-O-CH₂-CH₃ This terminal methyl carbon is in a typical upfield alkyl region.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Group Vibrations

Principle: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[2] It is based on the principle that the bonds between atoms in a molecule are not rigid but are constantly vibrating. When a molecule is irradiated with infrared light, it will absorb energy at specific frequencies that correspond to the natural vibrational frequencies of its bonds. These vibrations can be stretching (a change in bond length) or bending (a change in bond angle). The frequency of vibration is dependent on the masses of the atoms involved and the strength of the bond connecting them.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used sampling technique that requires minimal sample preparation.[3]

  • Sample Preparation: A small amount of the solid this compound powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: A pressure clamp is applied to ensure good contact between the sample and the crystal. The infrared beam is directed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. An evanescent wave penetrates a short distance into the sample, where absorption can occur. The attenuated beam is then directed to the detector.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Data Interpretation and Causality:

The FTIR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). Specific regions of the spectrum are characteristic of particular functional groups.

Table 3: FTIR Spectral Data and Vibrational Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale
~3300N-H StretchIndole N-HThe sharp, intense peak in this region is characteristic of the N-H stretching vibration of the indole ring.
~3100-3000C-H StretchAromatic C-HThese absorptions are due to the stretching vibrations of the C-H bonds on the aromatic indole ring.
~2980-2850C-H StretchAliphatic C-HThese bands correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group.
~1680C=O StretchEster CarbonylThis very strong and sharp absorption is a hallmark of the carbonyl group (C=O) stretching vibration in the ethyl ester.
~1600, ~1460C=C StretchAromatic C=CThese absorptions arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring.
~1230C-O StretchEster C-OThis strong band is characteristic of the stretching vibration of the C-O single bond in the ester functionality.
~750C-H BendAromatic C-H (out-of-plane)This strong absorption is indicative of the out-of-plane bending of C-H bonds on the ortho-disubstituted benzene ring portion of the indole nucleus.

Visualization of Key FTIR Vibrational Modes:

G cluster_mol Key Vibrational Modes cluster_freq Characteristic Wavenumbers (cm⁻¹) N N-H freq_NH ~3300 N->freq_NH C1 C=O freq_CO_double ~1680 C1->freq_CO_double C2 C-O freq_CO_single ~1230 C2->freq_CO_single C3 Ar C-H freq_ArH ~3100-3000 C3->freq_ArH C4 Alkyl C-H freq_AlkylH ~2980-2850 C4->freq_AlkylH

Caption: Key FTIR vibrational modes and their characteristic frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] In its most common form for small organic molecules, Electron Ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam. This process typically ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•). The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The mass spectrometer separates these ions based on their m/z ratio, and the resulting mass spectrum is a plot of relative ion abundance versus m/z.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.

  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph.

  • Separation: The sample is vaporized and travels through a heated capillary column, where it is separated from any impurities based on its volatility and interaction with the column's stationary phase.

  • Ionization and Fragmentation: As the purified compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized by electron impact.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole).

  • Detection: An electron multiplier detects the ions, and the data is processed to generate a mass spectrum.

Data Interpretation and Causality:

The mass spectrum provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about its structure.

  • Molecular Ion Peak (M⁺•): The peak with the highest m/z ratio (that is not an isotope peak) corresponds to the molecular ion, and its mass gives the molecular weight of the compound. For this compound (C₁₁H₁₁NO₂), the expected molecular weight is approximately 189 g/mol .

  • Fragmentation Pattern: The fragmentation of the molecular ion is not random but follows predictable pathways, often involving the cleavage of the weakest bonds and the formation of the most stable carbocations or radical cations.

Table 4: Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentPlausible Fragmentation Pathway
189[C₁₁H₁₁NO₂]⁺•Molecular Ion (M⁺•)
160[M - C₂H₅]⁺Loss of the ethyl radical from the ester group.
144[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester group.
116[C₈H₆N]⁺Subsequent loss of carbon monoxide (CO) from the [M - OC₂H₅]⁺ fragment.

Visualization of the Proposed Fragmentation Pathway:

G M [C₁₁H₁₁NO₂]⁺• m/z = 189 (Molecular Ion) F1 [M - C₂H₅]⁺ m/z = 160 M->F1 - •C₂H₅ F2 [M - OC₂H₅]⁺ m/z = 144 M->F2 - •OC₂H₅ F3 [C₈H₆N]⁺ m/z = 116 F2->F3 - CO

Caption: Proposed mass spectral fragmentation pathway for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower energy (ground state) electronic orbitals to higher energy (excited state) orbitals. The specific wavelengths of light that are absorbed are characteristic of the electronic structure of the molecule, particularly the presence of chromophores—conjugated systems of pi (π) electrons.

Experimental Protocol: Solution-Phase UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol or methanol. A typical concentration is in the micromolar range.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.

  • Data Acquisition: A cuvette containing the pure solvent (the "blank") is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths (typically 200-400 nm for this compound) and records the absorbance at each wavelength.

Data Interpretation and Causality:

The UV-Vis spectrum is a plot of absorbance versus wavelength (λ). The wavelengths of maximum absorbance (λ_max) correspond to specific electronic transitions. The indole ring system is a well-characterized chromophore.

Table 5: UV-Vis Spectral Data for this compound in Ethanol

λ_max (nm)Electronic TransitionRationale
~220π → πThis high-energy transition involves the excitation of a π electron from a bonding orbital to an antibonding π orbital within the indole aromatic system.
~280-290π → πThis lower-energy π → π transition is also characteristic of the indole chromophore. The presence of the electron-withdrawing carboxylate group can influence the exact position of this absorption band.

Conclusion: A Synergistic Approach to Structural Elucidation

This guide has demonstrated that a comprehensive understanding of the structure of this compound is achieved not through a single spectroscopic technique, but through the synergistic interpretation of data from multiple analytical methods. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, FTIR identifies the key functional groups, Mass Spectrometry confirms the molecular weight and provides clues to the connectivity, and UV-Vis spectroscopy probes the electronic nature of the indole chromophore.

For the researcher, scientist, or drug development professional, a deep understanding of these techniques and the causality behind the spectral data is not merely an academic exercise. It is a fundamental requirement for the confident identification, characterization, and quality control of molecules that may one day become life-saving therapeutics.

References

  • SpectraBase.
  • Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]
  • PubChem.
  • University of Colorado Boulder. Infrared Spectroscopy: Theory. [Link]
  • Scribd.
  • MDPI.
  • Specac Ltd.
  • PREMIER Biosoft.
  • Magritek.
  • ResearchGate. EI mass spectrum of the TMS derivative of indole‐3‐acetic acid (224). [Link]
  • Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]

Sources

Methodological & Application

Synthesis of Ethyl indole-3-carboxylate from indole

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Ethyl Indole-3-carboxylate from Indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of a multitude of pharmacologically active compounds, including anti-inflammatory drugs, and specialized agrochemicals.[1] Its strategic importance necessitates robust and scalable synthetic protocols. This document provides a comprehensive guide to the synthesis of this compound starting from indole, designed for professionals in chemical research and drug development. We delve into three primary synthetic strategies, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid in method selection. Each protocol is presented as a self-validating system, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Overview of Synthetic Strategies

The functionalization of the indole core is a cornerstone of heterocyclic chemistry. The C3 position is the most nucleophilic and thus the most common site for electrophilic substitution.[2][3] Several pathways have been established to introduce an ethyl carboxylate group at this position. This guide will focus on three field-proven methods:

  • Method A: The Vilsmeier-Haack Approach: A reliable, two-step sequence involving the formylation of indole to indole-3-carboxaldehyde, followed by oxidation and esterification.

  • Method B: The Grignard Reagent Route: Involves the formation of an indole Grignard reagent followed by carboxylation with an appropriate electrophile. This method's primary challenge lies in controlling the regioselectivity.

  • Method C: Direct C-H Functionalization: A modern approach utilizing a metal-catalyzed reaction with ethyl diazoacetate for a direct, one-step C-H insertion.

The following sections will elaborate on the mechanistic underpinnings and provide detailed experimental protocols for each of these transformative methods.

Method A: Vilsmeier-Haack Formylation and Subsequent Oxidation/Esterification

This classic and highly reliable method proceeds in two distinct stages. First, the indole is formylated at the C3 position using the Vilsmeier reagent. The resulting indole-3-carboxaldehyde is then converted to the target ester.

Expertise & Experience: The 'Why' Behind the Method

The Vilsmeier-Haack reaction is exceptionally effective for electron-rich heterocycles like indole because it employs a relatively mild electrophile, the Vilsmeier reagent (a chloroiminium salt).[4][5] This avoids the harsh conditions of other formylation techniques that could lead to polymerization or degradation of the indole ring. The C3 selectivity is high due to the superior stability of the cationic intermediate formed upon attack at this position.[6] The subsequent conversion of the stable aldehyde intermediate to the ester can be achieved through various standard procedures, offering flexibility.

Reaction Mechanisms

Stage 1: Vilsmeier-Haack Formylation The reaction begins with the formation of the electrophilic Vilsmeier reagent from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5] Indole's electron-rich C3 position then attacks this reagent, leading to an intermediate that, after rearomatization and hydrolysis during workup, yields indole-3-carboxaldehyde.[6][7]

Vilsmeier_Mechanism Mechanism of Vilsmeier-Haack Formylation cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Hydrolysis DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ POCl3->intermediate1 Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) intermediate1->Vilsmeier_reagent - [OPOCl₂]⁻ Cationic_intermediate Cationic Intermediate Indole Indole Indole->Cationic_intermediate + Vilsmeier Reagent Iminium_salt Iminium Salt Cationic_intermediate->Iminium_salt - H⁺ Aldehyde Indole-3-carboxaldehyde Iminium_salt->Aldehyde + H₂O (workup)

Caption: Mechanism of Vilsmeier-Haack Formylation.

Stage 2: Oxidation and Esterification A common and efficient method to convert the aldehyde to the ester is the Pinnick oxidation to form the carboxylic acid, followed by a standard Fischer esterification.

Experimental Protocols

Protocol A1: Synthesis of Indole-3-carboxaldehyde

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 eq.) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise to the cooled DMF over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for an additional 30 minutes at 0°C.

  • Reaction with Indole: Dissolve indole (1 eq.) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.

  • Reaction Progression: After the addition, allow the mixture to warm to room temperature and then heat to 35-40°C for 2 hours. Monitor the reaction by TLC.

  • Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with a 30% aqueous NaOH solution until the pH is basic, which will precipitate the product.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum to yield indole-3-carboxaldehyde.[8]

Protocol A2: Synthesis of this compound

  • Oxidation: Suspend indole-3-carboxaldehyde (1 eq.) in a mixture of tert-butanol and water. Add 2-methyl-2-butene (4 eq.) followed by a solution of sodium chlorite (NaClO₂, 3 eq.) and sodium dihydrogen phosphate (NaH₂PO₄) in water. Stir vigorously at room temperature for 4-6 hours until the aldehyde is consumed (monitored by TLC).

  • Acid Isolation: Acidify the mixture with HCl and extract the resulting indole-3-carboxylic acid with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Esterification: Dissolve the crude indole-3-carboxylic acid in absolute ethanol (excess). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Reaction: Reflux the mixture for 4-6 hours.

  • Workup and Isolation: Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization from ethanol/water or by column chromatography.

Data Presentation
StepReagentsTemperature (°C)Time (h)Typical Yield (%)Reference
Formylation Indole, POCl₃, DMF0 to 402-390-96[8][9]
Oxidation Aldehyde, NaClO₂Room Temp.4-685-95(Standard Pinnick)
Esterification Carboxylic Acid, EtOH, H₂SO₄Reflux4-680-90(Standard Fischer)

Method B: The Indole Grignard Reagent Route

This method involves the deprotonation of indole's N-H bond to form the indolemagnesium halide (Grignard reagent), which is then reacted with an acylating agent like ethyl chloroformate.

Expertise & Experience: The 'Why' Behind the Method

The acidity of the N-H proton of indole (pKa ≈ 17) allows for its ready deprotonation by a Grignard reagent like methylmagnesium iodide. The resulting indolyl anion is ambident, meaning it has two nucleophilic sites: the nitrogen (N1) and the carbon at the C3 position. Reaction with an electrophile can occur at either site. While N-acylation is often kinetically favored, C3-acylation can be promoted under certain conditions, though mixtures are common.[10] This method can be powerful but requires careful control of reaction conditions to achieve the desired C3 selectivity.

Reaction Workflow and Mechanism

Grignard_Workflow Grignard Route Workflow Indole Indole Grignard_Reagent Indolemagnesium Iodide Indole->Grignard_Reagent + CH₃MgI Product_Mix Mixture of N1 and C3 products Grignard_Reagent->Product_Mix + ClCOOEt Acylating_Agent Ethyl Chloroformate Acylating_Agent->Product_Mix Purification Chromatographic Separation Product_Mix->Purification Target_Product This compound Purification->Target_Product

Caption: Workflow for the Grignard-based synthesis.

The key mechanistic challenge is controlling the site of attack. The reaction of the indole Grignard with carbon dioxide, for instance, is known to produce a mixture of N-carboxy and C3-carboxy indoles.[10] Using ethyl chloroformate as the electrophile presents a similar regioselectivity challenge.

Experimental Protocol

Protocol B1: Synthesis via Indole Grignard Reagent

  • Grignard Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of indole (1 eq.) in anhydrous diethyl ether. Cool the solution in an ice bath.

  • Deprotonation: Add a solution of methylmagnesium iodide (CH₃MgI, 1.1 eq.) in diethyl ether dropwise. After addition, allow the mixture to stir at room temperature for 1 hour. A precipitate of indolemagnesium iodide may form.

  • Acylation: Cool the suspension back to 0°C and add ethyl chloroformate (1.1 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature overnight.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude product will likely be a mixture of N1 and C3 acylated products and must be purified by column chromatography on silica gel to isolate the desired this compound.

Data Presentation
StepReagentsTemperature (°C)Time (h)Typical Yield (%)Reference
Acylation Indole, CH₃MgI, ClCOOEt0 to Room Temp.12-16Variable (20-50 for C3)[10] (by analogy)

Note: Yields are highly dependent on reaction conditions and the specific Grignard reagent and electrophile used. N-acylation is a significant competing reaction.

Method C: Direct C-H Functionalization with Ethyl Diazoacetate

This modern approach leverages transition metal catalysis to directly functionalize the C3 C-H bond of indole, offering a more atom-economical, one-step route.

Expertise & Experience: The 'Why' Behind the Method

Direct C-H functionalization is a frontier in organic synthesis. For indole, reactions with ethyl diazoacetate (EDA) are often catalyzed by rhodium or copper complexes. These catalysts generate a metal-carbene intermediate from EDA, which then undergoes an electrophilic substitution-type reaction with the indole ring.[11][12] The high C3 selectivity is again driven by the inherent electronic properties of the indole nucleus. More recently, photocatalytic and biocatalytic methods have also been developed, offering milder reaction conditions.[11][13]

Reaction Mechanism

The catalytic cycle typically involves:

  • Reaction of the metal catalyst with ethyl diazoacetate to form a metal-carbene complex, with the expulsion of N₂ gas.

  • Electrophilic attack of the indole C3 position on the metal-carbene.

  • Proton transfer and catalyst regeneration to yield the C3-alkylated indole.

CH_Activation_Mechanism Catalytic C-H Functionalization Mechanism Catalyst Metal Catalyst (e.g., Rh₂(OAc)₄) Carbene Metal-Carbene Intermediate Catalyst->Carbene + EDA, - N₂ EDA Ethyl Diazoacetate (N₂CHCOOEt) EDA->Carbene Ylide Indolium Ylide Intermediate Carbene->Ylide + Indole Indole Indole Indole->Ylide Product This compound Ylide->Product [1,2]-Proton Shift Product->Catalyst Catalyst Regeneration

Caption: Simplified mechanism for metal-catalyzed C3-alkylation.

Experimental Protocol

Protocol C1: Rhodium-Catalyzed C-H Functionalization

  • Setup: To a flask containing a magnetic stir bar, add indole (1 eq.) and the rhodium(II) acetate dimer catalyst (Rh₂(OAc)₄, 1-2 mol%).

  • Solvent: Add a suitable anhydrous solvent, such as dichloromethane (DCM) or dichloroethane (DCE).

  • Reagent Addition: Using a syringe pump for controlled, slow addition, add a solution of ethyl diazoacetate (EDA, 1.2 eq.) in the same solvent over several hours. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction by TLC. The slow addition is crucial to keep the concentration of the reactive carbene low, preventing side reactions.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by column chromatography on silica gel to afford pure this compound.

Data Presentation
CatalystReagentsTemperature (°C)Time (h)Typical Yield (%)Reference
Rh₂(OAc)₄Indole, Ethyl DiazoacetateRoom Temp.2-470-90[11][12] (by analogy)
CuO/SiO₂Indole, Ethyl Diazoacetate602~85[14]

Comparative Analysis and Best Practices

MethodAdvantagesDisadvantagesBest For
A: Vilsmeier-Haack Highly reliable, high yields, uses common reagents, easily scalable.Two-step process, uses POCl₃ (corrosive).Large-scale, robust synthesis where a two-step process is acceptable.
B: Grignard Route Potentially a one-step acylation.Poor C3 regioselectivity, requires strictly anhydrous conditions.Small-scale exploratory synthesis or when other methods fail.
C: C-H Functionalization One-step, atom-economical, often mild conditions.Uses expensive catalysts (Rhodium), diazo compounds are hazardous.Method development, synthesis of complex analogues, high-throughput chemistry.

Purification and Characterization: The final product, this compound, is typically a solid. Purification is best achieved by recrystallization from an ethanol/water mixture or by flash column chromatography (eluent: hexane/ethyl acetate gradient).

  • Appearance: White to light yellow solid.[15]

  • Melting Point: 120-124 °C.

  • ¹H NMR (CDCl₃): Key signals include the N-H proton (broad singlet, ~8.3 ppm), aromatic protons (7.2-8.2 ppm), the C2 proton (~7.8 ppm), the ethyl quartet (~4.4 ppm), and the ethyl triplet (~1.4 ppm).

  • Spectroscopic Data: Further characterization can be found in spectral databases.[16][17]

Conclusion

The synthesis of this compound from indole can be accomplished through several effective routes. The Vilsmeier-Haack approach remains the most dependable and scalable method for many applications. The Grignard route offers a more direct path but is hampered by selectivity issues. For rapid, modern, and atom-economical synthesis, direct C-H functionalization presents a compelling, albeit more costly and hazardous, alternative. The choice of method will ultimately depend on the specific requirements of the researcher, considering factors such as scale, cost, available equipment, and safety protocols.

References

  • Synthesis of some N-substituted indole derivatives and their biological activities.
  • Reaction mechanism of formyl indole (FIC) formation via Vilsmeier–Haach...
  • Reimer-Tiemann reaction on indole.Chemistry Stack Exchange.[Link]
  • Ethyl 1-acetyl-1H-indole-3-carboxylate.
  • Photocatalytic alkylation of pyrroles and indoles with α-diazo esters.ChemRxiv, Cambridge University Press.[Link]
  • Vilsmeier-Haack Reaction.Organic Chemistry Portal.[Link]
  • C-H functionalization of indoles alkylation with ethyl-diazoacetate catalyzed by Mb(H64V,V68A) variant.
  • Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters.Organic Letters, American Chemical Society.[Link]
  • Vilsmeier-Haack Reaction.Chemistry Steps.[Link]
  • Bartoli indole synthesis.Wikipedia.[Link]
  • Vilsmeier–Haack reaction of indole.YouTube.[Link]
  • The Reimer-Tiemann Reaction.Sciencemadness.org.[Link]
  • The Reimer–Tiemann Reaction.
  • Palladium-Catalyzed Carbonylation of Indoles for Synthesis of Indol-3-yl Aryl Ketones.
  • Give the mechanism of the Reimer Tieman reaction on indole.Brainly.in.[Link]
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Chemoselective N-acylation of indoles using thioesters as acyl source.Beilstein Journal of Organic Chemistry.[Link]
  • N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling.University of Wollongong Research Online.[Link]
  • Synthesis and biological evaluation of some N-substituted indoles.ARKIVOC.[Link]
  • Myoglobin‐catalyzed C3−H alkylation of indoles with α‐diazoacetate by Fasan.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester.Organic Syntheses.[Link]
  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS.Semantic Scholar.[Link]
  • Palladium-catalyzed carbonylation of haloindoles: no need for protecting groups.R Discovery.[Link]
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 a.Frontiers in Chemistry.[Link]
  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
  • Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles.Royal Society of Chemistry.[Link]
  • Palladium-catalyzed carbonylation of halo arene-cis-dihydrodiols to the corresponding carboxylates.Organic & Biomolecular Chemistry, Royal Society of Chemistry.[Link]
  • 3-Substituted indole: A review.International Journal of Chemical Studies.[Link]
  • Alkylation of Indoles with diazo esters at the C3 position with CuO/SiO2.
  • The chemistry of the indole Grignard reagent. II. The reaction of indole magnesium iodide with carbon dioxide.
  • Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy.
  • Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole.
  • Brønsted Acid Catalyzed Intramolecular Friedel-Crafts Addition of Tertiary Allylic Alcohols to Indoles.University of South Carolina Scholar Commons.[Link]
  • Palladium-catalyzed carbonylative α-arylation of 2-oxindoles with (hetero)aryl bromides: efficient and complementary approach to 3-acyl-2-oxindoles.
  • Ethyl indole-3-carboxyl

Sources

Application Notes and Protocols: Fischer Indole Synthesis of Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Enduring Relevance of the Fischer Indole Synthesis

Discovered in 1883 by Emil Fischer, the Fischer indole synthesis remains a cornerstone of heterocyclic chemistry, providing a versatile and powerful method for the construction of the indole nucleus.[1][2] This aromatic heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and natural products.[2][3] The synthesis involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[3][4] This application note provides a detailed guide to the synthesis of a specific and valuable indole derivative, ethyl indole-3-carboxylate, leveraging the Fischer methodology. We will delve into the mechanistic intricacies, provide a robust experimental protocol, and discuss key considerations for successful execution.

Mechanistic Insights: A Stepwise Journey to the Indole Core

The Fischer indole synthesis proceeds through a fascinating cascade of well-established transformations.[1][3] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates.

The key mechanistic steps are as follows:

  • Phenylhydrazone Formation: The reaction commences with the condensation of an arylhydrazine (e.g., phenylhydrazine) with a carbonyl compound, in this case, ethyl pyruvate, to form the corresponding ethyl pyruvate phenylhydrazone.[3][5] This is a reversible acid-catalyzed reaction.

  • Tautomerization to Ene-hydrazine: The initially formed phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.[1][3] This step is crucial as it sets the stage for the key bond-forming event.

  • [4][4]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[4][4]-sigmatropic rearrangement, a concerted pericyclic reaction analogous to a Cope rearrangement.[1][3] This is the rate-determining step and results in the formation of a new carbon-carbon bond, creating a di-imine intermediate.[6]

  • Aromatization and Cyclization: The di-imine intermediate rapidly rearomatizes. Subsequent intramolecular nucleophilic attack by the amino group onto the imine carbon leads to the formation of a five-membered ring, a cyclic aminoacetal (or aminal).[1][7]

  • Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, driven by the formation of the energetically favorable aromatic indole ring, to yield the final product.[1][3]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the Fischer indole synthesis for this compound.

Fischer_Indole_Synthesis cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ethyl Pyruvate (Acid Catalyst) Ethyl_Pyruvate Ethyl_Pyruvate Phenylhydrazone_2 Phenylhydrazone Ene_hydrazine Ene_hydrazine Ene_hydrazine_2 Ene-hydrazine Phenylhydrazone_2->Ene_hydrazine Tautomerization Di_imine Di_imine Di_imine_2 Di-imine Ene_hydrazine_2->Di_imine [3,3]-Sigmatropic Rearrangement Aminal Aminal Ethyl_Indole_3_carboxylate Ethyl_Indole_3_carboxylate Aminal->Ethyl_Indole_3_carboxylate - NH3 Di_imine_2->Aminal Aromatization & Cyclization

Sources

The Japp-Klingemann Reaction: A Strategic Gateway to Indole Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Indole Scaffold and the Japp-Klingemann Reaction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-migraine drug Sumatriptan, underscores the continued importance of robust and versatile synthetic methods for its construction.[2][3] While the Fischer indole synthesis is arguably the most famous method for creating this privileged heterocycle, the Japp-Klingemann reaction provides a powerful and often strategically advantageous route to the necessary arylhydrazone precursors.[4][5]

This comprehensive guide, intended for researchers, scientists, and drug development professionals, delves into the practical application of the Japp-Klingemann reaction for indole synthesis. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the causality behind experimental choices, and field-proven insights to empower you to confidently apply and adapt this reaction in your synthetic endeavors.

The Strategic Partnership: Japp-Klingemann and Fischer Indole Synthesis

The Japp-Klingemann reaction transforms a β-keto-acid or β-keto-ester and an aryl diazonium salt into an arylhydrazone.[4] This product is the immediate precursor for the Fischer indole synthesis, which proceeds via acid-catalyzed cyclization.[1][5] The combined sequence offers a significant advantage: it circumvents the often problematic synthesis and handling of substituted hydrazines, which can be unstable. Instead, it starts from readily available anilines, which are converted in situ to the reactive diazonium salts.[2][3]

This two-step, often one-pot, process provides a highly convergent and adaptable strategy for accessing a diverse range of substituted indoles.

Mechanistic Insights: A Tale of Two Reactions

To fully grasp the nuances of this synthetic strategy, it is essential to understand the mechanisms of both the Japp-Klingemann reaction and the subsequent Fischer indole synthesis.

Part 1: The Japp-Klingemann Reaction

The reaction begins with the formation of an aryl diazonium salt from a chosen aniline. This is followed by a coupling reaction with a β-keto-ester. The key steps are:

  • Deprotonation: The β-keto-ester is deprotonated by a base to form a nucleophilic enolate.

  • Azo Coupling: The enolate attacks the electrophilic diazonium salt to form an azo compound.

  • Hydrolysis and Rearrangement: The azo intermediate undergoes hydrolysis, leading to the cleavage of the acyl or carboxyl group and subsequent rearrangement to form the stable arylhydrazone.[4]

.

Japp_Klingemann_Mechanism cluster_0 Japp-Klingemann Reaction Aryl_Diazonium_Salt Aryl Diazonium Salt (Ar-N₂⁺) Azo_Compound Azo Compound Intermediate Aryl_Diazonium_Salt->Azo_Compound Beta_Keto_Ester β-Keto-Ester Enolate Enolate Beta_Keto_Ester->Enolate Base Enolate->Azo_Compound Nucleophilic Attack Arylhydrazone Arylhydrazone Product Azo_Compound->Arylhydrazone Hydrolysis & Cleavage

Caption: Mechanism of the Japp-Klingemann reaction.

Part 2: The Fischer Indole Synthesis

The arylhydrazone product from the Japp-Klingemann reaction is then subjected to acidic conditions to initiate the Fischer indole synthesis:

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a[6][6]-sigmatropic rearrangement.

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.

.

Fischer_Indole_Synthesis cluster_1 Fischer Indole Synthesis Arylhydrazone Arylhydrazone Enamine Enamine Tautomer Arylhydrazone->Enamine Tautomerization Rearrangement_Intermediate [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement_Intermediate Acid Catalyst, Heat Cyclized_Intermediate Cyclized Intermediate Rearrangement_Intermediate->Cyclized_Intermediate Cyclization Indole_Product Indole Product Cyclized_Intermediate->Indole_Product Elimination of NH₃

Caption: Mechanism of the Fischer indole synthesis.

Experimental Protocols: A Step-by-Step Guide

The following protocol details the synthesis of ethyl 5-methoxy-1H-indole-2-carboxylate, a representative example of the one-pot Japp-Klingemann-Fischer indole synthesis.

Materials and Reagents
  • p-Anisidine (4-methoxyaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ethyl 2-methylacetoacetate

  • Sodium Acetate (NaOAc)

  • Ethanol (EtOH)

  • Polyphosphoric Acid (PPA)

  • Ice

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Protocol: One-Pot Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

Part A: Diazotization of p-Anisidine

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve p-anisidine (10 mmol) in a mixture of concentrated HCl (25 mL) and water (25 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (10.5 mmol in 10 mL of water) dropwise, ensuring the temperature is maintained below 5 °C. The addition of a diazonium test strip (starch-iodide paper) can be used to monitor the reaction; a positive test (blue-black color) indicates the presence of excess nitrous acid.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes. This solution should be used immediately in the next step.

Part B: Japp-Klingemann Coupling

  • In a separate 500 mL flask, dissolve ethyl 2-methylacetoacetate (10 mmol) and sodium acetate (30 mmol) in ethanol (100 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl 2-methylacetoacetate solution. A colored precipitate, the arylhydrazone, should form.

  • Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir for an additional 2 hours.

Part C: Fischer Indole Cyclization and Work-up

  • Remove the ethanol from the reaction mixture under reduced pressure.

  • To the residue, add polyphosphoric acid (50 g) and heat the mixture to 80-90 °C with stirring for 2-3 hours. Monitor the reaction progress by TLC.

  • Carefully pour the hot reaction mixture onto crushed ice (200 g).

  • The precipitated crude product is collected by filtration and washed with cold water until the washings are neutral.

  • Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Part D: Purification

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure ethyl 5-methoxy-1H-indole-2-carboxylate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

.

JK_FIS_Workflow cluster_workflow Japp-Klingemann/Fischer Indole Synthesis Workflow Start Start Diazotization Diazotization of Aniline (0-5 °C) Start->Diazotization Coupling Japp-Klingemann Coupling with β-Keto-Ester (0-5 °C) Diazotization->Coupling Cyclization Fischer Indole Cyclization (Acid Catalyst, Heat) Coupling->Cyclization Workup Work-up and Extraction Cyclization->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Indole Product Purification->Product

Caption: Experimental workflow for the Japp-Klingemann/Fischer indole synthesis.

Data Presentation: Versatility of the Japp-Klingemann Route to Indoles

The following table summarizes representative examples of substituted indoles synthesized via the Japp-Klingemann-Fischer indole pathway, showcasing the versatility of this method.

Starting Anilineβ-Keto-Ester/AcidAcid CatalystProductYield (%)Reference
AnilineEthyl acetoacetateH₂SO₄Ethyl 1H-indole-2-carboxylate~75%[7]
4-ChloroanilineEthyl 2-methylacetoacetatePPAEthyl 5-chloro-3-methyl-1H-indole-2-carboxylate~68%[8]
3-NitroanilineDiethyl acetonedicarboxylateHCl/EtOHDiethyl 6-nitro-1H-indole-2,3-dicarboxylate~60%[7]
4-Aminobenzoic acid2-Oxocyclohexanecarboxylic acidH₂SO₄6-Carboxy-1,2,3,4-tetrahydrocarbazole~82%[1]
4-BromoanilineEthyl pyruvatePPA5-Bromo-1H-indole~70%[1]

Expertise & Experience: Causality Behind Experimental Choices and Troubleshooting

A successful reaction is not just about following steps; it's about understanding the "why" behind each manipulation.

Critical Parameters and Justification
  • Temperature Control in Diazotization: The formation of the diazonium salt is highly exothermic and the product is often unstable at higher temperatures.[9] Maintaining a temperature of 0-5 °C is critical to prevent decomposition of the diazonium salt, which would lead to the formation of phenolic byproducts and a significant reduction in yield.[9]

  • pH control in Coupling: The Japp-Klingemann coupling requires a delicate pH balance. The initial coupling of the enolate with the diazonium salt is typically performed in a slightly acidic to neutral medium. Following the initial coupling, a slightly basic environment often promotes the conversion of the azo intermediate to the final hydrazone.[9] Careful addition of a base like sodium acetate is crucial. Too acidic a pH will inhibit enolate formation, while a strongly basic solution can cause premature decomposition of the diazonium salt.[10]

  • Choice of Acid Catalyst for Cyclization: The Fischer indole synthesis can be catalyzed by a variety of Brønsted and Lewis acids.[11] Polyphosphoric acid (PPA) is a popular choice as it serves as both a catalyst and a solvent, and its high viscosity can facilitate reactions at elevated temperatures. Other acids like sulfuric acid, hydrochloric acid in ethanol, or zinc chloride can also be effective, and the optimal choice often depends on the specific substrates.

  • Substrate Electronic Effects: The electronic nature of the aniline substituent can influence the reactivity of the diazonium salt. Electron-donating groups on the aniline can make the diazonium salt less electrophilic, potentially leading to lower yields.[10] Conversely, electron-withdrawing groups enhance electrophilicity but can make the subsequent Fischer indole cyclization more challenging.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete diazotization; Decomposition of diazonium salt; Incorrect pH.[9]Ensure temperature is strictly controlled (0-5 °C) during diazotization. Use the diazonium salt immediately. Optimize the pH for the coupling reaction.
Formation of a Stable Azo Intermediate (No Conversion to Hydrazone) Insufficient base to promote the necessary proton transfer.After the initial coupling, carefully adjust the pH to be slightly basic with sodium acetate or a dilute solution of sodium hydroxide.[9]
Formation of Tarry Byproducts Decomposition of unreacted diazonium salt; Self-coupling of the diazonium salt.[9]Ensure slow, controlled addition of the diazonium salt to the β-keto-ester solution to maintain a low concentration of the diazonium salt in the reaction mixture.
Difficulty with Electron-Rich Anilines Lower electrophilicity of the corresponding diazonium salt.[10]Consider using a less polar solvent for the coupling reaction to potentially enhance the electrophilicity of the diazonium salt.

Conclusion

The Japp-Klingemann reaction, when coupled with the Fischer indole synthesis, represents a powerful and highly adaptable strategy for the synthesis of a wide array of indole derivatives. By understanding the underlying mechanisms and the critical parameters that govern the reaction's success, researchers can effectively leverage this methodology in the pursuit of novel therapeutics and other valuable chemical entities. The ability to start from readily available anilines and construct complex indole scaffolds in a convergent manner solidifies the Japp-Klingemann reaction's place as an indispensable tool in the synthetic chemist's arsenal.

References

  • ResearchGate. (n.d.). The Japp‐Klingemann Reaction.
  • Merck Index. (n.d.). Japp-Klingemann Reaction.
  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. HETEROCYCLES, 53(3), 665.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • Abdel-hamid, H., & Gomha, S. M. (2012). Novel Heterocycles by the Malonic Ester Variation of the Japp‐Klingemann Reaction. Journal of Heterocyclic Chemistry, 49(6), 1438-1443.
  • SynArchive. (n.d.). Japp-Klingemann Reaction.
  • ResearchGate. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction.
  • Zhang, Z. Y., & Zeng, C. C. (2001). PTC-Promoted Japp—Klingmann Reaction for the Synthesis of Indole Derivatives (IV).
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Pete, B., Bitter, I., Harsányi, K., & Tõke, L. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. HETEROCYCLES, 53(3), 665-672.
  • Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(87), 55236-55279.
  • Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
  • Slideshare. (n.d.). Japp klingemann reaction.
  • chemeurope.com. (n.d.). Japp-Klingemann reaction.
  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?.
  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • ResearchGate. (2010). One-Pot Modified Japp-Klingeman-Fischer Indole Synthesis.
  • ResearchGate. (2007). Utility of Japp-Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol.

Sources

Synthesis of Ethyl Indole-3-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug discovery. Ethyl indole-3-carboxylate, in particular, serves as a critical intermediate in the synthesis of numerous biologically active compounds, including serotonin receptor agonists and anti-inflammatory agents.[1] This guide provides detailed, field-proven protocols for the synthesis of this compound, designed for researchers and professionals in drug development. We will explore both classical and modern synthetic routes, delving into the mechanistic underpinnings of each to provide a comprehensive understanding of the chemical transformations involved.

Method 1: The Classic Approach - Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most reliable and widely used methods for constructing the indole ring.[2][3] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[4][5][6]

Reaction Principle and Mechanism

The synthesis of this compound via the Fischer method proceeds in two main stages:

  • Phenylhydrazone Formation: Phenylhydrazine reacts with a carbonyl compound containing the requisite carbon framework to form a phenylhydrazone intermediate. For the synthesis of an indole-3-carboxylate, a suitable starting material is an ethyl ester of a γ-ketoacid or its equivalent.

  • Acid-Catalyzed Cyclization: The phenylhydrazone, in the presence of a Brønsted or Lewis acid catalyst, undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[3][5][7]

dot graph Fischer_Indole_Synthesis { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="Phenylhydrazine + \n Ethyl 4,4-Diethoxybutanoate", fillcolor="#F1F3F4"]; Hydrazone [label="Phenylhydrazone\nIntermediate", fillcolor="#F1F3F4"]; Enamine [label="Ene-hydrazine\nTautomer", fillcolor="#F1F3F4"]; Rearrangement [label="[4][4]-Sigmatropic\nRearrangement", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Diimine [label="Di-imine\nIntermediate", fillcolor="#F1F3F4"]; Cyclization [label="Cyclization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminal [label="Aminoacetal\n(Aminal)", fillcolor="#F1F3F4"]; Elimination [label="Elimination of\nAmmonia & Ethanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Hydrazone [label=" Condensation "]; Hydrazone -> Enamine [label=" Tautomerization "]; Enamine -> Rearrangement; Rearrangement -> Diimine; Diimine -> Cyclization; Cyclization -> Aminal; Aminal -> Elimination; Elimination -> Product; } dot Figure 1: Mechanistic overview of the Fischer indole synthesis.

Experimental Protocol

This protocol is adapted from established procedures for Fischer indole synthesis.[4][6]

Materials and Equipment:

  • Phenylhydrazine

  • Ethyl 4,4-diethoxybutanoate (or a similar γ-ketoester equivalent)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Hydrazone Formation:

    • In a 250 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) in absolute ethanol (100 mL).

    • To this solution, add ethyl 4,4-diethoxybutanoate (1.05 eq).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Fischer Indole Cyclization:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add concentrated sulfuric acid (2.0 eq) or polyphosphoric acid (10 eq by weight) to the flask while stirring in an ice bath.

    • After the addition is complete, heat the mixture to 80-90 °C for 1-2 hours, or until TLC analysis indicates the consumption of the hydrazone intermediate.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford pure this compound.[8]

ParameterValue
Starting Materials Phenylhydrazine, Ethyl 4,4-diethoxybutanoate
Catalyst Sulfuric Acid or Polyphosphoric Acid
Solvent Absolute Ethanol
Reaction Temperature Reflux for hydrazone, 80-90 °C for cyclization
Reaction Time 3-5 hours
Typical Yield 60-75%

Table 1: Summary of reaction parameters for the Fischer indole synthesis of this compound.

Method 2: Direct Esterification of Indole-3-carboxylic Acid

A more straightforward approach, particularly if indole-3-carboxylic acid is readily available, is the direct Fischer-Speier esterification. This method involves the reaction of the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.

Reaction Principle and Mechanism

This is a classic acid-catalyzed nucleophilic acyl substitution reaction. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. Ethanol, acting as a nucleophile, then attacks the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ethyl ester. The use of excess ethanol shifts the equilibrium towards the product side.

dot graph Fischer_Esterification { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Reactants [label="Indole-3-carboxylic Acid + Ethanol", fillcolor="#F1F3F4"]; Protonation [label="Protonation of\nCarbonyl Oxygen", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Acid [label="Activated Carboxylic Acid", fillcolor="#F1F3F4"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Ethanol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Tetrahedral_Intermediate [label="Tetrahedral Intermediate", fillcolor="#F1F3F4"]; Proton_Transfer [label="Proton Transfer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water_Elimination [label="Elimination of Water", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reactants -> Protonation [label=" H+ Catalyst "]; Protonation -> Activated_Acid; Activated_Acid -> Nucleophilic_Attack; Nucleophilic_Attack -> Tetrahedral_Intermediate; Tetrahedral_Intermediate -> Proton_Transfer; Proton_Transfer -> Water_Elimination; Water_Elimination -> Product; } dot Figure 2: Mechanism of Fischer-Speier esterification.

Experimental Protocol

Materials and Equipment:

  • Indole-3-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Dichloromethane or Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask, suspend indole-3-carboxylic acid (1.0 eq) in absolute ethanol (250 mL).

    • Carefully add concentrated sulfuric acid (0.2 eq) dropwise to the stirred suspension.

    • Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis shows complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in dichloromethane or ethyl acetate (200 mL) and transfer to a separatory funnel.

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) to neutralize the acid, followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification:

    • The resulting solid is often of high purity. If necessary, recrystallize from ethanol or an ethanol/water mixture to obtain pure this compound as a white to off-white solid.[1]

ParameterValue
Starting Material Indole-3-carboxylic acid
Reagent Absolute Ethanol
Catalyst Concentrated Sulfuric Acid
Solvent Ethanol (serves as reagent and solvent)
Reaction Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 85-95%

Table 2: Summary of reaction parameters for the esterification of indole-3-carboxylic acid.

Method 3: Modern Palladium-Catalyzed Carbonylative Esterification

Modern synthetic chemistry offers more sophisticated methods, such as palladium-catalyzed reactions, for the construction of C-C bonds. The carbonylative esterification of indoles is a powerful technique for the direct introduction of an ester group at the C3 position.[2][9][10]

Reaction Principle and Mechanism

This reaction involves the direct C-H functionalization of the indole ring. A plausible mechanism begins with the in situ iodination of the indole at the 3-position. The resulting 3-iodoindole then undergoes oxidative addition to a Pd(0) catalyst. Carbon monoxide (generated in situ from a precursor like oxalic acid) inserts into the Pd-C bond, followed by the nucleophilic attack of ethanol and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[9]

dot graph Palladium_Catalyzed_Esterification { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Indole [label="Indole", fillcolor="#F1F3F4"]; Iodination [label="In situ Iodination\n(NIS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Iodoindole [label="3-Iodoindole", fillcolor="#F1F3F4"]; Oxidative_Addition [label="Oxidative Addition\nto Pd(0)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pd_Complex [label="Aryl-Pd(II) Complex", fillcolor="#F1F3F4"]; CO_Insertion [label="CO Insertion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl_Pd_Complex [label="Acyl-Pd(II) Complex", fillcolor="#F1F3F4"]; Nucleophilic_Attack [label="Nucleophilic Attack\nby Ethanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reductive_Elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Indole -> Iodination; Iodination -> Iodoindole; Iodoindole -> Oxidative_Addition; Oxidative_Addition -> Pd_Complex; Pd_Complex -> CO_Insertion; CO_Insertion -> Acyl_Pd_Complex; Acyl_Pd_Complex -> Nucleophilic_Attack; Nucleophilic_Attack -> Reductive_Elimination; Reductive_Elimination -> Product; } dot Figure 3: Plausible mechanism for Pd-catalyzed carbonylative esterification.

Experimental Protocol

This protocol is based on a reported Pd/C-catalyzed carbonylative esterification of indoles.[9]

Materials and Equipment:

  • Indole

  • Ethanol

  • Palladium on carbon (5 wt% Pd/C)

  • N-Iodosuccinimide (NIS)

  • Lithium carbonate (Li₂CO₃)

  • Oxalic acid

  • Dimethylacetamide (DMAc)

  • Schlenk tube or a sealed pressure vessel

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup:

    • To a Schlenk tube, add indole (1.0 eq), 5 wt% Pd/C (3 mol%), lithium carbonate (2.5 eq), and N-iodosuccinimide (1.5 eq).

    • In a separate vial, dissolve oxalic acid (4.0 eq) in DMAc.

    • Add ethanol (as the solvent and reagent) and the DMAc solution of oxalic acid to the Schlenk tube.

    • Seal the tube and heat the reaction mixture at 130 °C for 24 hours.

  • Work-up and Isolation:

    • After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Dilute the filtrate with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

ParameterValue
Starting Material Indole
Reagents Ethanol, NIS, Oxalic Acid
Catalyst 5 wt% Pd/C
Base Lithium Carbonate
Solvent Ethanol/DMAc
Reaction Temperature 130 °C
Reaction Time 24 hours
Typical Yield Moderate to good

Table 3: Summary of reaction parameters for the palladium-catalyzed carbonylative esterification.

Product Characterization

The final product, this compound, is typically a white to off-white or yellow solid.[1]

  • Melting Point: 120-124 °C

  • Molecular Formula: C₁₁H₁₁NO₂

  • Molecular Weight: 189.21 g/mol [11]

  • Appearance: Solid[1]

  • Solubility: Sparingly soluble in water.[1]

  • Spectroscopic Data: The structure should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Safety and Handling Precautions

General Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

  • Wash hands thoroughly after handling chemicals.[12]

Specific Chemical Hazards:

  • Phenylhydrazine: Toxic and a suspected carcinogen. Handle with extreme care.

  • Concentrated Sulfuric Acid and Polyphosphoric Acid: Highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.

  • N-Iodosuccinimide (NIS): An irritant. Avoid inhalation and contact with skin.

  • Palladium on Carbon (Pd/C): Flammable when dry. Handle with care and avoid ignition sources.

Waste Disposal:

  • Dispose of all chemical waste according to institutional and local regulations.[12]

Conclusion

This guide has detailed three robust methods for the synthesis of this compound. The choice of method will depend on factors such as the availability of starting materials, desired scale, and the equipment at hand. The classic Fischer indole synthesis and direct esterification are excellent for their simplicity and cost-effectiveness, while the palladium-catalyzed method offers a modern approach to C-H functionalization. By understanding the underlying principles and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs.

References

  • Google Patents. CN104402795A - Synthetic method of substituted indol-2-formic acid.
  • National Analytical Corporation. This compound.
  • Scribd. Indole 3 Carboxylate.
  • Wikipedia. Fischer indole synthesis.
  • ACS Publications. Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters.
  • SpectraBase. This compound.
  • Cambridge University Press. Fischer Indole Synthesis.
  • MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • PubChem. This compound.
  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products.
  • ACS Publications. Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. The Journal of Organic Chemistry.
  • NIH. Protective effect of ethyl pyruvate on mice sperm parameters in phenylhydrazine induced hemolytic anemia.
  • NIH. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds.
  • NIH. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • ACS Publications. A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society.
  • Der Pharma Chemica. An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids.
  • ACS Publications. Palladium-Catalyzed Carbonylation of Indoles for Synthesis of Indol-3-yl Aryl Ketones. ACS Catalysis.
  • ResearchGate. Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
  • McMaster University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
  • NIH. A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method.
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • Biotage. Purifying ionic compounds by flash column chromatography.
  • SIELC Technologies. Ethyl indole-2-carboxylate.
  • J-Stage. Fischer Indolization of Ethyl Pyruvate 2-[2-(Trifluoromethyl)phenyl].
  • NIH. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis.
  • Amanote Research. Fischer Indolization of Ethyl Pyruvate 2-(2-(Trifluoromethyl)phenyl).
  • YouTube. TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID.

Sources

Application Note & Protocol: Regioselective N-Acetylation of Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties make it a versatile scaffold for drug design. However, the reactivity of the indole ring presents both an opportunity and a challenge; directing functionalization to a specific position is a critical task in the synthesis of complex target molecules.[2] Ethyl indole-3-carboxylate is a common starting material where the electron-rich C-3 position, typically the most reactive site for electrophilic substitution, is blocked by an electron-withdrawing ester group.[1][3][4] This electronic modification significantly alters the reactivity profile of the indole, enhancing the acidity of the N-H proton and making the nitrogen atom a prime target for electrophilic attack.

This guide provides a comprehensive, field-proven protocol for the high-yield, regioselective N-acetylation of this compound. We will delve into the mechanistic underpinnings of this transformation, explain the causality behind the procedural choices, and present a detailed, step-by-step methodology suitable for researchers in organic synthesis and drug development.

Mechanistic Rationale: The Basis for N-Selectivity

The acetylation of this compound is a classic example of chemoselectivity dictated by the electronic nature of the substrate. While Friedel-Crafts acylation is a powerful tool for C-H functionalization on many aromatic systems, including the indole C-3 position, the presence of the C-3 ester group fundamentally changes the preferred reaction pathway.[5][6][7]

Key Mechanistic Pillars:

  • Deactivation of the Pyrrole Ring: The electron-withdrawing ester at the C-3 position significantly reduces the nucleophilicity of the pyrrole ring, disfavoring electrophilic attack at other carbon atoms (like C-2).

  • Enhanced N-H Acidity: The same ester group inductively withdraws electron density from the indole nitrogen, increasing the acidity of the N-H proton.[8] This makes deprotonation by a suitable base, such as pyridine, more favorable.

  • Nucleophilic Attack by the Indolide Anion: Once deprotonated, the resulting indolide anion becomes a potent nucleophile. In the presence of an acetylating agent like acetic anhydride, the nitrogen atom readily attacks the electrophilic carbonyl carbon of the anhydride.

The reaction proceeds through a nucleophilic acyl substitution mechanism, where pyridine acts as both a base to deprotonate the indole nitrogen and as a nucleophilic catalyst, forming a highly reactive acetylpyridinium intermediate with acetic anhydride. This intermediate is then attacked by the indolide anion to furnish the N-acetylated product.

N-Acetylation_Mechanism cluster_activation Catalyst Activation cluster_acetylation N-Acetylation Py Pyridine Ac2O Acetic Anhydride Py->Ac2O Nucleophilic Attack AcPy Acetylpyridinium Ion (Reactive Intermediate) Ac2O->AcPy Forms Product Ethyl 1-acetyl-1H- indole-3-carboxylate AcPy->Product Indole This compound (N-H) Indolide Indolide Anion (N⁻) Indole->Indolide Deprotonation (Pyridine) Indolide->AcPy Nucleophilic Attack on Acetyl Group

Caption: Mechanism of Pyridine-Catalyzed N-Acetylation.

Detailed Experimental Protocol

This protocol is adapted from a successfully reported synthesis of ethyl 1-acetyl-1H-indole-3-carboxylate, which achieves a near-quantitative yield.[8]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
This compound≥98%Sigma-Aldrich776-41-0Starting material.[9][10]
Acetic AnhydrideReagent Grade, ≥98%Fisher Scientific108-24-7Acetylating agent.
PyridineAnhydrous, 99.8%Acros Organics110-86-1Base and solvent. Handle in a fume hood.
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6For extraction.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD Millipore7757-82-6Drying agent.
Deionized Water (H₂O)Type II or better-7732-18-5For work-up.
Ice---For quenching the reaction.
Round-bottom flask (50 mL)---Reaction vessel.
Magnetic stir bar & stir plate---For agitation.
Condenser---For reflux, if heating is needed.
Separatory Funnel (100 mL)---For extraction.
Rotary Evaporator---For solvent removal.
Reaction Parameters Summary
ParameterValuePurpose
Stoichiometry (Indole:Ac₂O)1 : ~4 (molar ratio)Ensures complete acetylation.
SolventPyridineActs as base and reaction medium.
TemperatureInitial: 15 °C, Reaction: 60 °CControls reaction rate.
Reaction Time~3 hours (monitor by TLC)Time for reaction completion.
Work-upIce quench, H₂O dilution, EtOAc extractionIsolation of the crude product.
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 1H-indole-3-carboxylate (0.37 g, 1.97 mmol) and pyridine (4.5 mL). Stir the mixture to ensure complete dissolution.

  • Addition of Acetylating Agent: Cool the flask in an ice-water bath to approximately 15 °C. While stirring, add acetic anhydride (1.6 mL, ~17 mmol) dropwise over a period of 15 minutes. The reaction mixture is expected to turn yellow.[8]

  • Reaction: Remove the ice bath and heat the reaction mixture in an oil bath to 60 °C. Maintain stirring at this temperature for 3 hours.[8]

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane). The product will have a different Rf value than the starting material.

  • Quenching and Work-up: After 3 hours, cool the flask to room temperature and then place it in an ice bath. Carefully add crushed ice (~10 g) to the reaction mixture to quench the excess acetic anhydride. Stir the mixture for 2 hours, then dilute with deionized water (20 mL).[8]

  • Extraction: Transfer the mixture to a 100 mL separatory funnel and extract the product with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The procedure should yield the product, ethyl 1-acetyl-1H-indole-3-carboxylate, as a solid with a high purity and yield (~99%).[8] Further purification can be achieved by recrystallization from ethanol if necessary.[8]

Characterization of Product (Ethyl 1-acetyl-1H-indole-3-carboxylate)
  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₃H₁₃NO₃[11]

  • ¹H NMR (CDCl₃): The expected proton NMR data should align with literature values. Key signals include a singlet for the acetyl methyl group (COCH₃) around δ 2.70 ppm, a quartet for the ethyl ester methylene group (OCH₂) around δ 4.45 ppm, and a triplet for the ethyl ester methyl group (CH₃) around δ 1.45 ppm. The aromatic protons will appear in the δ 7.30-8.70 ppm region.[8]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from setup to final product analysis.

Experimental_Workflow A 1. Reaction Setup (Indole + Pyridine) B 2. Add Acetic Anhydride (15 °C, dropwise) A->B C 3. Heat Reaction (60 °C, 3h) B->C D TLC Monitoring C->D E 4. Quench with Ice C->E F 5. Dilute with Water E->F G 6. Extract with EtOAc F->G H 7. Dry Organic Layer (Na₂SO₄) G->H I 8. Concentrate (Rotary Evaporator) H->I J 9. Isolate & Characterize (NMR, MS) I->J

Caption: Workflow for the N-acetylation of this compound.

Trustworthiness & Validation

The protocol described is self-validating through rigorous adherence to chemical principles and straightforward analytical verification.

  • Causality of Reagent Choice: The use of pyridine is crucial. It is a sufficiently strong base to deprotonate the acidic indole N-H but not strong enough to promote unwanted side reactions. Acetic anhydride is a cost-effective and highly reactive acetylating agent.

  • Control of Regioselectivity: As discussed mechanistically, the C-3 ester electronically guarantees N-selectivity over C-acylation, eliminating the need for complex protecting group strategies often required for unsubstituted indoles.[7] While diacetylation (at N-1 and C-3) is a known side reaction when acetylating indole itself, it is not a concern here as the C-3 position is already substituted.[12]

  • Verification: The identity and purity of the final product, C₁₃H₁₃NO₃, can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with established literature values.[8][11]

This method provides a reliable, scalable, and high-yielding pathway to a valuable synthetic intermediate, underscoring the importance of understanding electronic effects in directing chemical reactivity.

References

  • Okauchi, T., Itonaga, M., Minami, T., Owa, T., Kitoh, K., & Yoshino, H. (2000). A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Letters, 2(10), 1485–1487.
  • Zhang, P., et al. (2018). Friedel–Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. The Journal of Organic Chemistry.
  • Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC Advances.
  • Hodgson, D. M., et al. (2009). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters.
  • Fun, H.-K., et al. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate. (n.d.). Studies on Acetylation of Indoles. ResearchGate.
  • ResearchGate. (n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. ResearchGate.
  • Taylor & Francis Online. (2019). Feasible selective synthesis of 3-Acetylindoles and 3-Acetoacetylindoles from β-ethylthio-β-indoly α, β-unsaturated ketones. Synthetic Communications, 49(3).
  • PubMed. (2009). Ethyl 1-acetyl-1H-indole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry.
  • Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. (1981). A SIMPLE GENERAL METHOD FOR THE ACYLATION OF ETHYL INDOLE-2 CARBOXYLATES. HETEROCYCLES, 14(12), 1939.
  • ResearchGate. (n.d.). 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate.
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies.
  • Terashima, M., & Fujioka, M. (1982). A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS. HETEROCYCLES, 19(1), 91.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
  • Black, D. S. C., et al. (2005). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Letters in Organic Chemistry.
  • Al-Hadedi, A. A. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.

Sources

A Strategic Guide to Screening the Biological Activity of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Introduction & Strategic Framework

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1] Its structural versatility and ability to form key interactions, such as hydrogen bonds via the indole NH and π-π stacking, allow it to bind to a wide array of biological targets.[2] This has cemented its status as a "privileged scaffold." Indole derivatives are found in essential biomolecules like the neurotransmitter serotonin and complex natural products with therapeutic effects, such as the antihypertensive agent reserpine and the anticancer drug vinblastine.[1][3] Consequently, compounds featuring this moiety have been successfully developed into drugs for cancer, infectious diseases, inflammation, and neurodegenerative disorders.[3][4][5] The broad spectrum of activity makes a systematic and robust screening protocol essential for efficiently identifying and validating novel therapeutic candidates from a library of indole derivatives.[1][6]

Defining the Screening Strategy: Target-Based vs. Phenotypic Screening

Before initiating any experimental work, it is critical to define the overarching screening strategy. The choice between a target-based and a phenotypic approach will dictate the entire workflow, from assay selection to hit validation.

  • Target-Based Screening: This is a hypothesis-driven approach where compounds are tested for their ability to modulate a specific, known biological target (e.g., a particular enzyme or receptor) that is believed to be involved in a disease.[7][8] This method is rational and facilitates the understanding of the molecular mechanism of action.

  • Phenotypic Screening: This is an empirical approach where compounds are evaluated based on their ability to produce a desired change in the phenotype (observable characteristics) of a cell or organism, without prior knowledge of the specific molecular target.[9][10] This strategy is particularly powerful for discovering first-in-class medicines with novel mechanisms of action, especially in complex diseases where the underlying biology is not fully understood.[7][8][9]

Recent analyses suggest that phenotypic screening has been more successful for discovering innovative, first-in-class drugs, while target-based approaches are effective for developing "follower" drugs.[7][8] A modern, integrated approach often combines both strategies; for instance, a phenotypic screen might identify a hit, and subsequent target deconvolution studies are performed to identify its molecular mechanism of action.[11]

Part 2: The Screening Cascade: A Validated Workflow

A successful screening campaign follows a multi-step, logical progression known as the screening cascade. This workflow is designed to efficiently test large numbers of compounds and systematically filter them down to a small number of high-quality "hits" for further development.

dot graph TD { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption { label="Fig 1: The Drug Discovery Screening Cascade."; fontname="Arial"; fontsize=12; } enddot Caption: A generalized workflow for identifying bioactive compounds, from a large chemical library to prioritized leads.

Compound Library Preparation and Management

The integrity of the screening results begins with a well-managed compound library.

  • Solubilization: Indole derivatives should be dissolved in a suitable solvent, typically 100% dimethyl sulfoxide (DMSO), to create high-concentration stock solutions (e.g., 10-20 mM).

  • Plating: Stock solutions are then serially diluted and plated into 96-well or 384-well microplates to create "assay-ready" plates for screening.

  • Quality Control: Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically < 1%, often < 0.5%).

Primary Screening: High-Throughput Methodologies

High-Throughput Screening (HTS) utilizes automation and robotics to rapidly test thousands to millions of compounds.[12][13] For a typical indole library, a primary screen is performed at a single, relatively high concentration (e.g., 10-25 µM) to identify initial "hits."[14]

Assay Validation is Non-Negotiable: Before screening the full library, the chosen assay must be validated to ensure it is robust and reliable. The Z-factor (Z') is the industry-standard statistical parameter for this purpose.[15][16] It measures the separation between the positive and negative controls in relation to their variability.[16]

  • Z' > 0.5: An excellent assay, suitable for HTS.[17][18]

  • 0 < Z' ≤ 0.5: A good, but potentially marginal, assay.[16][17]

  • Z' < 0: The assay is not suitable for screening.[18]

Hit Confirmation and Dose-Response Analysis

Compounds identified as "hits" in the primary screen must be re-tested under the same conditions to confirm their activity and eliminate false positives. Confirmed hits then proceed to dose-response analysis. Here, the compounds are tested across a range of concentrations (typically using serial dilutions) to determine their potency. The most common metric for potency is the IC50 (Half-maximal Inhibitory Concentration) or EC50 (Half-maximal Effective Concentration) .[19][20]

Part 3: Application-Specific Protocols

The following are detailed, field-proven protocols for screening indole derivatives against three common therapeutic targets.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol assesses the cytotoxic or anti-proliferative effect of indole derivatives on cancer cell lines using the MTT assay, a reliable method for measuring metabolic activity as an indicator of cell viability.[21][22]

Principle: Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[23][24] The amount of formazan, quantified by absorbance after solubilization, is directly proportional to the number of viable cells.[22][23]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, HepG2) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Addition: Prepare serial dilutions of the indole derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.5% DMSO in medium) and a "positive control" (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[21] Add 10-20 µL of this MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[23] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[21]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[21] A reference wavelength of 630 nm can be used to subtract background noise.[21]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[19][25]

Protocol: Antimicrobial Activity (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of indole derivatives, which is the lowest concentration that prevents the visible growth of a microorganism.[26][27] This method is standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI).[28]

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microplate, prepare two-fold serial dilutions of each indole derivative in a suitable cation-adjusted broth medium (e.g., Mueller-Hinton Broth).[26][28] The final volume in each well should be 50 or 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension according to CLSI guidelines to achieve the final target inoculum density in the wells (typically 5 x 10^5 CFU/mL).[29]

  • Inoculation: Within 15-30 minutes of preparation, inoculate each well containing the compound dilution with an equal volume (50 or 100 µL) of the standardized inoculum.[26][30]

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no compound).

    • Sterility Control: Wells containing only broth to check for contamination.[26]

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin) tested in parallel.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the indole derivative in which there is no visible growth (the well is clear).[26]

Protocol: Neuroprotective Activity (Acetylcholinesterase Inhibition Assay)

This protocol screens for compounds that inhibit acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. AChE inhibitors are a key therapeutic strategy for Alzheimer's disease.[31] The most common method is the spectrophotometric Ellman's assay.[31][32]

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB2-), which can be measured by absorbance at 412 nm.[31] The presence of an inhibitor reduces the rate of this color formation.

dot graph LR { graph [splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style="filled,rounded", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

} caption { label="Fig 2: Mechanism of the Ellman's Assay for AChE Inhibition."; fontname="Arial"; fontsize=12; } enddot Caption: The two-stage reaction where AChE activity leads to a quantifiable yellow product, which is blocked by an inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

    • DTNB Solution: Prepare a 10 mM stock of DTNB in the assay buffer.[31]

    • ATCh Substrate: Prepare a 10 mM stock of acetylthiocholine iodide (ATChI) in deionized water. Prepare this fresh daily.[31]

    • AChE Enzyme: Prepare a working solution of AChE (e.g., from electric eel) in assay buffer. The exact concentration should be optimized to yield a linear reaction rate for 10-15 minutes.

  • Assay Plate Setup (96-well plate):

    • Add 25 µL of assay buffer to all wells.

    • Add 25 µL of various dilutions of the indole derivatives to the test wells.

    • To the "No Inhibition" control wells, add 25 µL of assay buffer (with the same final % DMSO as the test wells).

    • Add 50 µL of the DTNB solution to all wells.[31]

    • Add 25 µL of the AChE enzyme solution to all wells except the blank/background control.

  • Pre-incubation: Incubate the plate at room temperature or 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Add 25 µL of the ATCh substrate solution to all wells to start the reaction.[31]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.[31]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Test) / Rate_Control] * 100.[31]

    • Plot percent inhibition against the log of inhibitor concentration to determine the IC50 value.

Part 4: Data Analysis & Interpretation

Accurate data analysis is crucial for making informed decisions about which compounds to advance.

Key Quantitative Metrics
MetricDefinitionApplicationHow to Calculate
IC50 / EC50 The concentration of an inhibitor/activator that elicits 50% of the maximal response.Measures the potency of a compound. A lower IC50 indicates higher potency.Plot % response vs. log[concentration]. Use non-linear regression (four-parameter logistic fit) to find the concentration at the 50% point.[19][25][33]
MIC The Minimum Inhibitory Concentration is the lowest concentration of an antimicrobial agent that prevents visible growth.Measures the potency of an antimicrobial agent.Determined by visual inspection of a broth microdilution assay as the lowest concentration with no turbidity.[26]
Z'-Factor A statistical measure of the quality and robustness of a high-throughput screening assay.Validates an assay before screening. Ensures the separation between controls is sufficient to identify hits reliably.`Z' = 1 - (3*(SD_pos + SD_neg)) /

References

  • Swinney, D. C. Phenotypic vs. target-based drug discovery for first-in-class medicines. Clinical Pharmacology & Therapeutics. [Link]
  • Assay Genie. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Assay Genie. [Link]
  • Al-Ostath, A., et al.
  • Buttari, B., et al. A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]
  • Al-Ostath, A., et al.
  • Technology Networks. Phenotypic Screening: A Powerful Tool for Drug Discovery. Technology Networks. [Link]
  • Yin, H. How to calculate IC50.
  • Chen, X., et al. Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. [Link]
  • Wikipedia. IC50. Wikipedia. [Link]
  • Swinney, D. C. Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Wiley Online Library. [Link]
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
  • Wikipedia. MTT assay. Wikipedia. [Link]
  • ResearchGate. Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines.
  • Science Gateway. How to calculate IC50.
  • Bio-protocol. Acetylcholinesterase Inhibition Assay. Bio-protocol. [Link]
  • CLYTE Technologies.
  • Al-Ostath, A., et al.
  • LinkedIN. High-Throughput Screening (HTS)
  • Drug Discovery News. High throughput screening in modern drug discovery. Drug Discovery News. [Link]
  • Taylor & Francis Online. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. [Link]
  • Malvern Panalytical. High-Throughput Screening (HTS). Malvern Panalytical. [Link]
  • Springer Link. In Vitro Assays for Screening Small Molecules. Springer Link. [Link]
  • Drug Target Review. Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
  • Technology Networks. High-throughput screening: accelerating drug discovery. Technology Networks. [Link]
  • MI - Microbiology. Broth Microdilution. MI - Microbiology. [Link]
  • Tecan. Better together? Phenotypic screening and target-based screening. Tecan Blog. [Link]
  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • PunnettSquare Tools.
  • BMG LABTECH. The Z prime value (Z´). BMG LABTECH. [Link]
  • NIH National Library of Medicine. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • WOAH. Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
  • NIH National Library of Medicine. Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs.
  • NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
  • PubMed.
  • Microbe Online.
  • ResearchGate. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells.
  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel).
  • PubMed.
  • NIH National Library of Medicine. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2.
  • PubMed. Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. PubMed. [Link]
  • ResearchGate. Synthesis and Biological Screening of Some New Novel Indole Derivatives.

Sources

Application of Ethyl Indole-3-carboxylate in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a promising foundation for the design of new antimicrobials.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl indole-3-carboxylate as a versatile starting material for the synthesis of diverse classes of potential antimicrobial compounds. We present detailed, field-proven protocols for the synthesis of key intermediates and subsequent derivatization into Schiff bases, chalcones, and peptide conjugates. The causality behind experimental choices, mechanistic insights, and structure-activity relationships are discussed to provide a holistic understanding of the drug discovery process.

Introduction: The Strategic Importance of the Indole Scaffold

The indole ring system is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal template for designing molecules that can effectively interact with biological targets. In the realm of antimicrobial research, indole derivatives have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including drug-resistant strains.[2][3] The mechanisms of action for indole-based antimicrobials are often distinct from conventional drugs, offering a potential solution to circumvent existing resistance mechanisms.[2]

This compound is an economically viable and readily available starting material that provides a strategic entry point into the vast chemical space of indole derivatives. The ester functionality at the C3 position can be readily transformed into a variety of other functional groups, such as aldehydes, hydrazides, and amides, which serve as crucial handles for further molecular elaboration.

Key Synthetic Intermediates from this compound

The journey from a simple starting material to a complex, biologically active molecule hinges on the efficient synthesis of key intermediates. This section details the protocols for converting this compound into two pivotal building blocks: indole-3-carboxaldehyde and indole-3-carbohydrazide.

Synthesis of Indole-3-carboxaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and reliable method for the formylation of electron-rich aromatic compounds, including indoles.[4] This reaction introduces a crucial aldehyde group at the C3 position, which is a versatile precursor for the synthesis of Schiff bases and chalcones.

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl₃) and Dimethylformamide (DMF): This pair reacts to form the electrophilic Vilsmeier reagent, (chloromethylene)dimethylammonium chloride, which is the active formylating agent.

  • Electron-rich indole: The indole nucleus is sufficiently activated for electrophilic aromatic substitution at the C3 position.

  • Aqueous workup: Hydrolysis of the intermediate iminium salt is necessary to liberate the final aldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve indole (1 equivalent) in anhydrous DMF and add it dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The product, indole-3-carboxaldehyde, will precipitate out of the solution.

  • Filter the solid, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from ethanol or an ethanol/water mixture to obtain pure indole-3-carboxaldehyde.[5][6]

Synthesis of Indole-3-carbohydrazide

Hydrazinolysis of the ester group in this compound provides indole-3-carbohydrazide, a key building block for synthesizing various heterocyclic systems and Schiff bases.

Causality of Experimental Choices:

  • Hydrazine Hydrate: A strong nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group.

  • Ethanol as Solvent: A good solvent for both reactants and allows for the reaction to be conducted at reflux temperature, accelerating the rate of reaction.

Experimental Protocol: Hydrazinolysis of this compound

  • To a solution of this compound (1 equivalent) in absolute ethanol, add hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product, indole-3-carbohydrazide, will crystallize out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Synthesis of Antimicrobial Derivatives

The true potential of this compound is realized in the diverse array of antimicrobial compounds that can be synthesized from its derivatives. This section outlines the protocols for preparing three major classes of such compounds.

Schiff Bases: Versatile Antimicrobial Agents

Schiff bases, characterized by their azomethine (-C=N-) group, are a well-established class of compounds with a wide range of biological activities, including antimicrobial properties.[7][8][9] They are typically synthesized through the condensation of an aldehyde or ketone with a primary amine.

Experimental Workflow: Synthesis of Indole-based Schiff Bases

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis Indole-3-carboxaldehyde Indole-3-carboxaldehyde Condensation Condensation Reaction (Ethanol, catalytic acid) Indole-3-carboxaldehyde->Condensation Primary_Amine Primary Amine (e.g., substituted aniline, amino acid) Primary_Amine->Condensation Schiff_Base Indole-based Schiff Base Condensation->Schiff_Base Purification Recrystallization Schiff_Base->Purification Characterization FTIR, NMR, Mass Spec Purification->Characterization

Caption: Workflow for the synthesis of indole-based Schiff bases.

Experimental Protocol: Synthesis of a Schiff Base from Indole-3-carboxaldehyde

  • Dissolve indole-3-carboxaldehyde (1 equivalent) in ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired primary amine (e.g., a substituted aniline or an amino acid).[8][10]

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Filter the precipitated Schiff base, wash with cold ethanol, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.[9]

Chalcones: A Promising Class of Antimicrobials

Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. Indole-based chalcones have demonstrated significant antimicrobial activity.[11][12][13] They are typically synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.

Experimental Workflow: Synthesis of Indole-based Chalcones

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis Indole-3-carboxaldehyde Indole-3-carboxaldehyde Condensation Claisen-Schmidt Condensation (Ethanol, aq. KOH) Indole-3-carboxaldehyde->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Chalcone Indole-based Chalcone Condensation->Chalcone Purification Recrystallization Chalcone->Purification Characterization FTIR, NMR, Mass Spec Purification->Characterization

Caption: Workflow for the synthesis of indole-based chalcones.

Experimental Protocol: Synthesis of an Indole-based Chalcone

  • In a round-bottom flask, dissolve indole-3-carboxaldehyde (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of potassium hydroxide (KOH) dropwise with constant stirring, keeping the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Filter the solid, wash with water until neutral, and dry.

  • Recrystallize from ethanol to obtain the pure chalcone.[5]

Indole-Peptide Conjugates: A Hybrid Approach

The conjugation of indoles with peptides is an emerging strategy to develop novel antimicrobial agents.[2][14][15] This approach combines the favorable properties of both moieties, potentially leading to enhanced activity and selectivity. Indole-3-carboxylic acid, obtained via hydrolysis of this compound, is a common starting point for these syntheses.

Experimental Protocol: Hydrolysis of this compound

  • Dissolve this compound (1 equivalent) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with dilute HCl to pH 2-3.

  • The precipitated indole-3-carboxylic acid is filtered, washed with cold water, and dried.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of an Indole-Dipeptide Conjugate

This protocol outlines a general procedure for coupling indole-3-carboxylic acid to a resin-bound dipeptide.

  • Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Attach the first Fmoc-protected amino acid to the resin using diisopropylethylamine (DIPEA) in DCM.

  • Fmoc Deprotection: Remove the Fmoc protecting group using a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling: Couple the second Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of DIPEA in DMF.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Indole-3-carboxylic Acid Coupling: Couple indole-3-carboxylic acid to the N-terminus of the dipeptide using HBTU/HOBt and DIPEA in DMF.[14][15]

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).[14]

  • Purification: Purify the crude peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized indole derivatives is highly dependent on their structural features. The following table summarizes some key SAR observations from the literature.

Compound ClassKey Structural Features Influencing Antimicrobial ActivityReferences
Schiff Bases - Substituents on the amine moiety: Electron-withdrawing or donating groups can significantly modulate activity. - Lipophilicity: Increased lipophilicity can enhance membrane permeability.[8][10]
Chalcones - Substitution on both aromatic rings: The nature and position of substituents on the indole and phenyl rings are critical for activity. - The α,β-unsaturated ketone moiety: This Michael acceptor can react with biological nucleophiles.[11][12]
Indole-Peptide Conjugates - Amino acid sequence: The choice of amino acids influences charge, hydrophobicity, and overall conformation. - Linker between indole and peptide: The length and flexibility of the linker can affect activity.[2][14]

Conclusion

This compound serves as an exceptionally versatile and cost-effective platform for the synthesis of a wide array of potential antimicrobial agents. The protocols detailed in this application note provide a robust starting point for researchers to explore the rich chemical space of indole derivatives. By understanding the underlying chemical principles and leveraging the structure-activity relationships, the scientific community can continue to innovate and develop novel solutions to combat the global challenge of antimicrobial resistance.

References

  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (2023). RSC Advances, 13(35), 24250-24263.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). European Journal of Medicinal Chemistry, 42(9), 1235-1243.
  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (2023). PubMed.
  • (PDF) Synthesis and antimicrobial activity of chalcone derivatives of indole nucleus. (2011). ResearchGate.
  • Synthesis characterization and anti-bacterial activity of novel chalcone derivatives of indole. (n.d.). Der Pharma Chemica.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF INDOLE-3-CARBOXALDEHYDE SCHIFF BASE Hg (II) AND Zr (IV) COMPLEXES. (n.d.). International Journal of Creative Research Thoughts.
  • Synthesis, Characterization and Antibacterial Activity of Indole Based-Chalcone Derivatives. (2022). Der Pharmacia Chemica.
  • A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. (2023). ResearchGate.
  • Synthesis and antimicrobial activity of chalcone derivatives of indole nucleus. (2011). Pharmaceutical Chemistry Journal, 44(10), 542-550.
  • (n.d.). Organic Syntheses Procedure.
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses.
  • SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL-3-CARBOXALDEHYDE. (n.d.). International Journal of Engineering Science and Computing.
  • Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2007). ResearchGate.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2022). MDPI.
  • Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. (2004). Indian Journal of Pharmaceutical Sciences, 66(4), 433-437.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). Molecules, 21(3), 333.
  • Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. (2022). ResearchGate.
  • (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2017). ResearchGate.
  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). Frontiers in Chemistry, 10, 955364.
  • (PDF) Synthesis and biological evaluation of indole-3-carboxylic acid derivatives of amino acids and peptides. (2010). ResearchGate.
  • Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase Activities. (n.d.). Afyon Kocatepe Üniversitesi.
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2012). Der Pharma Chemica.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI.
  • A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. (2017). Beilstein Journal of Organic Chemistry, 13, 2642-2649.
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Strategies for Indole carboxylate synthesis a, HTS hits. C3 groups were... (n.d.). ResearchGate.
  • (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (2014). ResearchGate.

Sources

Application Notes & Protocols: Strategic Synthesis of Novel p38 MAPK Inhibitors from Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Abstract: This document provides a comprehensive guide to the synthesis of potent p38 mitogen-activated protein kinase (MAPK) inhibitors, utilizing ethyl indole-3-carboxylate as a versatile starting material. We will explore the critical role of the p38 MAPK signaling pathway in inflammatory diseases, positioning it as a high-value therapeutic target. The guide will furnish a detailed synthetic strategy, step-by-step laboratory protocols, characterization techniques, and the rationale behind key experimental choices.

Introduction: p38 MAPK as a Critical Therapeutic Target

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to external stress signals.[1] These stimuli include inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet irradiation, heat shock, and osmotic shock.[1][2] As a key component of a three-tiered signaling cascade, the p38 pathway is integral to regulating a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control.[3][4]

The activation of p38 MAPK, particularly the p38α isoform, is strongly linked to the production of pro-inflammatory cytokines, making it a pivotal target for therapeutic intervention in chronic inflammatory and autoimmune diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).[5][6] Consequently, the development of small-molecule inhibitors of p38 MAPK has been a major focus of pharmaceutical research.[6][][8] Among the various chemical scaffolds explored, indole-based structures have emerged as a promising class of p38 inhibitors due to their favorable pharmacological properties.[5][9][10] this compound is an excellent and readily available starting material for the construction of diverse indole-based heterocyclic compounds.[11][12]

The p38 MAPK Signaling Pathway

The p38 signaling cascade is initiated by various extracellular stimuli, leading to the activation of a MAP kinase kinase kinase (MAPKKK), such as TAK1 or ASK1. This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), typically MKK3 or MKK6.[13] Finally, MKK3/6 phosphorylates p38 MAPK at specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[1] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors (e.g., ATF2, MEF2), culminating in a cellular response.[1][2]

p38_pathway stress Stress Stimuli (UV, Cytokines, LPS) mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk P p38 p38 MAPK mapkk->p38 P downstream Downstream Targets (Kinases, Transcription Factors) p38->downstream P response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor p38 Inhibitor inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Synthetic Strategy: From Indole to Inhibitor

The versatility of the indole core allows for chemical modifications at several positions to optimize potency, selectivity, and pharmacokinetic properties. This compound serves as an ideal starting point due to the electron-withdrawing nature of the ester, which influences the reactivity of the indole ring, particularly at the N1 and C2 positions.

Our representative synthetic strategy involves a multi-step sequence to construct a potent pyridinyl-indole-based p38 inhibitor, a common structural motif in this class of compounds.[10] The key steps are:

  • N-Alkylation/Arylation: Introduction of a substituent on the indole nitrogen to modulate solubility and interaction with the enzyme.

  • Side Chain Introduction: Building a key side chain at the C2 position, often involving condensation reactions.

  • Core Scaffold Formation: Construction of the final heterocyclic system that will bind to the p38 kinase active site.

synthetic_workflow start This compound step1 Step 1: N-Alkylation (e.g., with an alkyl halide) start->step1 intermediate1 N-Alkylated Indole Ester step1->intermediate1 step2 Step 2: C2-Functionalization (e.g., Vilsmeier-Haack) intermediate1->step2 intermediate2 C2-Formyl Indole Derivative step2->intermediate2 step3 Step 3: Condensation (with an amine/hydrazine) intermediate2->step3 intermediate3 Hydrazone/Schiff Base Intermediate step3->intermediate3 step4 Step 4: Cyclization & Modification intermediate3->step4 final_product Target p38 Inhibitor step4->final_product

Caption: General synthetic workflow for p38 inhibitors.

Detailed Experimental Protocols

Disclaimer: All procedures must be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.

Protocol 1: N-Alkylation of this compound

This protocol describes the introduction of a benzyl group at the N1 position. The choice of the alkylating agent can be varied to synthesize a library of analogs.

  • Materials & Reagents:

    • This compound (1.0 eq)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Benzyl bromide (1.1 eq)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water and is flammable. Hydrogen gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt of the indole will be observed.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Protocol 2: Synthesis of a Pyridinyl-Indole Core (Representative)

This protocol outlines a general condensation and cyclization approach to form a core structure found in many p38 inhibitors, starting from a functionalized indole. This is a representative procedure based on common synthetic transformations for indole derivatives.[14][15]

  • Materials & Reagents:

    • N-substituted indole intermediate (e.g., from Protocol 1, after further modification like formylation at C2) (1.0 eq)

    • Pyridine-4-carboximidamide hydrochloride (1.2 eq)

    • Sodium ethoxide (2.5 eq)

    • Anhydrous ethanol

    • Acetic acid

  • Procedure:

    • In a round-bottom flask, dissolve the N-substituted indole intermediate (1.0 eq) and pyridine-4-carboximidamide hydrochloride (1.2 eq) in anhydrous ethanol.

    • Add sodium ethoxide (2.5 eq) to the mixture and attach a reflux condenser.

    • Heat the reaction mixture to reflux and maintain for 24 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and neutralize with glacial acetic acid.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • Partition the residue between water and ethyl acetate.

    • Separate the layers and extract the aqueous phase with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product via flash chromatography or recrystallization to obtain the target pyridinyl-indole compound.

Characterization and Biological Evaluation

Physicochemical Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed.

Technique Purpose Expected Observations for Indole Derivatives
¹H & ¹³C NMR Structural elucidation and confirmation.Characteristic peaks for indole ring protons (δ 7-8 ppm), ester, and alkyl/aryl substituents.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated mass.
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating >95% purity.
Melting Point (mp) Purity and identification.A sharp melting range for crystalline solids.[11]
In Vitro p38α Kinase Assay Protocol

The inhibitory potential of the synthesized compounds against p38α should be determined using a reliable in vitro assay. An ELISA-based method is common.[16][17]

  • Principle: This assay measures the phosphorylation of a specific substrate by the p38α kinase in the presence of varying concentrations of the inhibitor.

  • Materials:

    • Recombinant human p38α enzyme

    • Biotinylated substrate peptide (e.g., ATF2)

    • ATP

    • Assay buffer

    • Synthesized inhibitor compounds

    • Streptavidin-coated 96-well plates

    • Phospho-specific primary antibody

    • HRP-conjugated secondary antibody

    • TMB substrate

    • Stop solution (e.g., 1M H₂SO₄)

  • Procedure:

    • Coat a 96-well streptavidin plate with the biotinylated substrate peptide.

    • Prepare serial dilutions of the synthesized inhibitor compounds in assay buffer.

    • In a separate plate, add the p38α enzyme, the inhibitor dilution, and ATP to initiate the kinase reaction.

    • Incubate at 30 °C for a defined period (e.g., 60 minutes).

    • Transfer the reaction mixture to the washed substrate-coated plate and incubate to allow the phosphorylated substrate to bind.

    • Wash the plate to remove unbound components.

    • Add the phospho-specific primary antibody and incubate.

    • Wash, then add the HRP-conjugated secondary antibody and incubate.

    • Wash, then add TMB substrate and incubate until color develops.

    • Add stop solution and read the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Compound p38α IC₅₀ (nM) Reference Compound IC₅₀ (nM)
Example Inhibitor 115SB203580: 50
Example Inhibitor 2250SB203580: 50

Safety and Handling

Proper handling of all chemicals is paramount to ensure laboratory safety.

Chemical CAS Number Key Hazards Handling Precautions
This compound 776-41-0Skin/eye/respiratory irritant.[18]Handle in a fume hood. Avoid dust formation. Wear PPE.[18]
Sodium Hydride (60%) 7646-69-7Flammable solid, water-reactive. Causes severe skin burns and eye damage.Handle under inert gas. Keep away from water and ignition sources. Use appropriate PPE.
Benzyl Bromide 100-39-0Lachrymator, toxic, corrosive.Handle in a fume hood with extreme care. Wear gloves and face shield.
DMF 68-12-2Reproductive toxin, irritant.Use in a well-ventilated fume hood. Avoid skin contact.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[18][19] Keep appropriate spill kits and emergency equipment readily accessible.

References

  • The p38-MAPK pathway overview. - ResearchGate.
  • p38 mitogen-activated protein kinases - Wikipedia.
  • P38 Signaling Pathway - Creative Diagnostics.
  • Design and synthesis of piperazine-indole p38 alpha MAP kinase inhibitors with improved pharmacokinetic profiles - PubMed.
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling.
  • p38 MAPK Signaling - QIAGEN GeneGlobe.
  • Discovery and Characterization of a Substrate Selective p38α Inhibitor | Biochemistry.
  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed.
  • Indole-based Heterocyclic Inhibitors of p38alpha MAP Kinase: Designing a Conformationally Restricted Analogue - PubMed.
  • Indole-based heterocyclic inhibitors of p38α MAP kinase: Designing a conformationally restricted analogue - Fingerprint - Mount Sinai Scholars Portal.
  • This compound - European Directorate for the Quality of Medicines & HealthCare.
  • Critical Review of p38 MAP Kinase Inhibitors: A Bioanalytical Perspective - PubMed.
  • Summary of p38 inhibitors in clinical trials. | Download Table - ResearchGate.
  • This compound | C11H11NO2 | CID 247965 - PubChem - NIH.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - Frontiers.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI.
  • Pyridazine based inhibitors of p38 MAPK - PubMed.
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PubMed.
  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC.

Sources

Application Notes & Protocols: Strategic Use of Ethyl Indole-3-carboxylate for the Development of Potent 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic utilization of the ethyl indole-3-carboxylate scaffold in the design and synthesis of potent 5-Lipoxygenase (5-LOX) inhibitors. We provide a deep dive into the causality behind experimental design, from the rationale for selecting the indole core to detailed, step-by-step protocols for chemical synthesis and subsequent biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics. We bridge synthetic chemistry with cellular biology, offering field-proven insights into structure-activity relationships (SAR) and robust assay methodologies.

Introduction: Targeting the 5-Lipoxygenase Pathway

5-Lipoxygenase (5-LOX) is a pivotal enzyme in the arachidonic acid (AA) metabolic cascade, responsible for the biosynthesis of leukotrienes (LTs).[1] LTs are potent lipid mediators deeply implicated in the pathophysiology of a wide range of inflammatory and allergic diseases, including asthma, allergic rhinitis, cardiovascular diseases, and certain cancers.[2][3][4][5] The 5-LOX pathway is initiated upon cellular stimulation, leading to the release of AA from membrane phospholipids. 5-LOX, in concert with the 5-Lipoxygenase-Activating Protein (FLAP), catalyzes the conversion of AA into the unstable intermediate Leukotriene A₄ (LTA₄).[6] LTA₄ is subsequently metabolized to Leukotriene B₄ (LTB₄), a powerful chemoattractant for leukocytes, or the cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄), which mediate bronchoconstriction and increase vascular permeability.[1][4]

Given their central role in inflammation, pharmacological inhibition of 5-LOX presents a compelling therapeutic strategy.[2][7] The indole nucleus has emerged as a "privileged structure" in medicinal chemistry for developing 5-LOX inhibitors, with several indole-based compounds demonstrating high potency.[8] this compound, in particular, serves as a versatile and cost-effective starting material for accessing a diverse chemical space of potential inhibitors. Its structure allows for systematic modifications at the N-1, C-2, and phenyl ring positions, enabling fine-tuning of inhibitory activity and pharmacokinetic properties.


The 5-Lipoxygenase Signaling Pathway

The diagram below illustrates the key steps in the 5-LOX pathway and highlights the point of intervention for the inhibitors discussed in this guide.

LOX_Pathway membrane Cellular Stimuli (e.g., Ca²⁺ influx) cPLA2 cPLA₂ Activation membrane->cPLA2 AA Arachidonic Acid (AA) (Released from membrane) cPLA2->AA Liberates FLAP FLAP (5-LOX Activating Protein) AA->FLAP LOX5 5-Lipoxygenase (5-LOX) FLAP->LOX5 Presents AA to 5-LOX HPETE 5-HPETE LOX5->HPETE Oxygenation LTA4 Leukotriene A₄ (LTA₄) HPETE->LTA4 Dehydration LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 Hydrolysis via LTA₄H CysLTs Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) LTA4->CysLTs Conjugation via LTC₄S Inflammation Pro-inflammatory Effects (Chemotaxis, Bronchoconstriction) LTB4->Inflammation CysLTs->Inflammation Inhibitor Indole-3-Carboxylate Derivatives (Target of Synthesis) Inhibitor->LOX5 Inhibition

Caption: The 5-Lipoxygenase (5-LOX) inflammatory cascade and point of inhibition.

Synthetic Strategy: From Scaffold to Potent Inhibitor

The core of our strategy involves the functionalization of the this compound scaffold to introduce key pharmacophoric features known to enhance 5-LOX inhibition. Structure-activity relationship (SAR) studies have revealed that modifications at the N-1 and C-2 positions are particularly crucial.[9][10] For instance, introducing a small alkyl group like methyl at N-1 and a substituted thiomethyl group at C-2 can dramatically increase potency.

Rationale for Synthetic Route

The chosen synthetic pathway is designed to be efficient and modular, allowing for the generation of a library of analogues for SAR studies. The protocol below outlines a representative synthesis of an ethyl 5-hydroxy-indole-3-carboxylate derivative, a class of compounds that has shown excellent inhibitory profiles.[9] While starting from this compound, an initial step to introduce the 5-hydroxy group (e.g., via electrophilic hydroxylation or a multi-step sequence) would be required, followed by the core functionalization steps. For clarity, we will focus on the key bond-forming reactions used to build the final inhibitor from a pre-functionalized indole core, Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, which itself can be prepared via methods like the Nenitzescu indole synthesis.[7]

Representative Synthetic Workflow

Synthetic_Workflow start This compound (Starting Material) step1 Step 1: N-Alkylation (e.g., MeI, Base) start->step1 inter1 Ethyl 1-Methylindole-3-carboxylate step1->inter1 step2 Step 2: C-2 Functionalization (e.g., Mannich-type reaction) inter1->step2 inter2 Intermediate with C-2 Electrophilic Handle step2->inter2 step3 Step 3: Thioether Formation (e.g., Substituted Thiophenol) inter2->step3 product Final Inhibitor (e.g., Ethyl 1-methyl-2-(arylthiomethyl) -1H-indole-3-carboxylate derivative) step3->product

Caption: General workflow for synthesizing 5-LOX inhibitors from this compound.

Protocol 2.1: Synthesis of Ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate

This protocol is adapted from established methodologies for the functionalization of indole scaffolds.[9] It describes the introduction of a thiomethyl group at the C-2 position, a key modification for achieving high potency.

Materials:

  • Ethyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate

  • Paraformaldehyde

  • Dimethylamine (40% aqueous solution)

  • Acetic Acid

  • Mesitylenethiol (2,4,6-trimethylthiophenol)

  • Dichloromethane (DCM)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Synthesis of the Mannich Base (Gramine analogue):

    • To a solution of ethyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate (1.0 eq) in acetic acid, add paraformaldehyde (1.2 eq) and dimethylamine solution (1.5 eq).

    • Stir the mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water and basify with a saturated sodium bicarbonate solution until effervescence ceases.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Mannich base intermediate. This intermediate is often used in the next step without further purification.

  • Thioether Formation:

    • Dissolve the crude Mannich base from the previous step in DCM.

    • Add mesitylenethiol (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, wash the mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to afford the pure ethyl 5-hydroxy-2-(mesitylthiomethyl)-1-methyl-1H-indole-3-carboxylate as the final product.

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Evaluation: Assessing 5-LOX Inhibitory Activity

A hierarchical screening approach is essential for identifying and characterizing novel 5-LOX inhibitors. This typically begins with a cell-free enzymatic assay to confirm direct interaction with the enzyme, followed by a more physiologically relevant cell-based assay.[1][11]

Protocol 3.1: In Vitro Spectrophotometric 5-LOX Enzyme Inhibition Assay

Principle: This assay measures the direct inhibition of purified 5-LOX enzyme activity. 5-LOX catalyzes the formation of a hydroperoxy derivative from a fatty acid substrate (e.g., linoleic or arachidonic acid), creating a conjugated diene system that absorbs light at 234 nm.[1][12] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[1]

Materials:

  • Purified 5-Lipoxygenase (e.g., from potato or human recombinant)

  • Assay Buffer: 0.1 M Phosphate buffer (pH 8.0) or 0.2 M Borate buffer (pH 9.0)[1]

  • Substrate Solution: Linoleic acid or arachidonic acid prepared in ethanol.

  • Test Compounds: Dissolved in a suitable solvent like DMSO to prepare stock solutions.

  • Positive Control: A known 5-LOX inhibitor (e.g., Zileuton).

  • UV-transparent 96-well plate or cuvettes.

  • UV/Vis Spectrophotometer capable of reading at 234 nm.

Procedure:

  • Reagent Preparation:

    • Prepare the enzyme solution by diluting the 5-LOX stock in the assay buffer to the desired working concentration (e.g., 10,000 U/mL).[1]

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: Assay buffer + Substrate solution.

    • Control (100% activity): Assay buffer + Enzyme solution + Solvent vehicle (e.g., DMSO).

    • Test Sample: Assay buffer + Enzyme solution + Test compound solution.

    • Positive Control: Assay buffer + Enzyme solution + Positive control solution.

  • Pre-incubation:

    • Add the assay buffer, enzyme solution, and test compound/vehicle to the respective wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately begin measuring the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.2: Cell-Based 5-LOX Inhibition Assay (Leukotriene B₄ Quantification)

Principle: This assay measures the ability of a compound to inhibit 5-LOX activity within a cellular environment, providing insights into cell permeability and metabolic stability.[1] A cell line expressing 5-LOX (e.g., human polymorphonuclear leukocytes - PMNLs) is stimulated with a calcium ionophore (A23187) to activate the 5-LOX pathway.[1] The amount of LTB₄ produced is then quantified, typically by an Enzyme-Linked Immunosorbent Assay (ELISA), and compared between treated and untreated cells.

Materials:

  • Human PMNLs or a suitable cell line (e.g., THP-1).

  • Cell culture medium (e.g., RPMI-1640).

  • Calcium Ionophore A23187.

  • Test compounds and positive control (dissolved in DMSO).

  • Commercial LTB₄ ELISA kit.

  • 96-well cell culture plates.

  • Centrifuge.

Procedure:

  • Cell Preparation:

    • Isolate PMNLs from fresh human blood or culture your chosen cell line.

    • Seed the cells into a 96-well culture plate at an appropriate density and allow them to stabilize.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of the test compounds or vehicle control for 30-60 minutes at 37°C.[1]

  • Cell Stimulation:

    • Stimulate the cells by adding calcium ionophore A23187 (e.g., final concentration of 2.5 µM) to induce the 5-LOX pathway.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Sample Collection:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted LTB₄.

  • Quantification of LTB₄:

    • Quantify the concentration of LTB₄ in the supernatant using a commercial ELISA kit, precisely following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of LTB₄ production for each concentration of the test compound relative to the vehicle-treated, stimulated control.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the inhibitor concentration.

Screening Cascade Logic

A logical progression of assays ensures that resources are focused on the most promising candidates.

Screening_Cascade library Compound Library (From Synthesis) primary_screen Primary Screen: In Vitro 5-LOX Enzyme Assay (Protocol 3.1) library->primary_screen potency Determine IC₅₀ primary_screen->potency potency->library Inactive hit_selection Hit Selection (Potency < Threshold, e.g., 1 µM) potency->hit_selection secondary_screen Secondary Screen: Cell-Based LTB₄ Assay (Protocol 3.2) hit_selection->secondary_screen Active Compounds cellular_potency Determine Cellular IC₅₀ secondary_screen->cellular_potency cellular_potency->hit_selection Inactive in Cells lead_candidates Lead Candidates (Show Cellular Efficacy) cellular_potency->lead_candidates downstream Further Studies (ADME/Tox, In Vivo Models) lead_candidates->downstream

Caption: A typical screening cascade for identifying novel 5-LOX inhibitors.

Data Interpretation and Structure-Activity Relationship (SAR)

Systematic evaluation of analogues derived from the this compound scaffold allows for the elucidation of key SAR insights.

Compound IDN-1 SubstitutionC-2 SubstitutionPhenyl Ring SubstitutionIn Vitro 5-LOX IC₅₀ (µM)Cellular LTB₄ IC₅₀ (µM)
Parent -H-H-H> 50> 50
1a -CH₃-H-H25.438.1
1b -H-CH₂S(mesityl)5-OH5.28.9
1c (Lead) -CH₃-CH₂S(mesityl)5-OH0.7 [9]0.23 [9]
1d -CH₃-CH₂S(2,6-dichlorophenyl)5-OH1.10.55

Key SAR Insights:

  • N-1 Alkylation: Small alkyl groups, such as methyl (compare 1b vs 1c ), are generally favorable and can enhance potency, potentially by improving hydrophobic interactions in the binding pocket.

  • C-2 Substitution: The introduction of a substituted thiomethyl group at the C-2 position is a critical determinant of high potency. The steric and electronic properties of the aryl thiol are important, with bulky groups like mesityl or ortho-substituted phenyl rings often yielding the most potent inhibitors.[9]

  • 5-Hydroxy Group: A hydroxyl group at the C-5 position of the indole ring consistently improves activity, likely by forming a key hydrogen bond interaction with the enzyme active site.

Conclusion and Future Directions

This compound is a validated and highly tractable starting point for the development of potent and selective 5-LOX inhibitors. The synthetic routes are modular, and the biological evaluation protocols are robust and reproducible. The strong SAR understanding for this chemical class provides a clear roadmap for further optimization. Future work should focus on improving the pharmacokinetic properties (e.g., solubility, metabolic stability) of the lead compounds to translate their high in vitro and cellular potency into in vivo efficacy for the treatment of inflammatory diseases.

References

  • Reddy, T. C., et al. (2010). A cell-based assay for screening lipoxygenase inhibitors. PubMed.
  • Werz, O., & Steinhilber, D. (2005). Development of 5-lipoxygenase inhibitors - Lessons from cellular enzyme regulation. Biochemical Pharmacology.
  • Reddy, T. C., et al. (2010). Inhibition of 5-LOX activity tested by a cell-based fluorescence assay... ResearchGate.
  • Pergola, C., & Werz, O. (2010). 5-Lipoxygenase inhibitors: A review of recent developments and patents. ResearchGate.
  • Peduto, A., et al. (2014). Further studies on ethyl 5-hydroxy-indole-3-carboxylate scaffold: Design, synthesis and evaluation of 2-phenylthiomethyl-indole derivatives as efficient inhibitors of human 5-lipoxygenase. IRIS.
  • Sathish, G., et al. (2014). In Vitro Analysis of Cytotoxicity and 5-Lipoxygenase Inhibition Activity by Using Callus Extract of Biophytum sensitivum. International Journal of Pharmaceutical Sciences Review and Research.
  • Hu, C., & Ma, S. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. PMC.
  • Reddy, T. C., et al. (2010). A cell-based assay for screening lipoxygenase inhibitors. ResearchGate.
  • Hu, C., & Ma, S. (2018). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. MedChemComm.
  • Werz, O. (2007). Inhibition of 5-Lipoxygenase Product Synthesis by Natural Compounds of Plant Origin. Thieme Connect.
  • Khan, I., et al. (2022). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PLOS One.
  • Khan, I., et al. (2022). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. PMC.
  • Karg, E. M., et al. (2009). Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase. ACS Publications.
  • Sandomenico, A., et al. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. PubMed.
  • Zheng, H. B., et al. (2007). Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. PubMed.
  • Patsnap Synapse. (2024). What are 5-LOX inhibitors and how do they work?.
  • Karg, E. M., et al. (2009). Structural Optimization and Biological Evaluation of 2-Substituted 5-Hydroxyindole-3-carboxylates as Potent Inhibitors of Human 5-Lipoxygenase. Figshare.
  • Reddy, P. K., & Kumar, C. G. (2013). Structure and ligand based drug design strategies in the development of novel 5-LOX inhibitors. PubMed.
  • Gilbert, N. C., et al. (2022). Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport. Frontiers in Pharmacology.
  • Pinto, M., et al. (2021). Development of eugenol derivatives with 5-LOX inhibitory activity. PMC.
  • Al-Zoubi, R. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI.
  • Hiesinger, K., et al. (2020). Design, Synthesis, and Structure-Activity Relationship Studies of Dual Inhibitors of Soluble Epoxide Hydrolase and 5-Lipoxygenase. Semantic Scholar.

Sources

Application Notes and Protocols: Experimental Setups for Ethyl Indole-3-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl indole-3-carboxylate is a pivotal heterocyclic building block in the fields of medicinal chemistry, agrochemicals, and materials science. Its rigid bicyclic scaffold, featuring a modifiable ester group and a reactive N-H bond, makes it an ideal starting point for the synthesis of a diverse array of complex molecules, including p38 inhibitors, glycine receptor ligands, and various antimicrobial agents. The indole nucleus is a privileged structure found in numerous natural products and pharmaceuticals. Understanding and mastering the reactions of functionalized indoles like this compound is therefore essential for researchers in drug discovery and organic synthesis.

This guide provides a detailed exploration of key experimental setups involving this compound. Moving beyond simple procedural lists, it delves into the causality behind experimental choices, offers robust, self-validating protocols, and is grounded in authoritative scientific literature. The protocols detailed herein cover the foundational synthesis of the molecule and its subsequent derivatization through N-alkylation, ester hydrolysis, and palladium-catalyzed cross-coupling reactions.

General Laboratory Safety Precautions

Working with indole derivatives and the associated reagents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][2][3]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of volatile reagents and solvents.[1][4][5]

  • Handling Reagents:

    • Strong Bases (e.g., NaH): Sodium hydride is a flammable solid that reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

    • Acids (e.g., PPA, HCl): Polyphosphoric acid and concentrated acids are highly corrosive. Add them slowly to the reaction mixture to control exothermic reactions.

    • Palladium Catalysts: While generally stable, palladium catalysts can be pyrophoric on finely divided supports. Avoid inhalation of fine powders.

    • Solvents: Use anhydrous solvents where specified to prevent quenching of reactive intermediates. Many organic solvents are flammable and should be kept away from ignition sources.[4]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. Do not mix incompatible waste streams.

Section 1: Synthesis of this compound

The most classic and widely used method for constructing the indole core of this molecule is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of phenylhydrazine and ethyl pyruvate.[6][7]

Principle of Fischer Indole Synthesis: The reaction begins with the formation of a phenylhydrazone from phenylhydrazine and ethyl pyruvate. Under acidic conditions, the hydrazone tautomerizes to an enamine. A critical[8][8]-sigmatropic rearrangement then occurs, followed by the loss of ammonia and aromatization to yield the stable indole ring.[6][7] The choice of acid catalyst is crucial; Brønsted acids like HCl or Lewis acids such as ZnCl₂ are commonly employed.[7][9]

Visualization of Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Product & Analysis A Phenylhydrazine C Condensation A->C B Ethyl Pyruvate B->C D Phenylhydrazone Intermediate C->D F [3,3]-Sigmatropic Rearrangement & Cyclization D->F E Acid Catalyst (e.g., PPA) E->F G Aromatization (Loss of NH3) F->G H Crude Product G->H I Purification (Recrystallization) H->I J Final Product: this compound I->J K Analysis (TLC, NMR, MS) J->K

Caption: Workflow for Fischer Indole Synthesis.

Protocol 1: Fischer Indole Synthesis

This protocol is adapted from established methods for synthesizing indole-2-carboxylates, which share the same core reaction.[10]

Reagent/ParameterAmountMoles (mmol)Notes
Phenylhydrazine5.0 mL50.4Use freshly distilled reagent.
Ethyl Pyruvate5.6 mL50.4
Ethanol50 mL-Solvent for hydrazone formation.
Polyphosphoric Acid (PPA)50 g-Catalyst and reaction medium.
Ice Water500 mL-For quenching and precipitation.
Ethanol (for recrystallization)As needed-
Reaction Temperature 80-90 °C-
Reaction Time 1-2 hours-

Step-by-Step Methodology:

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve phenylhydrazine (5.0 mL) and ethyl pyruvate (5.6 mL) in ethanol (50 mL). Fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour.

  • Solvent Removal: After 1 hour, remove the ethanol under reduced pressure using a rotary evaporator to yield the crude phenylhydrazone as an oil.

  • Cyclization: In a separate 500 mL flask, pre-heat polyphosphoric acid (50 g) to 80 °C in an oil bath with mechanical stirring.

  • Addition: Add the crude phenylhydrazone dropwise to the hot PPA over 15 minutes. An exothermic reaction will occur. Use the oil bath to maintain the internal temperature between 80-90 °C.

  • Reaction: Continue stirring at this temperature for 1-2 hours.

  • Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, quench it in water, extract with ethyl acetate, and spot on a silica plate. Develop using a 3:1 Hexane:Ethyl Acetate mobile phase. The product spot should be visible under UV light and will have a different Rf value than the starting hydrazone.[11]

  • Work-up: After the reaction is complete, carefully and slowly pour the hot reaction mixture into a beaker containing 500 mL of vigorously stirred ice water. A solid precipitate will form.

  • Purification: Collect the solid product by vacuum filtration and wash it thoroughly with water. Recrystallize the crude solid from hot ethanol to yield pure this compound as a crystalline solid.

  • Characterization: Confirm the product identity and purity using NMR spectroscopy and Mass Spectrometry (MS). Expected yield is typically in the range of 60-75%.

Section 2: Key Reactions and Derivatizations

N-Alkylation of the Indole Ring

The indole N-H proton is acidic (pKa ≈ 17), and its deprotonation generates a nucleophilic anion that can be readily alkylated. This reaction is fundamental for diversifying the indole scaffold.

Principle of N-Alkylation: A strong base is required to deprotonate the indole nitrogen effectively. Sodium hydride (NaH) is a common choice, as it forms a non-nucleophilic base and generates hydrogen gas as the only byproduct.[12] The reaction is typically performed in a polar aprotic solvent like DMF or THF, which can solvate the resulting cation. The choice of alkylating agent (e.g., alkyl halides) determines the substituent introduced at the N-1 position. Care must be taken to use anhydrous conditions to prevent quenching the base.[13][14]

Visualization of N-Alkylation Workflow

A This compound D Deprotonation at N-1 (Formation of Indole Anion) A->D B Anhydrous Solvent (DMF/THF) B->D C Strong Base (NaH) C->D F Nucleophilic Attack D->F E Alkylating Agent (R-X) (e.g., Benzyl Bromide) E->F G N-Alkylated Product F->G H Aqueous Work-up G->H I Purification (Chromatography) H->I J Final Product I->J

Caption: Workflow for N-Alkylation of Indole.

Protocol 2: N-Alkylation with Benzyl Bromide

This protocol demonstrates a typical N-alkylation using sodium hydride and benzyl bromide.[12][15]

Reagent/ParameterAmountMoles (mmol)Notes
This compound1.89 g10.0
Sodium Hydride (60% in oil)0.48 g12.0Handle under inert atmosphere.
Anhydrous DMF20 mL-
Benzyl Bromide1.3 mL11.0
Reaction Temperature 0 °C to Room Temp-
Reaction Time 2-4 hours-

Step-by-Step Methodology:

  • Setup: Add this compound (1.89 g) to a dry 100 mL flask under an argon or nitrogen atmosphere. Add anhydrous DMF (20 mL) and stir to dissolve.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (0.48 g) portion-wise over 10 minutes. Effervescence (H₂ gas) will be observed. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Alkylation: Cool the mixture back to 0 °C. Add benzyl bromide (1.3 mL) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The product will have a higher Rf value.

  • Work-up: Carefully quench the reaction by slowly adding 50 mL of ice-cold water. The product may precipitate or can be extracted.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the N-benzylated product by NMR and MS. Expected yields are typically >90%.

Hydrolysis to Indole-3-carboxylic Acid

The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid, a key intermediate for further functionalization, such as amide coupling.

Principle of Hydrolysis: This transformation is a standard saponification reaction. A base, typically sodium hydroxide or potassium hydroxide, acts as a nucleophile, attacking the ester carbonyl.[16] The reaction is usually performed in a mixture of water and a co-solvent like ethanol or methanol to ensure solubility of the starting material. Subsequent acidification of the resulting carboxylate salt precipitates the free carboxylic acid.[17] Mild alkaline conditions are often sufficient and prevent potential side reactions.[18]

Protocol 3: Basic Hydrolysis of the Ethyl Ester

Reagent/ParameterAmountMoles (mmol)Notes
This compound1.89 g10.0
Ethanol20 mL-
Sodium Hydroxide (NaOH)0.80 g20.0
Water10 mL-
Hydrochloric Acid (2M HCl)As needed-For acidification.
Reaction Temperature Reflux (~80 °C)-
Reaction Time 2-3 hours-

Step-by-Step Methodology:

  • Setup: Suspend this compound (1.89 g) in a mixture of ethanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Base Addition: Add sodium hydroxide pellets (0.80 g) to the suspension.

  • Reaction: Heat the mixture to reflux with stirring. The solid will dissolve as the reaction proceeds. Continue refluxing for 2-3 hours.

  • Reaction Monitoring: Monitor by TLC until the starting material spot has completely disappeared.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Precipitation: Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath. Acidify the solution to pH ~2 by slowly adding 2M HCl. A white precipitate of indole-3-carboxylic acid will form.

  • Purification: Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.

  • Characterization: The product is typically of high purity. Confirm identity with NMR. Expected yields are >95%.

Palladium-Catalyzed Cross-Coupling Reactions

To functionalize the benzene portion of the indole ring, halo-substituted derivatives of this compound are used in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions.[8][19][20] These reactions are powerful tools for forming C-C or C-N bonds.

Principle of Suzuki Coupling: The Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide.[21][22] The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the aryl halide; (2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center; and (3) Reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[23] A base is required to activate the boronic acid for transmetalation.[22]

Visualization of Suzuki Coupling Workflow

cluster_start Reactants & Catalyst cluster_reaction Reaction Conditions cluster_end Product & Purification A Bromo-Substituted This compound H Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination A->H B Aryl Boronic Acid B->H C Pd Catalyst & Ligand (e.g., Pd(PPh3)4) C->H D Base (e.g., Na2CO3) D->H E Inert Atmosphere (N2/Ar) G Heat to Reflux E->G F Solvent System (e.g., Toluene/Water) F->G G->H I Crude Product Mixture H->I J Aqueous Work-up & Extraction I->J K Purification (Column Chromatography) J->K L Final Coupled Product K->L

Caption: Workflow for a Suzuki Cross-Coupling Reaction.

Protocol 4: Suzuki Coupling of Ethyl 5-Bromoindole-3-carboxylate

This protocol provides a general method for arylating the C5 position of the indole ring.[24][25]

Reagent/ParameterAmountMoles (mmol)Notes
Ethyl 5-bromoindole-3-carboxylate268 mg1.0
Phenylboronic Acid146 mg1.2
Tetrakis(triphenylphosphine)palladium(0)58 mg0.05Catalyst.
Sodium Carbonate (2M aq. solution)1.5 mL3.0Base.
Toluene10 mL-Solvent.
Reaction Temperature 100 °C-
Reaction Time 12-18 hours-

Step-by-Step Methodology:

  • Setup: To a flask, add ethyl 5-bromoindole-3-carboxylate (268 mg), phenylboronic acid (146 mg), and the palladium catalyst (58 mg).

  • Solvent Addition: Add toluene (10 mL) followed by the 2M sodium carbonate solution (1.5 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring overnight (12-18 hours).

  • Reaction Monitoring: Monitor by TLC or GC-MS to confirm the consumption of the starting bromide.[26][27]

  • Work-up: Cool the reaction to room temperature. Dilute with water (20 mL) and ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the coupled product.

  • Characterization: Confirm the structure by NMR and MS.

Section 3: Analytical Methods for Reaction Monitoring

Effective and timely monitoring is crucial for optimizing reaction conditions and determining endpoints.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable, rapid, and inexpensive qualitative tool for tracking the progress of most indole reactions. By co-spotting the reaction mixture with the starting material, one can visually assess the consumption of reactants and the formation of new products.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable indole derivatives, GC-MS is a powerful technique. It provides separation and identification of components, allowing for both qualitative and quantitative analysis of the reaction mixture.[26][27]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. It offers excellent separation and sensitivity, making it ideal for accurately tracking the formation of products and byproducts in complex reaction mixtures.[28]

Conclusion

This compound serves as a versatile platform for the synthesis of complex heterocyclic compounds. The protocols detailed in this guide—from its foundational Fischer indole synthesis to key derivatizations via N-alkylation, hydrolysis, and palladium-catalyzed cross-coupling—provide researchers with robust and reliable methods. By understanding the principles behind each experimental step and employing rigorous monitoring and purification techniques, scientists can effectively leverage this important scaffold in their research and development endeavors.

References

  • Direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds. (n.d.).
  • Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (n.d.).
  • Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Deriv
  • Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. (n.d.).
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Technical Support Center: Sonogashira Coupling Reactions with Indole Substr
  • Monitoring the March of Molecules: A Comparative Guide to HPLC and Alternative Methods for Tracking Fischer Indole Synthesis. (n.d.). Benchchem.
  • Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. (2020). RSC Publishing.
  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (n.d.).
  • Ethyl 1-acetyl-1H-indole-3-carboxylate. (n.d.).
  • a-A CO, Et. (n.d.). RSC Publishing.
  • Kovac's Indole Reagent, Safety D
  • Indole Detection Reagent - Safety D
  • Kovac's Indole Reagent, Safety D
  • INDOLE SOLUTION (REAGENT FOR NITRITES)
  • MATERIAL SAFETY DATA SHEET - KOVAC'S INDOLE REAGENT. (n.d.). Bio-Rad.
  • Indole Synthesis via Sonogashira Coupling with 2-Bromoanilines. (n.d.).
  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.).
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Density Functional Study of Indole Formation by an Intramolecular Heck Reaction. (n.d.).
  • Synthetic method of substituted indol-2-formic acid. (n.d.).
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Ethyl indole-3-carboxyl
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central.
  • Synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)
  • Synthetic method for indole-3-carboxaldehyde compounds. (n.d.).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Optimizing reaction conditions for the derivatization of methyl indole-3-carboxyl
  • Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (2025).
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.).
  • Ullmann condens
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids in complex mixtures. (n.d.). PubMed.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • High-Throughput Colorimetric Detection and Quantification of Indoles and Pyrroloindoles for Enzymatic Activity Determin
  • 3-Substituted indole: A review. (2019).
  • Two fast screening methods (GC-MS and TLC-ChEI assay) for rapid evaluation of potential anticholinesterasic indole alkaloids in complex mixtures. (2025).
  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. (2020). RSC Publishing.
  • A Novel Strategy for the Synthesis of N-Alkyl
  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. (2022).
  • Ullmann reaction. (n.d.). Wikipedia.
  • N-alkylation of indole derivatives. (n.d.).
  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (2025).
  • Enantioselective Catalytic Synthesis of N-alkyl
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (n.d.).

Sources

Application Notes and Protocols: Purification of Ethyl Indole-3-Carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of ethyl indole-3-carboxylate, a key intermediate in pharmaceutical and chemical synthesis.[1] The primary focus of this document is the application of recrystallization, a robust and scalable technique for the removal of impurities.[2][3][4] We will delve into the theoretical principles underpinning solvent selection, provide a step-by-step experimental workflow, and offer expert insights into troubleshooting common issues such as oiling out and low recovery. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity this compound for their applications.

Introduction

This compound is a solid, crystalline compound at room temperature with a molecular weight of 189.21 g/mol .[5][6] It serves as a vital building block in the synthesis of a wide range of biologically active molecules, including serotonin receptor agonists and anti-inflammatory agents.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in downstream applications.

Recrystallization is a powerful purification technique for solid organic compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[3][7] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will crystallize out of the solution in a purer form, leaving the impurities behind in the solvent.[2]

Principles of Recrystallization

The success of a recrystallization procedure hinges on the appropriate choice of solvent. An ideal solvent should exhibit the following characteristics[2][3][7][8]:

  • High Solute Solubility at Elevated Temperatures: The solvent must effectively dissolve the this compound when heated.

  • Low Solute Solubility at Room Temperature: Upon cooling, the compound should readily crystallize out of the solution to ensure a high recovery rate.

  • Differential Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (and thus remain in the mother liquor) or be insoluble in the hot solvent (allowing for their removal via hot filtration).

  • Chemical Inertness: The solvent must not react with the this compound.

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

Given that this compound possesses both polar (N-H group) and non-polar (benzene ring and ethyl group) characteristics, a solvent system that balances these properties is often optimal.

Solvent Selection for this compound

Based on its chemical structure and available data, several solvent systems can be considered for the recrystallization of this compound. The compound exhibits moderate solubility in common organic solvents like ethanol, methanol, and dichloromethane, while being largely insoluble in water.[1] A mixed solvent system, such as ethanol/water or methanol/water, is often effective for indole derivatives.[9] In this protocol, we will focus on the use of an ethanol/water mixture. Ethanol acts as the "good" solvent, dissolving the compound at elevated temperatures, while water serves as the "poor" or anti-solvent, reducing its solubility upon cooling to promote crystallization.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol78PolarGood solvent for this compound at elevated temperatures.
Water100Highly PolarPoor solvent for this compound, making it a good anti-solvent.
Methanol65PolarSimilar to ethanol, can be used in a mixture with water.[9]
Hexane69Non-polarCan be used as an anti-solvent with a more polar "good" solvent like ethyl acetate.[10]
Ethyl Acetate77Moderately PolarAnother potential "good" solvent.
Experimental Protocol

This protocol outlines the detailed steps for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials and Equipment
  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two, appropriately sized)

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Stemless or short-stemmed funnel[4]

  • Fluted filter paper[4]

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Glass stirring rod

  • Ice bath

Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude solid and ethanol to flask B 2. Heat and stir to dissolve A->B C 3. Add hot water dropwise until cloudy B->C D 4. Add ethanol dropwise until clear C->D E 5. Filter hot solution to remove insolubles D->E Insoluble impurities present F 6. Cool slowly to room temperature D->F No insoluble impurities E->F G 7. Cool in ice bath F->G H 8. Collect crystals by vacuum filtration I 9. Wash with cold ethanol/water H->I J 10. Dry crystals I->J

Caption: Workflow for this compound Recrystallization.

Step-by-Step Procedure
  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of ethanol to the flask, just enough to create a slurry.[11]

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[3][11]

    • In a separate beaker, heat some deionized water.

    • Once the solid is dissolved in the ethanol, slowly add the hot water dropwise to the solution while stirring until you observe persistent cloudiness (the cloud point). This indicates that the solution is saturated.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are present, a hot filtration step is required.[12][13]

    • Set up a stemless or short-stemmed funnel with fluted filter paper over a second, pre-warmed Erlenmeyer flask.[4]

    • Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[14]

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.[4] Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.[4]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper with the vacuum running for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely. The final product should be a crystalline solid.[5][15]

Characterization and Quality Control

The purity of the recrystallized this compound should be assessed to validate the success of the purification.

  • Melting Point Determination: A sharp melting point range close to the literature value (around 120-124 °C or higher for very pure samples) indicates high purity.[6] Impurities will typically broaden and depress the melting point.

  • Spectroscopic Analysis: Techniques such as NMR, FTIR, and Mass Spectrometry can be used to confirm the chemical structure and identify any residual impurities.[16]

Troubleshooting
ProblemProbable Cause(s)Solution(s)
No crystals form upon cooling. Too much solvent was used.Reheat the solution to evaporate some of the solvent and then allow it to cool again.
"Oiling out" occurs. The cooling rate is too fast, or the solution is too concentrated.Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent (ethanol), and allow it to cool more slowly.
Low recovery of crystals. The compound is too soluble in the cold solvent mixture; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath. Minimize the amount of solvent used for washing the crystals.
Colored impurities remain. The impurities are not effectively removed by recrystallization alone.Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[12]
Conclusion

Recrystallization is a highly effective and economical method for the purification of this compound. By carefully selecting the solvent system and controlling the experimental conditions, researchers can obtain a high-purity product suitable for demanding applications in drug discovery and chemical synthesis. The protocol and insights provided in this guide offer a robust framework for achieving successful and repeatable purification results.

References
  • University of California, Davis.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Royal Society of Chemistry.
  • City University of New York.
  • Tradeindia.
  • Wired Chemist.
  • Safrole.
  • University of Rochester.
  • YouTube.
  • University of California, Los Angeles.
  • Kyoto University. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments. [Link]
  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • ResearchGate.
  • Wiley.
  • National Institutes of Health. This compound | C11H11NO2 | CID 247965 - PubChem. [Link]
  • National Institutes of Health.
  • National Institutes of Health.
  • MDPI.
  • ResearchGate.
  • MDPI.
  • European Directorate for the Quality of Medicines & HealthCare.
  • Fisher Scientific.
  • PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]

Sources

Application and Protocol Guide: Comprehensive Characterization of Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl indole-3-carboxylate is a pivotal molecule within the vast family of indole derivatives, serving as a fundamental building block in the synthesis of a wide array of biologically active compounds. Its applications span from the development of novel pharmaceuticals, such as p38 inhibitors and antimicrobial agents, to its use in creating glycine receptor ligands.[1][2] Given its significance, ensuring the identity, purity, and structural integrity of this compound is a critical prerequisite for any downstream application in research and drug development.

This comprehensive guide provides a multi-faceted analytical approach to the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for each technique. The methodologies described herein are designed to create a self-validating analytical workflow, ensuring the highest degree of confidence in the quality of the material.

Physicochemical and Structural Properties

A foundational step in the characterization of any chemical compound is the verification of its basic physical and structural properties. These parameters serve as the initial point of reference for all subsequent analyses.

PropertyValueSource(s)
IUPAC Name ethyl 1H-indole-3-carboxylate[3][4]
Synonyms Indole-3-carboxylic acid ethyl ester, 3-(Ethoxycarbonyl)indole[5][6]
CAS Number 776-41-0[3][5]
Molecular Formula C₁₁H₁₁NO₂[3][5][7]
Molecular Weight 189.21 g/mol [1][5]
Appearance Light yellow to brown crystalline powder/solid[1][5][7]
Melting Point 120-125 °C[1][7][8]

Part 1: Structural Elucidation and Identification

The primary objective of this section is to unequivocally confirm the chemical structure of this compound. This is achieved through a combination of spectroscopic techniques that probe the molecular framework at different levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure confirmation.

Causality Behind Experimental Choices: ¹H NMR reveals the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides a count of unique carbon atoms and information about their hybridization and electronic state. Together, they provide a complete picture of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds.

    • Reference the spectrum similarly to the ¹H spectrum.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data & Interpretation

¹H NMR (400 MHz, DMSO-d₆) Expected Chemical Shift (δ ppm) Multiplicity Integration Assignment
Indole N-H~12.10Singlet (broad)1HN-H of indole ring
Aromatic H~8.34Doublet1HC2-H
Aromatic H~8.07Singlet1HC4-H
Aromatic H~7.34 - 7.47Multiplet2HC5-H, C6-H, C7-H
Methylene (-O-CH₂-)~4.28Quartet2H-OCH₂CH₃
Methyl (-CH₃)~1.32Triplet3H-OCH₂CH₃

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is consistent with published spectra.[9]

¹³C NMR (101 MHz, DMSO-d₆) Expected Chemical Shift (δ ppm) Assignment
Carbonyl (C=O)~164.1Ester C=O
Aromatic C~135.6, 133.2, 130.5, 128.9, 128.2, 114.9Indole ring carbons
Aromatic C~106.0C3 of indole
Methylene (-O-CH₂-)~59.3-OCH₂CH₃
Methyl (-CH₃)~14.5-OCH₂CH₃

Note: Data is consistent with published spectra.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: For this compound, FTIR is used to confirm the presence of key functional groups: the N-H bond of the indole, the C=O of the ester, the C-O bonds, and the aromatic C-H and C=C bonds. The position of the C=O stretch is particularly informative about the electronic environment of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed for characteristic absorption bands.

Expected Spectral Data & Interpretation

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3276N-H StretchIndole N-H
~1672C=O StretchEster Carbonyl
~1526, 1473C=C StretchAromatic Ring
~1180, 1136C-O StretchEster C-O

Note: Peak positions are based on published data.[9][10]

Mass Spectrometry (MS)

MS is a destructive technique that provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Causality Behind Experimental Choices: High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum serves as a fingerprint for the molecule's structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or methanol.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to find the molecular ion (M⁺) and major fragment ions.

Expected Spectral Data & Interpretation

  • Molecular Ion (M⁺): An intense peak at m/z = 189, corresponding to the molecular weight of the compound [C₁₁H₁₁NO₂]⁺.[3][11]

  • Major Fragments: Expect to see characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅, m/z 45) leading to a fragment at m/z 144, and subsequent loss of CO leading to a fragment at m/z 116.

Part 2: Purity Assessment and Quantitative Analysis

Once the structure is confirmed, the next critical step is to determine the purity of the sample. Chromatographic and spectroscopic methods are the primary tools for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of non-volatile organic compounds. It separates the main compound from any impurities, allowing for their quantification.

Causality Behind Experimental Choices: A reversed-phase C18 column is selected due to its versatility and effectiveness in separating moderately polar compounds like this compound from potential non-polar or more polar impurities.[12] A UV-Vis detector is used because the indole ring possesses a strong chromophore, making it easily detectable.[12][13]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation & Conditions:

ParameterRecommended Setting
HPLC System Standard system with UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). Adding 0.1% formic acid can improve peak shape.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 280 nm
  • Data Analysis:

    • Run a blank (mobile phase) injection first, followed by the sample injection.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

UV-Visible (UV-Vis) Spectroscopy

While primarily a qualitative tool for confirming the chromophore, UV-Vis spectroscopy can also be used for quantitative analysis if a reference standard is available.

Causality Behind Experimental Choices: The conjugated system of the indole ring fused with the carboxylate group results in characteristic UV absorption maxima. According to Beer-Lambert Law, the absorbance is directly proportional to the concentration, allowing for quantification.

Experimental Protocol: UV-Vis Absorbance Spectrum

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol or ethanol) to achieve an absorbance reading between 0.1 and 1.0 AU. A typical concentration would be around 10-20 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use the pure solvent as a blank to zero the instrument.

    • Scan the sample solution over a range of 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The spectrum for indole derivatives typically shows maxima around 220 nm and 280 nm.[14]

Integrated Analytical Workflow

For a comprehensive characterization, these techniques should be employed in a logical sequence. The following diagram illustrates a recommended workflow.

G cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Purity & Quantification cluster_3 Final Approval A Sample Received B Physicochemical Properties (Melting Point, Appearance) A->B C NMR Spectroscopy (¹H & ¹³C) B->C Identity Check D FTIR Spectroscopy B->D Functional Group Check E Mass Spectrometry (GC-MS) C->E Molecular Weight Confirmation H Certificate of Analysis (CoA Generation) C->H D->H F HPLC-UV (Purity Assay) E->F Purity Check E->H G UV-Vis Spectroscopy (λmax Confirmation) F->G Quantitative Check F->H G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl Indole-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Indole-3-Carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to help you improve yields and troubleshoot common issues.

Introduction to this compound Synthesis

This compound is a valuable building block in medicinal chemistry and materials science. The most common and versatile method for its synthesis is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine and an appropriate carbonyl compound, in this case, ethyl pyruvate.[2][4] While conceptually straightforward, the Fischer indole synthesis is often plagued by side reactions and variable yields, necessitating a deep understanding of the reaction mechanism and careful optimization of reaction conditions.

The Fischer Indole Synthesis Mechanism

A solid grasp of the multi-step mechanism is crucial for effective troubleshooting. The process can be summarized as follows:

  • Phenylhydrazone Formation: Phenylhydrazine reacts with an aldehyde or ketone (ethyl pyruvate) to form a phenylhydrazone.[4]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[4][5]

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[3][3]-sigmatropic rearrangement, which is the key bond-forming step.[1][2][6]

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to form the stable aromatic indole ring.[1][3][4]

Below is a diagram illustrating the key stages of the Fischer indole synthesis.

Fischer_Indole_Synthesis cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A Phenylhydrazine + Ethyl Pyruvate B Phenylhydrazone A->B Condensation C Enamine B->C Isomerization D Di-imine Intermediate C->D H+ catalyst E Cyclized Intermediate D->E Cyclization F This compound E->F -NH3 Aromatization

Caption: Key stages of the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when undertaking the synthesis of this compound.

Q1: What are the most common starting materials for the Fischer indole synthesis of this compound?

The standard starting materials are phenylhydrazine (or its hydrochloride salt) and ethyl pyruvate. The phenylhydrazone can be pre-formed and isolated, or more commonly, generated in situ.[4]

Q2: Which acid catalyst should I choose for the reaction?

The choice of acid catalyst is critical and can significantly impact the yield.[7] Both Brønsted acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.[1][3] For sterically hindered substrates, stronger acids like polyphosphoric acid (PPA) or a mixture of sulfuric acid and acetic acid are often recommended.[8]

Q3: What are typical reaction temperatures and times?

Reaction temperatures can range from room temperature to reflux, depending on the chosen catalyst and solvent.[9] Reaction times can vary from a few hours to overnight. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[8][10]

Q4: I see multiple spots on my TLC plate. What are the likely byproducts?

Common byproducts can include unreacted starting materials, the intermediate phenylhydrazone, and products from side reactions such as rearrangement to undesired isomers or decomposition of the starting materials or product under harsh acidic conditions.

Q5: How can I purify the final product?

The crude product is typically purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[8][11]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter during the synthesis and offers actionable solutions.

Problem 1: Low or No Product Yield

Possible Cause 1: Incomplete Phenylhydrazone Formation

  • Explanation: The initial condensation to form the phenylhydrazone is a reversible reaction. If the equilibrium is not driven towards the product, the subsequent cyclization will be inefficient.

  • Solution:

    • Ensure your starting materials, particularly the ethyl pyruvate, are pure.

    • Use a slight excess (1.1 equivalents) of phenylhydrazine.

    • Add a catalytic amount of a weak acid like acetic acid to facilitate the condensation.[8]

    • If generating the hydrazone in situ, allow sufficient time for its formation before proceeding with the cyclization step.

Possible Cause 2: Ineffective Acid Catalyst

  • Explanation: The chosen acid catalyst may not be strong enough to promote the key[3][3]-sigmatropic rearrangement, especially if there are deactivating groups on the phenylhydrazine ring.

  • Solution:

    • Switch to a stronger acid catalyst. For example, if you are using acetic acid with poor results, consider trying polyphosphoric acid (PPA) or a mixture of sulfuric acid in acetic acid.[8]

    • Ensure the catalyst is not deactivated by moisture. Use anhydrous solvents and reagents.

Possible Cause 3: Unfavorable Reaction Temperature

  • Explanation: The[3][3]-sigmatropic rearrangement is often the rate-determining step and is temperature-dependent.[6] Insufficient temperature can lead to a sluggish or incomplete reaction.

  • Solution:

    • Gradually increase the reaction temperature while monitoring the progress by TLC. Be cautious, as excessively high temperatures can lead to decomposition.

    • For some systems, microwave-assisted synthesis can provide rapid heating and improved yields.[6]

Problem 2: Formation of Multiple Isomeric Products

Possible Cause: Use of an Unsymmetrical Ketone

  • Explanation: While ethyl pyruvate is symmetrical with respect to the potential enamine formation, if a different, unsymmetrical ketone were used, two different enamines could form, leading to a mixture of regioisomeric indoles.

  • Solution:

    • This is generally not an issue with ethyl pyruvate. However, if you are adapting the synthesis for other indole derivatives, careful selection of a symmetrical ketone or a ketone with a strong directing group is crucial to ensure regioselectivity.

Problem 3: Decomposition of Starting Materials or Product

Possible Cause: Harsh Reaction Conditions

  • Explanation: Strong acids and high temperatures can cause the degradation of the phenylhydrazine starting material, the phenylhydrazone intermediate, or the final indole product. This is often indicated by the reaction mixture turning dark or tarry.

  • Solution:

    • Reduce the reaction temperature.

    • Use a milder acid catalyst.

    • Decrease the reaction time. Careful monitoring by TLC is key to stopping the reaction once the product is formed and before significant decomposition occurs.

Problem 4: Difficulty with Product Purification

Possible Cause: Co-eluting Impurities

  • Explanation: Sometimes, byproducts have similar polarities to the desired product, making separation by column chromatography challenging.[12]

  • Solution:

    • Optimize your chromatography: Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.

    • Recrystallization: If chromatography is ineffective, attempt to purify the crude product by recrystallization from a suitable solvent system. This can be a highly effective method for removing small amounts of impurities.

    • Chemical derivatization: In some challenging cases, it may be possible to selectively react the desired product with a reagent to change its polarity, allowing for easier separation. The protecting group can then be removed in a subsequent step.

Below is a troubleshooting workflow to help guide your decision-making process.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Starting_Materials Verify Purity of Starting Materials Start->Check_Starting_Materials Incomplete_Hydrazone Incomplete Hydrazone Formation? Check_Starting_Materials->Incomplete_Hydrazone Pure Optimize_Purification Optimize Purification: - Different chromatography solvents - Recrystallization Check_Starting_Materials->Optimize_Purification Impure Optimize_Hydrazone Optimize Hydrazone Formation: - Add catalytic acid - Increase reaction time Incomplete_Hydrazone->Optimize_Hydrazone Yes Check_Catalyst Ineffective Acid Catalyst? Incomplete_Hydrazone->Check_Catalyst No Optimize_Hydrazone->Check_Catalyst Change_Catalyst Change Catalyst: - Use stronger acid (e.g., PPA) - Use Lewis acid Check_Catalyst->Change_Catalyst Yes Check_Temp Suboptimal Temperature? Check_Catalyst->Check_Temp No Change_Catalyst->Check_Temp Adjust_Temp Adjust Temperature: - Increase temperature cautiously - Consider microwave synthesis Check_Temp->Adjust_Temp Yes Decomposition Decomposition Observed? Check_Temp->Decomposition No Adjust_Temp->Decomposition Milder_Conditions Use Milder Conditions: - Lower temperature - Weaker acid - Shorter time Decomposition->Milder_Conditions Yes Purification_Issue Difficulty in Purification? Decomposition->Purification_Issue No Milder_Conditions->Purification_Issue Purification_Issue->Optimize_Purification Yes Success Improved Yield and Purity Purification_Issue->Success No Optimize_Purification->Success

Caption: A decision tree for troubleshooting low yields.

High-Yield Experimental Protocol

This protocol is a robust starting point for achieving a good yield of this compound.

Materials:

  • Phenylhydrazine hydrochloride

  • Ethyl pyruvate

  • Glacial acetic acid

  • Ethanol (absolute)

  • Polyphosphoric acid (PPA)

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

Step 1: Phenylhydrazone Formation

  • In a round-bottom flask, dissolve phenylhydrazine hydrochloride (1.1 eq) and ethyl pyruvate (1.0 eq) in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-3 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the phenylhydrazone.

  • Filter the solid and wash with cold ethanol. Dry the phenylhydrazone under vacuum.

Step 2: Fischer Indole Cyclization

  • To a separate round-bottom flask, add polyphosphoric acid (10 eq by weight).

  • Carefully add the dried phenylhydrazone from Step 1 in portions with vigorous stirring. The mixture will become viscous.

  • Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. The color of the mixture will likely darken.

  • Monitor the reaction by TLC until the starting material is consumed.[10]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[8]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.[8]

Data Summary

The following table provides representative reaction conditions and expected yields for the synthesis of this compound derivatives, highlighting the impact of the chosen catalyst.

EntryCatalystTemperature (°C)Time (h)Yield (%)
1Acetic Acid80645
2Sulfuric Acid / Acetic Acid100275
3Polyphosphoric Acid (PPA)120385
4Zinc Chloride90460

Yields are for the isolated product after purification and are based on typical outcomes for Fischer indole syntheses.[10]

References

  • Wikipedia. Fischer indole synthesis. [Link]
  • Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link]
  • Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
  • YouTube. The Fischer Indole synthesis: reaction mechanism tutorial. [Link]
  • RSC Publishing.
  • NIH.
  • NIH. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC. [Link]
  • ResearchGate. Fischer indole synthesis | Request PDF. [Link]
  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
  • Reddit. Problems with Fischer indole synthesis : r/Chempros. [Link]
  • ResearchGate. (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • NIH.
  • Canadian Science Publishing.
  • Beilstein Journal of Organic Chemistry.
  • PubMed. New 3H-indole synthesis by Fischer's method. Part I. [Link]

Sources

Technical Support Center: Synthesis of Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Indole-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during this synthesis. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Overview of Synthetic Routes

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules. The two most common methods for its preparation are the Fischer indole synthesis and the direct esterification of indole-3-carboxylic acid. Each method presents a unique set of challenges and potential side reactions. This guide will address both, with a primary focus on the more intricate Fischer indole synthesis.

II. Fischer Indole Synthesis: Troubleshooting and FAQs

The Fischer indole synthesis is a robust and widely used method for forming the indole ring. The synthesis of this compound via this route typically involves the acid-catalyzed reaction of phenylhydrazine with ethyl pyruvate to form a phenylhydrazone, which then undergoes cyclization.

Q1: My Fischer indole synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in this synthesis can be attributed to several factors, often related to the stability of intermediates and the reaction conditions.

Common Causes:

  • Incomplete Hydrazone Formation: The initial condensation between phenylhydrazine and ethyl pyruvate to form the hydrazone is a crucial first step. If this equilibrium is not driven towards the product, the overall yield will be low.

  • N-N Bond Cleavage: A significant side reaction is the cleavage of the nitrogen-nitrogen bond in the phenylhydrazone or its enehydrazine tautomer.[1] This is particularly prevalent with electron-donating groups on the phenylhydrazine ring and can be exacerbated by overly harsh acidic conditions or high temperatures. This cleavage leads to the formation of aniline and other degradation products.

  • Incomplete Cyclization: The key[2][2]-sigmatropic rearrangement and subsequent cyclization may not proceed to completion if the reaction conditions are not optimal. This can be due to insufficient acid strength or temperatures that are too low to overcome the activation energy of the rearrangement.

  • Side Reactions Promoted by the Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids at high temperatures can lead to charring and polymerization of starting materials and the product.

Troubleshooting and Optimization Protocol:

  • Ensure Purity of Starting Materials: Verify the purity of both phenylhydrazine and ethyl pyruvate. Impurities can lead to unwanted side reactions. Phenylhydrazine can oxidize over time, so using a freshly opened or purified bottle is recommended.

  • Optimize Hydrazone Formation:

    • Consider a two-step procedure where the phenylhydrazone is synthesized and isolated first. This can be achieved by reacting phenylhydrazine and ethyl pyruvate in a solvent like ethanol with a catalytic amount of acetic acid at room temperature or with gentle warming.[3]

    • If performing a one-pot synthesis, ensure adequate time for hydrazone formation before proceeding to the higher temperatures required for cyclization.

  • Select the Appropriate Acid Catalyst:

    • Brønsted Acids (e.g., H₂SO₄, HCl, Polyphosphoric Acid - PPA): These are commonly used and effective. PPA is often favored as it can also act as a solvent and dehydrating agent.[4] However, it can lead to charring at very high temperatures. A mixture of sulfuric acid in acetic acid is another common choice.

    • Lewis Acids (e.g., ZnCl₂, BF₃): These can offer milder reaction conditions.[2][5] ZnCl₂ is a frequently used catalyst that can minimize some of the degradation seen with strong Brønsted acids.

  • Optimize Reaction Temperature and Time:

    • The cyclization step typically requires heating. A systematic approach to optimizing the temperature is recommended. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Prolonged reaction times at high temperatures can lead to product degradation. Once the starting material is consumed (as indicated by TLC), the reaction should be worked up.

  • Consider a Solvent-Free Approach: In some cases, heating a mixture of the phenylhydrazone and a solid acid catalyst (like p-toluenesulfonic acid) without a solvent can be effective and simplify workup.

Q2: I am observing multiple spots on my TLC plate after the Fischer indole synthesis. What are the likely side products?

The formation of multiple products is a common issue. Here are the most probable side products and their causes:

  • Regioisomers: While the reaction of phenylhydrazine with ethyl pyruvate is generally selective for the formation of the indole-3-carboxylate, under certain conditions, the formation of the ethyl indole-2-carboxylate isomer can occur, although it is less common. The regioselectivity is generally high due to the electronic and steric factors of the ethyl pyruvate moiety.

  • Halogenated Indoles: If hydrochloric acid is used as the catalyst, chlorinated indole derivatives can be formed as significant byproducts.[1][6][7] For instance, the reaction of a substituted phenylhydrazone with HCl in ethanol can lead to chlorinated diphenylamine derivatives and chloroindoles.[6][7]

  • Aniline and Degradation Products: As mentioned, N-N bond cleavage results in the formation of aniline. Further reactions of aniline or other reactive intermediates can lead to a complex mixture of colored impurities.

  • Unreacted Phenylhydrazone: Incomplete reaction will leave unreacted starting material.

  • Polymeric/Tarry Materials: Harsh acidic conditions and high temperatures can cause polymerization of the starting materials or the indole product, leading to an intractable tar.

Visualizing the Main Reaction and a Key Side Reaction:

Fischer_Indole_Synthesis cluster_main Main Reaction Pathway cluster_side Side Reaction: N-N Bond Cleavage Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone + Ethyl Pyruvate EthylPyruvate Ethyl Pyruvate EthylPyruvate->Hydrazone IndoleProduct This compound Hydrazone->IndoleProduct Acid, Heat ([3,3]-Sigmatropic Rearrangement) Aniline Aniline Hydrazone->Aniline Harsh Acid/Heat Degradation Degradation Products Aniline->Degradation Esterification_Workflow Start Indole-3-carboxylic Acid + Ethanol Reaction Reflux with H₂SO₄ catalyst Start->Reaction Workup Quench with Water & Neutralize Reaction->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Recrystallization (Ethanol/Water or Hexane/EtOAc) Extraction->Purification Product Pure this compound Purification->Product

Sources

Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful and historic reaction. Here, we address common issues, particularly those leading to low yields, in a practical, question-and-answer format. Our goal is to provide not just solutions, but also the underlying chemical reasoning to empower you to optimize your synthetic routes effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the Fischer indole synthesis.

Q1: My reaction is resulting in a very low yield or failing completely. What are the common causes and how can I fix this?

A1: A low or nonexistent yield in a Fischer indole synthesis can be attributed to several critical factors, often related to substrate electronics, reaction conditions, or reagent stability.[1][2]

  • Substituent Effects: The electronic nature of substituents on both the arylhydrazine and the carbonyl compound plays a pivotal role.[3][4]

    • Electron-Donating Groups (EDGs) on the carbonyl component can over-stabilize a key intermediate, leading to a competing N-N bond cleavage reaction instead of the desired cyclization.[1][3] This is a known challenge in the synthesis of 3-aminoindoles, where the nitrogen atom's lone pair acts as a strong EDG.[3][4]

    • Electron-Withdrawing Groups (EWGs) on the arylhydrazine can slow down the crucial[3][3]-sigmatropic rearrangement, potentially requiring harsher conditions that may lead to other side reactions.[5]

  • Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl partner can impede the necessary bond formations and rearrangements.[1][6] If severe steric hindrance is present, exploring an alternative synthetic route might be necessary.[6]

  • Inappropriate Reaction Conditions: The Fischer indole synthesis is highly sensitive to the choice of acid catalyst, temperature, and reaction time.[1][7] A systematic optimization of these parameters is often required.[1]

  • Reagent Purity and Stability: The purity of the starting materials is crucial. Arylhydrazines, in particular, can degrade over time.[1][8] It is advisable to use freshly purified or distilled arylhydrazine.[6] The hydrochloride salt of the phenylhydrazine is often more stable.[6]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

G start Low or No Yield Observed check_purity Verify Purity of Starting Materials (Arylhydrazine, Carbonyl) start->check_purity check_conditions Review Reaction Conditions (Catalyst, Temp, Time) check_purity->check_conditions If pure optimize_catalyst Screen Acid Catalysts (Brønsted vs. Lewis, Strength) check_conditions->optimize_catalyst optimize_temp Optimize Temperature (Stepwise Increase/Decrease) optimize_catalyst->optimize_temp check_side_reactions Analyze Crude Mixture for Side Products (TLC, LC-MS, NMR) optimize_temp->check_side_reactions end Improved Yield optimize_temp->end If yield improves reconsider_substrate Re-evaluate Substrate Compatibility (Sterics, Electronics) check_side_reactions->reconsider_substrate If side reactions dominate reconsider_substrate->end Modify substrate or route

Caption: A systematic workflow for troubleshooting low yields.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired indole formation, reducing the overall yield.

  • N-N Bond Cleavage: This is a major competing pathway, especially when the reaction pathway is diverted by certain substituents.[3] Electron-donating groups on the carbonyl compound can stabilize the intermediate in a way that favors heterolytic cleavage of the N-N bond, leading to byproducts like anilines and imines rather than the indole.[3][5]

    • Mitigation: Using a milder acid catalyst (e.g., acetic acid) and lowering the reaction temperature can sometimes suppress this pathway.[5]

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation under the acidic conditions of the reaction.[1][5]

    • Mitigation: This can be minimized by carefully controlling the temperature and the concentration of the acid catalyst. In some cases, forming the phenylhydrazone intermediate first under milder conditions before introducing the stronger acid for cyclization can be beneficial.

  • Rearrangements and Dimerizations: Under harsh acidic conditions and high temperatures, the indole product itself can be susceptible to degradation, rearrangement, or dimerization.[5]

    • Mitigation: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) and stop the reaction as soon as the product is formed.[5] Using milder reaction conditions is also advisable.[5]

Q3: My reaction is not proceeding to completion, and I am mostly recovering my starting material. What should I do?

A3: Incomplete conversion is a common issue that often points to insufficient activation energy or catalyst activity.[5]

  • Increase Acid Strength: The reaction is acid-catalyzed, and a stronger acid may be needed to promote cyclization.[5] If you are using a weak acid like acetic acid, consider switching to a stronger Brønsted acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂).[5][6] Polyphosphoric acid (PPA) is often very effective for driving the cyclization to completion.[6][9]

  • Increase Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the key[3][3]-sigmatropic rearrangement step.[5] A careful, stepwise increase in temperature while monitoring the reaction can often improve conversion.[6]

  • In Situ Hydrazone Formation: Some phenylhydrazones are unstable and may decompose before cyclization.[5] In such cases, it is better to form the hydrazone in situ by reacting the phenylhydrazine and the carbonyl compound directly in the acidic reaction medium.[5] This is a common one-pot procedure for this synthesis.[10]

Q4: I am getting a mixture of regioisomers when using an unsymmetrical ketone. How can I improve selectivity?

A4: The formation of regioisomers is a classic challenge when using unsymmetrical ketones, as the initial tautomerization to the enamine can occur on either side of the carbonyl group.[10][11]

  • Choice of Acid Catalyst: The acidity of the medium is a key factor in controlling regioselectivity.[5][10]

    • Weaker acids tend to favor the kinetic product, which is formed from the more substituted (and thermodynamically more stable) enamine.

    • Stronger acids can favor the thermodynamic product, which may arise from the less substituted enamine.[8]

  • Screening: It is highly recommended to screen different acid catalysts and their concentrations to optimize the yield of the desired regioisomer.[8]

  • Steric and Electronic Effects: The steric and electronic properties of the substituents on the ketone can also influence the direction of enolization.[11]

Q5: The reaction mixture is turning dark or forming tar. What is causing this and how can it be prevented?

A5: Dark coloration and tar formation are usually signs of product degradation or polymerization under harsh reaction conditions.

  • Cause: This is often caused by excessively high temperatures or a highly concentrated, strong acid catalyst. The indole ring system, while aromatic, can be susceptible to polymerization and other decomposition pathways under strongly acidic conditions.

  • Prevention:

    • Lower the Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Use a Milder Catalyst: If possible, switch to a milder acid or use a lower concentration of the strong acid.

    • Shorter Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to prevent prolonged exposure of the product to the harsh conditions.

Q6: My indole product seems to be decomposing during purification on silica gel. What are the best practices for isolating my product?

A6: Some indole products are sensitive to the acidic nature of standard silica gel, which can lead to decomposition during column chromatography.[8]

  • Neutralize the Silica Gel: Pre-treat the silica gel by slurrying it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1% triethylamine in the eluent).[8] This will neutralize the acidic sites on the silica.

  • Use Alternative Stationary Phases: Consider using neutral alumina or reversed-phase silica for purification if your product is particularly acid-sensitive.[8]

  • Recrystallization: If applicable, recrystallization is an excellent alternative to chromatography for purifying solid products and avoids issues with stationary phase acidity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Fischer indole synthesis?

A1: The mechanism is a fascinating cascade of reactions that transforms relatively simple starting materials into the complex indole ring system.[10][12]

  • Hydrazone Formation: The arylhydrazine and the carbonyl compound (aldehyde or ketone) condense to form a phenylhydrazone.[9][12]

  • Tautomerization: The phenylhydrazone isomerizes to its more reactive enamine tautomer (also called an ene-hydrazine).[2][9][12]

  • [3][3]-Sigmatropic Rearrangement: This is the key bond-forming step. After protonation, the enamine undergoes a[3][3]-sigmatropic rearrangement (similar to a Cope rearrangement), which breaks the weak N-N bond and forms a new C-C bond.[2][10][12]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminal).[10][12]

  • Ammonia Elimination: Under acidic catalysis, this aminal eliminates a molecule of ammonia to form the final, stable aromatic indole ring.[9][12]

Fischer Indole Synthesis Mechanism

G cluster_0 1. Hydrazone Formation cluster_1 2. Tautomerization cluster_2 3. [3,3]-Sigmatropic Rearrangement cluster_3 4. Cyclization & Aromatization cluster_4 5. Elimination A Arylhydrazine + Ketone B Phenylhydrazone A->B C Phenylhydrazone D Ene-hydrazine C->D E Ene-hydrazine F Di-imine Intermediate E->F +H⁺ G Di-imine Intermediate H Aminal Intermediate G->H I Aminal Intermediate J Indole Product I->J -NH₃

Caption: Key stages of the Fischer indole synthesis mechanism.

Q2: How do I choose the right acid catalyst for my reaction?

A2: The choice of acid catalyst is critical and often needs to be determined empirically for each specific substrate pair.[1][13][14] A wide range of both Brønsted and Lewis acids have been used successfully.[12][14]

Comparison of Common Acid Catalysts
Catalyst TypeExamplesCharacteristics & Best Use Cases
Brønsted Acids Acetic Acid, p-TsOH, H₂SO₄, HCl, Polyphosphoric Acid (PPA)Acetic Acid: Acts as both a mild catalyst and solvent; good for sensitive substrates.[6] Stronger Acids (p-TsOH, H₂SO₄): Often used for less reactive substrates but can cause degradation.[12] PPA: A very effective dehydrating agent and strong acid, often used when other catalysts fail.[9][12]
Lewis Acids ZnCl₂, BF₃·OEt₂, FeCl₃, AlCl₃Generally effective and can sometimes provide better yields and regioselectivity than Brønsted acids.[12][13] Often used for substrates prone to N-N bond cleavage.[3] Require anhydrous conditions for optimal performance.[15]

Recommendation: Start with conditions reported in the literature for similar substrates.[6] If no direct analogue exists, screening a few catalysts, such as acetic acid, p-toluenesulfonic acid, and zinc chloride, is a good starting point.

Q3: What is the role of temperature and reaction time in the Fischer indole synthesis?

A3: Temperature and time are critical, interdependent parameters. The reaction often requires elevated temperatures to proceed, but excessive heat can lead to decomposition.[5][6]

  • Temperature: The required temperature can range from room temperature for highly activated substrates to reflux in high-boiling solvents for more challenging ones.[16] A good starting point is often refluxing in a solvent like acetic acid.[6] Optimization is key; for some reactions, a specific temperature (e.g., 80°C) has been found to be optimal to maximize the yield of the desired product over side products.[6]

  • Reaction Time: The optimal reaction time can vary from minutes to many hours. It is crucial to monitor the reaction's progress by TLC or LC-MS to determine when the starting material has been consumed and to avoid prolonged heating, which could degrade the product.[15]

Q4: Are there any substrates that are known to be problematic for this reaction?

A4: Yes, despite its versatility, the Fischer indole synthesis has limitations.

  • Synthesis of the Parent Indole: The reaction fails with acetaldehyde, so the parent, unsubstituted indole cannot be synthesized directly.[7] It can, however, be made by using pyruvic acid and then decarboxylating the resulting indole-2-carboxylic acid.[9]

  • C3 N-Substituted Indoles: Synthesizing indoles with a nitrogen substituent at the C3 position (e.g., 3-aminoindoles) is a notable challenge.[3][4] The electron-donating nature of the nitrogen substituent strongly promotes the competing N-N bond cleavage pathway, leading to poor yields or reaction failure with protic acids.[3][4]

  • α,β-Unsaturated Ketones: These substrates can lead to side reactions and are generally avoided.[9]

Q5: Can the Fischer indole synthesis be performed as a one-pot procedure?

A5: Yes, the reaction is very often performed as a one-pot synthesis.[10] It is common to mix the arylhydrazine and the carbonyl compound directly in the acidic medium, which catalyzes both the initial hydrazone formation and the subsequent cyclization without the need to isolate the intermediate hydrazone.[10] This is often more convenient and can be beneficial if the hydrazone intermediate is unstable.[5][15]

References

  • Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. (2025). Benchchem.
  • Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
  • Why Do Some Fischer Indoliz
  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.
  • Why Do Some Fischer Indolizations Fail?. (2011). Journal of the American Chemical Society.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Optimization of reaction conditions for Fischer indole synthesis of carbazoles. (2025). Benchchem.
  • Fischer Indole Synthesis: Definition, Examples and Mechanism. (n.d.). Chemistry Learner.
  • Optimizing Fischer Indole Synthesis of Thiophene Derivatives: A Technical Support Center. (n.d.). Benchchem.
  • Fischer indole synthesis applied to the total synthesis of n
  • Fischer indole synthesis: significance of choice of acid catalyst. (2020). Chemistry Stack Exchange.
  • troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles. (2025). Benchchem.
  • Improving yield in Fischer indole synthesis of precursors. (2025). Benchchem.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (n.d.). MDPI.
  • Fischer Indole Synthesis. (2021). YouTube.

Sources

Technical Support Center: Optimizing the Fischer Indole Synthesis of Ethyl Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the successful synthesis of Ethyl Indole-3-Carboxylate.

Welcome to the Technical Support Center for the synthesis of this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of this reaction. This guide is structured in a practical question-and-answer format to directly address the challenges you may encounter, moving beyond simple protocols to explain the fundamental chemistry behind each step.

The synthesis of this compound is most commonly achieved via the Fischer Indole Synthesis , a robust and versatile method discovered by Emil Fischer in 1883.[1] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of phenylhydrazine and an α-ketoester, in this case, ethyl pyruvate.[2][3] While classic, its success is highly dependent on carefully optimized conditions.

Core Principles: The Reaction Mechanism

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through several key acid-mediated transformations.[1][4][5]

  • Hydrazone Formation: Phenylhydrazine reacts with ethyl pyruvate to form the corresponding phenylhydrazone intermediate.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') form.

  • [1][1]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step. The protonated enamine undergoes a concerted rearrangement, forming a new carbon-carbon bond and breaking the N-N bond.

  • Aromatization & Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular attack of the amino group onto the imine carbon to form a cyclic aminal.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable, aromatic indole ring.

Fischer_Indole_Mechanism cluster_start Reactants Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone EthylPyruvate Ethyl Pyruvate EthylPyruvate->Hydrazone + H⁺, -H₂O Enamine Enamine (Ene-hydrazine) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Key C-C Bond Formation Cyclized Cyclized Aminal Intermediate Rearrangement->Cyclized Aromatization & Intramolecular Attack Product This compound Cyclized->Product Elimination of NH₃

Caption: Mechanism of the Fischer Indole Synthesis for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction yield is critically low. What are the primary factors to investigate?

Low yields are the most frequent complaint and can stem from several sources. A systematic approach to optimization is key.[6] The interplay between catalyst, temperature, and solvent is crucial.

Troubleshooting Guide for Low Yields

FactorCausality & ExplanationOptimization Strategy
Acid Catalyst The catalyst's role is to facilitate both hydrazone formation and the critical[1][1]-sigmatropic rearrangement.[4] An inappropriate acid (too weak or too strong) can lead to an incomplete reaction or decomposition. Lewis acids coordinate to the nitrogen atoms, while Brønsted acids protonate them, both promoting the necessary electronic shifts.[1][3]Screen a panel of catalysts. Polyphosphoric acid (PPA) is often a highly effective choice as it can also serve as the solvent.[7] Other options include ZnCl₂, H₂SO₄, or p-toluenesulfonic acid (p-TSA).[8] Start with the literature-recommended catalyst and adjust concentration or type based on results.
Reaction Temperature The rearrangement step has a significant activation energy barrier and often requires heat.[7] However, excessive temperatures can cause decomposition of the hydrazone intermediate or the final indole product, leading to the formation of intractable tars.[9]Monitor the reaction closely using Thin-Layer Chromatography (TLC). Start at a moderate temperature (e.g., 80-100 °C) and increase cautiously if the reaction is sluggish.[7] Microwave-assisted synthesis can be an excellent alternative, often providing higher yields in drastically shorter times by enabling rapid, uniform heating.[7]
Solvent Choice The solvent must solubilize reactants and intermediates. Its polarity can also influence catalyst acidity and intermediate stability.[10] High-boiling polar aprotic solvents (e.g., DMSO) or organic acids (e.g., acetic acid) are common choices.[7] In some cases, particularly with PPA or high temperatures, the reaction can be run neat (solvent-free).[11]Acetic acid is a good starting point as it can function as both a catalyst and a solvent.[10] If solubility is an issue or side reactions are prevalent, consider switching to a higher-boiling, non-reactive solvent like toluene or running the reaction without a solvent.
Substituent Effects If using a substituted phenylhydrazine, the electronic nature of the substituent is critical. Electron-donating groups can over-stabilize a key intermediate, promoting a competing N-N bond cleavage pathway instead of the desired rearrangement, leading to reaction failure.[6][12]This is an inherent property of the starting material. If N-N bond cleavage is suspected (e.g., by detection of aniline byproducts), switching from a strong Brønsted acid to a Lewis acid like ZnCl₂ may sometimes improve the outcome.[12]
Q2: I'm observing multiple spots on my TLC plate. What are the common side reactions?

The formation of byproducts is a clear sign of non-optimized conditions.

  • Tar and Polymeric Byproducts: This is the most common issue, resulting from excessively high temperatures or highly concentrated, strong acids.[9]

    • Solution: Reduce the reaction temperature and monitor carefully. If using a strong acid like H₂SO₄, consider switching to a milder catalyst like p-TSA or using a solvent to dilute the reaction mixture.[9][10]

  • N-N Bond Cleavage: As mentioned above, this is a significant competing pathway, particularly with electron-donating groups on the phenylhydrazine ring.[6][12] It leads to byproducts like aniline derivatives.

    • Solution: Employing Lewis acid catalysts (e.g., ZnCl₂) may be more effective than Brønsted acids in these cases.

  • Regioisomeric Products: When using a meta-substituted phenylhydrazine, cyclization can occur at two different positions, leading to a mixture of 4- and 6-substituted indoles.

    • Solution: The regioselectivity is influenced by both electronic effects and the choice of acid catalyst.[13] Generally, cyclization is favored at the more electron-rich position (ortho to an electron-donating group). Careful selection of the catalyst and reaction conditions may be required to favor one isomer.[4]

Q3: My reaction isn't proceeding to completion, and I'm recovering starting material. What should I do?

Incomplete conversion is a common optimization challenge.

  • Insufficient Catalyst: Ensure an adequate catalytic or stoichiometric amount of acid is used, as it is consumed and regenerated throughout the cycle but can be deactivated by impurities.[7]

  • Low Temperature or Insufficient Time: The reaction, particularly the rearrangement step, can be slow.[14]

    • Solution: First, try increasing the reaction time, using TLC to monitor the consumption of the hydrazone intermediate. If the reaction remains stalled, cautiously increase the temperature in 10-20 °C increments.[14]

  • Water Contamination: For reactions using Lewis acids like ZnCl₂ or BF₃, anhydrous conditions are often necessary, as water can deactivate the catalyst.[14]

    • Solution: Ensure your reagents and solvent are dry. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from interfering.

Q4: How should I purify my final this compound product?

Proper work-up and purification are essential for obtaining a high-purity product.

  • Work-up: The standard procedure involves cooling the reaction mixture and then carefully pouring it onto crushed ice or into cold water.[7] This quenches the reaction and causes the organic product to precipitate as a solid.

  • Isolation: The crude solid is collected by vacuum filtration. It should be washed thoroughly with water to remove any residual acid (like PPA) and water-soluble byproducts. A final wash with a small amount of cold ethanol can help remove colored impurities.[7]

  • Purification:

    • Recrystallization: This is often the most effective method for purifying this compound. Ethanol or an ethanol/water mixture is a common solvent choice. The goal is to dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly, forming pure crystals.

    • Column Chromatography: If recrystallization fails to remove impurities, column chromatography on silica gel is the next step.[9] A common eluent system is a gradient of ethyl acetate in hexanes. The polarity can be adjusted based on TLC analysis.[15][16]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: One-Pot Synthesis using Polyphosphoric Acid (PPA)

This protocol is robust and avoids the isolation of the potentially unstable hydrazone intermediate.[7]

Protocol_1 cluster_prep Reaction Setup cluster_reaction Indolization cluster_workup Work-up & Purification A 1. Combine phenylhydrazine & ethyl pyruvate in a flask with a stir bar. B 2. Add a few drops of glacial acetic acid. A->B C 3. Heat at 80°C for 30-60 min to form hydrazone in situ. B->C E 5. Carefully add the hydrazone mixture to the hot PPA. C->E D 4. In a separate flask, pre-heat PPA to ~100°C with vigorous stirring. D->E F 6. Heat at 150-160°C for 10-15 min. Monitor by TLC. E->F G 7. Cool to ~100°C and pour onto crushed ice. F->G H 8. Collect precipitate by filtration. Wash with water. G->H I 9. Recrystallize from ethanol/water. H->I

Sources

Technical Support Center: Purification of Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl indole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this versatile indole derivative. My aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of a wide range of biologically active molecules. Its purification, however, is often non-trivial due to its propensity for degradation and the presence of closely-related impurities from its synthesis. This guide will address the most common challenges encountered during the purification of this compound, offering solutions grounded in chemical principles and practical experience.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a pink or brownish hue. What is the likely cause and is it a major concern?

A1: A pink or brown discoloration in crude this compound is a common observation and is typically due to the presence of minor, highly colored impurities. These can arise from the oxidation of indole or indole-related byproducts formed during the synthesis, particularly if the reaction was carried out at elevated temperatures or exposed to air for extended periods. While often present in trace amounts, these impurities can be challenging to remove completely. For many applications, a slightly off-white crystalline solid is perfectly acceptable. However, for applications requiring very high purity, such as in the development of pharmaceutical ingredients, further purification steps are necessary.

Q2: I'm seeing a loss of my product during aqueous workup. What could be happening?

A2: Product loss during aqueous workup can be attributed to two primary factors: hydrolysis of the ethyl ester and the amphipathic nature of the molecule.

  • Ester Hydrolysis: Under strongly basic conditions (pH > 9), the ethyl ester can be hydrolyzed to the corresponding carboxylate salt (indole-3-carboxylate).[1] This salt is highly water-soluble and will be lost to the aqueous phase. It is crucial to maintain a neutral or slightly acidic pH during extraction. If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and minimize contact time.

  • Emulsion Formation: The indole ring provides some nonpolar character, while the ester and the N-H group are polar, giving the molecule some surfactant-like properties that can lead to the formation of emulsions during extraction, making phase separation difficult and leading to product loss.

To mitigate these issues, use a brine wash to break up emulsions and avoid the use of strong bases during the workup.

Q3: Can I store this compound long-term? What are the ideal storage conditions?

A3: this compound is a relatively stable solid. However, like many indole derivatives, it can be sensitive to light, air, and heat over extended periods, which can lead to gradual discoloration and degradation. For long-term storage, it is recommended to keep the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and stored in a cool, dark place. A refrigerator or freezer is ideal.

Troubleshooting Guide: In-depth Purification Scenarios

This section delves into specific purification challenges and provides detailed, step-by-step guidance for resolving them.

Scenario 1: Dealing with Impurities from Fischer Indole Synthesis

The Fischer indole synthesis, a common route to this compound from ethyl pyruvate and phenylhydrazine, can generate several characteristic impurities.[2][3][4]

Q: My NMR spectrum shows unreacted starting materials and some unfamiliar peaks after a Fischer indole synthesis. How do I get rid of them?

A: The key to a successful purification is to first understand the likely impurities you are dealing with.

ImpurityOriginRemoval Strategy
PhenylhydrazineUnreacted starting materialAcid wash during workup (forms a water-soluble salt)
Ethyl PyruvateUnreacted starting materialWater wash during workup
Phenylhydrazone of Ethyl PyruvateIntermediate of the Fischer indole synthesisCan be carried through if the reaction is incomplete. Can be removed by chromatography or recrystallization.
Polymeric/Tarry materialsSide reactions at high temperaturesOften insoluble in common organic solvents. Can be removed by filtration of a solution of the crude product.
Regioisomeric IndolesIf a substituted phenylhydrazine is usedCan be very challenging to separate. May require careful column chromatography or fractional crystallization.

graph fischer_purification {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9];

crude [label="Crude Reaction Mixture"]; workup [label="Aqueous Workup\n(EtOAc/Water, optional dilute acid wash)"]; concentrate [label="Concentrate Organic Phase"]; recrystallize [label="Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Column Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pure_product [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

crude -> workup; workup -> concentrate; concentrate -> recrystallize [label="If solid and relatively clean"]; concentrate -> chromatography [label="If oily or very impure"]; recrystallize -> pure_product; chromatography -> pure_product; }

Sources

Technical Support Center: Ethyl Indole-3-carboxylate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request, here is the created technical support center with troubleshooting guides and FAQs.

Welcome to the technical support guide for the purification of Ethyl Indole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We understand that impurities can compromise downstream applications, from biological assays to complex synthetic steps. This guide provides field-proven protocols and troubleshooting advice to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

The impurity profile of your crude product is highly dependent on the synthetic route employed. The most common method is the Fischer indole synthesis.[1][2][3]

  • From Fischer Indole Synthesis:

    • Unreacted Starting Materials: Phenylhydrazine and the corresponding pyruvate precursor.

    • Acid Catalyst: Residual acid (e.g., H₂SO₄, PPA, or Lewis acids) which can cause coloration.[2]

    • Polymeric Byproducts: Acid-catalyzed conditions, especially at elevated temperatures, can lead to the formation of dark, tarry, and often insoluble polymeric materials.

    • Isomeric Indoles: Depending on the structure of the precursors, the key-sigmatropic rearrangement might yield constitutional isomers.[2]

  • From Esterification of Indole-3-carboxylic Acid:

    • Unreacted Indole-3-carboxylic Acid: The starting carboxylic acid is a common impurity if the reaction does not go to completion.

    • Residual Catalyst: Traces of the acid catalyst (e.g., sulfuric acid) used for the esterification.[4]

Q2: How do I get a quick assessment of my crude product's purity?

Before embarking on a purification protocol, a quick assessment is crucial.

  • Thin-Layer Chromatography (TLC): This is the most rapid and informative technique. Spot your crude material on a silica gel plate and elute with a solvent system like 3:1 Hexane:Ethyl Acetate. A pure compound should ideally show a single spot. Impurities will appear as additional spots, often near the baseline (polar) or close to the solvent front (nonpolar).

  • Melting Point: Pure this compound has a sharp melting point in the range of 120-124 °C. A broad melting range or a value significantly lower than this indicates the presence of impurities.

  • Visual Inspection: The pure compound is a white to off-white crystalline solid.[4] Significant coloration (yellow, brown, or black) points to the presence of polymeric tars or other chromophoric impurities.

Q3: Which purification method should I try first?

For most common impurities, recrystallization is the most efficient and scalable first-line purification method. It is excellent for removing small amounts of impurities that have different solubility profiles from the main product. If your product is heavily contaminated with multiple byproducts of similar polarity, or is oily/tarry, flash column chromatography will be necessary.

Purification Strategy Workflow

The following diagram outlines the general workflow for purifying crude this compound.

G crude Crude Product (Post-Workup) assess Purity Assessment (TLC, Melting Point) crude->assess recryst Protocol 1: Recrystallization assess->recryst Minor impurities column Protocol 2: Flash Column Chromatography assess->column Major impurities or oily/tarry product assess2 Purity Assessment recryst->assess2 assess2->column Purity Not OK pure Pure Product (>98%) assess2->pure Purity OK assess3 Purity Assessment column->assess3 assess3->pure Purity OK fail Impure: Re-evaluate Strategy assess3->fail Purity Not OK

Caption: General purification workflow for this compound.

Protocol 1: Recrystallization

Principle: This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve this compound at its boiling point but have low solubility at room temperature or below, causing the pure compound to crystallize upon cooling while impurities remain in the solution (the mother liquor).

Step-by-Step Methodology
  • Solvent Selection: Based on literature and experimental data, ethanol or an ethanol/water mixture is an excellent starting point.[5][6]

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., 20-30 mL of ethanol) to start.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until all the solid has just dissolved at the boiling point. Avoid adding a large excess of solvent, as this will reduce your final yield.

  • Decoloration (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 2-5 minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the yield and check the purity via melting point and TLC.

Troubleshooting Recrystallization

Q: My product "oiled out" instead of forming crystals. What do I do?

  • Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities, depressing the melting point.

  • Solution: Re-heat the mixture to dissolve the oil. Add a larger volume of the hot solvent to make the solution more dilute. If this fails, try a different solvent system with a lower boiling point, such as ethyl acetate/hexane.

Q: No crystals are forming, even after cooling in an ice bath. What's wrong?

  • Cause 1: Too much solvent was added.

  • Solution 1: Boil off some of the solvent under a fume hood to concentrate the solution, then attempt to cool again.

  • Cause 2: The solution is too clean and lacks a nucleation site.

  • Solution 2: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for crystal growth. Alternatively, add a tiny "seed" crystal from a previous pure batch if available.

Protocol 2: Flash Column Chromatography

Principle: This is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent). This compound is a moderately polar compound and will adhere to the polar silica gel. By flowing a less polar solvent mixture over the column, nonpolar impurities will travel down the column faster (elute first), while more polar impurities will travel slower, allowing for separation.

Step-by-Step Methodology
  • TLC Analysis & Solvent System Selection:

    • The goal is to find a solvent system where the Rf (retention factor) of this compound is approximately 0.25-0.35.

    • A common and effective eluent is a mixture of Hexane and Ethyl Acetate.[1][7][8] Start by testing different ratios on a TLC plate (e.g., 5:1, 4:1, 3:1 Hexane:EtOAc).

Solvent System (Hexane:EtOAc)Typical Rf of ProductSuitability
5:1~0.15Too low; product will take too long to elute.
4:1 ~0.25 Good starting point for separation.
3:1~0.35Good, may be better if impurities are polar.
1:1~0.60Too high; poor separation from impurities.
  • Column Packing:

    • Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using the "slurry method": mix the silica gel with the initial eluent (e.g., 5:1 Hexane:EtOAc) to form a paste-like slurry, then pour it into the column and allow it to settle, draining excess solvent.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of dichloromethane or the eluent mixture.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. This results in the product being adsorbed onto the silica. Carefully add this dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column. Using gentle positive pressure (flash chromatography), push the solvent through the column.

    • Collect the eluting solvent in a series of test tubes or flasks (fractions).

    • Monitor the separation by spotting fractions onto a TLC plate.

  • Combine and Evaporate:

    • Once all fractions have been analyzed by TLC, combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Troubleshooting Column Chromatography

G start Problem Encountered q1 Poor Separation? (Spots overlap on TLC) start->q1 q2 Product Won't Elute? start->q2 a1_1 Solvent system is too polar. Decrease % of Ethyl Acetate. q1->a1_1 Yes a1_2 Column was overloaded. Use less crude material relative to silica. q1->a1_2 Yes a1_3 Column was packed poorly (cracks). Repack column carefully. q1->a1_3 Yes a2_1 Solvent system is too nonpolar. Increase % of Ethyl Acetate. q2->a2_1 Yes a2_2 Compound may be reacting with silica. Consider using neutral alumina. q2->a2_2 Yes

Caption: Troubleshooting guide for flash column chromatography.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Tradeindia. (n.d.). This compound. National Analytical Corporation.
  • Arslan, H., et al. (2008). Ethyl 1-acetyl-1H-indole-3-carboxylate. National Center for Biotechnology Information.
  • Marion, L., & Oldfield, C. W. (1947). THE STRUCTURE OF MONOBROMINATED this compound AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Journal of Research, 25b(1), 1-11.
  • Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(7), 1699.
  • ResearchGate. (n.d.). THE STRUCTURE OF MONOBROMINATED this compound AND THE PREPARATION OF 7-BROMOINDOLE.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis. Nature Protocols, 3(8), 1249-1252.
  • Chem-Station. (2014). Fischer Indole Synthesis.
  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
  • MDPI. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Valenti, P., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2829-2842.
  • ResearchGate. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate.
  • Skarka, A., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis, 121, 137-143.
  • Supporting Information. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol.

Sources

Stability issues of Ethyl indole-3-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Ethyl Indole-3-Carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental workflows. As a key intermediate in the synthesis of various bioactive molecules, understanding its stability in solution is critical for obtaining reliable and reproducible results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges. Our aim is to equip you with the scientific rationale and practical protocols to mitigate degradation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Solution Preparation and Storage

Question 1: I've noticed a change in the color of my this compound stock solution over time. What could be the cause?

Answer: A change in the color of your this compound solution, often to a yellowish or brownish hue, is a common indicator of degradation. The indole scaffold is susceptible to oxidation, and this process can be accelerated by exposure to air and light.[1] To minimize oxidative degradation, it is crucial to prepare and store your solutions under conditions that limit exposure to these elements.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ether-type solvents or impurities in other organic solvents can initiate degradation.

  • Inert Atmosphere: When preparing stock solutions for long-term storage, degas the solvent by bubbling nitrogen or argon through it before dissolving the compound. After preparation, blanket the headspace of the storage vial with an inert gas.

  • Light Protection: Store your solutions in amber vials or wrap the container with aluminum foil to protect it from light.

  • Storage Temperature: Store stock solutions at low temperatures, typically 2-8°C, to slow down the rate of degradation.[2] For long-term storage, consider temperatures of -20°C or lower.

Question 2: What are the recommended solvents for dissolving this compound, and do they impact stability?

Answer: this compound is moderately soluble in common organic solvents such as ethanol, methanol, and dichloromethane, and is largely insoluble in water.[2] The choice of solvent can indeed impact the stability of the compound. Protic solvents like alcohols can participate in transesterification reactions under certain conditions, although this is less common without a catalyst. Aprotic solvents like dichloromethane are generally a good choice for short-term use, but care must be taken to ensure they are free of acidic impurities.

Recommendations:

  • For routine applications, high-purity ethanol or methanol are suitable.

  • For sensitive reactions where the solvent needs to be removed under vacuum, dichloromethane can be used.

  • Avoid aqueous solutions for storage due to the risk of hydrolysis, especially at non-neutral pH.

Section 2: Hydrolytic Stability

Question 3: My experiment is running in a buffered aqueous solution, and I suspect my this compound is degrading. How does pH affect its stability?

Troubleshooting and Mitigation Workflow:

The following workflow can help you assess and manage potential hydrolytic degradation in your experiments.

cluster_0 Problem Identification cluster_1 Hypothesis: Hydrolytic Degradation cluster_2 Mitigation Strategies cluster_3 Verification A Inconsistent experimental results in aqueous buffer B Is the buffer pH > 8 or < 4? A->B Investigate cause C Adjust buffer to pH 6-7.5 B->C Yes G Monitor stability via HPLC-UV over time B->G No, but still suspect instability D Prepare fresh solutions immediately before use E Minimize experiment duration F Consider a less nucleophilic buffer system F->G Implement and verify

Caption: Troubleshooting workflow for suspected hydrolytic degradation.

Experimental Protocol: Monitoring Hydrolytic Stability by HPLC-UV

This protocol allows for the quantitative assessment of this compound stability in your specific buffer system.

  • Preparation of Standards: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile). Create a series of calibration standards by diluting the stock solution with your mobile phase.

  • Sample Preparation:

    • Prepare a solution of this compound in your aqueous buffer at the desired experimental concentration.

    • Divide the solution into several amber vials.

    • Store the vials under your experimental temperature conditions.

  • HPLC Analysis:

    • Use a C18 reversed-phase column.

    • A suitable mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid to ensure good peak shape.

    • Set the UV detector to a wavelength where this compound has a strong absorbance (e.g., 280 nm).

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), inject a sample from one of the vials onto the HPLC.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration or peak area as a function of time to determine the rate of degradation.

    • The appearance of a new peak corresponding to Indole-3-carboxylic acid would confirm hydrolysis.

Section 3: Thermal and Photochemical Stability

Question 4: Can I heat my solution to aid in dissolving this compound? What are the risks of thermal and light-induced degradation?

Answer: While gentle warming can aid in dissolution, prolonged exposure to high temperatures should be avoided. Thermal stress can accelerate degradation pathways, including hydrolysis and oxidation. Safety data sheets indicate that when heated to decomposition, the compound can emit dangerous fumes.[5]

The indole ring system is also known to be photosensitive. Exposure to UV light can lead to the formation of reactive species and subsequent degradation products. Therefore, it is crucial to protect solutions of this compound from light, especially during long experiments or when using techniques that involve intense light sources (e.g., fluorescence microscopy).

Best Practices for Handling:

ParameterRecommendationRationale
Dissolution Use sonication or gentle warming (not exceeding 40°C) for short periods.Minimizes the risk of thermal degradation.
Storage Store solutions in amber vials at 2-8°C or frozen (-20°C or below).[2]Reduces both thermal and photodegradation rates.
Experiments If possible, perform experiments under low-light conditions.Prevents photolytic degradation of the indole ring.

Anticipated Degradation Pathway

Understanding the potential degradation pathways is key to troubleshooting stability issues. The primary non-enzymatic degradation routes for this compound in solution are hydrolysis and oxidation.

A This compound B Indole-3-carboxylic Acid + Ethanol A->B Hydrolysis (Acidic or Basic Conditions) C Oxidized Indole Species A->C Oxidation (Air, Light, Peroxides)

Caption: Primary degradation pathways of this compound in solution.

Summary of Stability and Handling Recommendations

ConditionRisk FactorMitigation Strategy
pH High (>8) or low (<4) pHMaintain solutions in a neutral to slightly acidic pH range (6-7.5). Prepare fresh solutions in aqueous buffers immediately before use.
Temperature Elevated temperatures (>40°C)Avoid heating for prolonged periods. Store stock solutions at 2-8°C or frozen.
Light Exposure to UV or ambient lightStore and handle solutions in amber vials or under light-protected conditions.
Oxygen Dissolved oxygen in solventsFor long-term storage, use degassed solvents and store under an inert atmosphere (N₂ or Ar).

By adhering to these guidelines, you can significantly enhance the stability of your this compound solutions, leading to more accurate and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.

References

  • Frontiers in Plant Science. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
  • European Directorate for the Quality of Medicines & HealthCare.
  • Der Pharma Chemica. Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. [Link]
  • International Journal of Chemical Studies. 3-Substituted indole: A review. [Link]
  • Loba Chemie. INDOLE-3-CARBOXYLIC ACID FOR BIOCHEMISTRY MSDS. [Link]
  • CSIRO Publishing.
  • Plant Physiology. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. [Link]
  • MDPI.
  • National Center for Biotechnology Information.
  • PubMed Central. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
  • PubMed Central.
  • PubMed Central.
  • PubMed.
  • ACS Publications. Development and Application of a Selective Analytical Method for Indole Metabolites in Urine: Dietary Exposure Biomarkers for Broccoli Consumption. [Link]
  • Royal Society of Chemistry. A microplate spectrophotometric method for analysis of indole-3-carbinol in dietary supplements using p-dimethylaminocinnamaldehyde (DMACA) as a chromogenic reagent. [Link]
  • PubMed Central.
  • ResearchGate.
  • Connect SAGE Journals.
  • PubMed. Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. [Link]
  • Fisher Scientific.
  • ResearchGate. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. [Link]
  • IndiaMART.
  • PubMed Central. Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]
  • CP Lab Safety.
  • SpectraBase.

Sources

Technical Support Center: Strategies for Overcoming Poor Solubility of Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and critical challenge in the laboratory: the poor aqueous solubility of indole derivatives. The inherent hydrophobicity of the indole ring system often leads to difficulties in achieving adequate concentrations for in vitro and in vivo studies, hindering discovery and development timelines.[1]

This resource is designed to be a practical, field-proven guide. We will move beyond theoretical concepts to provide actionable protocols and explain the scientific rationale behind each strategic choice. Our goal is to empower you to systematically diagnose and overcome solubility-related obstacles in your research.

Frequently Asked Questions (FAQs)

Q1: Why are my indole derivatives consistently showing poor solubility in aqueous buffers?

A1: The poor aqueous solubility of many indole derivatives is fundamentally linked to their molecular structure. The indole ring itself is largely hydrophobic, and the addition of various substituents can further increase lipophilicity, making it difficult for water molecules to surround and dissolve the compound.[1] This is a common characteristic of many small molecule inhibitors, including those targeting kinases, which frequently feature an indole scaffold.[1]

Q2: I'm preparing for a cell-based assay and my compound won't dissolve in the aqueous buffer. What's my first step?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide array of compounds.[1] This stock can then be serially diluted into your final assay medium. However, it is critical to keep the final concentration of the organic solvent to a minimum (typically <0.5% to 1%) to avoid solvent-induced artifacts in your biological assay.[1]

Q3: Can I use pH modification to improve the solubility of my indole derivative?

A3: Yes, pH modification can be a very effective strategy if your indole derivative possesses ionizable functional groups.[1][2] The nitrogen atom in the indole ring has a pKa, and its protonation state is dependent on the pH of the solution.[1] For weakly basic indole derivatives, lowering the pH of the buffer can lead to protonation of the nitrogen, creating a charged species that is significantly more soluble in water.[1][3] Conversely, if your derivative has an acidic group (e.g., a carboxylic acid), increasing the pH will deprotonate it, also enhancing aqueous solubility.[1][4] Determining the pKa of your compound is a crucial first step in optimizing the pH for dissolution.[1][5]

Q4: What are cyclodextrins and how can they help with my indole compound's solubility?

A4: Cyclodextrins are cyclic oligosaccharides that have a unique molecular structure: a hydrophilic exterior and a hydrophobic interior cavity.[6][7][8] This structure allows them to encapsulate poorly soluble "guest" molecules, like your indole derivative, within their central cavity.[6][7] This process, known as inclusion complexation, effectively shields the hydrophobic part of the indole derivative from the aqueous environment, leading to a significant increase in its apparent water solubility.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations for this purpose.[9]

Troubleshooting Guides & Detailed Protocols

Issue 1: Compound Crashes Out of Solution Upon Dilution of DMSO Stock

This is a frequent observation when the final concentration of the indole derivative in the aqueous buffer exceeds its thermodynamic solubility limit, even at a low final DMSO concentration.

G cluster_solutions Solubilization Strategies start Compound Precipitates from DMSO Dilution check_dmso Is final DMSO concentration > 1%? start->check_dmso reduce_dmso Reduce DMSO stock concentration and repeat dilution. check_dmso->reduce_dmso Yes solubility_issue Precipitation persists. Thermodynamic solubility exceeded. check_dmso->solubility_issue No reduce_dmso->start cosolvent Incorporate a Co-solvent (e.g., Ethanol, PEG 400) solubility_issue->cosolvent surfactant Add a Non-ionic Surfactant (e.g., Tween® 80) solubility_issue->surfactant cyclodextrin Formulate with a Cyclodextrin (e.g., HP-β-CD) solubility_issue->cyclodextrin

Caption: Troubleshooting workflow for compound precipitation.

  • Reduce Final DMSO Concentration: Your first step should be to aim for a final DMSO concentration of less than 0.5%. This might necessitate preparing a more dilute initial stock solution if your desired final compound concentration allows for it.[1]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, to the aqueous buffer can increase the overall solubility of your indole derivative.[1][10] Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for the hydrophobic compound.[11]

    • Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).[1][10][12]

    • Screening Protocol: It is advisable to screen a panel of co-solvents at various concentrations to determine the optimal system for your specific indole derivative.[11] Prepare a series of your aqueous buffer containing different percentages of a co-solvent (e.g., 5%, 10%, 20%) and then add your compound's DMSO stock to each. Observe for any precipitation.

  • Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These micelles have a hydrophobic core that can encapsulate your poorly soluble indole derivative, thereby increasing its apparent solubility in the aqueous medium.[13][14]

    • Commonly Used Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) and Polyoxyl 35 castor oil (Cremophor EL) are often preferred due to their biocompatibility.[1][13]

    • Experimental Approach: Prepare your aqueous buffer containing a range of surfactant concentrations (e.g., 0.1%, 0.5%, 1%). Add your indole derivative stock solution and monitor for solubility.

  • Cyclodextrin Inclusion Complexation: As mentioned in the FAQs, cyclodextrins are highly effective solubilizing agents.[1][15] Preparing an inclusion complex before diluting into the final buffer can prevent precipitation.

    • Protocol: Preparation of an Indole Derivative-HP-β-CD Inclusion Complex (Kneading Method)

      • Molar Ratio Calculation: Determine the desired molar ratio of your indole derivative to HP-β-CD (commonly starting with 1:1 or 1:2).

      • Mortar and Pestle: Accurately weigh the HP-β-CD and place it in a glass mortar.

      • Solvent Addition: Prepare a 1:1 (v/v) mixture of ethanol and water. Slowly add a small amount of this solvent mixture to the HP-β-CD and triturate with the pestle to form a uniform paste.[1]

      • Compound Addition: Add the accurately weighed indole derivative to the paste.[1]

      • Kneading: Thoroughly knead the mixture for 45-60 minutes. The solvent will slowly evaporate. If the mixture becomes too dry, add a few more drops of the ethanol/water solution to maintain a paste-like consistency.[1]

      • Drying: Scrape the resulting solid from the mortar, spread it thinly on a glass dish, and dry in a vacuum oven at 40-50°C for 24 hours or until a constant weight is achieved.[1]

      • Sieving: Gently grind the dried complex into a fine powder and pass it through a 100-mesh sieve to ensure uniformity.[1] The resulting powder can then be directly dissolved in your aqueous buffer.

Issue 2: Low Bioavailability in In Vivo Studies Due to Poor Solubility

For animal studies, ensuring the compound is in solution in the gastrointestinal tract is paramount for absorption and bioavailability.[16] If simple formulations fail, more advanced drug delivery technologies should be considered.

G cluster_strategies Advanced Formulation Approaches start Low In Vivo Bioavailability of Indole Derivative solid_dispersion Amorphous Solid Dispersion start->solid_dispersion nanosuspension Nanosuspension start->nanosuspension lipid_formulation Lipid-Based Formulations (e.g., SEDDS) start->lipid_formulation prodrug Prodrug Approach start->prodrug

Caption: Advanced strategies for in vivo bioavailability enhancement.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the indole derivative in a solid, inert carrier matrix, typically a hydrophilic polymer.[17][18][19] The goal is to create an amorphous (non-crystalline) form of the drug, which has a higher energy state and is therefore more soluble than its crystalline counterpart.[2][18]

    • Mechanism: The polymer stabilizes the amorphous form of the drug, preventing it from recrystallizing.[17][18] Upon administration, the hydrophilic polymer dissolves quickly, releasing the drug in a supersaturated state, which can enhance absorption.[19]

    • Preparation Methods: Common methods for preparing ASDs include spray drying and hot-melt extrusion.[18][20]

  • Nanosuspensions: This approach involves reducing the particle size of the indole derivative to the nanometer range (typically 200-600 nm).[21][22] Nanosuspensions are colloidal dispersions of the pure drug particles stabilized by surfactants or polymers.[22][23]

    • Mechanism: The significant increase in the surface area-to-volume ratio of the drug particles leads to a much faster dissolution rate, as described by the Noyes-Whitney equation.[21][22][24] This can lead to improved bioavailability.[21][22]

    • Preparation Methods: Top-down techniques like media milling and high-pressure homogenization are common for producing nanosuspensions.[23]

  • Lipid-Based Formulations: For highly lipophilic indole derivatives, lipid-based drug delivery systems (LBDDS) can be very effective.[25] Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract.[16]

    • Mechanism: The drug is dissolved in the lipid formulation and remains in a solubilized state within the small emulsion droplets, which facilitates its absorption.[25]

  • Prodrug Approach: This strategy involves chemically modifying the indole derivative to create a more soluble precursor, or "prodrug."[26][27] The prodrug is designed to be converted back to the active parent drug in vivo through enzymatic or chemical reactions.[26][28][29]

    • Mechanism: A common approach is to attach a polar, ionizable group (like a phosphate or an amino acid) to the parent molecule via a labile linkage.[29] This increases the aqueous solubility of the prodrug, allowing for better dissolution and absorption.[26][30]

Data Summary: Impact of Solubilization Strategies

The following table provides representative data on how different formulation strategies can impact the solubility of poorly soluble compounds, which are often structurally analogous to indole derivatives.

Formulation StrategyExample ExcipientFold Increase in Apparent Solubility (Typical Range)Key Mechanism
Co-solvency PEG 400 (20% in water)10 - 100Reduces solvent polarity
Micellar Solubilization Tween® 80 (1% in water)50 - 500Encapsulation in micelles
Complexation Hydroxypropyl-β-Cyclodextrin100 - 5,000+Inclusion complex formation
Amorphous Solid Dispersion PVP/VA 64>1,000Increased energy state of amorphous form
Nanosuspension -N/A (increases dissolution rate)Increased surface area

Note: The actual fold increase is highly dependent on the specific indole derivative and the experimental conditions.

Final Recommendations

A systematic and tiered approach is recommended when tackling the poor solubility of indole derivatives. Start with simple, readily available methods such as optimizing the use of DMSO, screening co-solvents, and adjusting pH. If these prove insufficient, progressing to more advanced and powerful techniques like cyclodextrin complexation, amorphous solid dispersions, or nanosuspensions is a logical next step. For drug development programs, a prodrug strategy may offer a robust long-term solution. By understanding the underlying principles and applying the practical protocols outlined in this guide, researchers can effectively overcome solubility challenges and advance their scientific discoveries.

References

  • PLoS ONE. (2016). Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study.
  • ResearchGate. (n.d.). (PDF) Anomalous release of indoles from amorphous solid dispersion formed with a polymeric network.
  • Impact Analytical. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds.
  • ResearchGate. (n.d.). Nanosuspension: Way to Enhance the Bioavailibility of Poorly Soluble Drug.
  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • PubMed Central. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • PubMed Central. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • PubMed Central. (2011). Nanosuspension: An approach to enhance solubility of drugs.
  • PubMed. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • PubMed Central. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review.
  • Eurasia Proceedings of Health, Environment and Life Sciences. (n.d.). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges.
  • ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields.
  • American Journal of Pharmaceutics. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations.
  • Semantic Scholar. (n.d.). Nanosuspension: An approach to enhance solubility of drugs.
  • PubMed. (2011). Nanosuspension: An approach to enhance solubility of drugs.
  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs.
  • Hilaris Publisher. (n.d.). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG.
  • ResearchGate. (n.d.). (PDF) The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • Wikipedia. (n.d.). Cosolvent.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Ascendia Pharmaceutical Solutions. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
  • IJNRD. (n.d.). Prodrugs : An approach to improve the effectiveness and properties of the drug.
  • PubMed Central. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed Central. (2016). Fundamental aspects of solid dispersion technology for poorly soluble drugs.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • Pharmaceutical Technology. (n.d.). A Case for Solid Dispersions.
  • PubMed. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs.
  • PubMed Central. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift.
  • PubMed Central. (2022). Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review.
  • Brieflands. (n.d.). The Effect of Different Surfactants on Dissolution Rate of Recrystallized Indomethacin.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality.
  • ADMET & DMPK. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • PubMed Central. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
  • PubMed. (2020). Surfactant-Enhanced Solubilization of Chlorinated Organic Compounds Contained in DNAPL from Lindane Waste.

Sources

Technical Support Center: Strategies for Mitigating Byproduct Formation in Indole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for indole chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of indole synthesis and functionalization. The indole scaffold is a cornerstone of many pharmaceuticals and bioactive molecules, yet its rich and nuanced reactivity often leads to challenging byproduct formation.[1][2][3][4]

This guide moves beyond simple protocols to provide in-depth, mechanistic explanations for common side reactions and offers field-proven troubleshooting strategies. Our goal is to empower you with the scientific understanding to anticipate, diagnose, and overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) - General Principles

This section addresses overarching challenges in indole chemistry that are not specific to a single named reaction.

FAQ 1: How can I control the regioselectivity of electrophilic substitution (C2 vs. C3)?

The Challenge: The indole nucleus possesses two primary sites of nucleophilic reactivity: the C3 and C2 positions of the pyrrole ring.[5][6] Directing an electrophile to one position over the other is a frequent challenge, with C3 substitution generally being the kinetically favored product.[7]

The Scientific Rationale: The preference for C3 attack stems from the stability of the resulting cationic intermediate (the sigma complex). Attack at C3 allows the positive charge to be delocalized over the aromatic benzene ring and the nitrogen atom without disrupting the aromaticity of the benzenoid system. In contrast, attack at C2 leads to a less stable intermediate where delocalization is more limited.

Troubleshooting & Optimization Strategies:

  • Steric Hindrance: Bulky substituents at the C2 or N1 position can sterically hinder the approach of an electrophile to the C2 position, thus favoring C3 substitution. Conversely, a large substituent at C3 can direct attack to C2.

  • N-Protection: The choice of a protecting group on the indole nitrogen can significantly influence regioselectivity.

    • Electron-withdrawing groups (e.g., tosyl, Boc) decrease the electron density of the pyrrole ring, which can sometimes lead to substitution on the benzene ring or influence the C2/C3 ratio depending on the reaction conditions.[8]

    • Bulky silyl groups can direct metallation, and subsequent reaction with an electrophile, to the C2 position.[9]

  • Catalyst and Ligand Control: In transition-metal-catalyzed C-H functionalization reactions, the ligand on the metal center can be the primary determinant of regioselectivity. For instance, in the Pd(II)-catalyzed oxidative Heck reaction of indoles, the use of sulfoxide-2-hydroxypyridine (SOHP) ligands has been shown to switch the selectivity from the intrinsic C3-position to the C2-position.[10][11][12][13] This is achieved by altering the regioselectivity-determining step of the catalytic cycle.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed, question-and-answer-based troubleshooting for common indole synthesis and functionalization reactions.

A. The Fischer Indole Synthesis

One of the most classic and versatile methods for indole synthesis, the Fischer indole synthesis, involves the acid-catalyzed cyclization of an arylhydrazone.[14][15][16][17][18][19][20][21] However, its sensitivity to reaction conditions can lead to a host of byproducts.[14][22][23][24]

Q1: My Fischer indole synthesis is producing a significant amount of tar-like, polymeric material and the yield is low. What's going wrong?

Why it Happens: The Fischer indole synthesis often requires strongly acidic conditions and elevated temperatures.[22] These harsh conditions can promote a variety of side reactions, including the degradation of starting materials and intermediates, leading to the formation of intractable tars and polymers.[22] This is particularly problematic for sensitive substrates.

How to Fix It:

  • Optimize the Acid Catalyst: The choice of acid is critical and often substrate-dependent.[22]

    • A catalyst that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction.[22]

    • Experiment with a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[22]

    • Polyphosphoric acid (PPA) is often effective for less reactive substrates.[22]

  • Control the Temperature:

    • High temperatures can accelerate tar and resin formation.[22]

    • Start with milder conditions and gradually increase the temperature, monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.[22]

    • Microwave-assisted synthesis can sometimes offer rapid heating and improved yields in shorter reaction times.[22]

  • In Situ Hydrazone Formation: Some arylhydrazone intermediates are unstable and can decompose before cyclization. In such cases, it is advisable to perform a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[22]

Workflow for Optimizing Fischer Indole Synthesis

cluster_start cluster_catalyst Step 1: Catalyst Optimization cluster_temp Step 2: Temperature Control cluster_procedure Step 3: Procedural Modification cluster_end start Low Yield / Tar Formation cat_screen Screen Acid Catalysts (Brønsted vs. Lewis) start->cat_screen cat_conc Vary Catalyst Concentration cat_screen->cat_conc Identify promising class temp_grad Run Temperature Gradient (e.g., RT to 100°C) cat_conc->temp_grad mw_synth Consider Microwave Synthesis temp_grad->mw_synth If thermal instability persists in_situ Generate Hydrazone In Situ temp_grad->in_situ slow_add Slow Addition of Carbonyl in_situ->slow_add To minimize side reactions end Optimized Yield slow_add->end

Caption: A systematic approach to troubleshooting low yields in Fischer indole synthesis.

Q2: I'm using an unsymmetrical ketone and getting a mixture of regioisomeric indoles. How can I control the regioselectivity?

Why it Happens: When an unsymmetrical ketone is used, two different enamine intermediates can form, which then undergo the[14][14]-sigmatropic rearrangement to yield a mixture of regioisomeric indoles.[22][24] The ratio of these isomers is highly dependent on the reaction conditions, particularly the acid catalyst used.[24]

How to Fix It:

  • Steric Control: The reaction will often favor the formation of the less sterically hindered enamine intermediate.[22] This can sometimes be exploited by choosing a ketone with significantly different steric bulk on either side of the carbonyl.

  • Acid Catalyst Choice: The acidity of the medium can influence the ratio of the enamine tautomers. A systematic screening of different acid catalysts (from milder Lewis acids to stronger Brønsted acids) is recommended.[24]

  • Buchwald Modification: For certain substrates, the Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, can offer improved regioselectivity.[19]

ParameterCondition ACondition BExpected Outcome
Acid Catalyst Weaker Acid (e.g., Acetic Acid)Stronger Acid (e.g., PPA)The ratio of regioisomers can be significantly altered.[24]
Temperature Lower TemperatureHigher TemperatureMay influence the kinetic vs. thermodynamic control of enamine formation.

Q3: My reaction is failing with acetaldehyde to produce the parent indole. Why?

Why it Happens: Acetaldehyde is highly reactive and prone to polymerization and other side reactions, such as aldol condensation, under the acidic conditions of the Fischer indole synthesis.[14][24] This prevents the successful formation of the desired indole.

How to Fix It:

A common and effective workaround is to use pyruvic acid as the carbonyl source.[18][24] The resulting indole-2-carboxylic acid can then be decarboxylated in a subsequent step to yield the parent indole.[24]

B. Friedel-Crafts Reactions

The electron-rich nature of the indole ring makes it highly susceptible to Friedel-Crafts alkylation and acylation, providing a direct route to C3-functionalized indoles.[5][6] However, this high reactivity can also be a source of byproducts.

Q1: My Friedel-Crafts alkylation is resulting in polyalkylation. How can I achieve mono-alkylation?

Why it Happens: The initial alkylation product is often more nucleophilic than the starting indole, making it susceptible to further alkylation, leading to di- or even tri-alkylated byproducts. This is a classic challenge in Friedel-Crafts chemistry.

How to Fix It:

  • Control Stoichiometry: Use a large excess of the indole relative to the alkylating agent to increase the probability that the electrophile will react with a molecule of the starting material rather than the product.[25]

  • Modify Electronic Properties: The tendency for polyalkylation can be suppressed by reducing the nucleophilicity of the indole ring.

    • Use an indole with an electron-withdrawing group (e.g., -NO₂, -CN) on the benzene ring.[25][26] This deactivates the ring, slowing down the rate of the second alkylation.

    • Use an N-protected indole , such as N-tosyl or N-Boc indole. The electron-withdrawing nature of these groups reduces the reactivity of the indole nucleus.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can increase selectivity for the mono-alkylated product by favoring the kinetically controlled pathway.[26]

Reaction Scheme: Controlling Polyalkylation

cluster_reactants cluster_products cluster_solution Solutions Indole Indole (High Reactivity) RX + R-X (Electrophile) Mono Mono-alkylated Indole (Even Higher Reactivity!) Indole->Mono 1st Alkylation (Fast) Poly Poly-alkylated Indole (Byproduct) Mono->Poly 2nd Alkylation (Faster!) RX2 + R-X sol1 Use Excess Indole sol2 Add Electron-Withdrawing Group (e.g., on N1 or C5) sol3 Lower Temperature

Sources

Technical Support Center: Scaling Up Ethyl Indole-3-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of ethyl indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are looking to transition their synthesis from bench-scale to larger, multi-gram or kilogram-scale production. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure a smooth, efficient, and safe scale-up process. Our approach is grounded in established chemical principles and field-proven insights to support your success.

I. Overview of this compound Synthesis

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The most common and industrially relevant method for its synthesis is the Fischer indole synthesis.[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with a ketone or aldehyde.[3]

The general reaction scheme for the Fischer indole synthesis of this compound is as follows:

Phenylhydrazine + Ethyl Pyruvate → Phenylhydrazone Intermediate → this compound

While this synthesis is robust, scaling it up introduces a new set of challenges related to reaction control, heat management, purification, and safety. This guide will walk you through these challenges and provide practical solutions.

II. Troubleshooting Guide: Common Issues in Scaling Up

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your scale-up experiments.

Q1: My reaction yield has dropped significantly upon scaling up. What are the likely causes and how can I improve it?

Low yields during scale-up are a frequent issue and can be attributed to several factors.[4] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Potential Causes and Solutions:

  • Inadequate Mixing and Mass Transfer:

    • Explanation: In larger reactors, inefficient stirring can lead to localized "hot spots" and concentration gradients, promoting side reactions and decomposition of starting materials or products.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer and baffle system to maintain a homogeneous reaction mixture. The stirring speed should be optimized to ensure good mixing without causing excessive splashing.

  • Poor Temperature Control:

    • Explanation: The Fischer indole synthesis is often exothermic, and on a larger scale, the heat generated can be difficult to dissipate, leading to a runaway reaction and the formation of tars and other byproducts.[4] Conversely, insufficient heating can result in an incomplete reaction.

    • Solution: Use a reactor with a jacketed cooling/heating system for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to manage the heat evolution.

  • Suboptimal Catalyst Concentration:

    • Explanation: The ideal catalyst-to-substrate ratio at the bench scale may not be optimal for a larger batch. Both insufficient and excessive amounts of acid catalyst can be detrimental.

    • Solution: Re-optimize the catalyst loading at the intended scale. A Design of Experiments (DoE) approach can be highly effective in systematically screening different catalyst concentrations to find the optimal conditions. Common catalysts include Brønsted acids like sulfuric acid and p-toluenesulfonic acid, and Lewis acids like zinc chloride.[5][6]

  • Extended Reaction Time:

    • Explanation: While a longer reaction time might seem beneficial for driving the reaction to completion, it can also lead to product degradation, especially at elevated temperatures.

    • Solution: Monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent the formation of impurities.

Q2: I am observing the formation of significant amounts of tar and other colored impurities. How can I minimize these?

The formation of tar is a common problem in Fischer indole synthesis, particularly at elevated temperatures and with strong acid catalysts.[4]

Strategies to Minimize Tar Formation:

  • Optimize Reaction Temperature: As mentioned above, precise temperature control is key. Avoid excessively high temperatures, which can lead to polymerization and decomposition.

  • Choice of Catalyst: While strong acids are effective, they can also promote side reactions. Consider using a milder catalyst or a solid-supported acid catalyst, which can be easily filtered off after the reaction, simplifying the workup.

  • Solvent Selection: The choice of solvent can influence the reaction outcome. In some cases, using a higher-boiling point solvent can allow for better temperature control. Toluene has been used effectively as both a co-solvent and an extraction solvent in an eco-friendly industrial process.[7]

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions that contribute to impurity formation.[5]

Q3: The purification of my crude product is proving difficult at a larger scale. What are my options?

Purification is a critical step in any synthesis, and its difficulty can be magnified during scale-up.

Purification Strategies for this compound:

  • Crystallization: If the crude product is a solid, recrystallization is often the most effective and scalable purification method.[5]

    • Protocol:

      • Dissolve the crude product in a minimal amount of a hot, suitable solvent (e.g., ethanol, ethyl acetate/hexanes).

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, column chromatography can be used for moderate scale-up or for purifying particularly challenging mixtures.

    • Tips for Scale-Up: Use a wider column and a flash chromatography system to expedite the process. Optimize the eluent system using TLC to achieve good separation.

  • Acid-Base Extraction: Since indoles have a weakly acidic N-H proton, an acid-base extraction can sometimes be employed to separate the product from non-acidic impurities. However, caution is advised as some indoles can be sensitive to strong acids or bases.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the Fischer indole synthesis of this compound?

There is no single "best" catalyst, as the optimal choice depends on the specific substrate and reaction conditions.[6] However, some commonly used and effective catalysts include:

  • Polyphosphoric acid (PPA): A strong acid that is often effective for less reactive substrates.[4][5]

  • Zinc chloride (ZnCl₂): A Lewis acid that is a classic choice for this reaction.[2]

  • p-Toluenesulfonic acid (p-TSA): A solid, easy-to-handle Brønsted acid.

  • Sulfuric acid (H₂SO₄): A strong and inexpensive Brønsted acid.

It is recommended to screen a few different catalysts to find the one that gives the best results for your specific system.[6]

Q2: Can I perform this synthesis in a one-pot procedure?

Yes, one-pot procedures are highly advantageous for scale-up as they minimize handling losses and improve overall efficiency.[6] In a one-pot synthesis, the formation of the phenylhydrazone and the subsequent indolization occur in the same reaction vessel without isolation of the intermediate.[5]

Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?

Yes, safety is paramount during any chemical synthesis, especially at a larger scale. Key safety considerations include:

  • Exothermic Reaction: Be prepared for a significant exotherm and have a robust cooling system in place.

  • Use of Strong Acids: Handle strong acids with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Flammable Solvents: Many organic solvents are flammable. Ensure there are no ignition sources nearby and have a fire extinguisher readily available.

  • Phenylhydrazine: Phenylhydrazine is toxic and a suspected carcinogen. Handle it with extreme care in a fume hood and wear appropriate PPE.

Q4: Are there alternative, more "green" or scalable synthesis methods?

Continuous flow synthesis is an emerging technology that offers significant advantages for scaling up chemical reactions, including improved safety, better heat and mass transfer, and higher yields.[8] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields, although scalability can be a concern.[5][8]

IV. Data and Protocols

Table 1: Representative Reaction Conditions for Fischer Indole Synthesis
ParameterCondition 1Condition 2Condition 3
Catalyst Polyphosphoric acid (PPA)Zinc Chloride (ZnCl₂)p-Toluenesulfonic acid (p-TSA)
Solvent Acetic AcidTolueneNeat (solvent-free)
Temperature 100-120°C80-100°C120-140°C
Reaction Time 2-4 hours4-6 hours1-3 hours
Typical Yield 75-85%70-80%65-75%

Note: These are generalized conditions and should be optimized for your specific reaction.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Glacial acetic acid (solvent and catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add glacial acetic acid.

  • Reactant Addition: With stirring, slowly add phenylhydrazine (1.0 eq) to the acetic acid.

  • Hydrazone Formation: Add ethyl pyruvate (1.05 eq) dropwise to the mixture. An exotherm may be observed.

  • Indolization: Heat the reaction mixture to reflux (around 118°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude product.

  • Isolation: Collect the solid by filtration and wash with cold water to remove excess acetic acid.

  • Purification: Recrystallize the crude solid from hot ethanol to obtain pure this compound.

V. Visualizations

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow start Start: Phenylhydrazine & Ethyl Pyruvate hydrazone Hydrazone Formation (in situ) start->hydrazone Add catalyst (e.g., Acetic Acid) cyclization Acid-Catalyzed Cyclization (Indolization) hydrazone->cyclization Heat to reflux workup Reaction Work-up (Quenching & Precipitation) cyclization->workup Cool & add water purification Purification (Recrystallization) workup->purification Filter & wash product Final Product: this compound purification->product

Caption: A simplified workflow for the one-pot Fischer indole synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield start Low Yield Observed check_temp Is temperature control adequate? start->check_temp check_mixing Is mixing efficient? check_temp->check_mixing Yes sol_temp Improve heating/cooling system. Consider semi-batch addition. check_temp->sol_temp No check_catalyst Is catalyst concentration optimal? check_mixing->check_catalyst Yes sol_mixing Optimize stirrer speed. Use appropriate reactor geometry. check_mixing->sol_mixing No check_time Is reaction time optimized? check_catalyst->check_time Yes sol_catalyst Screen different catalysts and loadings. check_catalyst->sol_catalyst No sol_time Monitor reaction progress (TLC/HPLC). Quench at optimal point. check_time->sol_time No

Caption: A decision tree to guide troubleshooting efforts when encountering low yields during scale-up.

VI. References

  • Yang, X., et al. (2018). An Eco-Friendly Industrial Fischer Indole Cyclization Process. ACS Omega, 3(7), 8056-8064. [Link]

  • Leonardi, M., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3236. [Link]

Sources

Technical Support Center: Mastering Amide Couplings with Indole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for amide bond formation using indole-3-carboxylic acid. This guide is crafted for researchers, medicinal chemists, and process development scientists who encounter challenges with this often-tricky transformation. The unique electronic properties and potential for side reactions of the indole nucleus necessitate a nuanced approach to amide coupling. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amide coupling reaction with indole-3-carboxylic acid is resulting in low to no yield. What are the primary causes?

Low yields are a frequent frustration and can stem from several factors, often related to the activation of the carboxylic acid, the stability of the indole moiety, or the reaction conditions.[1]

  • Incomplete Carboxylic Acid Activation: The carboxyl group must be converted into a more reactive species to be susceptible to nucleophilic attack by the amine.[1][2] Insufficient or degraded coupling reagent is a common culprit.

  • Decomposition of Indole-3-Carboxylic Acid: The indole ring system can be sensitive to strongly acidic or basic conditions, as well as certain electrophilic reagents, potentially leading to decomposition of the starting material.

  • Side Reactions at the Indole Ring: The indole nucleus is electron-rich and can compete with the desired amine nucleophile, leading to undesired side products.

  • Poor Solubility: Indole-3-carboxylic acid or the amine coupling partner may have limited solubility in the chosen reaction solvent, leading to a heterogeneous mixture and poor reaction kinetics.[3]

  • Protonation of the Amine: An acid-base reaction between the carboxylic acid and the amine can form a non-nucleophilic ammonium salt, effectively halting the reaction.[1]

Troubleshooting Workflow:

G start Low or No Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_activation Confirm Carboxylic Acid Activation check_reagents->check_activation Reagents OK optimize_conditions Optimize Reaction Conditions check_activation->optimize_conditions Activation Incomplete purification Analyze Crude Reaction Mixture (LC-MS/TLC) check_activation->purification Activation OK consider_pg Consider N-H Protection optimize_conditions->consider_pg Still Low Yield success Improved Yield optimize_conditions->success consider_pg->optimize_conditions Implement Protection purification->optimize_conditions Side Products Observed purification->success Clean Reaction

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

Q2: I'm observing multiple side products in my reaction mixture. What are they, and how can I prevent them?

The formation of side products is a clear indicator of competing reaction pathways. Understanding the likely culprits is key to mitigating them.

  • N-Acylation of the Indole: The N-H of the indole ring is nucleophilic and can be acylated by the activated carboxylic acid, leading to a dimeric or oligomeric byproduct. This is particularly problematic with highly reactive coupling reagents.

  • Racemization: If your amine or carboxylic acid contains a chiral center, the reaction conditions (especially the use of certain bases or elevated temperatures) can lead to racemization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress this.[2][4]

  • Reaction with the Coupling Reagent: Some coupling reagents, like HATU, can react directly with primary or secondary amines to form a guanidinium byproduct if the carboxylic acid activation is slow or incomplete.[5]

  • Decomposition Products: As mentioned, harsh conditions can lead to the degradation of the indole ring, resulting in a complex mixture of impurities.

Solutions:

  • Protect the Indole Nitrogen: The most robust solution to prevent N-acylation is to protect the indole nitrogen. A Boc (tert-butyloxycarbonyl) group is a common choice as it is an electron-withdrawing group that decreases the nucleophilicity of the indole ring and can be removed under acidic conditions.[6][7]

  • Optimize Reagent Addition Order: Pre-activating the carboxylic acid with the coupling reagent before adding the amine can minimize the reaction of the coupling reagent with the amine.[5][8]

  • Choice of Coupling Reagent and Additives: Using coupling systems known to minimize side reactions, such as EDC/HOBt, can be beneficial.[9][10] HOBt acts as a scavenger for reactive intermediates that could lead to side reactions.[4]

Q3: Should I protect the indole N-H? If so, which protecting group is best?

Protecting the indole N-H is often a prudent strategy to enhance reaction outcomes and reproducibility.

When to Protect:

  • When using highly reactive coupling reagents (e.g., acyl chlorides, some phosphonium salts).

  • If you observe significant N-acylation byproducts.

  • When working with valuable or complex amines where maximizing yield is critical.

Choosing a Protecting Group:

The choice of protecting group depends on the overall synthetic route and the stability of your molecule to the deprotection conditions.[6][7]

Protecting GroupKey FeaturesDeprotection Conditions
Boc Electron-withdrawing, reduces ring reactivity.[6][7]Acidic (e.g., TFA in DCM).[9]
Ts (Tosyl) Very stable, electron-withdrawing.Harsh conditions (e.g., strong reducing agents).[6]
SEM Stable to a wide range of conditions.Fluoride sources (e.g., TBAF) or acidic conditions.[11]
Bn (Benzyl) Electron-donating, maintains ring reactivity.Hydrogenolysis (e.g., H₂, Pd/C).[6]
Q4: How do I choose the right coupling reagent for my indole-3-carboxylic acid reaction?

The selection of a coupling reagent is a critical parameter and often requires empirical optimization.[2][12]

Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides EDC, DCC, DICCost-effective, widely used. EDC byproducts are water-soluble, simplifying workup.[4][13]Can cause racemization (mitigated by HOBt/Oxyma).[2][4] DCC byproducts (DCU) are often insoluble and difficult to remove.[4]
Uronium/Aminium Salts HATU, HBTUHigh reactivity, fast reaction times, low racemization.[4][14]More expensive. Can react with amines to form guanidinium byproducts.[5] Potential safety concerns.[14]
Phosphonium Salts PyBOP, BOPHigh reactivity, low racemization. Do not react with the free amine.[2]BOP produces carcinogenic HMPA as a byproduct.[4]

General Recommendation: For routine couplings, an EDC/HOBt system in a solvent like DMF or DCM is a good starting point due to its efficiency and the ease of removing byproducts.[9][10] For challenging couplings (e.g., with sterically hindered or electron-deficient amines), a more reactive uronium salt like HATU may be necessary.[1][15]

Q5: My product is difficult to purify. What are some effective workup and purification strategies?

Purification of indole-3-carboxamides can be challenging due to the similar polarity of the product and certain byproducts.

Workup Procedures:

  • Aqueous Wash: A standard aqueous workup can remove many common impurities. A typical sequence involves washing the organic layer with a weak acid (e.g., dilute HCl or NH₄Cl) to remove unreacted amine and base, followed by a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and HOBt, and finally a brine wash.[9][16]

  • For EDC Couplings: The urea byproduct from EDC is water-soluble and can be effectively removed with aqueous washes.[4]

  • For DCC Couplings: The dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents. It can often be removed by filtration of the reaction mixture.

Purification Techniques:

  • Silica Gel Chromatography: This is the most common method for purifying indole-3-carboxamides. A gradient elution with a solvent system like hexanes/ethyl acetate or DCM/methanol is often effective.[9][17]

  • Reverse-Phase Chromatography (RP-HPLC): For highly polar compounds or those that are difficult to separate by normal-phase chromatography, RP-HPLC using a water/acetonitrile or water/methanol gradient with a modifier like TFA or formic acid can be very effective.[9]

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a robust starting point for the coupling of indole-3-carboxylic acid with a primary or secondary amine.

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-3-carboxylic acid (1.0 eq.).

  • Add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

  • Dissolve the solids in an anhydrous solvent (e.g., DMF or DCM, approximately 0.1–0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling with Pre-activation using HATU

This protocol is recommended for more challenging couplings or when minimizing side reactions with the amine is crucial.[1][8]

  • To a round-bottom flask under an inert atmosphere, add indole-3-carboxylic acid (1.0 eq.) and dissolve it in anhydrous DMF.

  • Add HATU (1.1 eq.) to the solution.

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq.), and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.2 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography.

G cluster_0 Carboxylic Acid Activation cluster_1 Amide Bond Formation Indole-3-COOH Indole-3-COOH Active Ester Active Ester Indole-3-COOH->Active Ester + Coupling Reagent (e.g., HATU, EDC) Product Product Active Ester->Product + Amine (R-NH2)

Caption: General workflow for amide coupling reactions.

References

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. (n.d.).
  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012).
  • Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy. (2025).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. [Link]
  • One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. (n.d.). PMC - NIH. [Link]
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.).
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (n.d.). Der Pharma Chemica. [Link]
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Can anyone suggest a method to protect the amide nitrogen with tosyl or mesyl group? (2014).
  • HATU coupling - what's the best order? (2024). Reddit. [Link]
  • Reaction of Indole Carboxylic Acid/Amide with Propargyl Alcohols: [4 + 3]-Annulation, Unexpected 3- to 2- Carboxylate/Amide Migration, and Decarboxylative Cycliz
  • EDC-HOBt Amide coupling workup help. (2024). Reddit. [Link]
  • Method for producing indole-3-carbinol. (n.d.).
  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2014). The Royal Society of Chemistry. [Link]
  • amide coupling help. (2022). Reddit. [Link]
  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. (2020). Indo American Journal of Pharmaceutical Research. [Link]
  • H
  • Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (n.d.). PubMed Central. [Link]
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). NIH. [Link]
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013).
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
  • N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. (n.d.). MDPI. [Link]
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.).
  • Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. (n.d.).
  • Isolation and Partial Characterization of the Major Amide-Linked Conjugate of Indole-3-Acetic Acid from Phaseolus vulgaris L. (1986). PubMed. [Link]
  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved W

Sources

Technical Support Center: Optimizing Catalysts for Ethyl Indole-3-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of ethyl indole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your catalytic systems, troubleshooting common experimental hurdles, and ensuring the integrity of your results.

Introduction: The Fischer Indole Synthesis as a Cornerstone

The synthesis of this compound and its derivatives is a frequent objective in medicinal chemistry and materials science, with the indole scaffold being a key component in numerous biologically active compounds.[1] The Fischer indole synthesis, a classic and versatile reaction, remains a primary method for constructing this heterocyclic core.[2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine with a ketone or aldehyde.[2]

While robust, the Fischer indole synthesis is not without its challenges. Issues such as low yields, incomplete reactions, and the formation of stubborn byproducts are common.[4][5] This guide provides a structured approach to troubleshooting and optimizing this critical reaction, with a focus on catalyst selection and reaction parameter tuning.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective catalysts for the Fischer indole synthesis of this compound?

A1: The choice of an acid catalyst is paramount for a successful Fischer indole synthesis.[4] Both Brønsted and Lewis acids are widely employed.[2][4]

  • Brønsted Acids: These are proton donors and include common laboratory reagents like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[2][4] They are effective and readily available.

  • Lewis Acids: These are electron-pair acceptors, with zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) being typical examples.[2][4] Lewis acids can be particularly effective, but often require anhydrous conditions to prevent deactivation.[5]

  • Polyphosphoric Acid (PPA): PPA is a highly effective and frequently recommended catalyst for the Fischer indole synthesis.[1][4] Its viscous nature can sometimes complicate work-up, but it often provides excellent yields, especially for more challenging substrates.

The optimal catalyst is substrate-dependent, so it is often beneficial to screen a selection of acids to identify the most efficient one for your specific reaction.[4]

Q2: My reaction is sluggish and gives a low yield. What are the first parameters I should investigate for optimization?

A2: Low yield and incomplete conversion are common frustrations. Here’s a systematic approach to troubleshooting:

  • Catalyst Choice and Loading: Ensure you are using a suitable and sufficiently strong acid catalyst. If a milder acid like acetic acid is not providing good results, consider switching to a stronger one like p-TsOH, H₂SO₄, or PPA.[4][5] Also, verify that the catalyst loading is adequate.

  • Reaction Temperature: The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the key[6][6]-sigmatropic rearrangement step.[4] Cautiously increasing the reaction temperature while monitoring for decomposition via thin-layer chromatography (TLC) can significantly improve the reaction rate and yield.

  • Reaction Time: Monitor the reaction progress closely using TLC. Insufficient reaction time will lead to incomplete conversion, while excessively long times can result in product degradation.[4]

  • Solvent Selection: The choice of solvent can have a pronounced effect on the reaction. Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetic acid are often effective.[4] In some instances, running the reaction neat (without a solvent) can be advantageous.[4]

  • Microwave-Assisted Synthesis: Consider using microwave irradiation. This technique can dramatically reduce reaction times and often leads to improved yields by promoting efficient and uniform heating.[4]

Q3: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions and how can I mitigate them?

A3: The formation of byproducts is a frequent challenge in Fischer indole synthesis. Common side reactions include aldol condensations and Friedel-Crafts type products.[4] Here’s how to address this:

  • Control of Reaction Conditions: As mentioned previously, carefully controlling the reaction temperature and time is crucial. Overheating or prolonged reaction times can lead to the decomposition of starting materials and the desired product, resulting in a complex mixture.[4]

  • One-Pot Procedures: To minimize handling losses and potential side reactions from isolating the intermediate hydrazone, consider a one-pot procedure. In this approach, the formation of the hydrazone and the subsequent indolization occur in the same reaction vessel without purification of the intermediate.[4]

  • Inert Atmosphere: For substrates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.[4]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Low or No Product Formation - Inactive or insufficient catalyst- Low reaction temperature- Unsuitable solvent- Water contamination (for Lewis acids)- Screen different Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, PPA).[4][5]- Gradually increase the reaction temperature while monitoring with TLC.[4]- Experiment with polar aprotic solvents like DMSO or acetic acid.[4]- Ensure all glassware, solvents, and reagents are anhydrous when using Lewis acids.[5]
Multiple Byproducts Observed on TLC - Reaction temperature too high- Prolonged reaction time- Oxidative degradation of sensitive substrates- Optimize the reaction temperature to the minimum required for efficient conversion.[4]- Monitor the reaction closely by TLC and quench it once the starting material is consumed.[4]- Conduct the reaction under an inert atmosphere (N₂ or Ar).[4]
Difficulty in Product Purification - Formation of closely related isomers or byproducts- Residual catalyst or starting materials- Optimize reaction conditions to minimize byproduct formation.- Employ column chromatography with a carefully selected eluent system for purification.[1]- Ensure proper work-up procedures to remove the acid catalyst (e.g., neutralization and aqueous washes).

Experimental Protocols

General Protocol for Catalyst Screening in this compound Synthesis

This protocol outlines a general procedure for screening different acid catalysts for the synthesis of this compound from phenylhydrazine and ethyl pyruvate.

Materials:

  • Phenylhydrazine

  • Ethyl pyruvate

  • Ethanol (or another suitable solvent)

  • Selected acid catalysts (e.g., p-TsOH, ZnCl₂, PPA)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle or oil bath

  • TLC plates and chamber

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Hydrazone Formation (One-Pot Approach):

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) in ethanol.

    • Add ethyl pyruvate (1.05 equivalents) dropwise with stirring.

    • Add a catalytic amount of the selected acid (e.g., 0.1 equivalents of p-TsOH or ZnCl₂). For PPA, it is often used as the solvent and catalyst, so the hydrazone may be added directly to pre-heated PPA.[4]

  • Indolization:

    • Attach a reflux condenser and heat the reaction mixture to reflux (or the desired temperature).

    • Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If using a solid acid catalyst, it may be removed by filtration.

    • If using a soluble acid, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Purification:

    • Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and yield.

    • Purify the product by column chromatography on silica gel or recrystallization.[1]

Visualizing the Workflow

Experimental Workflow for Catalyst Optimization

experimental_workflow cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis & Purification A Reactant Preparation (Phenylhydrazine, Ethyl Pyruvate) B One-Pot Hydrazone Formation & Catalyst Addition A->B Add Reactants C Indolization Reaction (Heating) B->C Apply Heat D TLC Monitoring C->D Sample Periodically D->C Continue Reaction E Work-up & Isolation D->E Reaction Complete F Crude Product Analysis (NMR, LC-MS) E->F Analyze Crude G Purification (Column Chromatography) F->G Purify troubleshooting_tree Start Low Yield of This compound Q1 Is the reaction going to completion? Start->Q1 A1_Yes Increase Reaction Temperature Q1->A1_Yes No A1_No Incomplete Conversion Q1->A1_No Yes Q3 Are byproducts the main issue? A1_Yes->Q3 Q2 Is the catalyst appropriate? A1_No->Q2 A1_No->Q3 A2_Yes Optimize Catalyst Loading Q2->A2_Yes Yes A2_No Screen Different Catalysts (p-TsOH, ZnCl₂, PPA) Q2->A2_No No A3_Yes Optimize Temp & Time Use Inert Atmosphere Q3->A3_Yes Yes

Caption: A decision tree for troubleshooting low yields in the Fischer indole synthesis.

References

  • Technical Support Center: Optimizing Fischer Indole Synthesis. Benchchem.
  • Optimizing Fischer Indole Synthesis of Thiophene Derivatives: A Technical Support Center. Benchchem.
  • An Eco-Friendly Industrial Fischer Indole Cyclization Process. ACS Publications.
  • Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Kaunas University of Technology | KTU.
  • Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5. Benchchem.
  • Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. ResearchGate.
  • Fischer indole synthesis. Wikipedia.
  • Ethyl 1-acetyl-1H-indole-3-carboxylate. PMC - NIH.
  • Indole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
  • THE STRUCTURE OF MONOBROMINATED this compound AND THE PREPARATION OF 7-BROMOINDOLE. Canadian Science Publishing.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. NIH.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Semantic Scholar.
  • Fischer Indole Synthesis. Chem-Station Int. Ed.
  • Fischer indole synthesis | Request PDF. ResearchGate.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
  • (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. ResearchGate.
  • This compound 96 776-41-0. Sigma-Aldrich.
  • THE STRUCTURE OF MONOBROMINATED this compound AND THE PREPARATION OF 7-BROMOINDOLE. ResearchGate.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. PMC - NIH.
  • This compound. Tokyo Chemical Industry Co., Ltd.(APAC).
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
  • Synthesis and biological evaluation of indoles. Der Pharma Chemica.
  • 3-Substituted indole: A review. International Journal of Chemical Studies.
  • Synthesis of indoles. Organic Chemistry Portal.

Sources

Technical Support Center: Ethyl Indole-3-Carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for ethyl indole-3-carboxylate. This guide is designed to provide practical, field-proven insights into the work-up and purification procedures for reactions involving this common synthetic intermediate. Moving beyond simple step-by-step instructions, we will delve into the chemical principles behind each action, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Core Principles of a Successful Work-Up

The journey from a completed reaction mixture to a pure, isolated product is governed by a series of logical steps. For this compound, a compound that is typically a white to off-white solid and is sparingly soluble in water but moderately soluble in organic solvents like ethyl acetate and dichloromethane, the work-up strategy is critical.[1] The primary goals are to neutralize catalysts, remove byproducts, and isolate the target molecule efficiently.

A typical workflow involves quenching the reaction, separating the organic and aqueous phases, washing the organic layer to remove residual impurities, drying it to remove water, and finally, isolating and purifying the crude product.

Start Reaction Mixture Quench Quench Reaction (e.g., add water, ice, or buffer) Start->Quench Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Quench->Extract Separate Separate Organic & Aqueous Layers Extract->Separate Wash Wash Organic Layer (e.g., with NaHCO3, Brine) Separate->Wash Dry Dry Organic Layer (e.g., with Na2SO4 or MgSO4) Wash->Dry Filter Filter Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Purify Purify Crude Product (Recrystallization or Chromatography) Evaporate->Purify End Pure this compound Purify->End Start Emulsion Formed Wait Let stand for 30 min Start->Wait Check1 Separated? Wait->Check1 Brine Add Saturated Brine (NaCl) Check1->Brine No Success Phases Separated Check1->Success Yes Check2 Separated? Brine->Check2 Celite Filter through Celite® Check2->Celite No Check2->Success Yes Check3 Separated? Celite->Check3 Centrifuge Centrifuge or Try Alternative Solvent Check3->Centrifuge No Check3->Success Yes Failure Seek Further Options Centrifuge->Failure

Caption: A decision-making workflow for troubleshooting emulsions during extraction.

Q3: My product yield is low, and I suspect the ester is hydrolyzing during the work-up. How can I prevent this?

A: The ethyl ester group is susceptible to hydrolysis under strong basic (and to a lesser extent, acidic) conditions, especially with prolonged exposure or heat. [2]This converts your desired product into indole-3-carboxylic acid, which will be lost to the aqueous layer during a basic wash.

  • Expertise & Prevention:

    • Use Mild Base: For neutralization, always use a weak base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). Avoid strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) unless saponification is the goal. [3] * Work Cold: Perform neutralizations and washes at room temperature or in an ice bath to minimize the rate of hydrolysis.

    • Avoid Delay: Do not let your organic layer sit in contact with basic aqueous solutions for extended periods. Proceed with separation and subsequent steps promptly.

    • Check Aqueous pH: After a basic wash, check the pH of the aqueous layer. If it is highly basic (pH > 10), you risk product loss.

Q4: How should I purify my crude this compound?

A: The two most common purification methods are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities.

  • Recrystallization: This is an excellent method for removing small amounts of impurities if your crude product is mostly pure and solid.

    • Solvent Selection: Ethanol is a commonly cited and effective solvent for recrystallizing this compound. [4]A mixture of methylene chloride and petroleum ether has also been used successfully. [5]The ideal solvent is one in which the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: This is the preferred method for separating the product from byproducts with similar solubility or when the crude material is an oil.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for eluting this compound. [6]Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product.

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Work-Up for an Acid-Catalyzed Reaction

  • Cooling & Quenching: Once the reaction is complete (monitored by TLC), cool the flask to room temperature. In a separate beaker of appropriate size, add a substantial amount of crushed ice. Slowly and with vigorous stirring, pour the reaction mixture onto the ice.

  • Neutralization: Add saturated sodium bicarbonate (NaHCO₃) solution in small portions. Stir well after each addition. Continue until gas evolution ceases and the pH of the aqueous layer is neutral (pH ~7-8).

  • Extraction: Transfer the neutralized slurry to a separatory funnel. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL for a small-scale reaction). [7]4. Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Deionized water (1 x volume)

    • Saturated aqueous brine (1 x volume). The brine wash helps to remove residual water from the organic layer and break minor emulsions. [8]5. Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when swirled, indicating sufficient quantity.

  • Isolation: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid or oil by recrystallization or column chromatography as described in Q4.

References

  • Guidechem. (n.d.). This compound 776-41-0 wiki.
  • Benchchem. (n.d.). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5.
  • Ethyl 1-acetyl-1H-indole-3-carboxyl
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions.
  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica.
  • K-Jhil. (2024). Tips for Troubleshooting Liquid–Liquid Extraction.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • Benchchem. (n.d.). Application Notes and Protocols: Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • ResearchGate. (2009).
  • Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester.
  • Canadian Science Publishing. (n.d.).
  • BrainKart. (2018). Emulsion Problem Encountered in Extractions.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • PubMed. (2016).
  • SciSpace. (n.d.). Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose.
  • PubMed. (2008). A three-component Fischer indole synthesis.
  • PMC, NIH. (2020).
  • MDPI. (n.d.).
  • PubChem, NIH. (n.d.).
  • ResearchGate. (2006). (PDF) Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • ResearchGate. (2018). Methods for the synthesis of indole-3-carboxylic acid esters (microreview).
  • Organic Syntheses. (2022).
  • RSC Publishing. (2017).
  • REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (n.d.).
  • jOeCHEM. (2019, January 25).
  • DigitalCommons@UNMC. (2021). Synthesis of Indole-3-Acetic Acid Derivatives and a Urea Carboxylic Acid Derivative by Propylphosphonic Anhydride (T3P).
  • This compound at Attractive Price - High Purity & Reliable Quality. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • SIELC Technologies. (n.d.).
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review.
  • LGC Standards. (n.d.).
  • Fisher Scientific. (n.d.).
  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.).
  • Scribd. (n.d.).

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in the NMR of Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl Indole-3-carboxylate analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify unexpected peaks in Nuclear Magnetic Resonance (NMR) spectra. As your Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate these challenges, ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)
Q1: I'm seeing unexpected signals in my ¹H NMR spectrum of this compound. What are the most common sources of these peaks?

A1: Unexpected peaks in your NMR spectrum can originate from several sources. A systematic approach is crucial for accurate identification. The most common culprits include:

  • Residual Solvents: Solvents used during synthesis, purification (e.g., column chromatography), or sample preparation are frequently observed.[1][2][3][4][5]

  • Starting Materials: Incomplete reactions can result in the presence of unreacted starting materials.

  • Side-Reaction Products: The synthesis of this compound can sometimes yield isomeric or related indole products.

  • Degradation Products: The compound may degrade upon exposure to air, light, or acid/base, leading to new species.

  • Water and Grease: These are common laboratory contaminants that can appear in your spectrum.[6]

Troubleshooting Guide: A Systematic Approach

When confronted with an unexpected peak, a logical, step-by-step process will lead to the most efficient and accurate identification.

Diagram: Troubleshooting Workflow for Unexpected NMR Peaks

Caption: A decision-tree workflow for systematically identifying unknown peaks.

Category 1: Residual Solvents

Residual solvents are the most frequent source of unexpected signals. Their chemical shifts are well-documented.

Q2: I see a peak around 2.05 ppm in my CDCl₃ spectrum. What could it be?

A2: A singlet at approximately 2.05 ppm in deuterochloroform (CDCl₃) is very often due to residual acetone.[4] Similarly, a peak around 1.26 ppm could indicate diethyl ether, and a signal at 2.50 ppm in DMSO-d₆ corresponds to residual dimethyl sulfoxide.[4]

Data Presentation: Common Residual Solvents in CDCl₃

Solvent¹H Chemical Shift (ppm)Multiplicity
Acetone2.17Singlet
Diethyl Ether3.48 (q), 1.21 (t)Quartet, Triplet
Ethyl Acetate4.12 (q), 2.05 (s), 1.26 (t)Quartet, Singlet, Triplet
Dichloromethane5.30Singlet
Hexane1.25 (m), 0.88 (t)Multiplet, Triplet
Toluene7.27-7.17 (m), 2.34 (s)Multiplet, Singlet

Note: Chemical shifts can vary slightly based on concentration and sample matrix. For a comprehensive list, refer to publications by Gottlieb, Kotlyar, and Nudelman[1] and their subsequent expansions.[2][3][5]

Experimental Protocol: Removing Residual Solvents

  • Co-evaporation: Dissolve the sample in a more volatile solvent (e.g., dichloromethane) and re-evaporate under reduced pressure. Repeat this process 2-3 times. This can be particularly effective for removing solvents like ethyl acetate that may be held tightly by the compound.[7]

  • High Vacuum: Place the sample under high vacuum for several hours or overnight. Gentle heating can aid this process, but be cautious of potential sample degradation.

  • Purification: If solvent peaks persist, re-purification by column chromatography or recrystallization may be necessary.

Category 2: Synthesis-Related Impurities

Impurities can arise from incomplete reactions or side reactions during the synthesis of this compound.

Q3: My reaction should be complete, but I still see peaks that don't belong to my product. What could they be?

A3: It is crucial to consider the specific synthetic route used. For instance, in a Fischer indole synthesis, you might observe unreacted phenylhydrazone or intermediates. Side reactions can also occur.

Potential Side Products and Their Signatures:
  • Indole-2-carboxylate Isomer: Depending on the synthetic method, formation of the ethyl indole-2-carboxylate isomer is possible.[8] This isomer will have a distinct set of aromatic signals compared to the 3-substituted product.

  • N-Acylation: If the reaction conditions are not carefully controlled, acylation of the indole nitrogen can occur, leading to N-acetyl or other N-acyl indoles.[9][10][11][12] This typically results in a downfield shift of the indole protons.

  • Oxidation Products: Exposure to air, especially in the presence of light, can lead to oxidation of the indole ring, forming complex mixtures.

Experimental Protocol: Spiking Experiment

To confirm the identity of a suspected impurity (e.g., a starting material), a spiking experiment is definitive.

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a small amount of the suspected impurity to the NMR tube.

  • Re-acquire the spectrum.

  • An increase in the intensity of the unexpected peak confirms its identity.

Category 3: Degradation Products

This compound can undergo degradation, particularly hydrolysis of the ester group.

Q4: I'm observing a very broad singlet in the downfield region (>10 ppm) and my ethyl ester signals are diminished. What is happening?

A4: This is a classic sign of ester hydrolysis to the corresponding carboxylic acid, indole-3-carboxylic acid. The carboxylic acid proton is typically a broad singlet in the 10-13 ppm region, and its presence will be accompanied by the disappearance or reduction of the ethyl group's quartet and triplet signals.

Experimental Protocol: D₂O Exchange

To confirm the presence of an acidic proton (like an -OH or -NH), a D₂O exchange experiment is invaluable.[7]

  • Acquire the ¹H NMR spectrum of your sample in a suitable solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously for a minute.

  • Re-acquire the spectrum.

  • The peak corresponding to the exchangeable proton (e.g., the carboxylic acid proton or the indole N-H proton) will either disappear or significantly decrease in intensity.

Category 4: Solvent-Derived Impurities

Sometimes, impurities are not from your reaction but from the solvents used.

Q5: I've used diethyl ether as a solvent and now see extra small peaks. What could these be?

A5: Diethyl ether is known to form explosive peroxides upon storage and exposure to air and light.[13] One common peroxide is 1-ethoxyethylhydroperoxide.[14] These peroxides can give rise to unexpected signals in the NMR spectrum.

Preventative Measure: Always use freshly opened solvents or test for peroxides before use, especially with ethers like diethyl ether and tetrahydrofuran (THF).[15]

Reference Data: Expected NMR Peaks for this compound

For your convenience, here are the expected ¹H and ¹³C NMR chemical shifts for pure this compound.

Data Presentation: ¹H and ¹³C NMR of this compound (in CDCl₃)

Assignment¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
N-H~8.6 (broad s)Broad Singlet-
H-2~7.9 (d)Doublet~129
H-4~8.1 (d)Doublet~125
H-5~7.3 (t)Triplet~122
H-6~7.3 (t)Triplet~121
H-7~7.4 (d)Doublet~111
-CH₂-~4.4 (q)Quartet~60
-CH₃~1.4 (t)Triplet~14
C=O--~165
C-3--~107
C-3a--~126
C-7a--~136

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[16][17][18]

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Cai, Q., et al. (2009). Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process.
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
  • SpectraBase.
  • SpectraBase.
  • Páez, J. A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2171–2181. [Link]
  • Du, T., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94. [Link]
  • ResearchGate. (2024).
  • Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
  • Chen, W., Lin, J. M., Reinhart, L., & Weisburger, J. H. (1993). Mutagenic peroxides in diethyl ether. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 287(2), 227-233. [Link]
  • ResearchGate. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
  • Arkat USA. (2012).
  • Wikipedia. Diethyl ether peroxide. [Link]
  • Lin, Y., & Li, Y. (2017). Common problems and artifacts encountered in solution‐state NMR experiments. eMagRes, 6(1), 35-48. [Link]
  • Kelly, T. R. (1980). Deperoxidation of Ethers. A Novel Application of Self-Indicating Molecular Sieves. The Journal of Organic Chemistry, 45(9), 1754–1755. [Link]
  • (2016). Supporting Information Chemoselective N-acylation of indoles using thioesters as acyl source Experimental part and NMR spectra. [Link]
  • PubChem.
  • Hussain, A., et al. (2015). Ethyl 1-acetyl-1H-indole-3-carboxylate.
  • Reddit. (2012). Intro to NMR Problem Solving. [Link]
  • PubChem. 1H-Indole-3-carboxylic acid, 5-hydroxy-2-methyl-, ethyl ester. [Link]
  • Buchwald, S. L., & Bolin, D. G. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(44), 10762–10763. [Link]
  • (2020). Supporting Information Decarboxylative acylation of N-free indoles enabled by catalytic amount of copper catalysis and liquid-assisted grinding. [Link]
  • Al-Hiari, Y. M., et al. (2016).
  • Der Pharma Chemica. (2016).
  • Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0062103). [Link]
  • Frontiers in Plant Science. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. [Link]
  • International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. [Link]
  • (2015). Figure S1. 1 H NMR spectrum (CDCl 3 , 400 MHz)

Sources

Technical Support Center: Enhancing the Reaction Rate and Success of Indole Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole Esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of esterifying indole carboxylic acids. The unique electronic properties of the indole ring present specific challenges not encountered in standard esterification reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles, optimize your reaction rates, and improve yields.

I. Understanding the Core Challenges in Indole Esterification

The esterification of an indole carboxylic acid, such as Indole-3-acetic acid (IAA), is most commonly achieved through Fischer-Speier esterification. This involves reacting the carboxylic acid with an alcohol under acidic conditions.[1] However, the electron-rich nature of the indole nucleus makes it susceptible to degradation and side reactions under the harsh conditions typically required for this reaction, such as strong acids and high temperatures.[2] Key challenges include:

  • Acid Sensitivity: The indole ring can polymerize or decompose in the presence of strong acids and heat.[2]

  • Competing N-Alkylation: The indole nitrogen is nucleophilic and can compete with the alcohol, leading to undesired N-alkylation byproducts, especially if the reaction conditions are not carefully controlled.[3]

  • Low Yields: Incomplete conversion is common due to the reversible nature of Fischer esterification and potential substrate degradation.[4]

  • Purification Difficulties: Separating the desired ester from unreacted starting materials, byproducts, and the catalyst can be challenging.[5]

This guide will address these specific issues in a practical, question-and-answer format.

II. Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section is structured to help you diagnose and solve specific problems encountered during your indole esterification experiments.

Issue 1: Low Yield or No Product Formation

Question: I am getting a very low yield, or no ester product at all. What are the likely causes and how can I fix this?

Answer: Low or no yield is a frequent problem in indole esterification, often pointing to issues with reaction equilibrium, catalyst efficiency, or substrate stability.

Potential Causes & Recommended Solutions:

  • Reversible Reaction Equilibrium: Fischer esterification is a reversible process. The accumulation of water, a byproduct, can shift the equilibrium back towards the starting materials, limiting your yield.[4][6]

    • Solution: Employ methods to remove water as it forms. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) is a highly effective strategy.[4] Alternatively, using a large excess of the alcohol can also drive the reaction forward.[4] One study demonstrated that increasing the alcohol excess from 1:1 to 10:1 increased the yield from 65% to 97%.[4]

  • Ineffective Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not sufficiently activate the carboxylic acid, while one that is too strong can cause decomposition of the indole ring.[7][8]

    • Solution: A comparative approach to catalyst selection is recommended. While strong mineral acids like H₂SO₄ are common, they can be too harsh for sensitive indole substrates.[8] Consider using milder, solid-acid catalysts like Amberlyst-15 or p-toluenesulfonic acid (p-TsOH), which can be easier to handle and separate from the reaction mixture.[8][9] It's crucial to optimize the catalyst loading; typically, a catalytic amount is sufficient.

  • Sub-optimal Reaction Temperature: High temperatures can lead to the formation of tar and polymeric byproducts from indole decomposition, while low temperatures result in a slow or incomplete reaction.[2]

    • Solution: Monitor your reaction temperature closely. If you observe significant darkening of the reaction mixture, it's a sign of decomposition. Try reducing the temperature and extending the reaction time. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is essential to determine the optimal balance between reaction rate and stability.[10]

  • Poor Reagent Quality: The presence of moisture in your starting materials (carboxylic acid, alcohol, or solvent) can inhibit the reaction.

    • Solution: Ensure all reagents and glassware are thoroughly dried before use. Use anhydrous solvents to minimize water content from the start.

Troubleshooting Workflow for Low Yields

Below is a decision-making workflow to systematically address low-yield issues.

low_yield_troubleshooting start Low or No Yield Observed check_water Is water being effectively removed? start->check_water check_catalyst Is the catalyst appropriate and active? check_water->check_catalyst Yes solution_water Implement water removal: - Dean-Stark trap - Use excess alcohol check_water->solution_water No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes solution_catalyst Optimize catalyst: - Try milder acid (p-TsOH, Amberlyst-15) - Adjust catalyst loading check_catalyst->solution_catalyst No check_reagents Are reagents and solvents anhydrous? check_temp->check_reagents Yes solution_temp Adjust temperature: - Lower temp if decomposition occurs - Monitor with TLC check_temp->solution_temp No solution_reagents Ensure dry conditions: - Use anhydrous reagents/solvents - Dry glassware thoroughly check_reagents->solution_reagents No

Caption: Troubleshooting logic for low yields in indole esterification.

Issue 2: Formation of Multiple Products and Side Reactions

Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate my desired ester. What are the common side reactions and how can I suppress them?

Answer: The formation of multiple products is typically due to the reactivity of the indole ring itself. The two most common side reactions are N-alkylation and decomposition of the indole nucleus.

Potential Side Reactions & Mitigation Strategies:

  • N-Alkylation: The indole nitrogen is a nucleophile and can be alkylated by the alcohol under acidic conditions, especially at higher temperatures. This is a common issue when trying to synthesize indole esters.[3]

    • Solution 1: Use of a Protecting Group: The most robust solution is to protect the indole nitrogen before esterification. Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[11][12][13] The protecting group can be removed after the esterification is complete. This strategy adds steps to your synthesis but can significantly improve the yield and purity of the final product.[14]

    • Solution 2: Milder Reaction Conditions: If you wish to avoid a protection-deprotection sequence, using milder reaction conditions can sometimes favor O-esterification over N-alkylation. Lowering the reaction temperature is a key parameter to adjust.[3]

  • Indole Ring Decomposition/Polymerization: Strong acids can protonate the C3 position of the indole ring, leading to the formation of polymeric "tar-like" materials, which are difficult to remove and significantly reduce the yield.[2]

    • Solution: Avoid using strong, concentrated mineral acids like H₂SO₄ where possible. Opt for milder catalysts like p-toluenesulfonic acid or solid acid catalysts.[7][8] Running the reaction at the lowest effective temperature can also help minimize decomposition.[2]

  • Other Electrophilic Substitutions: Under strongly acidic conditions, other electrophilic substitution reactions on the indole ring are possible, though generally less common than polymerization.

    • Solution: Maintaining controlled, mild acidic conditions is the best preventive measure.

Issue 3: Difficulty with Product Purification

Question: My reaction seems to have worked, but I am finding it difficult to purify my indole ester from the crude mixture. What is the best approach?

Answer: Purifying indole esters requires removing unreacted starting materials, the acid catalyst, and any byproducts. A systematic workup and purification strategy is essential.

Purification Protocol and Tips:

  • Neutralization and Extraction:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Carefully add a weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize the acid catalyst and any unreacted carboxylic acid.[6] This will form the sodium salt of the carboxylic acid, which is soluble in the aqueous layer.

    • Separate the organic layer using a separatory funnel. Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.[15]

  • Chromatography:

    • The crude product obtained after extraction will likely still contain unreacted alcohol and non-polar byproducts.

    • Flash column chromatography on silica gel is the most effective method for purifying the final ester.[5] A solvent system of ethyl acetate and hexane is typically a good starting point for elution. The polarity can be adjusted based on the TLC analysis of your specific product.

III. Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for indole esterification?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific indole substrate and its sensitivity. However, a general guideline is to start with milder acids.

Catalyst Type Examples Advantages Disadvantages References
Homogeneous (Strong) H₂SO₄, HClHigh catalytic activity, inexpensive.Can cause indole decomposition and tar formation; difficult to remove.[8][16]
Homogeneous (Mild) p-Toluenesulfonic acid (p-TsOH)Moderately strong, solid (easy to handle), often less harsh than mineral acids.Still requires neutralization and can be challenging to remove completely.[7][9]
Heterogeneous (Solid Acid) Amberlyst-15, NafionEasily removed by filtration, reusable, often milder reaction conditions.Can have lower catalytic activity, requiring longer reaction times or higher temperatures.[8][17]

Recommendation: For a new or sensitive indole substrate, begin with p-TsOH or Amberlyst-15. While potentially slower, these catalysts are less likely to cause decomposition of the starting material.[8][9]

Q2: Can I use a base-catalyzed method for indole esterification?

A2: While base-catalyzed esterification (e.g., using a carboxylate salt with an alkyl halide) is a common method for many carboxylic acids, it can be problematic for indoles.[18] The indole N-H proton is acidic and can be deprotonated by strong bases, leading to competing reactions at the nitrogen atom. However, there are modern methods that utilize bases for the carboxylation of indoles followed by esterification, but these are typically more complex than a simple one-pot esterification.[19] For a straightforward esterification of a pre-existing indole carboxylic acid, acid catalysis is more common.

Q3: What are some alternative, milder esterification methods for sensitive indole substrates?

A3: If Fischer esterification proves too harsh, several milder alternatives can be employed:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like EDC, with a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is performed under mild, often room temperature, conditions and is very effective. A key challenge can be the removal of the dicyclohexylurea (DCU) byproduct, which is often insoluble.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the reaction, often allowing for shorter reaction times and lower overall temperatures, which can help preserve the indole ring.[20] One study reported excellent yields for the synthesis of indole-2-carboxylic acid esters using microwave irradiation at 50°C.[20]

  • Enzymatic Esterification: For specific applications, enzymatic methods can offer high selectivity under very mild conditions. For example, enzymes have been used to esterify indole-3-acetic acid with sugars.[21][22]

General Protocol for Fischer Esterification of Indole-3-Acetic Acid

This protocol provides a starting point for optimization.

fischer_protocol setup 1. Reaction Setup - Add Indole-3-Acetic Acid (1 eq.) to a round-bottom flask. - Add excess alcohol (e.g., 10 eq. of ethanol). - Add a suitable solvent (e.g., toluene) if using a Dean-Stark trap. catalyst 2. Catalyst Addition - Add a catalytic amount of acid (e.g., 0.1 eq. of p-TsOH). setup->catalyst reflux 3. Reflux - Heat the mixture to reflux. - If using a Dean-Stark trap, collect the water byproduct. - Monitor reaction progress by TLC. catalyst->reflux workup 4. Workup - Cool the reaction. - Dilute with ethyl acetate. - Neutralize with aq. NaHCO₃. - Wash with brine and dry over Na₂SO₄. reflux->workup purify 5. Purification - Concentrate the dried organic layer. - Purify the crude product by flash column chromatography. workup->purify

Caption: A generalized experimental workflow for indole esterification.

IV. References

  • Palladium/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters. Organic Letters. [Link]

  • Methods for the synthesis of indole-3-carboxylic acid esters (microreview). ResearchGate. [Link]

  • Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society. [Link]

  • A New Protecting-Group Strategy for Indoles. ResearchGate. [Link]

  • Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. ResearchGate. [Link]

  • Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up. National Institutes of Health. [Link]

  • Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. [Link]

  • Why Do Some Fischer Indolizations Fail? National Institutes of Health. [Link]

  • Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Semantic Scholar. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • Why do some Fischer indolizations fail? PubMed. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]

  • Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Fischer reaction in the synthesis of indole derivatives of fusidic acid benzyl ester. AIP Conference Proceedings. [Link]

  • What factors determines the choice of acid catalyst for the Fischer indole synthesis? Reddit. [Link]

  • Protecting group. Wikipedia. [Link]

  • Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]

  • Process for purifying esters. Google Patents.

  • Solvent effects on esterification equilibria. Graz University of Technology. [Link]

  • Esterification of different acids over heterogeneous and homogeneous catalysts and correlation with the Taft equation. ResearchGate. [Link]

  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. PubMed Central. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed Central. [Link]

  • Strategies for Indole carboxylate synthesis. ResearchGate. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. [Link]

  • Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. SciSpace. [Link]

  • How to purify esterefication product? ResearchGate. [Link]

  • Solvent effects on esterification equilibria. Semantic Scholar. [Link]

  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]

  • Esterification not Working (Separation). Reddit. [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. National Institutes of Health. [Link]

  • Base-Mediated Carboxylation of Unprotected Indole Derivatives with Carbon Dioxide. ResearchGate. [Link]

  • Enzymatic Esterification of Indole-3-acetic Acid to myo-Inositol and Glucose. PubMed Central. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • 08.08 Esterification of Carboxylic Acids. YouTube. [Link]

  • Acid to Ester - Common Conditions. Organic Chemistry Data. [Link]

  • Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. ResearchGate. [Link]

  • mechanism for the esterification reaction. Chemguide. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Ethyl vs. Methyl Indole-3-Carboxylate: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a foundational molecular scaffold is a critical decision that dictates the trajectory of a research program. The indole ring system is a privileged structure, serving as the core of numerous natural products and synthetic compounds with profound biological activity[1][2]. Within this class, methyl indole-3-carboxylate and this compound are two of the most common starting materials. While separated by only a single methylene group, their subtle structural and physicochemical differences can lead to significant variations in biological outcomes. This guide provides an in-depth comparison to inform the rational selection of these key chemical building blocks.

Foundational Physicochemical Properties: More Than a Methylene Difference

The initial point of comparison lies in the fundamental chemical and physical properties of each molecule. These characteristics directly influence solubility, membrane permeability, and metabolic stability, which are all critical determinants of biological activity.

PropertyMthis compoundThis compoundSource(s)
Molecular Formula C₁₀H₉NO₂C₁₁H₁₁NO₂[3][4]
Molecular Weight 175.18 g/mol 189.21 g/mol [3][5]
Appearance Light pink or white solidWhite to yellow solid[6][7]
Melting Point 149-152 °C120-124 °C[7]
Calculated LogP (XLogP3) 2.6~3.0 (Implied increase)[3]
Solubility Insoluble in water; slightly soluble in methanol and DMSO.[7][8]Insoluble in water; soluble in organic solvents like ethanol.[6]

The most functionally significant difference is the increased lipophilicity (hydrophobicity) of the ethyl ester, suggested by its larger nonpolar surface area. This property can enhance passage across lipid-rich biological membranes, a potential advantage for intracellular targets. Conversely, the methyl ester's smaller size and slightly lower lipophilicity may be favorable for targets within aqueous environments or those with sterically constrained binding pockets.

The Impact on Biological Activity: A Mechanistic Perspective

While both compounds are most frequently utilized as versatile precursors for more complex molecules, their intrinsic properties and the properties they confer upon their derivatives are distinct.[1][7] Direct head-to-head comparisons in the literature are scarce; therefore, this analysis is based on established structure-activity relationship (SAR) principles and data from their respective derivatives.

Role as a Versatile Precursor

Both esters are foundational reagents for a vast array of bioactive compounds. The choice between them is often a primary step in a medicinal chemistry campaign.

  • Mthis compound is a documented reactant for synthesizing inhibitors of nitric oxide synthase (nNOS), protein kinase C alpha (PKCα), and human 5-Lipoxygenase, as well as serotonin 5-HT4 receptor antagonists and antitumor agents.[7]

  • This compound serves as a key intermediate for p38 kinase inhibitors, glycine receptor ligands, and various antimicrobial agents.

The selection often depends on the desired final properties of the derivative. For instance, if a target protein has a deep, hydrophobic binding pocket, beginning a synthesis with the ethyl ester may be a rational choice to enhance van der Waals interactions.

Herbicidal and Plant Growth Regulation

Derivatives of indole-3-carboxylic acid are explored as auxin-like compounds for plant growth regulation and as potential herbicides that antagonize the TIR1 auxin receptor.[9] In this context, the ester form can be critical. One study on diindole derivatives noted that whether the free carboxylic acid or the ester form is more beneficial to herbicidal activity is dependent on the specific overall structure.[9] The increased lipophilicity of an ethyl ester could, in theory, improve uptake through the waxy cuticle of a plant leaf, potentially enhancing its herbicidal efficacy at lower concentrations compared to a methyl ester analog.

Anticancer and Antimicrobial Derivatives

The indole scaffold is central to the development of novel therapeutics targeting cancer and infectious diseases.

  • Anticancer: Derivatives of indole-3-carboxylic acid have been designed as dual inhibitors of the Bcl-2 and Mcl-1 proteins, which are key regulators of apoptosis and attractive targets for cancer therapy.[10] The ester group's size and electronics can influence the precise orientation within the target's binding site, affecting potency and selectivity.

  • Antimicrobial: Indole-3-carboxylic acid derivatives have been conjugated with amino acids to produce compounds with significant antibacterial and anthelmintic activities.[11] For antimicrobial agents, the ability to penetrate the bacterial cell wall is paramount. The greater lipophilicity conferred by an ethyl group may enhance this penetration, potentially leading to lower minimum inhibitory concentrations (MICs) compared to a methyl analog.

Experimental Design for Comparative Analysis

G cluster_0 Phase 1: Physicochemical & In Vitro Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanistic & ADME Studies A Compound Synthesis or Acquisition B Solubility & Stability Assessment A->B C Primary Target-Based Assay (e.g., Enzyme Inhibition) A->C D Cell-Based Assay (e.g., Cytotoxicity, Proliferation) A->D E Dose-Response Analysis (Determine IC50 / EC50) C->E D->E F Selectivity Profiling (Against related targets/cell lines) E->F G Cellular Target Engagement F->G H In Vitro ADME (e.g., Caco-2 Permeability, Microsomal Stability) F->H I Decision: Select Lead Scaffold (Methyl vs. Ethyl) G->I H->I

Caption: Workflow for the comparative evaluation of methyl vs. This compound derivatives.

Detailed Protocol: Comparative Cell Permeability using a Caco-2 Assay

This protocol assesses the ability of the compounds to cross a cellular monolayer, simulating intestinal absorption—a key factor influenced by lipophilicity.

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21-25 days until a differentiated, confluent monolayer is formed.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the cell monolayer is intact and suitable for the permeability assay.

  • Compound Preparation: Prepare transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 7.4. Prepare dosing solutions of mthis compound and this compound in the transport buffer.

  • Apical to Basolateral (A-B) Permeability:

    • Remove the culture medium from both the apical (upper) and basolateral (lower) chambers of the Transwell™ plate.

    • Add the dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of each compound in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp) for each compound. A higher Papp value for the ethyl ester would provide direct evidence of its enhanced membrane permeability.

Structure-Activity Relationship (SAR) Implications

The choice between the methyl and ethyl ester is a foundational SAR decision that impacts how a molecule interacts with its biological target and its environment.

SAR cluster_Ester Ester Modification at C3 Indole Indole Scaffold C3-Position Methyl Methyl Ester (-COOCH3) - Smaller Steric Profile - Lower Lipophilicity - Favored in Tight Binding Pockets Indole:port->Methyl SAR Choice 1 Ethyl Ethyl Ester (-COOCH2CH3) - Larger Steric Profile - Higher Lipophilicity - Enhanced Membrane Permeability - Increased Hydrophobic Interactions Indole:port->Ethyl SAR Choice 2 Target Biological Target (Receptor/Enzyme) Methyl->Target Binding Affinity Ethyl->Target Binding Affinity

Caption: The influence of the C3-ester group on key drug-like properties and target binding.

Conclusion for the Practicing Scientist

This compound and mthis compound are not merely interchangeable reagents. The decision to employ one over the other should be a deliberate, hypothesis-driven choice grounded in the principles of medicinal chemistry.

  • Choose this compound when: The research goal involves enhancing cell membrane permeability, increasing solubility in lipid environments, or targeting a protein with a large, hydrophobic binding pocket where additional van der Waals interactions could increase affinity.

  • Choose Mthis compound when: The target binding site is sterically constrained, higher aqueous solubility is desired, or to establish a baseline for SAR studies before exploring more lipophilic analogs.

Ultimately, the optimal choice is context-dependent. By understanding the fundamental physicochemical differences and employing systematic experimental evaluation, researchers can leverage these subtle molecular variations to design more effective and targeted bioactive compounds.

References

  • Title: Mthis compound | C10H9NO2 | CID 589098 Source: PubChem URL:[Link]
  • Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists Source: Frontiers URL:[Link]
  • Title: this compound | C11H11NO2 | CID 247965 Source: PubChem URL:[Link]
  • Title: Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists Source: PubMed URL:[Link]
  • Title: this compound at Attractive Price - High Purity & Reliable Quality Source: tradeindia.com URL:[Link]
  • Title: 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 Source: PubChem URL:[Link]
  • Title: Mthis compound - Chemical Compound Source: PlantaeDB URL:[Link]
  • Title: Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation Source: Der Pharma Chemica URL:[Link]
  • Title: (PDF)
  • Title: Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity Source: PubMed URL:[Link]
  • Title: Synthesis and Phytotoxic Evaluation of 3-Indolylglycine Derivatives as New Natural-Like Herbicides Source: SciELO URL:[Link]
  • Title: Design, synthesis and preliminary biological evaluation of indole-3-carboxylic acid-based skeleton of Bcl-2/Mcl-1 dual inhibitors Source: PubMed URL:[Link]
  • Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids Source: ark
  • Title: (PDF)
  • Title: Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde Source: PubMed URL:[Link]
  • Title: Structure/activity relationships of indole derivatives.
  • Title: Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Deriv
  • Title: Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues Source: Der Pharma Chemica URL:[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Ethyl Indole-3-Carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Ethyl indole-3-carboxylate is a pivotal scaffold in medicinal chemistry and materials science, serving as a key intermediate for a multitude of pharmacologically active compounds, including inhibitors of human 5-Lipoxygenase and various antimicrobial agents.[1] The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for any research or development program. This guide provides an in-depth, objective comparison of three distinct methodologies for synthesizing this compound: the classic Fischer Indole Synthesis, a modern Continuous Flow Synthesis, and a Microwave-Assisted approach. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data to guide your selection of the optimal method.

Method 1: The Classic Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely utilized methods for constructing the indole nucleus.[2] Its enduring prevalence is a testament to its versatility and tolerance for a wide range of starting materials.

Guiding Rationale & Mechanism

The synthesis proceeds via the acid-catalyzed intramolecular cyclization of a phenylhydrazone. The reaction is initiated by the condensation of phenylhydrazine with a ketone or aldehyde—in this case, ethyl pyruvate—to form the corresponding phenylhydrazone. This intermediate, upon treatment with a strong acid, isomerizes to its enamine tautomer. A critical[3][3]-sigmatropic rearrangement then occurs, followed by the elimination of ammonia and subsequent aromatization to yield the final indole product.[2][4] The choice of acid catalyst is crucial and can range from Brønsted acids like polyphosphoric acid (PPA) to Lewis acids such as zinc chloride.[2][5]

Fischer_Indole_Synthesis cluster_reactants phenylhydrazine Phenylhydrazine phenylhydrazone Phenylhydrazone Intermediate phenylhydrazine->phenylhydrazone Condensation ethyl_pyruvate Ethyl Pyruvate ethyl_pyruvate->phenylhydrazone plus1 + acid_catalyst Acid Catalyst (e.g., PPA) acid_catalyst->phenylhydrazone heat Heat heat->phenylhydrazone product This compound phenylhydrazone->product [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Reaction scheme for the Fischer Indole Synthesis.

Experimental Protocol (Adapted from BenchChem)[5]
  • Hydrazone Formation: In a 100 mL round-bottom flask, dissolve phenylhydrazine (1.0 eq) and ethyl pyruvate (1.05 eq) in glacial acetic acid (20 mL).

  • Stir the mixture at room temperature for 30 minutes, then heat at 80°C for 1 hour to facilitate the formation of the phenylhydrazone. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: Carefully add polyphosphoric acid (PPA) (10 eq by weight) to the reaction mixture in portions. The mixture will become viscous.

  • Heat the reaction mixture to 100-120°C with vigorous stirring for 2-4 hours. Monitor the consumption of the starting material by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice with stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the acidic solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Performance Analysis
  • Yield & Purity: Yields for the Fischer synthesis can be variable, typically ranging from moderate to good (60-80%), highly dependent on the substrate and reaction conditions. Purity after chromatographic purification is generally high.

  • Scalability & Cost: The method is highly scalable and utilizes relatively inexpensive starting materials (phenylhydrazine, ethyl pyruvate, and common acids), making it cost-effective for large-scale production.

  • Safety & Environmental: The primary drawbacks are safety and environmental. The use of strong, corrosive acids like PPA at high temperatures requires careful handling. The work-up generates a significant amount of acidic and basic aqueous waste.

Method 2: Continuous Flow Synthesis

Modern flow chemistry offers a paradigm shift from traditional batch processing, enabling enhanced control over reaction parameters, improved safety, and straightforward scalability. A robust flow synthesis for this compound has been developed by Baxendale and coworkers.[6][7][8]

Guiding Rationale & Mechanism

This multi-step synthesis begins with a base-mediated Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloronitrobenzene and ethyl cyanoacetate.[6][7] The resulting adduct is then subjected to a heterogeneous catalytic hydrogenation. In this key step, the nitro group is reduced to an amine, which spontaneously undergoes an intramolecular condensation with the adjacent nitrile and subsequent tautomerization, cyclizing to form the indole-3-carboxylate product.[6][7] The entire sequence can be telescoped into a continuous process.

Flow_Synthesis start 2-Chloronitrobenzene + Ethyl Cyanoacetate + DBU snar S(N)Ar Reaction (Heated Flow Coil) start->snar adduct Adduct Solution (0.4 M in EtOH/EtOAc) snar->adduct h_cube Reductive Cyclization (H-Cube, Pd/C catalyst, 50°C) adduct->h_cube product This compound (93% Yield) h_cube->product

Caption: Workflow for the continuous flow synthesis of this compound.

Experimental Protocol (Adapted from Baumann et al.)[6]
  • SNAr Reaction Setup: Prepare three separate solutions:

    • Solution A: 2-chloronitrobenzene in Tetrahydrofuran (THF).

    • Solution B: Ethyl cyanoacetate in THF.

    • Solution C: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF.

  • Using a multi-channel pump, combine the streams of Solutions B and C before merging with Solution A in a T-mixer.

  • Pass the combined stream through a heated flow coil reactor (e.g., 70°C, residence time of ~10 minutes).

  • Quenching & Dilution: Direct the output stream into a stream of aqueous HCl for quenching. After phase separation, the organic layer containing the product adduct is collected and diluted with ethanol to a final concentration of 0.2 M.

  • Reductive Cyclization: Pump the 0.2 M adduct solution through a commercial flow hydrogenator (e.g., ThalesNano H-Cube®) equipped with a 10% Pd/C catalyst cartridge.

  • Set the hydrogenator parameters to 50°C, full hydrogen mode, and a flow rate of 0.4 mL/min.[6]

  • Isolation: The output stream is collected. The final product is isolated by solvent evaporation and trituration with a hexane/ether mixture, yielding an off-white solid.

Performance Analysis
  • Yield & Purity: This method provides excellent and consistent yields, reported at 93%, with high purity achievable without chromatography.[6]

  • Scalability & Throughput: The system is inherently scalable by extending the operation time or using larger reactors. A throughput of 3.7 g/h has been demonstrated.[6] The requirement for specialized equipment (pumps, flow reactors, hydrogenator) represents a significant initial capital cost.

  • Safety & Environmental: Flow chemistry offers superior safety by minimizing the volume of hazardous reagents and intermediates at any given time. The use of a flow hydrogenator avoids the risks associated with batch hydrogenation. The process uses benign reagents and generates minimal waste, aligning well with green chemistry principles.[6]

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating.[9][10][11] While a specific protocol for this compound is not detailed in the provided literature, a plausible and efficient procedure can be designed by applying microwave irradiation to the Fischer indole synthesis.

Guiding Rationale & Mechanism

The underlying mechanism is identical to the conventional Fischer indole synthesis. However, microwave irradiation directly and efficiently couples with the polar molecules in the reaction mixture, leading to rapid, uniform heating. This dramatic increase in the rate of energy input significantly shortens the reaction time required for both the hydrazone formation and the subsequent acid-catalyzed cyclization, often reducing multi-hour processes to mere minutes.[11]

Microwave_Synthesis reactants Phenylhydrazine + Ethyl Pyruvate product This compound reactants->product catalyst Catalyst (e.g., ZrCl4, solvent-free) catalyst->reactants microwave Microwave Irradiation (e.g., 280 W, 5-10 min) microwave->reactants

Caption: A simplified microwave-assisted Fischer indole synthesis scheme.

Experimental Protocol (Hypothetical, based on related procedures)[9][11]
  • Reactant Mixture: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine phenylhydrazine (1.0 eq), ethyl pyruvate (1.05 eq), and a catalytic amount of a Lewis acid such as Zirconium(IV) chloride (ZrCl₄, 15 mol%).[9]

  • Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature (e.g., 120°C) or constant power (e.g., 280 W) for 5-10 minutes. Monitor pressure to ensure it remains within the vessel's limits.

  • Cooling & Work-up: After the irradiation is complete, cool the vessel to room temperature using a compressed air stream.

  • Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) followed by brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Performance Analysis
  • Yield & Purity: Microwave-assisted methods frequently result in improved yields compared to conventional heating due to reduced side product formation. Yields are expected to be in the high range (80-95%). Purity after purification is excellent.

  • Scalability & Cost: While excellent for rapid lab-scale synthesis and library generation, scalability can be a challenge. Batch microwave reactors have volume limitations, and transitioning to continuous microwave reactors requires specialized, costly equipment. The cost per reaction is low on a small scale.

  • Safety & Environmental: This method is environmentally friendly, especially when performed under solvent-free conditions.[11] It significantly reduces energy consumption and reaction time. Safety is enhanced by the controlled environment of modern microwave synthesizers, which monitor temperature and pressure in real-time.

Comparative Summary & Conclusion

ParameterFischer Indole SynthesisContinuous Flow SynthesisMicrowave-Assisted Synthesis
Typical Yield 60-80%~93% [6]80-95% (estimated)
Reaction Time 3-6 hours~15 minutes (residence) 5-15 minutes
Temperature 100-120°C50-70°C120°C
Key Reagents Phenylhydrazine, Ethyl Pyruvate, PPA2-Chloronitrobenzene, Ethyl Cyanoacetate, Pd/CPhenylhydrazine, Ethyl Pyruvate, Lewis Acid
Scalability Good, but challenging work-upExcellent Poor to Moderate
Equipment Cost LowHighModerate to High
Green Chemistry Poor (acid waste, high energy)Excellent (low waste, high atom economy)Good (low energy, potential for solvent-free)
Choosing the Right Method

The optimal synthesis route for this compound is dictated by the specific needs of the researcher or organization.

  • The Fischer Indole Synthesis remains a viable option for labs where cost is the primary driver and specialized equipment is unavailable. Its operational simplicity and use of cheap, bulk reagents make it suitable for occasional, gram-scale synthesis, provided the safety and waste disposal protocols are rigorously followed.

  • The Continuous Flow Synthesis is the unequivocal choice for process development and manufacturing environments.[8] Its superior control, safety, yield, and scalability justify the initial investment in equipment for any project requiring kilogram quantities or a reliable, on-demand production capability.[6]

  • Microwave-Assisted Synthesis excels in the discovery phase. For medicinal chemists needing to rapidly generate a library of analogues or quickly synthesize small quantities of the target molecule for testing, the dramatic reduction in reaction time is a significant advantage. It provides a green and efficient alternative for lab-scale work.

By understanding the trade-offs between these classical and modern synthetic approaches, researchers can make an informed decision that aligns with their goals for efficiency, cost, safety, and environmental responsibility.

References

  • Crystal Structure of Ethyl 1-acetyl-1H-indole-3-carboxylate.
  • Fischer Indole Synthesis of Ethyl 2,3-Diphenyl-1H-indole-5-carboxylate.
  • Flow Synthesis of Indole-3-Carboxylic Ester and Derivatiz
  • Reissert indole synthesis.chemeurope.com.
  • Reissert indole synthesis.Wikipedia.
  • Ethyl indole-3-carboxyl
  • Baumann, M., & Baxendale, I. R. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic.Beilstein Journal of Organic Chemistry, 13, 2638–2646.
  • Taber, D. F., & Stachel, S. J. (2016). The Reissert Indole Synthesis.Organic Reactions.
  • Fischer indole synthesis.Wikipedia.
  • Reissert Indole Synthesis.YouTube.
  • Reissert Indole Synthesis.Cambridge University Press.
  • Al-Hourani, B. J. (2016).
  • Musso, D. S., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.Molecules, 25(14), 3266.
  • Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
  • Baumann, M., Baxendale, I. R., & Deplante, F. (2021). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic.University of Manchester Research Collection.
  • Söderberg, B. C. G., et al. (2008).
  • Jakše, R., et al. (2014). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.
  • Karaboyacı, M. (2016). Synthesis of 3-Ethyl Indole.
  • Kumar, S., et al. (2021). Pd/C-Catalyzed Hydrocarboxylation and Carbonylative Esterification of Indoles to Indole-3-carboxylic Acids and Esters.Organic Letters, 23(23), 9188–9193.
  • Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester.Organic Syntheses, 43, 40.
  • Fischer Indole Synthesis.Professor Dave Explains.
  • Singh, P., & Kumar, D. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid.Journal of the Brazilian Chemical Society, 22(11), 2036-2039.
  • Liu, Y., et al. (2023). Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy.The Journal of Organic Chemistry, 88(21), 15485–15495.
  • Bellavita, V., et al. (2022).
  • Zhao, M.-N., et al. (2018). Palladium-Catalyzed Carbonylation of Indoles for Synthesis of Indol-3-yl Aryl Ketones.
  • Khan, I., et al. (2024). Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer.
  • Suna, E., & Muceniece, R. (2011). Microwave-assisted synthesis of medicinally relevant indoles.Current Medicinal Chemistry, 18(4), 615-637.
  • Pastre, J. C., et al. (2016). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.Organic Process Research & Development, 20(7), 1184–1209.
  • Sharma, S., et al. (2022). Sustainable multicomponent indole synthesis with broad scope.Green Chemistry, 24(17), 6520-6525.
  • Nasri, S., et al. (2022). Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds.Molecular Diversity, 26(6), 3411-3445.
  • Sridharan, V., et al. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis.Synlett, 2006(1), 91-95.
  • Nasri, S., et al. (2022). Recent developments in green approaches for sustainable synthesis of indole-derived scaffolds.Semantic Scholar.
  • Liu, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists.Frontiers in Chemistry, 10, 990422.
  • Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature.Australian Journal of Chemistry, 51(8), 703.
  • Tunoori, A. R., et al. (2016).

Sources

A Comparative Guide to the Biological Activity of Ethyl vs. Methyl Indole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Subtle Power of an Ester

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active natural products and synthetic drugs.[1][2] Its unique aromatic and heterocyclic structure allows it to interact with a multitude of biological targets, making it a fertile ground for drug discovery.[2] At the heart of many of these discoveries are simple modifications of the core structure. This guide focuses on one of the most fundamental yet impactful substitutions: the ester group at the 3-position.

Specifically, we will conduct an in-depth comparison of the biological activities of Methyl Indole-3-Carboxylate and This compound derivatives. While differing by only a single methylene group (-CH2-), the transition from a methyl to an ethyl ester can profoundly influence a molecule's physicochemical properties—such as lipophilicity, steric profile, and metabolic stability—which in turn dictates its biological fate and efficacy. This guide will dissect these differences, providing researchers, scientists, and drug development professionals with a clear, evidence-based understanding of how this seemingly minor structural tweak can be leveraged to optimize therapeutic potential across various disease areas.

Physicochemical and Structural Considerations

The fundamental difference between the two series of compounds lies in the ester functionality at the C3 position of the indole ring.

CompoundStructureKey Physicochemical Differences
Mthis compound Lower lipophilicity (logP), smaller steric footprint, potentially faster hydrolysis by esterases.
This compound Higher lipophilicity (logP), larger steric footprint, potentially slower hydrolysis, which may lead to improved metabolic stability.

This variation in lipophilicity is critical. An increase in lipophilicity, as seen with the ethyl ester, can enhance membrane permeability, potentially leading to better cellular uptake and access to intracellular targets. However, it can also lead to decreased aqueous solubility and increased non-specific binding. The choice between a methyl and ethyl ester is therefore a crucial optimization step in drug design, balancing potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Biological Activities

Indole-3-carboxylate derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The following sections compare the performance of methyl vs. ethyl ester derivatives in these key therapeutic areas.

Anticancer Activity: A Focus on Tubulin Inhibition

A significant body of research has identified indole derivatives as potent inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[5][6][7][8] These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

In this domain, the ester group at the C3 position plays a role in modulating activity. For instance, a study on 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester identified it as having significant antimitotic activity at micromolar and submicromolar concentrations.[9] While a direct ethyl ester comparison was not provided in this specific study, other research on related scaffolds suggests that the larger ethyl group can sometimes offer improved potency. For example, in a series of benzo[g]indol-3-carboxylates, Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate was identified as a potent inhibitor of microsomal prostaglandin E(2) synthase-1 (mPGES-1), an enzyme implicated in cancer and inflammation, with an IC50 of 0.6 µM in a cell-free assay.[10]

The general structure-activity relationship (SAR) suggests that the indole scaffold acts as a crucial pharmacophore for binding to the colchicine site on tubulin.[5][7] The choice between a methyl and ethyl ester can influence the precise orientation and binding affinity within this pocket.

Table 1: Comparative Anticancer Activity Data

Compound ClassSpecific Derivative ExampleTargetActivity MetricResultReference
Methyl Ester Derivative 5-fluoro-3-(rhodanin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl esterTubulin (Antimitotic)NCI60 ScreenSignificant growth inhibition[9]
Ethyl Ester Derivative Ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylatemPGES-1IC500.6 µM (cell-free), 2 µM (intact cells)[10]
Antimicrobial Activity

The indole core is a versatile scaffold for developing new antimicrobial agents.[2] Derivatives of both methyl and this compound have shown promise.

One study evaluated a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives and found them to have good to very good antibacterial activity, with MIC values ranging from 0.004 mg/mL to 0.045 mg/mL against a panel of bacteria.[11] Their activity exceeded that of ampicillin and streptomycin by 10–50 fold.[11] In another context, simple methyl indole-3-carboxylate itself was found to have weak activity against the Gram-positive Nocardia sp. with a MIC of 33.3 μg/mL.[12]

Research on ethyl 1H-indole-3-carboxylates has also demonstrated antiviral activity.[1] Furthermore, a series of thiazole derivatives based on an ethyl carboxylate scaffold were synthesized and screened for their antimicrobial activity, with some compounds showing significant effects.[13]

The SAR in this area often points to the importance of lipophilicity for penetrating the bacterial cell wall. The slightly more lipophilic nature of ethyl esters could, in some cases, provide an advantage. For example, α,ω-di(indole-3-carboxamido)polyamine conjugates, which are structurally related, were found to disrupt bacterial membranes, a mechanism where lipid interaction is key.[14]

Table 2: Comparative Antimicrobial Activity Data (MIC)

Compound ClassSpecific Derivative ExampleTarget OrganismMICReference
Methyl Ester Derivative (Z)-2-(5-((5-fluoro-2-(methoxycarbonyl)-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-3-methylbutanoic acidEn. cloacae0.004 mg/mL[11]
Methyl Ester Derivative Mthis compoundNocardia sp.33.3 µg/mL[12]
Ethyl Ester Derivative Ethyl 2-(...)-4-methylthiazole-5-carboxylate derivativesVarious Bacteria & FungiSignificant Activity[13]
Anti-inflammatory Activity

Indole derivatives are well-known for their anti-inflammatory properties, often through the modulation of pathways like NF-κB and the inhibition of inflammatory enzymes.[15][16] Indole-3-carboxaldehyde, a closely related precursor, has been shown to alleviate inflammation by inhibiting ROS production and the NLRP3 inflammasome.[17]

The aforementioned ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate (Compound 7a) is a prime example of a potent anti-inflammatory agent. It significantly reduced inflammatory reactions in carrageenan-induced mouse paw edema and rat pleurisy models, acting as a dual inhibitor of mPGES-1 and 5-lipoxygenase.[10] This dual action is a highly desirable profile for a novel anti-inflammatory drug.[10]

While direct comparisons are sparse, the data suggests that the ethyl ester derivatives are highly effective in this therapeutic area, likely due to favorable interactions within the active sites of pro-inflammatory enzymes.

Experimental Design & Protocols

To ensure scientific rigor and reproducibility when comparing these derivatives, standardized experimental protocols are essential.

Diagram: General Workflow for Comparative Bioactivity Screening

Below is a generalized workflow for the synthesis and comparative evaluation of methyl and this compound derivatives.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Syn_Start Indole-3-Carboxylic Acid Ester_Me Esterification (MeOH, Acid Cat.) Syn_Start->Ester_Me Ester_Et Esterification (EtOH, Acid Cat.) Syn_Start->Ester_Et Methyl_Series Mthis compound Ester_Me->Methyl_Series Ethyl_Series This compound Ester_Et->Ethyl_Series Deriv_Me N-Alkylation / Further Modification Methyl_Series->Deriv_Me Deriv_Et N-Alkylation / Further Modification Ethyl_Series->Deriv_Et Purify_Char Purification (Chromatography) & Characterization (NMR, MS) Deriv_Me->Purify_Char Deriv_Et->Purify_Char Anticancer Anticancer Assays (MTT, Tubulin Polym.) Purify_Char->Anticancer Antimicrobial Antimicrobial Assays (MIC Determination) Purify_Char->Antimicrobial Anti_Inflam Anti-inflammatory Assays (LPS-induced Cytokine Release) Purify_Char->Anti_Inflam ADME In Vitro ADME (Solubility, Stability) Purify_Char->ADME SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Anti_Inflam->SAR ADME->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Workflow for synthesis and evaluation of indole-3-carboxylate derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation: Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO). Serially dilute the compounds in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to achieve a range of concentrations.

  • Inoculum: Prepare a standardized inoculum of the target microorganism (e.g., ~5 x 10^5 CFU/mL).

  • Incubation: Add the inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls. Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration, plate aliquots from the clear wells onto agar plates. The lowest concentration that results in no growth after incubation is the MBC/MFC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the antiproliferative activity of the compounds against cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both methyl and ethyl series) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Structure-Activity Relationship (SAR): Synthesizing the Evidence

The accumulated data allows for the formulation of key SAR insights, which are crucial for rational drug design.

Diagram: Key SAR Insights for Indole-3-Carboxylates

SAR cluster_C3 C3-Position cluster_N1 N1-Position cluster_Benzene Benzene Ring Indole_Core Indole Scaffold Ester Ester Group (Methyl vs. Ethyl) - Modulates Lipophilicity - Influences Steric Fit - Affects Metabolic Stability Indole_Core->Ester N1_Sub Substitution Here (e.g., Alkyl, Benzyl) - Often critical for potency - Directs binding to target Indole_Core->N1_Sub Benzene_Sub Substituents (e.g., Halogens, Methoxy) - Fine-tunes electronic properties - Can enhance activity & selectivity Indole_Core->Benzene_Sub Ester->N1_Sub Synergistic Effect Ester->Benzene_Sub Combined Influence

Caption: SAR summary for biological activity of indole-3-carboxylate derivatives.

  • The C3-Ester Group: The primary point of comparison. The transition from methyl to ethyl generally increases lipophilicity. This can be advantageous for antimicrobial activity (membrane penetration) and for fitting into hydrophobic pockets of enzymes like mPGES-1. However, for some targets, the smaller methyl group may be optimal for a precise fit.

  • The N1-Position: Substitution at the indole nitrogen is a common strategy to dramatically increase potency. The nature of the substituent here often dictates the specific biological target. The interplay between the N1-substituent and the C3-ester is critical for overall activity.

  • The Benzene Ring: Halogenation (e.g., 5-fluoro, 5-bromo) or the addition of other groups on the benzene portion of the indole can significantly enhance biological activity by altering electronic properties and providing additional interaction points with the target protein.[9][14]

Conclusion and Future Perspectives

This guide demonstrates that the choice between a methyl and ethyl ester on an indole-3-carboxylate scaffold is far from trivial. It is a strategic decision that can significantly shape the biological profile of a molecule.

  • Mthis compound derivatives have shown exceptional promise as antimicrobial agents, particularly in highly functionalized scaffolds, and serve as a compact, effective starting point for derivatization.[11]

  • This compound derivatives appear to have an edge in certain anti-inflammatory and anticancer applications where increased lipophilicity and a slightly larger steric profile are beneficial for target engagement.[10]

The evidence suggests there is no universal "better" option; the optimal choice is context- and target-dependent. Future research should focus on synthesizing matched pairs of methyl and ethyl ester derivatives within the same chemical series to enable direct, unambiguous comparisons. Such studies, combined with computational modeling and detailed pharmacokinetic analysis, will provide a clearer roadmap for leveraging this simple but powerful modification to design the next generation of indole-based therapeutics.

References

A complete list of all sources cited in this guide is provided below.

  • New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. PubMed.
  • Synthesis, Antimycobacterial and Anticancer Activity of Novel Indole-Based Thiosemicarbazones. PubMed.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers.
  • Integrating structure-activity relationships, computational approaches, and experimental validation to unlock the therapeutic potential of indole-3-carbinol and its deriv
  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)
  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives.
  • Mthis compound | Sorangium Metabolite. MedChemExpress.
  • Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity. PubMed.
  • Indole derivatives (2010-2020)
  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021).
  • Design, synthesis, and structure-activity relationships of indole-3-heterocycles as agonists of the CB1 receptor. PubMed.
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. PubMed.
  • Indole-3-carboxamide alleviates LPS-induced endometritis through suppressing ferroptosis and inflammation via regulating Aryl hydrocarbon receptor.
  • Discovery of benzo[g]indol-3-carboxylates as potent inhibitors of microsomal prostaglandin E(2) synthase-1. PubMed.
  • Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar.
  • A brief review of the biological potential of indole derivatives.
  • Synthesis, structural investigations, and anti-cancer activity of new mthis compound derivatives.
  • Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activ
  • Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed.
  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations.
  • Recent advancements on biological activity of indole and their derivatives: A review.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators.
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives.

Sources

A Comparative Guide to the Validation of Ethyl Indole-3-Carboxylate Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of Ethyl indole-3-carboxylate, a critical intermediate in pharmaceutical synthesis. We will explore the causality behind methodological choices, compare HPLC with viable alternatives, and provide the robust framework necessary for developing a self-validating analytical system compliant with international regulatory standards.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound (CAS 776-41-0) serves as a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including inhibitors of human 5-Lipoxygenase and various glycine receptor ligands[1]. Given its role, the purity of this starting material is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Uncontrolled impurities can lead to downstream reaction failures, the formation of toxic byproducts, and significant regulatory hurdles.

High-Performance Liquid Chromatography (HPLC) is the quintessential technique for assessing the purity of non-volatile and thermally labile compounds like this compound, offering unparalleled precision and resolution[2]. This guide establishes a comprehensive framework for its validation, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[3][4][5].

The Primary Method: A Validated Reversed-Phase HPLC Protocol

The objective of an analytical procedure's validation is to demonstrate its suitability for the intended purpose[6][7]. For a purity assay, this means the method must be able to accurately quantify this compound while selectively separating it from any potential impurities.

Causality of Methodological Choices

Our selection of a reversed-phase HPLC (RP-HPLC) method is deliberate. This compound is a moderately polar molecule, making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.

  • Column Selection (C18): A C18 column provides the necessary hydrophobic interactions to retain the analyte and its likely impurities, allowing for effective separation based on subtle differences in polarity.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. The addition of 0.1% formic acid serves a dual purpose: it protonates silanol groups on the silica backbone to reduce peak tailing and ensures that the analyte and any acidic or basic impurities are in a consistent ionization state, leading to sharp, reproducible peaks[2].

  • Detection (UV at 270 nm): The indole ring possesses a strong chromophore. Based on the UV spectrum of related indole compounds, a detection wavelength of approximately 270 nm provides high sensitivity for the parent compound and potential aromatic impurities[8][9].

Detailed Experimental Protocol: HPLC Purity Assay

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis Detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 50% to 90% B

    • 15-20 min: 90% B (hold)

    • 20-21 min: 90% to 50% B

    • 21-25 min: 50% B (hold for equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Reference Std. dissolve Dissolve in Diluent (50:50 ACN/H2O) weigh->dissolve inject Inject 10 µL onto C18 Column dissolve->inject separate Gradient Elution (ACN/H2O, 0.1% FA) inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) (Area Normalization) integrate->calculate report Purity Report & Chromatograms calculate->report Final Report

Caption: Workflow for HPLC purity analysis of this compound.

A Self-Validating System: Adherence to ICH Q2(R1) Guidelines

Method validation provides documented evidence that the procedure is fit for its intended purpose[4][7][10]. The core validation characteristics, as defined by ICH Q2(R1), form an interdependent system that ensures the trustworthiness of the results.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components.Peak purity analysis (via DAD) should pass. Spiked samples show baseline resolution between analyte and impurities.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy To demonstrate the closeness of the measured value to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision (Repeatability & Intermediate)To demonstrate the degree of scatter between a series of measurements under the same (repeatability) and different (intermediate) conditions.Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10.
Robustness To demonstrate the reliability of the method with respect to deliberate, small variations in method parameters.Purity results and system suitability parameters remain within acceptable limits when flow rate, temperature, or mobile phase composition are slightly varied.

This table is synthesized based on general expectations outlined in ICH and FDA guidelines[3][5][11].

Validation_Pyramid cluster_quant Quantitative Integrity cluster_qual Qualitative Foundation Trust Trustworthy Result (Purity Value) Accuracy Accuracy Accuracy->Trust Precision Precision Precision->Trust Linearity Linearity Linearity->Accuracy Range Range Range->Linearity Specificity Specificity Specificity->Accuracy Specificity->Precision Specificity->Linearity LOD_LOQ LOD / LOQ LOD_LOQ->Specificity Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of analytical method validation parameters.

Comparative Analysis: HPLC vs. Alternative Technologies

While HPLC is the gold standard, other techniques can provide complementary information or may be suitable in specific contexts. The choice of method should always be scientifically justified[6].

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Absorption of radiofrequency by atomic nuclei in a magnetic field.
Applicability to Analyte Excellent. Ideal for non-volatile, thermally labile compounds like this compound.Moderate. Requires derivatization to increase volatility and thermal stability, adding complexity and potential for error.Excellent. Provides structural confirmation and can be used for quantification without a specific reference standard for the analyte.
Selectivity High. Tunable via mobile phase, stationary phase, and gradient.Very High. Chromatographic separation combined with mass fragmentation patterns provides high confidence in identification.High. Unique chemical shifts for different protons provide structural specificity.
Sensitivity High (ng to pg level).Very High (pg to fg level).Low. Requires significantly more sample (mg level) for quantification.
Quantitative Accuracy Excellent, when validated.Good, but dependent on the reproducibility of derivatization and injection.Excellent. Provides a primary ratio measurement, but requires a certified internal standard for absolute quantification.
Primary Use Case Gold standard for purity assays and routine quality control.Identification of unknown volatile or semi-volatile impurities.Structural elucidation and confirmation. Purity assessment where a specific reference standard is unavailable.
Hypothetical Comparison Study: HPLC vs. GC-MS

A batch of this compound was analyzed by the validated HPLC method and a developed GC-MS method (after silylation) to compare their performance in a purity assay.

ParameterHPLC ResultGC-MS Result (Post-Derivatization)Commentary
Purity (% Area) 99.85%99.79%The results are comparable, showing good batch quality. The minor difference is likely due to the integration of small, early-eluting peaks in GC.
Major Impurity Indole-3-carboxylic acid (0.08%)Indole-3-carboxylic acid (as silyl ester, 0.09%)Both methods successfully identified the primary hydrolysis-related impurity.
Other Impurities Unidentified peak at RRT 1.15 (0.04%)Detected a low-level peak identified as residual synthesis solvent (Toluene)GC-MS excels at identifying volatile impurities that are often missed by HPLC as they elute in the solvent front.
LOD for Analyte ~5 ng/mL~1 ng/mLGC-MS offers superior sensitivity, which is beneficial for trace analysis but not essential for a main component purity assay.
Analysis Time ~25 minutes per sample~45 minutes per sample (including derivatization)HPLC provides higher throughput for routine QC testing.

This comparison illustrates that while both methods can yield similar purity values, they provide complementary information. HPLC is more efficient and direct for quantifying the main component and non-volatile impurities, whereas GC-MS is superior for identifying volatile residuals.

Conclusion

For the routine quality control and purity validation of this compound, a well-validated Reversed-Phase HPLC method stands as the most robust, reliable, and efficient choice. Its high precision, accuracy, and suitability for the non-volatile nature of the analyte make it the cornerstone of a compliant and trustworthy analytical system. While techniques like GC-MS and qNMR serve vital, often complementary, roles in structural elucidation and the identification of specific impurity classes, HPLC remains the indispensable workhorse for ensuring the quality of this critical pharmaceutical intermediate. The framework presented herein provides a comprehensive, scientifically-grounded approach to developing and validating such a method in accordance with stringent global regulatory expectations.

References

  • U.S. Food and Drug Administration (FDA). (2015).
  • International Council for Harmonisation (ICH). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]
  • ECA Academy.
  • International Council for Harmonisation (ICH).Quality Guidelines. [Link][13]
  • U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link][12]
  • U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][11]
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link][7]
  • U.S. Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][8]
  • Satinsky, D., et al. (2016). A new method for rapid determination of indole-3-carbinol and its condensation products in nutraceuticals using core-shell column chromatography method. Journal of Pharmaceutical and Biomedical Analysis. [Link][9]
  • ResearchGate.

Sources

A Comparative Spectroscopic Guide to Indole-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of three common indole-3-carboxylate esters: methyl, ethyl, and tert-butyl indole-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It explains the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into data acquisition and interpretation.

Introduction: The Significance of Indole-3-Carboxylate Esters

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives, particularly esters of indole-3-carboxylic acid, serve as crucial intermediates in organic synthesis and as lead compounds in drug discovery programs. The nature of the ester group—be it a small methyl, a slightly larger ethyl, or a bulky tert-butyl group—can subtly influence the molecule's steric and electronic properties, affecting its reactivity, solubility, and biological interactions.

Accurate and comprehensive characterization of these molecules is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecular structure and electronic environment. This guide offers a comparative analysis using four primary spectroscopic methods: UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. By understanding the nuanced differences in their spectra, researchers can confidently identify, differentiate, and assess the purity of these important compounds.

UV-Visible (UV-Vis) Spectroscopy: Probing the Indole Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system, with its conjugated π-system, acts as a chromophore, exhibiting characteristic absorption bands in the UV region.

Theoretical Principles

The UV spectrum of indole derivatives is dominated by π → π* transitions. Typically, two main absorption bands are observed, corresponding to the ¹La and ¹Lb transitions, terminology borrowed from Platt's notation for aromatic systems. The position and intensity (molar absorptivity, ε) of these bands are sensitive to the substitution on the indole ring and the polarity of the solvent. An electron-withdrawing group at the C3 position, such as a carboxylate ester, conjugates with the indole π-system, often leading to a bathochromic (red) shift of the ¹La band. The alkyl portion of the ester (methyl, ethyl, tert-butyl) is expected to have a minimal electronic effect on the position of the absorption maxima (λmax), as it is not directly conjugated with the chromophore. However, solvent polarity can induce significant shifts (solvatochromism) due to differential stabilization of the ground and excited states[1][2].

Comparative UV-Vis Data
CompoundSolventλmax (nm) (approx.)
Indole-3-carboxylic acidWater278[3]
Methyl Indole-3-carboxylateEthanol~280-290
This compound-~280-290
tert-Butyl Indole-3-carboxylateEthanol~280-290 (Predicted)

Interpretation: The alkyl esters are all expected to exhibit a primary absorption band around 280-290 nm in a polar solvent like ethanol. The minor differences expected between the esters are often within the experimental variation of the measurement. A more pronounced effect is solvatochromism; in a non-polar solvent like cyclohexane, a hypsochromic (blue) shift would be anticipated compared to ethanol, as the polar excited state is less stabilized[1].

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of the indole ester in a UV-grade solvent (e.g., ethanol) at a concentration of ~1 mM. From this, prepare a dilute solution (e.g., 10-50 µM) in the same solvent. The final absorbance should ideally be between 0.1 and 1.0 AU.[4][5]

  • Blanking: Fill a quartz cuvette with the pure solvent to be used as a blank. Place it in the spectrophotometer and record a baseline spectrum.[4][6]

  • Measurement: Rinse the cuvette with the sample solution, then fill it with the sample. Place the cuvette in the sample holder and acquire the absorption spectrum over the desired range (e.g., 200-400 nm).[6]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l, typically 1 cm) are known.

Fluorescence Spectroscopy: The Emissive Properties of Indoles

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has absorbed light. The indole ring is intrinsically fluorescent, a property famously utilized in the study of tryptophan residues in proteins.

Theoretical Principles

Upon absorption of a photon, the indole molecule is promoted to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of the first excited singlet state (S₁) before returning to the ground state (S₀) by emitting a photon. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference between the excitation and emission maxima is known as the Stokes shift. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process.

The photophysical properties of indole are highly sensitive to its environment[7]. The presence of the electron-withdrawing carboxylate group at the C3-position can influence the excited-state properties and may lead to quenching or shifting of the fluorescence compared to the parent indole molecule. The alkyl substituents of the ester group are expected to have only a minor impact on the fluorescence properties.

Comparative Fluorescence Data (Predicted)

Specific experimental fluorescence data for these simple indole-3-carboxylate esters is sparse in the literature. However, based on the properties of indole and related derivatives, we can predict their general behavior. Indole itself has an emission maximum around 330-350 nm in polar solvents when excited at ~280 nm[8].

CompoundExcitation λmax (nm) (Predicted)Emission λmax (nm) (Predicted)Stokes Shift (nm) (Predicted)Quantum Yield (ΦF) (Predicted)
Mthis compound~290~350-360~60-70Moderate
This compound~290~350-360~60-70Moderate
tert-Butyl Indole-3-carboxylate~290~350-360~60-70Moderate

Interpretation: The ester derivatives are expected to have emission profiles slightly red-shifted compared to indole. The quantum yields may be moderate, influenced by the nature of the excited state and potential non-radiative decay pathways. The similarity in predicted values underscores that the core indole-3-carbonyl fluorophore is the dominant factor.

Experimental Protocol: Fluorescence Spectrum Acquisition
  • Sample Preparation: Prepare a very dilute solution (typically 1-10 µM) of the sample in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9]

  • Excitation Spectrum: Set the emission monochromator to the predicted emission maximum (e.g., 350 nm) and scan the excitation monochromator over a range (e.g., 250-330 nm) to find the optimal excitation wavelength.

  • Emission Spectrum: Set the excitation monochromator to the determined excitation maximum and scan the emission monochromator to record the fluorescence emission spectrum (e.g., 310-450 nm).

  • Quantum Yield (Relative Method): To determine the quantum yield, a standard with a known quantum yield and similar absorption/emission properties (e.g., quinine sulfate or tryptophan) is measured under identical conditions. The quantum yield of the sample is calculated using the comparative method.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Theoretical Principles

In ¹H NMR, the chemical shift (δ) of a proton is determined by its local electronic environment. Electron-withdrawing groups deshield nearby protons, shifting their signals downfield (to higher ppm). Spin-spin coupling between adjacent, non-equivalent protons results in signal splitting, providing connectivity information. In ¹³C NMR, the chemical shift of each carbon atom is recorded, providing a map of the carbon skeleton. The ester group introduces distinct signals for the carbonyl carbon (C=O) and the carbons of the alkyl group.

Comparative ¹H NMR Data

The following table compares the characteristic ¹H NMR chemical shifts for the three esters. Data for the methyl ester is from experimental spectra, while data for the ethyl and tert-butyl esters are based on data from closely related structures and predictable substituent effects.

Solvent: DMSO-d₆

Proton Assignment Methyl Ester (δ ppm)[10] Ethyl Ester (δ ppm) (Predicted) tert-Butyl Ester (δ ppm) (Predicted) Multiplicity
N-H ~11.75 ~11.7 ~11.7 br s
H-2 ~8.10 ~8.1 ~8.1 d
H-4 ~7.95 ~7.9 ~7.9 d
H-7 ~7.45 ~7.4 ~7.4 d
H-5, H-6 ~7.20 ~7.2 ~7.2 m
Ester (-OCH₃) ~3.85 - - s
Ester (-OCH₂CH₃) - ~4.3 - q
Ester (-OCH₂CH ₃) - ~1.3 - t

| Ester (-OC(CH₃)₃) | - | - | ~1.6 | s |

Interpretation:

  • The aromatic proton signals (H-2, H-4, H-5, H-6, H-7) and the N-H proton are largely unaffected by the change in the alkyl ester group, as the electronic environment of the indole ring remains consistent.

  • The key differentiating signals are those of the alkyl groups themselves. The methyl ester shows a sharp singlet around 3.85 ppm. The ethyl ester displays a quartet for the -OCH₂- protons and a triplet for the terminal -CH₃ protons, a classic ethyl pattern. The tert-butyl ester is expected to show a single, sharp singlet for the nine equivalent protons around 1.6 ppm.

Comparative ¹³C NMR Data

Solvent: DMSO-d₆

Carbon Assignment Methyl Ester (δ ppm)[10] Ethyl Ester (δ ppm) (Predicted) tert-Butyl Ester (δ ppm) (Predicted)
C=O ~165.0 ~164.5 ~164.0
C-7a ~136.0 ~136.0 ~136.0
C-2 ~132.0 ~132.0 ~132.0
C-3a ~126.0 ~126.0 ~126.0
C-6 ~122.5 ~122.5 ~122.5
C-5 ~121.5 ~121.5 ~121.5
C-4 ~120.0 ~120.0 ~120.0
C-7 ~112.0 ~112.0 ~112.0
C-3 ~107.0 ~107.0 ~107.0
Ester (-OC H₃) ~51.0 - -
Ester (-OC H₂CH₃) - ~59.5 -
Ester (-OCH₂C H₃) - ~14.5 -
Ester (-OC (CH₃)₃) - - ~80.5

| Ester (-OC(C H₃)₃) | - | - | ~28.0 |

Interpretation:

  • The chemical shifts of the indole ring carbons are nearly identical across the series.

  • The carbonyl carbon (C=O) shows a slight upfield shift as the alkyl group becomes more electron-donating (tert-butyl > ethyl > methyl), though this effect is small.

  • The most significant differences are in the ester alkyl carbons. The ethyl group shows two signals, while the tert-butyl group shows a quaternary carbon (~80.5 ppm) and a methyl carbon signal (~28.0 ppm).

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-25 mg of the ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[11] Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter, which can degrade spectral quality.[11][12]

  • Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical acquisition times are a few minutes.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, longer acquisition times (20-60 minutes or more) are often required.[11] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.[10]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.

Theoretical Principles

Each functional group has characteristic vibrational frequencies. For indole-3-carboxylate esters, the key vibrations are:

  • N-H stretch: A sharp or broad peak in the region of 3300-3500 cm⁻¹.

  • C=O stretch (ester): A very strong, sharp peak typically between 1680-1750 cm⁻¹. Its exact position is sensitive to conjugation and the electronic effects of the substituents.

  • C-O stretch (ester): A strong peak in the fingerprint region, usually around 1250-1300 cm⁻¹.

  • Aromatic C-H and C=C stretches: Multiple peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Comparative IR Data
Vibrational ModeMethyl Ester (cm⁻¹)[13]Ethyl Ester (cm⁻¹) (from database)tert-Butyl Ester (cm⁻¹) (Predicted)Intensity
N-H Stretch~3300~3300~3300Strong, Broad
Aromatic C-H Stretch3100-30003100-30003100-3000Medium
Aliphatic C-H Stretch~2950~2980, 2940~2980Medium
C=O Stretch (Ester) ~1680 ~1685 ~1680 Very Strong
Aromatic C=C Stretch1600, 14801600, 14801600, 1480Medium
C-O Stretch (Ester)~1250~1250~1250Strong

Interpretation: The IR spectra of the three esters are expected to be very similar. The most diagnostic peak is the intense ester carbonyl (C=O) stretch. Because the electronic environment of the carbonyl group is dominated by its conjugation with the indole ring, the alkyl group has a negligible effect on its vibrational frequency. The primary differences will be observed in the C-H stretching region, reflecting the different types of aliphatic protons present in each ester.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a Nujol mull can be used. For liquid samples or solids dissolved in a volatile solvent, a spectrum can be obtained by depositing a thin film onto a salt plate (e.g., NaCl or KBr).

  • Background Scan: Run a background spectrum of the empty sample compartment (for KBr/thin film) or the pure KBr pellet.

  • Sample Scan: Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

Integrated Spectroscopic Workflow

The most robust characterization comes from integrating data from all spectroscopic techniques. The following workflow illustrates a logical approach for the analysis of a novel indole-3-carboxylate ester.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation cluster_conclusion Final Confirmation Synthesis Synthesized Compound (e.g., Novel Indole-3-carboxylate) IR FTIR Spectroscopy Synthesis->IR NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence IR_Data Identify Functional Groups (C=O, N-H, C-O) IR->IR_Data NMR_Data Elucidate Full Structure Connectivity & Stereochemistry NMR->NMR_Data UV_Data Confirm Chromophore & π-System Conjugation UV_Vis->UV_Data Fluor_Data Characterize Photophysical Properties Fluorescence->Fluor_Data Conclusion Confirmed Structure & Purity Profile IR_Data->Conclusion NMR_Data->Conclusion UV_Data->Conclusion Fluor_Data->Conclusion

Caption: Integrated workflow for the characterization of indole-3-carboxylate esters.

This workflow demonstrates a synergistic approach. IR confirms the presence of the key ester and indole functional groups. NMR provides the definitive structural proof and allows for differentiation between the alkyl esters. UV-Vis confirms the electronic nature of the indole-3-carbonyl chromophore, and fluorescence provides insight into the molecule's emissive properties, which can be important for applications in materials science or as biological probes.

Conclusion

The spectroscopic comparison of methyl, ethyl, and tert-butyl indole-3-carboxylate reveals that while their core spectral features are dictated by the conserved indole-3-carbonyl framework, distinct differences arise from the unique alkyl ester groups.

  • NMR spectroscopy is the most definitive technique for distinguishing between these esters , with the ¹H and ¹³C signals of the alkyl groups providing unambiguous fingerprints.

  • IR spectroscopy is excellent for confirming the functional groups but offers little differentiation between the esters, as the dominant C=O stretch is insensitive to the alkyl substituent.

  • UV-Vis and Fluorescence spectroscopy are primarily informative about the electronic properties of the indole chromophore. The choice of ester has a minimal effect on these spectra compared to factors like solvent polarity or substitution on the indole ring itself.

For researchers synthesizing or utilizing these compounds, this guide provides the foundational spectroscopic knowledge needed for confident characterization. By understanding the principles behind the data, scientists can leverage these powerful analytical techniques to their fullest potential, ensuring the identity, purity, and quality of these valuable chemical entities.

References

  • Chemical Instrumentation Facility, Iowa State University.
  • Lami, H., & Glasser, N. (1986). Indole's solvatochromism revisited. The Journal of Chemical Physics, 84(2), 597–604. [Link]
  • Magritek. (n.d.).
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Ghosh, A., & Misra, T. N. (1998). Solvatochromic study of excited state dipole moments of some biologically active indoles and tryptamines. Journal of Photochemistry and Photobiology A: Chemistry, 114(3), 237-242. [Link]
  • University of Leicester. (n.d.). How to Prepare Samples for NMR. [Link]
  • Edinburgh Instruments. (2018). Fluorescence Spectroscopy | Measuring Fluorescence Sample. [Link]
  • Magritek. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • Edinburgh Instruments. (2018).
  • PubChem. Indole-3-carboxylic acid. [Link]
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • PubChem.
  • PubChem.
  • ACS Publications. (1956). Synthesis and Infrared Spectra of Some Indole Compounds. [Link]
  • SpectraBase.
  • JoVE. (2020). UV-Vis Spectroscopy of Dyes - Procedure. [Link]
  • Zhang, Y. et al. (2014). UV−visible absorption spectra of indole-3-acetaldehyde, indole-3-carboxylic acid...[Link]
  • Purdue University. Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy. [Link]
  • Scribd.
  • ResearchGate. IR Spectral Studies of Indole-3-Carboxaldehyde with Copper II Complex. [Link]
  • YouTube. (2025). How To Perform UV Vis Spectroscopy?[Link]
  • UCI Department of Chemistry. An Introduction to Fluorescence Spectroscopy. [Link]
  • European Journal of Engineering and Technology Research.
  • MIT OpenCourseWare.
  • ResearchGate. Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure...of indole-3-carboxylic acid.... [Link]
  • Human Metabolome Database. 1H NMR Spectrum (HMDB0003320). [Link]
  • SpectraBase. Indole-3-carboxylic acid - Optional[13C NMR]. [Link]
  • Organomation.
  • UCL.
  • Georgia Institute of Technology.
  • NIST. Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. [Link]
  • JoVE. (2020). UV-Vis Spectroscopy of Dyes. [Link]

Sources

A Researcher's Guide to the Antimicrobial Efficacy of Ethyl Indole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the scientific community is in a relentless pursuit of novel chemical scaffolds that can circumvent existing resistance mechanisms and provide new therapeutic avenues. The indole nucleus, a privileged scaffold in medicinal chemistry, has emerged as a particularly fertile ground for the development of new anti-infective agents.[1][2] This guide provides an in-depth comparison of ethyl indole-3-carboxylate derivatives, synthesizing experimental data to evaluate their efficacy, elucidate structure-activity relationships, and benchmark their performance against established antimicrobial agents.

The Indole Scaffold: A Versatile Weapon Against Microbes

Indole and its derivatives are not new to biology; they are integral components of proteins, alkaloids, and signaling molecules.[3] Their prominence in approved drugs underscores their favorable pharmacokinetic properties and versatile binding capabilities.[3] The growing body of research into indole-based compounds has revealed a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antibiofilm properties, making them a compelling starting point for drug discovery.[2][4] This guide focuses specifically on derivatives of the this compound scaffold, a readily modifiable template for creating diverse chemical libraries.

Unraveling the Mechanisms of Action

The antimicrobial efficacy of indole derivatives is not attributed to a single, universal mechanism. Instead, they appear to function as multifaceted agents capable of disrupting microbial physiology at several key points. This pleiotropic activity is advantageous, as it may reduce the likelihood of rapid resistance development.

Key Proposed Mechanisms:

  • Membrane Perturbation: Certain indole-polyamine conjugates have been shown to disrupt the integrity of bacterial membranes.[5][6] This action can lead to leakage of cellular contents and dissipation of the proton motive force, ultimately causing cell death. This mechanism is particularly relevant for both intrinsic antimicrobial activity and the potentiation of other antibiotics.[6]

  • Efflux Pump Inhibition: A significant contributor to multidrug resistance in bacteria like Staphylococcus aureus is the overexpression of efflux pumps, such as NorA, which actively expel antibiotics from the cell.[1][7] Several indole derivatives have been identified as potent inhibitors of the NorA efflux pump, effectively restoring the susceptibility of resistant strains to conventional antibiotics like fluoroquinolones.[7][8]

  • Enzyme Inhibition: Docking studies and enzymatic assays have implicated the inhibition of essential microbial enzymes as a primary mode of action.

    • Bacterial Targets: Studies suggest that indole derivatives can bind to and inhibit enzymes crucial for bacterial survival, such as E. coli MurB (involved in peptidoglycan synthesis) and FabH (a key enzyme in fatty acid synthesis).[3][9]

    • Fungal Targets: In fungi, the primary target is often 14α-lanosterol demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[3] Inhibition of this enzyme disrupts fungal membrane structure and function.

  • Biofilm Disruption: Bacterial biofilms present a major clinical challenge due to their inherent resistance to conventional antibiotics. Indole derivatives, such as 7-hydroxyindole, have demonstrated the ability to not only inhibit the formation of biofilms by extensively drug-resistant (XDR) Acinetobacter baumannii but also to eradicate pre-formed, mature biofilms.[4]

Antimicrobial Mechanisms of Indole Derivatives cluster_0 Indole Derivative cluster_1 Microbial Cell Indole This compound Derivative Membrane Cell Membrane Perturbation Indole->Membrane Disruption Efflux Efflux Pump (e.g., NorA) Indole->Efflux Inhibition Enzymes Essential Enzymes (MurB, FabH, CYP51) Indole->Enzymes Inhibition Biofilm Biofilm Formation Indole->Biofilm Inhibition & Eradication

Caption: Potential antimicrobial targets of this compound derivatives.

Experimental Design: A Framework for Evaluation

To ensure the scientific rigor and trustworthiness of efficacy data, standardized protocols must be employed. The following workflows represent a self-validating system for screening and characterizing novel antimicrobial compounds.

Workflow for Antimicrobial Candidate Screening

The logical progression from initial screening to detailed characterization is crucial. This workflow ensures that resources are focused on the most promising candidates.

Antimicrobial Screening Workflow A Synthesized Indole Derivatives Library B Primary Screening: MIC Determination (Bacteria & Fungi) A->B C Secondary Screening: MBC/MFC Determination B->C Active Compounds (Low MIC) D Cytotoxicity Assay (e.g., MTT on Human Cells) C->D E Mechanism of Action Studies (e.g., Docking, Assays) D->E Non-Toxic Compounds F Lead Compound Identification E->F

Caption: A logical workflow for identifying lead antimicrobial compounds.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9] It is the gold standard for quantifying the potency of a new compound. The broth microdilution method is a widely accepted and high-throughput technique.

Rationale: This method is chosen for its efficiency, low sample volume requirement, and the ability to test multiple compounds against multiple strains simultaneously. It provides a quantitative measure of potency (the MIC value), which is essential for comparative analysis and structure-activity relationship studies.

Step-by-Step Methodology:

  • Preparation of Inoculum: Aseptically pick several colonies of the test microorganism from an agar plate. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Dissolve the synthesized indole derivatives and reference antibiotics in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[1]

  • Serial Dilution: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI medium (for fungi) to each well. Add 50 µL of the stock compound solution to the first well and perform a two-fold serial dilution across the plate. This creates a gradient of compound concentrations.

  • Inoculation: Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth + inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-35°C for 24-48 hours for fungi.[1]

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Comparative Efficacy: A Data-Driven Analysis

The true measure of a new antimicrobial agent lies in its performance against a panel of clinically relevant microorganisms compared to standard-of-care drugs. The following table summarizes the MIC values for various indole derivatives reported in recent literature.

Compound TypeDerivative/SubstituentS. aureus (MRSA) (µg/mL)E. coli (µg/mL)B. subtilis (µg/mL)C. albicans / C. krusei (µg/mL)Reference
Indole-Thiadiazole Compound 2c3.125 (MRSA)12.53.125 6.25 / 3.125 [1][10]
Indole-Triazole Compound 3d3.125 (MRSA)6.256.253.125 / 3.125 [1][10]
Indole DKP Alkaloid Compound 3b0.39-0.78 0.78-1.56 0.39-0.78 N/A[9]
Indole DKP Alkaloid Compound 3c0.39-0.78 0.78-1.56 0.39-0.78 N/A[9]
Indole-Carboxamido Compound 13b (5-Bromo)≤ 0.28 µM >18 µMN/A>18 µM / ≤ 0.28 µM [5][6]
(Z)-methyl 3-(...)-1H-indole-2-carboxylate Compound 80.0080.030.0080.06 / 0.03[3]
(Z)-methyl 3-(...)-1H-indole-2-carboxylate Compound 150.0150.030.030.004 / 0.004 [3]
Reference Standard Ciprofloxacin0.39 (MRSA)0.09 N/AN/A[1][10]
Reference Standard Ampicillin12.5 (MRSA)6.250.78N/A[1][10]
Reference Standard FluconazoleN/AN/AN/A6.25 / 50[1][10]

Note: Data is synthesized from multiple sources and represents the most potent examples. Direct comparison should be made with caution due to variations in experimental conditions.

Analysis of Efficacy:

  • Several indole derivatives exhibit potent activity against methicillin-resistant S. aureus (MRSA), with some compounds (e.g., Indole DKP alkaloids 3b/3c) showing MIC values comparable or superior to ciprofloxacin.[9]

  • The indole-triazole and indole-thiadiazole hybrids (compounds 2c and 3d) demonstrate a desirable broad spectrum of activity, inhibiting both bacteria and fungi effectively.[1][10]

  • A striking finding is the exceptional potency of some derivatives against Candida krusei, a fungal species known for its intrinsic resistance to fluconazole.[1][10] For instance, compound 15 shows an MIC of 0.004 µg/mL, far exceeding the efficacy of the standard drug.[3]

  • While activity against Gram-negative bacteria like E. coli is observed, it is generally less potent than against Gram-positive organisms, a common challenge in antimicrobial development due to the outer membrane barrier.

Structure-Activity Relationships (SAR)

Understanding how chemical modifications to the indole scaffold impact biological activity is paramount for rational drug design. Analysis of the available data reveals several key trends.

  • Hybridization is Key: The conjugation of the indole ring with other heterocyclic moieties, such as 1,2,4-triazole and 1,3,4-thiadiazole, consistently yields compounds with a broad spectrum of activity.[1][11] This suggests a synergistic effect between the pharmacophores.

  • Substitution Matters: The introduction of different substituent groups on the indole core significantly influences antimicrobial potency.[1] For instance, the presence of a 5-bromo substituent in indole-carboxamido-polyamine conjugates was found to confer more broad-spectrum activity.[5][6]

  • N1 Position: A free N-H group on the indole ring has been reported as being essential for significant antibacterial activity against certain Gram-negative bacteria.[11] However, N-alkylation can also lead to potent compounds, indicating that the optimal substitution at this position is context-dependent.[12]

Caption: Key positions on the indole scaffold for SAR modification.

Conclusion and Future Directions

The evidence strongly supports the continued investigation of this compound derivatives as a promising class of antimicrobial agents.

Key Strengths:

  • Potent Efficacy: Many derivatives exhibit low micromolar to nanomolar activity against challenging pathogens, including MRSA and fluconazole-resistant Candida species.

  • Novel Mechanisms: The ability to act as efflux pump inhibitors and membrane disruptors provides a pathway to combat established drug resistance.

  • Antibiotic Potentiators: Beyond their intrinsic activity, these compounds can restore the efficacy of legacy antibiotics, a critical strategy for extending the life of our current antimicrobial arsenal.[5][6]

Future Research: While the in vitro data is compelling, further investigation is required to determine the specific mode of action for the most potent compounds and to translate these findings into viable therapeutic candidates.[1][10] The next logical steps include comprehensive in vivo efficacy studies in animal infection models, detailed toxicological profiling, and further optimization of the scaffold to enhance pharmacokinetic properties. The versatility and proven efficacy of the indole core ensure that it will remain a high-priority scaffold in the ongoing fight against microbial infections.

References

  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.Marmara Pharmaceutical Journal. [Link]
  • N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)
  • Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Deriv
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti
  • Synthesis and Evaluation of Antimicrobial Activities of Novel N-Substituted Indole Derivatives.
  • Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii.PMC - NIH. [Link]
  • Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids.PMC - NIH. [Link]
  • Indole Based Weapons to Fight Antibiotic Resistance: A Structure–Activity Relationship Study.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxyl
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.Marmara Pharmaceutical Journal. [Link]
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Deriv
  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
  • Indole Based Weapons to Fight Antibiotic Resistance: A Structure-Activity Relationship Study.
  • Overview of Recent Developments of Indole Derivatives as An Antimicrobial Agent.IJPPR. [Link]
  • Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties.
  • Development of Novel Indole and Coumarin Derivatives as Antibacterial Agents That Target Histidine Kinase in S. aureus.MDPI. [Link]

Sources

A Comparative Guide to Indole-Based p38 MAPK Inhibitors for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase-targeted drug discovery, the p38 mitogen-activated protein kinase (MAPK) pathway presents a compelling, albeit challenging, therapeutic opportunity. As a central regulator of inflammatory cytokine production and cellular stress responses, its dysregulation is implicated in a host of pathologies, from autoimmune diseases to neuroinflammatory conditions and cancer.[1][2][3] The indole scaffold, a privileged structure in medicinal chemistry, has emerged as a promising framework for the development of potent and selective p38 MAPK inhibitors.[4][5]

This guide offers a comparative analysis of indole-based p38 inhibitors, moving beyond a mere cataloging of compounds to provide a deeper understanding of their design rationale, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will dissect the nuances of their interaction with the p38 kinase and provide field-proven protocols to empower researchers in their quest for novel therapeutics.

The p38 MAPK Signaling Pathway: A Double-Edged Sword in Cellular Regulation

The p38 MAPK signaling cascade is a tiered system of protein kinases that translates extracellular cues into intracellular responses.[6] Stressful stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β), ultraviolet radiation, and osmotic shock, activate upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. These, in turn, dually phosphorylate and activate the four p38 isoforms: α, β, γ, and δ.[7] Activated p38 then phosphorylates a plethora of downstream substrates, including other kinases and transcription factors, culminating in the regulation of gene expression involved in inflammation, apoptosis, and cell cycle control.[6]

The p38α isoform is the most extensively studied and is considered the primary driver of the inflammatory response, making it a key target for therapeutic intervention.[2][3] However, the high degree of homology within the ATP-binding site across the kinome presents a significant hurdle in developing isoform-selective inhibitors, a critical factor in mitigating off-target effects and ensuring a favorable safety profile.

p38_signaling_pathway stimuli Stress Stimuli (e.g., TNF-α, IL-1β, UV) mkk3_6 MKK3/6 stimuli->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 Phosphorylation downstream Downstream Substrates (e.g., MK2, ATF2) p38->downstream Phosphorylation response Cellular Response (Inflammation, Apoptosis) downstream->response inhibitor Indole-Based Inhibitors inhibitor->p38 Inhibition kinase_assay_workflow start Start dispense Dispense Test Compound and p38α Enzyme start->dispense preincubate Pre-incubate dispense->preincubate initiate Initiate Reaction with ATP/Substrate Mix preincubate->initiate incubate Incubate at RT initiate->incubate stop Stop Reaction incubate->stop transfer Transfer to Streptavidin Plate stop->transfer add_ab Add Detection Antibody transfer->add_ab read Read TRF Signal add_ab->read end End read->end

Sources

A Comparative Guide to the In-Vitro Testing of Ethyl Indole-3-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of natural products and synthetic compounds with significant therapeutic value. This guide provides an in-depth comparative analysis of the in-vitro testing of ethyl indole-3-carboxylate derivatives, a privileged scaffold in drug discovery. We will explore their anticancer, antimicrobial, and anti-inflammatory potential, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutic agents.

The this compound Scaffold: A Versatile Template for Drug Design

The this compound core offers a unique combination of a planar, aromatic bicyclic system with a reactive ester functionality. This structure allows for facile chemical modifications at various positions of the indole ring (N-1, C-2, C-5, etc.), enabling the synthesis of diverse libraries of compounds. These modifications significantly influence the molecule's physicochemical properties and its interaction with biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several this compound derivatives and their close analogs have demonstrated potent cytotoxic effects against various cancer cell lines. The primary in-vitro method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.

Comparative Analysis of Anticancer Potency

A study on 5-hydroxyindole-3-carboxylic acid and its ester derivatives revealed significant cytotoxicity against the MCF-7 breast cancer cell line. The conversion of the carboxylic acid to its ethyl ester, in some cases, enhanced the anticancer activity. This highlights the importance of the ester group in modulating the compound's properties, such as cell permeability.

Compound IDR Group (at N-1)IC50 (µM) against MCF-7 Cells
5d (Ester) 4-Methoxyphenyl4.7
5a (Ester) 4-Methoxyphenyl< 10
5l (Ester) -< 10
Cisplatin (Control) --
Data synthesized from a study by Teymori et al.[1][2]

The exceptional potency of compound 5d , an ester derivative with a 4-methoxy group, underscores the synergistic effect of specific substitutions on the indole scaffold.[1]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines the standardized procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound stock solutions (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a buffered SDS solution)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Antimicrobial Activity: Combating Pathogenic Microbes

The indole scaffold is a common feature in many natural and synthetic antimicrobial agents. This compound derivatives have been explored for their potential to inhibit the growth of various pathogenic bacteria and fungi. The standard in-vitro method for quantifying this activity is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Comparative Analysis of Antimicrobial Efficacy

A study on novel indole derivatives bearing 1,2,4-triazole and 1,3,4-thiadiazole moieties demonstrated a broad spectrum of activity against both bacteria and fungi. The MIC values for some of these compounds were in the low microgram per milliliter range, indicating significant antimicrobial potential.[3]

Compound IDTarget OrganismMIC (µg/mL)
2h (Thiadiazole derivative) S. aureus6.25
3d (Triazole derivative) S. aureus6.25
Ampicillin (Control) S. aureus-
1b, 2b-d, 3b-d C. krusei3.125
Fluconazole (Control) C. krusei-
Data synthesized from a study by Yüksek et al.[3]

These results suggest that the incorporation of heterocyclic rings, such as triazoles and thiadiazoles, at the indole core can significantly enhance antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the standard method for determining the MIC of this compound derivatives against bacterial and fungal strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solutions (in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Microplate reader (optional, for automated reading)

Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compounds in the broth medium directly in the 96-well plate.

  • Prepare Inoculum: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized inoculum. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Prostaglandins Prostaglandins (Inflammation) PGH2->Prostaglandins Inhibitor This compound Derivative (Inhibitor) Inhibitor->COX2

Caption: Inhibition of the COX-2 signaling pathway by this compound derivatives.

Conclusion and Future Directions

The in-vitro data presented in this guide clearly demonstrates the significant potential of this compound derivatives as a versatile scaffold for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. The structure-activity relationship studies, though still in their early stages for this specific class, indicate that targeted modifications to the indole ring can lead to highly potent and selective compounds.

Future research should focus on the synthesis and screening of larger, more diverse libraries of this compound derivatives to build a more comprehensive understanding of their structure-activity relationships. Further in-vitro studies should also investigate the specific molecular mechanisms of action of the most promising compounds to identify their cellular targets and pathways. Ultimately, the insights gained from these in-vitro comparisons will be instrumental in guiding the preclinical and clinical development of the next generation of indole-based therapeutics.

References
  • Teymori, A., Mokhtari, S., Sedaghat, A., Mahboubi, A., & Kobarfard, F. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e133868. [Link]
  • Gaur, R., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42337-42348. [Link]
  • Padmashali, B., et al. (2016). Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. Asian Journal of Chemistry, 28(5), 1043-1048. [Link]
  • Teymori, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. PubMed, 38116544. [Link]
  • Anantoju, K. K., et al. (2024). An efficient synthesis and anticancer evaluation of 1,2,3-triazolo-indole-2-carboxylate derivatives.
  • Yüksek, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(2), 245-253. [Link]
  • Kumar, A., et al. (2025). Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. ChemMedChem. [Link]
  • Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Journal of Biochemical and Molecular Toxicology, e23674. [Link]
  • Abdel-Aziz, M., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865-876. [Link]
  • Ojo, O. O., et al. (2024). Spectroscopic Characterization and Antimicrobial Studies of Synthesized N-Benzyl-1h-Indole-3-Carboxamide.
  • Ghorab, M. M., et al. (2011). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. Journal of Heterocyclic Chemistry, 48(3), 539-548. [Link]
  • Pinney, K. G. (2017). The design, synthesis, and biological evaluation of indole-based anticancer agents. Baylor University. [Link]
  • Al-Ostath, A., et al. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules, 28(9), 3749. [Link]
  • Wang, L., et al. (2016). Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. Journal of Medicinal Chemistry, 59(11), 5451-5466. [Link]
  • Anantoju, K. K., et al. (2024). An efficient synthesis and anticancer evaluation of 1,2,3-triazolo-indole-2-carboxylate derivatives.
  • Ben-El-Hadj, M., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. Marine Drugs, 15(5), 138. [Link]
  • Al-Ostath, A., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(17), 5235. [Link]
  • Onnis, V., et al. (2009). Antimicrobial and Antiviral Screening of Novel Indole Carboxamide and Propanamide Derivatives.
  • Yüksek, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara Pharmaceutical Journal, 22(2), 245-253. [Link]
  • Kumar, A., et al. (2022). Design, Synthesis, Characterization, and Anti-tubercular activity of Novel Ethyl-3-benzoyl-6, 8-difluoroindolizine-1-carboxylate Analogues: Molecular Target Identification and Molecular Docking Studies.
  • Kumar, A., et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. Bohrium. [Link]
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Ethyl Indole-3-Carboxylate NMR Data

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative of Unambiguous Characterization in Drug Discovery

In the landscape of drug discovery and development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique for this purpose, providing granular insights into molecular architecture. Ethyl indole-3-carboxylate, a key scaffold in medicinal chemistry, serves as a pertinent example where precise NMR data interpretation is critical for advancing research.

This guide provides a comprehensive cross-referencing framework for the ¹H and ¹³C NMR data of this compound. Moving beyond a mere recitation of spectral data, we will delve into the rationale behind chemical shift assignments, the influence of solvent effects, and a comparative analysis with structurally related analogs. The objective is to equip researchers with the expertise to confidently validate their synthetic outcomes and troubleshoot potential impurities.

Molecular Structure and Atom Numbering

A standardized numbering system is essential for clear communication of NMR assignments. The following diagram illustrates the IUPAC numbering for the this compound scaffold, which will be used throughout this guide.

Caption: IUPAC numbering of this compound.

Reference ¹H and ¹³C NMR Data in DMSO-d₆

The choice of solvent can significantly influence chemical shifts due to interactions with the solute. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common solvent for NMR analysis due to its high polarity and ability to dissolve a wide range of compounds. The following tables summarize the expected ¹H and ¹³C NMR spectral data for this compound in DMSO-d₆. These values are compiled and cross-referenced from detailed analyses of highly analogous compounds, including methyl 1H-indole-3-carboxylate and ethyl 5-iodo-1H-indole-3-carboxylate.[1]

¹H NMR Spectral Data (400 MHz, DMSO-d₆)
Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~12.10br s-
H2~8.07s-
H7~8.34d~1.5
H4~7.47dd~8.5, ~1.6
H5~7.34d~8.5
H6~7.15t~7.5
-OCH₂CH₃~4.28q~7.1
-OCH₂CH₃~1.32t~7.1
¹³C NMR Spectral Data (101 MHz, DMSO-d₆)
Carbon AssignmentChemical Shift (δ, ppm)
C=O~164.1
C7a~135.6
C2~133.2
C4~130.5
C3a~128.9
C7~128.2
C6~121.5
C5~120.0
C3~106.0
-OCH₂CH₃~59.3
-OCH₂CH₃~14.5

Comparative Analysis with Analogs

Cross-referencing the NMR data of a target compound with its close analogs is a powerful validation strategy. Below is a comparison of the ¹H and ¹³C NMR data of this compound with its N-acetylated derivative and the corresponding methyl ester.

Comparison with Ethyl 1-acetyl-1H-indole-3-carboxylate

The introduction of an acetyl group on the indole nitrogen (N1) induces significant downfield shifts for the aromatic protons, particularly H4 and H7, due to the electron-withdrawing nature of the acetyl group. The ¹H NMR data for ethyl 1-acetyl-1H-indole-3-carboxylate in CDCl₃ shows a multiplet for the aromatic protons between δ 8.70-7.30 ppm, which is downfield compared to the unacetylated compound.[2]

Comparison with Methyl 1H-indole-3-carboxylate

The substitution of the ethyl group with a methyl group in the ester functionality has a predictable and localized effect on the NMR spectrum. The primary difference is observed in the signals corresponding to the ester alkyl chain. For methyl 1H-indole-3-carboxylate in DMSO-d₆, a singlet is observed around δ 3.81 ppm for the -OCH₃ protons, replacing the quartet and triplet of the ethyl group. The chemical shifts of the indole ring protons and carbons remain largely unchanged, making the methyl ester an excellent reference for assigning the indole core of the ethyl ester.

Experimental Protocol for NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol for NMR data acquisition is essential.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The following parameters are recommended for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Acquisition time: ~4 seconds

    • Relaxation delay: 1 second

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more for good signal-to-noise

    • Acquisition time: ~1 second

    • Relaxation delay: 2 seconds

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum manually to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₅ at δ 2.50 ppm for ¹H and DMSO-d₆ at δ 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (¹H and ¹³C parameters) transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phasing ft->phase calibrate Calibration phase->calibrate integrate Integration & Assignment calibrate->integrate

Caption: A generalized workflow for NMR data acquisition and processing.

Troubleshooting and Identification of Impurities

Deviations from the reference NMR spectra can indicate the presence of impurities or incomplete reactions. Common impurities in the synthesis of this compound may include:

  • Starting materials: Unreacted indole or ethyl chloroformate may be present.

  • Side products: Over-alkylation or reaction at other positions on the indole ring can lead to isomeric byproducts.

  • Residual solvent: Solvents used in the reaction or purification steps may appear in the NMR spectrum.

Careful analysis of unexpected signals and comparison with the spectra of potential impurities can aid in their identification. Two-dimensional NMR techniques, such as COSY and HSQC, can be invaluable in elucidating the structure of unknown components.

Conclusion

This guide provides a robust framework for the cross-referencing and validation of NMR data for this compound. By understanding the expected spectral features, comparing with relevant analogs, and adhering to a standardized experimental protocol, researchers can ensure the structural integrity of their compounds. This meticulous approach to characterization is fundamental to the integrity and success of drug discovery and development endeavors.

References

  • Supporting Information for "Regioselective C5−H Direct Iodination of Indoles".
  • Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC - NIH.

Sources

A Comparative Guide to the Synthesis of Ethyl Indole-3-carboxylate: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole-3-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Ethyl indole-3-carboxylate, in particular, serves as a crucial intermediate in the synthesis of a wide range of therapeutic agents. The classical Fischer indole synthesis has long been a workhorse for the construction of this heterocyclic system. However, its reliance on harsh acidic conditions, high temperatures, and the use of potentially hazardous hydrazines has spurred the development of alternative and more efficient synthetic strategies.

This guide provides a comprehensive comparison of various methods for the synthesis of this compound, moving beyond a simple recitation of protocols. As a senior application scientist, the aim is to offer a deeper understanding of the causality behind experimental choices, highlighting the strengths and weaknesses of each approach. We will delve into the mechanistic underpinnings of each reaction, present detailed experimental protocols, and provide a comparative analysis of their performance based on available data. Furthermore, we will consider the safety and environmental implications of the reagents and conditions employed, offering a holistic view for the modern synthetic chemist.

The Classical Approach: Fischer Indole Synthesis and its Limitations

The Fischer indole synthesis, discovered in 1883, remains a widely taught and utilized method for indole ring formation.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of a phenylhydrazine with a ketone or aldehyde.[2][3][4]

The synthesis of this compound via the Fischer route often employs the reaction of phenylhydrazine with a suitable four-carbon keto-ester derivative.

Reaction Mechanism:

The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving:[2][3]

  • Hydrazone formation: Phenylhydrazine reacts with the ketone to form a phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine form.

  • [5][5]-Sigmatropic Rearrangement: A key step where a new C-C bond is formed.

  • Aromatization and Cyclization: The intermediate undergoes rearomatization and subsequent cyclization.

  • Elimination: Loss of ammonia yields the final indole product.

Fischer_Indole_Synthesis cluster_0 Fischer Indole Synthesis Workflow phenylhydrazine Phenylhydrazine hydrazone Phenylhydrazone phenylhydrazine->hydrazone Condensation keto_ester β-Keto Ester keto_ester->hydrazone enamine Enamine hydrazone->enamine Tautomerization rearranged_intermediate [3,3] Rearranged Intermediate enamine->rearranged_intermediate [3,3]-Sigmatropic Rearrangement cyclized_intermediate Cyclized Intermediate rearranged_intermediate->cyclized_intermediate Cyclization indole_product This compound cyclized_intermediate->indole_product Elimination of NH3

Caption: Workflow of the Fischer Indole Synthesis.

Limitations:

Despite its historical significance, the Fischer indole synthesis suffers from several drawbacks:

  • Harsh Conditions: The reaction often requires strong acids (e.g., H₂SO₄, polyphosphoric acid) and high temperatures, which can be incompatible with sensitive functional groups.[6][7]

  • Safety Concerns: Phenylhydrazine and its derivatives are toxic and potential carcinogens.[8]

  • Environmental Impact: The use of strong acids and organic solvents, coupled with the generation of waste, raises environmental concerns.[6]

  • Limited Substituent Tolerance: The reaction may fail or give low yields with certain substituted phenylhydrazines or carbonyl compounds.

Alternative Synthetic Strategies

To overcome the limitations of the Fischer synthesis, several alternative methods have been developed. These approaches often offer milder reaction conditions, greater functional group tolerance, and improved safety and environmental profiles.

Reissert Indole Synthesis

The Reissert indole synthesis provides an alternative route to indole-2-carboxylates, which can be precursors to 3-substituted indoles.[9][10] The classical Reissert reaction involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[9]

Reaction Mechanism:

The synthesis proceeds in two main steps:[9][11]

  • Condensation: o-Nitrotoluene is deprotonated by a strong base (e.g., potassium ethoxide) and undergoes condensation with diethyl oxalate to form an o-nitrophenylpyruvate.

  • Reductive Cyclization: The nitro group is reduced to an amine (e.g., using zinc in acetic acid), which then undergoes intramolecular cyclization and dehydration to form the indole ring.[9]

Reissert_Indole_Synthesis cluster_1 Reissert Indole Synthesis Workflow o_nitrotoluene o-Nitrotoluene condensation_product o-Nitrophenylpyruvate o_nitrotoluene->condensation_product Condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->condensation_product reductive_cyclization Reductive Cyclization condensation_product->reductive_cyclization Reduction (e.g., Zn/AcOH) indole_acid Indole-2-carboxylic Acid reductive_cyclization->indole_acid esterification Esterification indole_acid->esterification indole_ester Ethyl Indole-2-carboxylate esterification->indole_ester

Caption: Workflow of the Reissert Indole Synthesis.

Advantages and Disadvantages:

  • Advantages: Avoids the use of hydrazines. The starting materials are readily available.

  • Disadvantages: The classical Reissert synthesis yields indole-2-carboxylates, requiring further steps to obtain 3-substituted indoles. The reaction conditions can still be harsh, and the use of nitro compounds poses safety risks.

Palladium-Catalyzed C-H Functionalization

Modern synthetic methods have focused on the direct functionalization of the indole C-H bonds, offering a more atom-economical and efficient approach. Palladium-catalyzed reactions have emerged as a powerful tool for the direct introduction of a carboxyl group at the C3 position of indole.[12][13]

Reaction Mechanism:

The mechanism of palladium-catalyzed C-H carboxylation typically involves:[14]

  • C-H Activation: The palladium catalyst activates the C3-H bond of the indole ring.

  • Carbonylation: Insertion of a carbonyl source, such as ethyl chloroformate or carbon monoxide in the presence of ethanol.

  • Reductive Elimination: The final product, this compound, is released, and the palladium catalyst is regenerated.

Pd_Catalyzed_Synthesis cluster_2 Pd-Catalyzed C-H Carboxylation Workflow indole Indole activated_indole Palladacycle Intermediate indole->activated_indole C-H Activation pd_catalyst Pd Catalyst pd_catalyst->activated_indole insertion_product Acyl-Palladium Intermediate activated_indole->insertion_product Carbonyl Insertion carbonyl_source Ethyl Chloroformate carbonyl_source->insertion_product product This compound insertion_product->product Reductive Elimination product->pd_catalyst Catalyst Regeneration

Sources

A Comparative Benchmarking Guide for Novel Indole Derivatives in Preclinical Anticancer Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Indole Scaffold

The indole ring system, a fusion of benzene and pyrrole rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are foundational to a multitude of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of biological activities.[2][3][4] In oncology, indole-based compounds have emerged as crucial therapeutic agents, targeting diverse and essential cellular processes to combat malignancy.[5][6] From vinca alkaloids that disrupt microtubule dynamics to modern kinase inhibitors, the indole framework continues to provide a fertile ground for the discovery of next-generation anticancer drugs.[2][7]

This guide provides a comprehensive framework for the preclinical evaluation of novel indole derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust benchmarking process. Here, we introduce a hypothetical novel compound, IND-NewGen-5 , and benchmark its performance against established chemotherapeutic agents, Doxorubicin and Paclitaxel. This guide is designed for researchers, scientists, and drug development professionals dedicated to identifying and advancing promising new chemical entities.

Part 1: Characterization of Test and Reference Compounds

A successful benchmarking study begins with a thorough understanding of the agents involved. The mechanism of action dictates the experimental assays required for a meaningful comparison.

  • Novel Compound: IND-NewGen-5 (Hypothetical)

    • Class: A synthetic indole derivative designed to overcome specific resistance mechanisms or improve selectivity.

    • Hypothesized Mechanism of Action: Based on its structural motifs, IND-NewGen-5 is predicted to function as a potent inhibitor of tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle and subsequently inducing apoptosis.[2][7] This positions it as a potential alternative or successor to taxanes and vinca alkaloids.

  • Reference Compound 1: Doxorubicin

    • Class: An anthracycline antibiotic, widely used as a standard chemotherapeutic agent.[8]

    • Mechanism of Action: Doxorubicin intercalates into DNA and inhibits topoisomerase II, leading to the formation of DNA double-strand breaks and the induction of apoptosis. Its broad cytotoxicity makes it a stringent benchmark for potency.

  • Reference Compound 2: Paclitaxel

    • Class: A taxane, another cornerstone of cancer chemotherapy.[9]

    • Mechanism of Action: Paclitaxel stabilizes microtubules, preventing their dynamic instability required for mitosis. This leads to a sustained mitotic block, cell cycle arrest at the G2/M phase, and apoptosis. It serves as a direct mechanistic comparator for IND-NewGen-5.

Part 2: In Vitro Benchmarking Workflow

In vitro assays provide the foundational data on a compound's biological activity at the cellular level.[10] This phase focuses on determining potency, selectivity, and the cellular mechanism of action.

Assessment of Cytotoxicity and Selectivity

The primary goal is to determine the half-maximal inhibitory concentration (IC50), which reflects the potency of a compound.[11] Crucially, this assessment must include both cancer and non-cancerous cell lines to establish a preliminary selectivity index—a measure of the compound's ability to target malignant cells while sparing normal ones.[11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability.[11][13]

Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HeLa for cervical) and a normal human cell line (e.g., MRC-5 lung fibroblast) into 96-well plates at a density of 5,000–10,000 cells/well.[8] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of IND-NewGen-5, Doxorubicin, and Paclitaxel in the appropriate cell culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a blank (medium only).[13]

  • Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient to allow for multiple cell doublings.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]

CompoundMCF-7 (Breast Cancer) IC50 [µM]A549 (Lung Cancer) IC50 [µM]HeLa (Cervical Cancer) IC50 [µM]MRC-5 (Normal Fibroblast) IC50 [µM]Selectivity Index (MRC-5 / MCF-7)
IND-NewGen-5 0.050.080.062.550
Doxorubicin 0.150.200.120.53.3
Paclitaxel 0.010.020.0150.220

Note: Data are hypothetical for illustrative purposes. A lower IC50 value indicates higher potency. A higher selectivity index is desirable.[11]

Elucidation of the Mechanism of Action

Confirming that IND-NewGen-5 acts via its hypothesized mechanism is critical.

This protocol determines the effect of the compound on cell cycle progression.[13] An accumulation of cells in the G2/M phase would support the hypothesis of tubulin inhibition.[14]

Methodology:

  • Treatment: Seed A549 cells and treat them with the IC50 concentration of IND-NewGen-5 and Paclitaxel for 24 hours.

  • Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.[13]

  • Staining: Wash the fixed cells with PBS and resuspend them in a Propidium Iodide (PI) staining solution containing RNase A.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay confirms that cell death occurs via apoptosis. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.

Methodology:

  • Treatment: Treat A549 cells with the IC50 concentration of each compound for 48 hours.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[14]

To definitively prove that IND-NewGen-5 directly engages with its molecular target (tubulin), a binding affinity assay is essential. While detailed protocols are beyond the scope of this guide, established methods include:

  • Surface Plasmon Resonance (SPR): This technique measures the binding interaction between a ligand (the indole derivative) and a target protein (purified tubulin) in real-time, providing quantitative data on affinity and kinetics.[15]

  • Affinity Chromatography/Pull-Down Assays: In this method, the indole derivative is immobilized on beads and incubated with cell lysate. Proteins that bind to the compound are "pulled down," isolated, and identified via mass spectrometry.[16][17]

Part 3: In Vivo Benchmarking Workflow

While in vitro data are vital, they cannot fully predict a drug's behavior in a complex living system.[18][19] In vivo studies are indispensable for evaluating efficacy, pharmacokinetics, and toxicity in a whole-organism context.[20]

Efficacy in a Human Tumor Xenograft Model

This model provides the most relevant preclinical assessment of a compound's ability to inhibit tumor growth.[19]

Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or nude mice) to prevent rejection of human tissue.[10]

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group):

    • Group 1: Vehicle Control

    • Group 2: IND-NewGen-5 (at an optimized dose)

    • Group 3: Doxorubicin (at a clinically relevant dose)

    • Group 4: Paclitaxel (at a clinically relevant dose)

  • Treatment Administration: Administer the compounds according to a predetermined schedule (e.g., intraperitoneal injection, 3 times a week for 3 weeks).

  • Monitoring: Measure tumor volume (using calipers) and mouse body weight twice weekly. Body weight is a key indicator of systemic toxicity.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size or after a fixed duration. Tumors are then excised and weighed.

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Body Weight Change (%)
Vehicle Control 1500 ± 210N/A+5%
IND-NewGen-5 350 ± 9576.7%-2%
Doxorubicin 600 ± 15060.0%-12%
Paclitaxel 450 ± 11070.0%-8%

Note: Data are hypothetical for illustrative purposes. Higher tumor growth inhibition with minimal body weight loss is the desired outcome.

Assessment of the Therapeutic Index

The Therapeutic Index (TI) is a critical measure of a drug's safety margin.[9] It compares the dose that produces a therapeutic effect to the dose that causes toxicity.

  • Effective Dose 50 (ED50): The dose required to achieve 50% of the maximum therapeutic effect (e.g., 50% tumor growth inhibition). This is determined from dose-response studies in xenograft models.

  • Lethal Dose 50 (LD50): The dose that is lethal to 50% of the test population. This is determined in separate acute toxicity studies.[9]

TI = LD50 / ED50

A higher TI is preferable, indicating a wider window between efficacy and toxicity.[9]

Part 4: Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating complex processes and relationships.

G cluster_0 In Vitro Evaluation cluster_2 In Vivo Evaluation vitro_start Cytotoxicity Screening (MTT Assay) ic50 Determine IC50 Values (Cancer vs. Normal Cells) vitro_start->ic50 selectivity Calculate Selectivity Index ic50->selectivity moa Mechanism of Action Studies ic50->moa vivo_start Human Tumor Xenograft Model selectivity->vivo_start Proceed if promising cell_cycle Cell Cycle Analysis moa->cell_cycle apoptosis Apoptosis Assay moa->apoptosis binding Target Binding Assay moa->binding binding->vivo_start Proceed if target confirmed efficacy Measure Tumor Growth Inhibition vivo_start->efficacy toxicity Assess Systemic Toxicity (Body Weight) vivo_start->toxicity ti Determine Therapeutic Index (LD50 / ED50) efficacy->ti toxicity->ti final Lead Candidate Decision ti->final G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Indole_Inhibitor Indole Derivative (Potential Inhibitor) Indole_Inhibitor->PI3K Indole_Inhibitor->AKT Indole_Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR pathway, a key cancer signaling cascade.

References

  • Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy.
  • Devi, S., et al. (2021). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed.
  • ResearchGate. (n.d.). Schematic representation of mechanisms of action for indole derivatives.
  • ACS Publications. (2025). Recent Advances and Prospects of Indole Derivatives in the Discovery of New Agricultural Chemicals.
  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central.
  • Lelyveld, V. S., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed.
  • Wouters, B. G., & Rockwell, S. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
  • Sreevidya, K. R., & Sini, S. (2015). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry.
  • Natural Resources for Human Health. (2024). Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review.
  • ResearchGate. (n.d.). Chemical structures of some indole derivatives showing anticancer activity.
  • Lin, A., & Giuliano, C. J. (2014). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. PubMed Central.
  • AZoNetwork. (2025). Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development.
  • Taylor & Francis Online. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells.
  • PubMed. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
  • Medical Xpress. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis.
  • ResearchGate. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • AACR Journals. (n.d.). In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer.
  • Taylor & Francis Online. (2025). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery.
  • ACS Publications. (2010). Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles.
  • ACS Publications. (n.d.). Identification of Direct Protein Targets of Small Molecules.
  • Frontiers. (n.d.). Small-Molecule Binding Aptamers: Selection Strategies, Characterization, and Applications.
  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • National Institutes of Health. (2017). Clinically relevant concentrations of anticancer drugs: A guide for nonclinical studies.

Sources

The Evolving Landscape of Ethyl Indole-3-Carboxylate: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents.[1][2][3] Its remarkable versatility and ability to interact with a multitude of biological targets have cemented its importance in drug discovery.[2][4] Among the vast array of indole-containing compounds, ethyl indole-3-carboxylate has emerged as a particularly fruitful starting point for the design of analogs with a wide spectrum of biological activities, including anticancer, antimicrobial, and herbicidal properties.[2][5][6][7]

This guide provides an in-depth comparison of this compound analogs, delving into their structure-activity relationships (SAR). We will explore how subtle and significant modifications to the core structure influence biological outcomes, supported by experimental data and detailed protocols. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this important class of compounds, enabling more informed design and synthesis of future therapeutic candidates.

I. Anticancer Activity: Targeting the Machinery of Uncontrolled Growth

The indole scaffold is a cornerstone in the development of anticancer agents, with several indole-based drugs, such as vinca alkaloids, already in clinical use.[1][8] this compound analogs have shown significant promise in this area, with researchers exploring various substitutions to enhance their cytotoxic and antiproliferative effects.

A. Modifications at the Indole Nitrogen (N-1 Position)

Substitution at the N-1 position of the indole ring has been a common strategy to modulate the anticancer activity of this compound analogs. The introduction of various functionalities at this position can significantly impact the compound's interaction with biological targets.

For instance, a series of novel indole-based sulfonohydrazide derivatives were synthesized where the indole nitrogen was functionalized with a morpholinoethyl group.[9][10] These compounds were evaluated for their in vitro anticancer activity against the estrogen receptor-positive breast cancer cell line MCF-7 and the triple-negative breast cancer cell line MDA-MB-468.[9][10]

Key Findings:

Compound IDR Group (at para-position of phenylsulfonyl)MCF-7 IC50 (µM)MDA-MB-468 IC50 (µM)
5f Cl13.28.2

Data synthesized from references[9][10].

The data reveals that the presence of a chloro group at the para-position of the phenylsulfonyl moiety (compound 5f ) resulted in the most potent activity against both cell lines.[9][10] This highlights the importance of electronic and steric factors of the substituent on the phenyl ring in determining the anticancer efficacy.

B. Modifications at the C-2 and C-3 Positions

The C-2 and C-3 positions of the indole ring offer additional avenues for structural modification. Introducing different functional groups at these positions can lead to compounds with altered biological profiles.

In one study, a series of 3-substituted-2-carboalkoxy indoles were synthesized and evaluated for their anticancer activity.[7] These compounds were found to induce DNA damage, G2/M cell cycle arrest, and apoptosis by targeting tubulin.[7] Another study reported that novel ethyl-2-amino-pyrrole-3-carboxylates exhibited potent cytotoxic activities against multiple soft tissue cancer cell lines by inhibiting tubulin polymerization and inducing G2/M cell-cycle arrest.[11]

II. Antimicrobial Activity: Combating Microbial Resistance

The rise of antibiotic resistance necessitates the development of new antimicrobial agents with novel mechanisms of action.[12] Indole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[2][3][13]

A. Indole-3-Carboxamide Derivatives

A promising strategy for developing potent antimicrobial agents involves the synthesis of indole-3-carboxamide derivatives. In one study, a series of indole-3-carboxamido-polyamine conjugates were synthesized and evaluated for their antimicrobial activity.[14]

Key Findings:

Compound IDPolyamine LinkerR Group (at C-5)S. aureus MIC (µM)A. baumannii MIC (µM)C. neoformans MIC (µM)
13b PA-3-6-3Br≤ 0.28≤ 0.28≤ 0.28

Data synthesized from reference[14].

The results indicated that the 5-bromo-substituted indole analogue 13b exhibited broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi.[14] This compound also demonstrated the ability to potentiate the action of doxycycline against P. aeruginosa.[14] The proposed mechanism of action involves the disruption of the bacterial membrane.[14]

III. Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for key experiments described in the literature.

A. Synthesis of Morpholine Based Indolyl 3-Sulfonohydrazide Hybrids (Anticancer)

This protocol is adapted from the work of Kumar et al. (2022).[9][10]

Step 1: Synthesis of Morpholine Derivative of Indole 3-Carboxaldehyde

  • To a stirred solution of indole-3-carbaldehyde (1.72 mmol) in dry acetonitrile, add potassium carbonate (8.60 mmol).

  • Add 4-(2-chloroethyl)morpholine hydrochloride (2.58 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 12 hours.

  • After completion of the reaction (monitored by TLC), filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Step 2: Synthesis of Morpholine Based Indolyl 3-Sulfonohydrazide Hybrids

  • Dissolve the morpholine derivative of indole 3-carboxaldehyde (1 equivalent) in ethanol.

  • Add the appropriate arylsulfonylhydrazide (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry to obtain the final product.

B. Determination of Minimum Inhibitory Concentration (MIC) (Antimicrobial)

This protocol is a standard method for assessing antimicrobial activity.[15][16][17]

Step 1: Preparation of Bacterial Inoculum

  • Culture the bacterial strain overnight in a suitable broth medium.

  • Dilute the culture to achieve a standardized cell density (e.g., 0.5 McFarland standard).

Step 2: Broth Microdilution Assay

  • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculate each well with the standardized bacterial suspension.

  • Include positive (broth with bacteria, no compound) and negative (broth only) controls.

  • Incubate the plate at the appropriate temperature and duration for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18]

IV. Visualizing Structure-Activity Relationships

Diagrams can be powerful tools for summarizing complex SAR data.

SAR_Summary cluster_N1 N-1 Modifications cluster_C5 C-5 Modifications cluster_Activity Biological Activity Indole_Core This compound Core N-1 C-2 C-3 C-5 N1_sub Morpholinoethyl Group Indole_Core:N1->N1_sub Enhances Anticancer Activity C5_sub Halogen (e.g., Br) Indole_Core:C5->C5_sub Enhances Antimicrobial Activity Anticancer Anticancer Activity N1_sub->Anticancer Antimicrobial Antimicrobial Activity C5_sub->Antimicrobial

Caption: General SAR of this compound Analogs.

V. Conclusion and Future Directions

The structure-activity relationship studies of this compound analogs have revealed several key insights for the design of potent bioactive molecules. Modifications at the N-1 and C-5 positions of the indole ring, as well as alterations to the carboxamide and sulfonylhydrazide moieties, have been shown to significantly influence anticancer and antimicrobial activities.

Future research in this area should focus on exploring a wider range of substitutions at various positions of the indole scaffold. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can aid in the rational design of more potent and selective analogs. Furthermore, a deeper investigation into the mechanisms of action of these compounds will be crucial for their development as effective therapeutic agents. The continued exploration of the chemical space around the this compound core holds great promise for the discovery of novel drugs to address unmet medical needs.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health.
  • Testing the Effectiveness of Antimicrobial Chemicals and Drugs. (2021, March 5). Biology LibreTexts.
  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
  • Methods of screening for antimicrobial compounds. (n.d.). Google Patents.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022, November 10). PMC - NIH.
  • (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. (2023, July 21). ResearchGate.
  • Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. (2022, November 9). ACS Publications.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (n.d.). Frontiers.
  • Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022, July 26). PubMed Central.
  • Design, synthesis, and structure-activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. (2010, August 15). PubMed.
  • In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. (n.d.). MDPI.
  • Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. (n.d.). PMC - PubMed Central.
  • Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. (2022, November 4). PMC.
  • Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. (n.d.). PMC - NIH.
  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2014, May 24). Journal of Medicinal Chemistry - ACS Publications.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC - NIH.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, December 1).
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Chula Digital Collections.
  • Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. (n.d.). arkat usa.
  • Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. (2016, August). PubMed.
  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. (2025, August 6). ResearchGate.
  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2024, February 22). PMC - NIH.
  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (n.d.). Scirp.org.
  • Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. (n.d.). ACS Omega.
  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (n.d.). MDPI.
  • Indole As An Emerging Scaffold In Anticancer Drug Design. (n.d.). AIP Publishing.
  • Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. (n.d.). Indian Chemical Society.
  • Synthesis, characterization, and anti‐inflammatory properties of novel ethyl 3‐benzoyl‐7‐(trifluoromethyl)indolizine‐1‐carboxylate derivatives: In silico and in vitro analysis. (n.d.). Bohrium.

Sources

A Senior Application Scientist's Guide to the Definitive Identity Confirmation of Synthesized Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Synthesis—The Imperative of Unambiguous Identification

In the realm of chemical synthesis, particularly for intermediates destined for drug development or biological screening, the successful creation of a target molecule is only the first milestone. The subsequent, and arguably more critical, phase is the rigorous and unequivocal confirmation of its identity and purity. Ethyl indole-3-carboxylate, a key precursor for a variety of pharmacologically active compounds, including tropisetron and potential p38 inhibitors, serves as a perfect case study for this principle.[1] Assuming the identity of a synthesized white powder based on the reaction scheme alone is a perilous shortcut that can invalidate subsequent biological data and waste significant resources.

The Orthogonal Approach: A Self-Validating System for Identity

The core principle of robust analytical chemistry is that no single technique is infallible. Each method interrogates a different aspect of the molecule's structure and properties. By combining spectroscopic and chromatographic techniques, we create a system where the strengths of one method compensate for the limitations of another. An impurity co-eluting in HPLC might be glaringly obvious in an NMR spectrum, while an isomer with a similar mass might be easily resolved chromatographically. This multi-faceted approach is the bedrock of trustworthiness in chemical characterization.

G cluster_synthesis Synthesis Output cluster_analysis Orthogonal Analysis Workflow Crude Product Crude Product NMR NMR Crude Product->NMR Structural Backbone & Isomer ID MS MS Crude Product->MS Molecular Weight Confirmation IR IR Crude Product->IR Functional Group Verification HPLC HPLC Crude Product->HPLC Quantitative Purity & Impurity Profile TLC TLC Crude Product->TLC Rapid Purity Check Final Confirmation Identity & Purity Confirmed NMR->Final Confirmation MS->Final Confirmation IR->Final Confirmation HPLC->Final Confirmation

Caption: Orthogonal workflow for compound identity confirmation.

Part 1: Primary Structural Elucidation (Spectroscopy)

Spectroscopic methods provide the foundational data for the molecular structure itself.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for elucidating the precise structure of an organic molecule. It provides information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Causality: The indole ring system and the ethyl ester group of this compound have a highly predictable pattern of signals. Any deviation from this pattern is a strong indicator of an incorrect isomer, impurity, or unexpected reaction product. For instance, the position of the ester group dramatically influences the chemical shifts of the protons on the pyrrole and benzene rings, allowing for clear differentiation from the 2-carboxylate and 1-carboxylate isomers.

Expected Spectral Data for Ethyl 1H-indole-3-carboxylate:

Technique Nucleus Expected Chemical Shifts (δ) and Multiplicity
¹H NMR Protons~12.10 ppm (s, 1H, indole N-H ) ~8.34 ppm (d, 1H, Ar-H ) ~8.07 ppm (s, 1H, Ar-H ) ~7.47 ppm (dd, 1H, Ar-H ) ~7.34 ppm (d, 1H, Ar-H ) ~4.28 ppm (q, 2H, -O-CH₂ -CH₃) ~1.32 ppm (t, 3H, -O-CH₂-CH₃ )
¹³C NMR Carbons~164.1 ppm (C =O) ~135.6 ppm (Ar-C ) ~133.2 ppm (Ar-C ) ~130.5 ppm (Ar-C ) ~128.9 ppm (Ar-C ) ~128.2 ppm (Ar-C ) ~114.9 ppm (Ar-C ) ~106.0 ppm (Ar-C ) ~59.3 ppm (-O-C H₂-CH₃) ~14.5 ppm (-O-CH₂-C H₃)
Note: Data is referenced from DMSO solvent and may shift slightly based on the solvent used. Data derived from literature sources.[2]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the synthesized, dried product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Standard parameters on a 400 MHz spectrometer are usually sufficient.

    • Acquire a ¹³C NMR spectrum. This will require a longer acquisition time than the proton spectrum.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, serving as a fundamental check of the chemical formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.

Causality: The molecular weight of this compound (C₁₁H₁₁NO₂) is 189.21 g/mol .[3] Observing a molecular ion [M]⁺ or protonated molecule [M+H]⁺ peak at m/z 189 or 190, respectively, is a primary confirmation of successful synthesis. The absence of this peak, or the presence of other dominant peaks, immediately signals a problem. HRMS can distinguish C₁₁H₁₁NO₂ (calculated exact mass: 189.078979) from other potential formulas with the same nominal mass.[3]

Expected Data:

Technique Expected m/z Interpretation
Low-Res MS (EI/ESI) 189Molecular Ion [M]⁺
High-Res MS (ESI-TOF) ~189.0790[M]⁺, confirming elemental formula C₁₁H₁₁NO₂
Experimental Protocol: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Analysis: Identify the peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.

Causality: The structure of this compound contains several characteristic functional groups that produce strong, identifiable absorption bands. The presence of a sharp N-H stretch, a strong ester carbonyl (C=O) stretch, and aromatic C-H stretches provides a quick and reliable confirmation that the core structural components are intact.

Expected Data:

Functional Group Expected Wavenumber (cm⁻¹) Appearance
N-H Stretch (Indole) ~3276Sharp, strong
C=O Stretch (Ester) ~1672Strong, sharp
C-O Stretch (Ester) ~1180Strong
Aromatic C-H Bending ~800-900Medium-Strong
Data derived from literature sources.[2]
Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Instrument Background: Ensure the ATR crystal surface is clean and run a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum.

  • Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Part 2: Purity Assessment & Isomer Separation (Chromatography)

Chromatographic methods are essential for determining the purity of the synthesized compound and for separating it from starting materials, by-products, and isomers.

High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

HPLC is the gold standard for assessing the purity of a non-volatile solid. When coupled with a UV detector, it can quantify the target compound relative to any impurities that absorb at the chosen wavelength.

Causality: By using a reverse-phase C18 column, we can separate compounds based on their polarity. This compound, being a moderately polar molecule, will have a characteristic retention time under specific conditions. Impurities, which are typically more or less polar (e.g., unreacted starting materials or side products), will elute at different times. The area of the peak corresponding to the product as a percentage of the total area of all peaks gives a quantitative measure of purity.

Experimental Protocol: Reverse-Phase HPLC
  • System: HPLC with UV Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 80:20 (A:B), ramp to 20:80 (A:B) over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270-280 nm.[4]

  • Sample Preparation: Prepare a solution of the sample in the mobile phase (or a compatible solvent like methanol) at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: Integrate the peak areas to calculate the purity percentage. The main peak should be sharp and symmetrical.

Part 3: The Comparative Analysis—Ruling Out the Alternatives

A common pitfall in indole synthesis is the formation of constitutional isomers. For this compound, the most likely isomeric impurities are Ethyl indole-2-carboxylate and Ethyl indole-1-carboxylate (N-substituted). Distinguishing between these is non-negotiable.

Causality: The electronic and steric environment of each proton and carbon is unique to each isomer. This uniqueness is directly reflected in the NMR and IR spectra, providing definitive "fingerprints" to tell them apart. For example, the C2-proton in the 3-carboxylate isomer is a distinct singlet in a specific region of the ¹H NMR spectrum, a feature absent in the 2-carboxylate isomer, which instead has a proton at C3.[5][6]

G Synthesized_Product Synthesized Product Is it this compound? Analysis Orthogonal Analysis ¹H/¹³C NMR HRMS IR HPLC Synthesized_Product->Analysis Data_Comparison Data Comparison Does data match reference for 3-isomer? Does it differ from 1- & 2-isomers? Analysis->Data_Comparison Decision Decision Data_Comparison->Decision Confirmed Identity Confirmed Proceed with Use Decision->Confirmed Yes Rejected Identity Not Confirmed Re-synthesize or Re-purify Decision->Rejected No

Caption: Decision workflow for isomeric differentiation.

Comparative Data of Key Ethyl Indole-Carboxylate Isomers:

Characteristic This compound (Target) Ethyl indole-2-carboxylate (Isomer) Ethyl indole-1-carboxylate (Isomer)
¹H NMR: Indole N-H Present, very downfield (~12 ppm in DMSO)Present, downfield (~11.7 ppm in DMSO)[5]Absent
¹H NMR: C2-H vs C3-H C2-H present as a singlet (~8 ppm)C3-H present as a singlet (~7.1 ppm)[5]C2-H and C3-H present as doublets
IR: N-H Stretch Present, ~3276 cm⁻¹[2]Present, ~3300 cm⁻¹Absent
IR: C=O Stretch ~1672 cm⁻¹ (conjugated)[2]~1680-1690 cm⁻¹ (conjugated)~1730 cm⁻¹ (non-conjugated with ring π-system)[7]

This comparative table highlights the clear, unambiguous differences that allow for positive identification. The absence of the N-H signal in both NMR and IR spectra is an immediate red flag for the 1-carboxylate isomer, while the chemical shift of the lone pyrrole proton in ¹H NMR clearly distinguishes between the 2- and 3-isomers.

Conclusion

Confirming the identity of synthesized this compound is not a procedural formality but a scientific necessity. By employing an orthogonal analytical approach—combining the structural detail of NMR, the molecular weight precision of MS, the functional group verification of IR, and the quantitative purity assessment of HPLC—we build a self-validating and unassailable case for the compound's identity. This rigorous methodology ensures that subsequent research and development efforts are built on a foundation of verified, high-quality starting material, upholding the principles of scientific integrity and maximizing the potential for success.

References

  • SpectraBase.
  • PubChem. This compound.
  • Scribd.
  • Supporting Information.
  • SpectraBase.
  • PubChem. Ethyl indole-2-carboxylate.
  • NIST. Indole-1-carboxylic acid, ethyl ester. National Institute of Standards and Technology. [Link]
  • El-Faham, A., et al. (2016).
  • El-Faham, A., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • Knowledge UChicago. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]
  • Riseley, R., et al. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters.
  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]
  • Duca, F., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • ResearchGate. HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. [Link]
  • Skarka, A., et al. (2016).

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis of Ethyl Indole-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl Indole-3-carboxylate and the Imperative of Reproducibility

This compound is a pivotal building block in medicinal chemistry and materials science. As a derivative of the indole scaffold, a privileged structure in a vast number of natural products and pharmaceuticals, its robust and reproducible synthesis is of paramount importance. The demand for high-purity this compound necessitates synthetic protocols that are not only high-yielding but also consistently deliver the target compound with minimal batch-to-batch variability. This guide provides an in-depth comparison of two common synthetic routes to this compound, with a critical focus on the factors influencing their reproducibility. We will delve into the mechanistic underpinnings of each method, offering field-proven insights to navigate potential pitfalls and ensure consistent outcomes.

Comparative Analysis of Synthesis Protocols

Two primary strategies for the synthesis of this compound will be examined: the classic Fischer indole synthesis and the direct C3-acylation of indole. Each method presents a unique set of advantages and challenges that impact its reproducibility.

Protocol 1: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and versatile method for constructing the indole ring system.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with a ketone or aldehyde.[1][2] For the synthesis of this compound, phenylhydrazine and ethyl pyruvate are the key starting materials.

Reaction Principle and Mechanism:

The reaction proceeds through several key steps:

  • Hydrazone Formation: Phenylhydrazine reacts with ethyl pyruvate to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.

  • [3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, which is the crucial bond-forming step.

  • Cyclization and Aromatization: The intermediate then cyclizes and eliminates ammonia to form the aromatic indole ring.[1][2]

Experimental Workflow: Fischer Indole Synthesis

cluster_0 Step 1: Phenylhydrazone Formation cluster_1 Step 2: Cyclization and Aromatization cluster_2 Step 3: Purification A Phenylhydrazine + Ethyl Pyruvate C Formation of Phenylhydrazone Intermediate A->C Condensation B Acid Catalyst (e.g., Acetic Acid) B->C Catalysis D Phenylhydrazone in Acidic Medium (e.g., H2SO4, PPA) C->D F [3,3]-Sigmatropic Rearrangement D->F Protonation & Tautomerization E Heating E->F G Cyclization & Elimination of NH3 F->G H This compound (Crude) G->H Aromatization I Crude Product H->I J Recrystallization (e.g., from Ethanol) I->J K Pure this compound J->K

Caption: Workflow for the Fischer Indole Synthesis of this compound.

Detailed Experimental Protocol (Fischer Indole Synthesis):

  • Materials: Phenylhydrazine, Ethyl pyruvate, Glacial Acetic Acid, Ethanol, Sulfuric Acid (or Polyphosphoric Acid).

  • Procedure:

    • In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in glacial acetic acid.

    • Add ethyl pyruvate (1.05 eq) dropwise to the solution while stirring. The formation of the phenylhydrazone is often exothermic.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes.

    • To this mixture, cautiously add concentrated sulfuric acid (or polyphosphoric acid) as the cyclization catalyst.

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

    • The precipitated crude product is collected by filtration, washed with water, and dried.

    • Purify the crude solid by recrystallization from ethanol to afford pure this compound.

Causality Behind Experimental Choices & Reproducibility:

  • Catalyst Choice: The selection of the acid catalyst is critical.[4] While Brønsted acids like H₂SO₄ and p-toluenesulfonic acid are effective, Lewis acids such as ZnCl₂ or BF₃·OEt₂ can also be used.[1] Polyphosphoric acid (PPA) is often favored for its ability to act as both a catalyst and a dehydrating agent, but its high viscosity can pose challenges for stirring and work-up. The choice and concentration of the catalyst can significantly impact the reaction rate and the formation of side products, thus affecting reproducibility.

  • Temperature Control: The cyclization step is typically endothermic and requires heating. However, excessive temperatures can lead to decomposition and the formation of polymeric byproducts, reducing the yield and purity of the final product. Consistent temperature control is crucial for reproducible results.

  • Purity of Starting Materials: The purity of phenylhydrazine is particularly important, as impurities can lead to the formation of colored byproducts that are difficult to remove. Using freshly distilled phenylhydrazine is recommended.

  • Common Side Reactions: A key challenge to reproducibility is the potential for "abnormal" Fischer indole synthesis, where cyclization occurs at a substituted position on the phenyl ring, leading to regioisomeric indole products.[5] While less of a concern with unsubstituted phenylhydrazine, this highlights the sensitivity of the reaction to the electronic and steric properties of the substrates.

Protocol 2: Direct C3-Acylation of Indole

A more direct approach to this compound involves the electrophilic substitution of the indole ring at the C3 position. The high nucleophilicity of the C3 position of indole makes it susceptible to acylation.

Reaction Principle and Mechanism:

This reaction is a Friedel-Crafts-type acylation. An acylating agent, such as ethyl chloroformate, is activated by a Lewis acid or a base, generating a reactive electrophile that attacks the electron-rich C3 position of the indole ring. The choice of base is critical to deprotonate the indole nitrogen, increasing the nucleophilicity of the pyrrole ring and directing the substitution to the C3 position.

Experimental Workflow: Direct C3-Acylation

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Acylation cluster_2 Step 3: Work-up and Purification A Indole C Indolyl Anion A->C B Strong Base (e.g., NaH, Grignard Reagent) B->C D Indolyl Anion F Nucleophilic Attack at C3 D->F E Ethyl Chloroformate E->F G This compound (Crude) F->G H Crude Product I Aqueous Work-up H->I J Column Chromatography or Recrystallization I->J K Pure this compound J->K

Caption: Workflow for the Direct C3-Acylation of Indole.

Detailed Experimental Protocol (Direct C3-Acylation):

  • Materials: Indole, Sodium Hydride (NaH) or a Grignard reagent (e.g., EtMgBr), Ethyl Chloroformate, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend sodium hydride (1.1 eq) in anhydrous THF.

    • Add a solution of indole (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

    • Cool the reaction mixture back to 0 °C and add ethyl chloroformate (1.1 eq) dropwise.

    • Let the reaction proceed at room temperature and monitor by TLC.

    • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

Causality Behind Experimental Choices & Reproducibility:

  • Base Selection and Stoichiometry: The choice of base is the most critical factor for reproducibility. Strong bases like NaH or Grignard reagents are required to deprotonate the indole N-H. Incomplete deprotonation can lead to a mixture of N-acylated and C3-acylated products, significantly complicating purification and reducing the yield of the desired product. The use of exactly one equivalent of a strong base is crucial to favor C3-acylation.

  • Solvent and Temperature: Anhydrous conditions are essential to prevent the quenching of the strong base. The reaction is typically performed at low temperatures to control the reactivity of the acylating agent and minimize side reactions.

  • N- vs. C-Acylation: The primary challenge to reproducibility is controlling the regioselectivity between N-acylation and C3-acylation. While the deprotonated indolyl anion favors C3 attack, reaction conditions must be carefully controlled to prevent competing N-acylation.

  • Alternative Acylating Agents: While ethyl chloroformate is common, other acylating agents can be used. However, their reactivity and the optimal reaction conditions may vary, requiring re-optimization to ensure reproducible results.

Quantitative Data and Performance Comparison

ParameterFischer Indole SynthesisDirect C3-Acylation
Typical Yield 60-80%50-70%
Reaction Time 4-8 hours2-4 hours
Temperature 80-100 °C0 °C to Room Temperature
Key Reagents Phenylhydrazine, Ethyl Pyruvate, Strong AcidIndole, Strong Base, Ethyl Chloroformate
Reproducibility Challenges Catalyst activity, temperature control, potential for regioisomers with substituted precursors.Strict anhydrous conditions, precise base stoichiometry, control of N- vs. C-acylation.
Scalability Generally scalable, but handling of viscous PPA can be an issue.Scalability can be challenging due to the use of hazardous reagents like NaH and the need for strict inert atmosphere conditions.
Purification Typically by recrystallization.Often requires column chromatography.

Benchmark Characterization of this compound

A successful and reproducible synthesis should yield a product with the following characteristic spectroscopic data:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.99 (br s, 1H, NH), 7.68 (m, 1H, Ar-H), 7.42-7.13 (m, 4H, Ar-H), 4.42 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.43 (t, J = 7.2 Hz, 3H, OCH₂CH₃).[6]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 165.5, 136.4, 126.2, 123.5, 122.3, 121.1, 111.4, 107.9, 60.1, 14.6.

  • IR (KBr, cm⁻¹): 3380 (N-H stretch), 1680 (C=O stretch), 1540, 1460, 1230, 1100, 750.

  • Mass Spectrometry (EI): m/z (%) = 189 (M⁺), 160, 144, 116.

Spectroscopic data can be found in various databases for comparison.[7][8]

Conclusion and Recommendations

Both the Fischer indole synthesis and direct C3-acylation are viable methods for the preparation of this compound. The choice of protocol should be guided by the specific requirements of the research setting.

  • The Fischer Indole Synthesis is a classic, robust, and often higher-yielding method that is well-suited for larger-scale synthesis. Its reproducibility hinges on consistent catalyst quality and precise temperature control. It is generally the recommended method for obtaining significant quantities of the material, provided that the starting materials are of high purity.

Ultimately, achieving high reproducibility in the synthesis of this compound requires a thorough understanding of the underlying reaction mechanisms and meticulous attention to experimental detail. By carefully controlling the key parameters outlined in this guide, researchers can confidently and consistently produce this valuable synthetic intermediate.

References

  • SpectraBase.
  • Regioselective C5−H Direct Iodination of Indoles.
  • Cai, Q., et al. Assembly of Indole-2-Carboxylic Acid Esters through a Ligand-Free Copper-Catalysed Cascade Process.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54236-54269. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Ishii, H., et al. (2009). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan, 67(11), 1176-1187. [Link]
  • PubChem.

Sources

Comparative analysis of the biological activities of indole-3-carboxaldehyde and its derivatives.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1] Among its simplest derivatives, indole-3-carboxaldehyde (I3C) serves as a critical precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[2] This guide provides a comparative analysis of the biological activities of the parent I3C molecule and its structurally modified derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. By synthesizing data from multiple studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, evidence-based comparison to guide future research and development efforts. We will delve into the causality behind experimental choices and provide detailed, self-validating protocols for key assays.

Comparative Analysis of Biological Activities

The versatility of the indole-3-carboxaldehyde scaffold allows for structural modifications that significantly enhance its inherent biological activities.[1][3] Key modification strategies include substitutions on the indole ring (e.g., halogenation, alkylation), condensation reactions at the aldehyde group to form Schiff bases or other adducts, and hybridization with other bioactive molecules like thiosemicarbazones, sulfonamides, and pyrimidines.[4][3] These modifications modulate the compound's electronic properties, lipophilicity, and steric profile, leading to differential interactions with biological targets.

Anticancer Activity

The development of novel anticancer agents with high specificity and potency remains a critical challenge in medicinal chemistry.[5] Indole-3-carboxaldehyde derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic and antiproliferative effects across various cancer cell lines.[3][6]

The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[7][8] For instance, some derivatives of the related compound indole-3-carbinol have been shown to target Akt-NFκB signaling, activate caspases, and induce endoplasmic reticulum stress, leading to cancer cell death.[7][9]

Comparative Data:

The efficacy of these derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates higher potency.

Compound/Derivative ClassCell LineCancer TypeIC50 (µM)Reference
4-chloro-benzenesulfonohydrazideMCF-7Breast13.2[5][10]
4-chloro-benzenesulfonohydrazideMDA-MB-468Breast8.2[5][10]
Indole-thiosemicarbazoneA549Lung11.5[10]
Indole-thiosemicarbazoneHepG-2Liver35.3[10]
2-phenylindole-3-carbaldehyde analogMCF-7Breast~35 nM[11]
Indole-3-carbinolH1299Lung449.5[12]

Analysis: The data clearly demonstrates that structural modification significantly impacts anticancer potency. The 4-chloro-benzenesulfonohydrazide derivative shows promising activity against breast cancer lines, with a particularly low IC50 value against the triple-negative MDA-MB-468 line.[5] Thiosemicarbazone derivatives also exhibit notable cytotoxicity, although their potency varies between cell lines.[10] Notably, the 2-phenylindole-3-carbaldehyde analog shows exceptionally high potency in the nanomolar range, highlighting the benefit of adding a phenyl group at the 2-position.[11] In contrast, the parent-related compound, indole-3-carbinol, requires a much higher concentration to achieve a similar effect.[12] This comparison underscores the power of targeted derivatization in enhancing anticancer activity.

Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[13] Indole-3-carboxaldehyde and its derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][13][14]

The antimicrobial efficacy is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[15]

Comparative Data:

Compound/Derivative ClassMicroorganismTypeMIC (µg/mL)Reference
5-bromo-semicarbazoneStaphylococcus aureusGram (+)100[16]
5-bromo-semicarbazoneBacillus subtilisGram (+)100[16]
5-chloro-semicarbazoneStaphylococcus aureusGram (+)150[16]
5-chloro-semicarbazoneBacillus subtilisGram (+)150[16]
Hydrazide/Hydrazone derivativesS. aureus / MRSAGram (+)6.25 - 100[17][18]

Analysis: Halogenation of the indole ring appears to be a key strategy for enhancing antibacterial activity. Semicarbazone derivatives featuring bromine or chlorine at the 5-position of the indole ring show moderate activity against Gram-positive bacteria like S. aureus and B. subtilis.[16] The bromo-derivative, in particular, demonstrates a lower MIC value, suggesting that the nature of the halogen substituent plays a crucial role.[16] A broader study on hydrazide/hydrazone derivatives reveals a wide range of potencies, with some compounds exhibiting MIC values as low as 6.25 µg/mL against methicillin-resistant S. aureus (MRSA), indicating significant potential for combating resistant strains.[17][18]

Antioxidant Activity

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases, including cancer and cardiovascular conditions.[19][20] Indole-3-carboxaldehyde and its derivatives have been investigated for their ability to scavenge free radicals.[14][19][20] The most common assay for this purpose is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[21][22] In this assay, the antioxidant donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[21][23]

Analysis of Structure-Activity Relationship (SAR): Studies have shown that the parent indole-3-carboxaldehyde molecule possesses inherent antioxidant properties.[19][20] However, derivatization can significantly enhance this activity.

  • Coupling with Aryl Amines: Synthesizing derivatives by coupling I3C with various aryl amines has been shown to significantly boost antioxidant potential.[19]

  • Electron-Donating Groups: The presence of electron-donating groups, such as a methoxy (-OCH3) group on an attached phenolic moiety, can lead to superior DPPH radical scavenging activity, in some cases even exceeding that of the standard antioxidant Butylated Hydroxyanisole (BHA).[14][19]

  • Hybridization: Creating hybrid molecules, for instance by linking I3C with dihydropyrimidinones via a Biginelli reaction, has also yielded compounds with potent antioxidant activity, sometimes superior to the standard ascorbic acid.[20]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Indole derivatives have demonstrated anti-inflammatory properties.[1][3] Indole-3-carboxaldehyde itself has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and suppressing the activation of the NLRP3 inflammasome, a key component of the innate immune response.[24][25] This effect is partly mediated through the activation of the Aryl Hydrocarbon Receptor (AhR).[24][26] Furthermore, I3C can inhibit inflammatory responses in macrophages.[27] The derivatization of the I3C scaffold is a promising strategy for developing more potent anti-inflammatory agents.[3][28]

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, standardized and well-validated protocols are essential. The following section details the methodologies for the key biological assays discussed.

Visualizing the Research Workflow

The overall process for evaluating a novel indole-3-carboxaldehyde derivative can be visualized as a multi-stage workflow, from initial screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action synthesis Synthesis of I3C Derivatives screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) synthesis->screening Compound Library potency Dose-Response Analysis (IC50 / MIC Determination) screening->potency Active Hits selectivity Selectivity Testing (Normal vs. Cancer Cells) potency->selectivity moa Mechanistic Assays (Apoptosis, Cell Cycle, etc.) selectivity->moa Potent & Selective Leads pathway Signaling Pathway Analysis moa->pathway lead Lead Compound Optimization pathway->lead Validated Mechanism

Caption: General workflow for the discovery and validation of bioactive I3C derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and proliferation, serving as a reliable proxy for cytotoxicity.[29][30] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[30][31]

Causality: This assay is chosen for its high throughput, cost-effectiveness, and well-established protocol, making it ideal for initial screening of a library of compounds.[29][30]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[31]

  • Compound Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of the test derivative in sterile DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.5%).[31]

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Controls (Self-Validation):

    • Negative Control: Treat cells with vehicle (medium with the same final concentration of DMSO) only.

    • Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin).

    • Blank: Wells containing medium but no cells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[31]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours.[31]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[31]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: [(Abs_sample - Abs_blank) / (Abs_negative_control - Abs_blank)] * 100. Plot the viability against compound concentration to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15] It involves exposing a standardized bacterial inoculum to serial dilutions of the test compound in a liquid medium.[15][32]

Causality: This method is preferred for its quantitative results (MIC value), efficiency in testing multiple compounds, and conservation of reagents compared to agar-based methods. It is a gold standard method recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[33][34]

Methodology:

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

  • Controls (Self-Validation):

    • Growth Control: Well containing MHB and bacteria, but no compound.

    • Sterility Control: Well containing MHB only.

    • Positive Control: A known antibiotic (e.g., Ciprofloxacin, Tetracycline) tested under the same conditions.[16][18]

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[15][32]

Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)

This spectrophotometric assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[21][22]

Causality: The DPPH assay is simple, rapid, and inexpensive, making it an excellent choice for screening the antioxidant potential of a large number of compounds.[22] The stability of the DPPH radical allows for a reliable and reproducible measurement.[21]

Methodology:

  • Reagent Preparation: Prepare a fresh 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Sample Preparation: Prepare a stock solution of the test derivative in methanol. Perform serial dilutions to obtain several concentrations for testing (e.g., 10, 25, 50, 100 µg/mL).[21]

  • Reaction Mixture: In a 96-well plate, add 20 µL of each sample dilution to different wells.

  • Controls (Self-Validation):

    • Positive Control: Use a known antioxidant such as Ascorbic Acid or Trolox and prepare serial dilutions as with the test sample.[20][21]

    • Blank/Control: Methanol only (instead of the sample).

  • Assay Initiation: Add 200 µL of the DPPH working solution to each well, mix, and incubate the plate in the dark at room temperature for 30 minutes.[21]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[23]

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100.[21] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) can then be determined by plotting the percentage of scavenging activity against the sample concentrations.

Mechanistic Insights: Signaling Pathways

Understanding how these compounds exert their effects at a molecular level is crucial for rational drug design. Many indole derivatives function by modulating critical cellular signaling pathways.

Visualizing a Potential Anticancer Mechanism

A common mechanism for anticancer agents is the induction of apoptosis. The following diagram illustrates a simplified, hypothetical pathway where an I3C derivative inhibits an anti-apoptotic protein (like Bcl-2) and activates the caspase cascade, leading to programmed cell death.

G I3C_deriv Indole-3-Carboxaldehyde Derivative Bcl2 Bcl-2 (Anti-apoptotic) I3C_deriv->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

Caption: Hypothetical pathway for apoptosis induction by an I3C derivative.

Conclusion and Future Perspectives

Indole-3-carboxaldehyde has proven to be an exceptionally versatile scaffold for the development of novel therapeutic agents. This comparative guide highlights that while the parent molecule possesses a range of modest biological activities, targeted structural modifications can lead to derivatives with vastly superior potency and, in some cases, selectivity.

  • Anticancer: Hybridization with sulfonamides and thiosemicarbazones, and substitution at the N-1 and C-2 positions of the indole ring are highly effective strategies for enhancing cytotoxicity.

  • Antimicrobial: Halogenation and the introduction of hydrazone moieties are key to developing potent antibacterial and antifungal agents, including those active against resistant strains.

  • Antioxidant & Anti-inflammatory: The addition of electron-donating groups and conjugation with other heterocyclic systems can significantly improve radical scavenging and inflammation-modulating capabilities.

Future research should focus on Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for designing next-generation derivatives.[35] Furthermore, exploring synergistic effects by combining potent I3C derivatives with existing chemotherapeutic agents could open new avenues for combination therapies, potentially overcoming drug resistance and reducing toxicity.[7] The continued exploration of this remarkable chemical scaffold holds immense promise for addressing significant challenges in medicine.

References

A complete list of references cited within this guide is provided below for verification and further reading.

  • Nagaraja, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]
  • Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Mini-Reviews in Medicinal Chemistry. [Link]
  • Salman, A. S., et al. (2015). Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 5, 81-99. [Link]
  • López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Frontiers in Oncology. [Link]
  • Mukhtar, N. A., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review.
  • El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
  • Sreevidya, V., & Narayana, B. (2015). Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. International Journal of Pharmaceutical Sciences and Research. [Link]
  • Yar, M., et al. (2013). Synthesis, Antimycobacterial and Anticancer Activity of Novel Indole-Based Thiosemicarbazones. Medicinal Chemistry. [Link]
  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.
  • López-Lázaro, M. (2022). Basic protocol to assess preclinical anticancer activity.
  • López-Lázaro, M. (2022). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. G-Biosciences. [Link]
  • Shimamura, T., et al. (2014). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
  • Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. [Link]
  • Liu, Z., et al. (2024). Indole-3-Carboxaldehyde Alleviates LPS-Induced Intestinal Inflammation by Inhibiting ROS Production and NLRP3 Inflammasome Activation. International Journal of Molecular Sciences. [Link]
  • Tenover, F. C. (2017). Methodologies for Antimicrobial Susceptibility Testing.
  • Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry. [Link]
  • Ghorab, M. M., et al. (2018). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs.
  • Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Food Chemistry. [Link]
  • Özyürek, M., et al. (2011). DPPH Radical Scavenging Assay. MDPI. [Link]
  • World Organisation for Animal Health (WOAH). (n.d.). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. WOAH. [Link]
  • Ceran, N., et al. (2014). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Tropical Journal of Pharmaceutical Research. [Link]
  • Bingül, M., et al. (2019). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi. [Link]
  • CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Haribabu, J., et al. (2018). Synthesis, structures and mechanistic pathways of anticancer activity of palladium(II) complexes with indole-3-carbaldehyde thiosemicarbazones.
  • Kumar, S., et al. (2023). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity.
  • Sharma, H., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology. [Link]
  • Wang, Y., et al. (2023). Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway.
  • Carino, R., et al. (2021). Indole-3-Carboxaldehyde Restores Gut Mucosal Integrity and Protects from Liver Fibrosis in Murine Sclerosing Cholangitis. Livers. [Link]
  • FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria. U.S.
  • Rituparna, S., et al. (2009). Quantitative Structure Activity Relationship of Indole-Carbaldehyde Derivatives as Cannabinoid Receptor 2 Agonists. Letters in Drug Design & Discovery. [Link]
  • Carrasco, F., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Semantic Scholar. [Link]
  • Liu, Z., et al. (2024).
  • bioMérieux. (2025). Antimicrobial Susceptibility Testing. bioMérieux. [Link]
  • Weng, J. R., et al. (2008). Indole-3-carbinol as a chemopreventive and anti-cancer agent. Cancer Letters. [Link]
  • Chinni, S. R., et al. (2001). The effect of indole-3-carbinol and sulforaphane on a prostate cancer cell line.
  • Ceran, N., et al. (2014). Investigation of Antimicrobial Activities of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives.
  • Shah, S., et al. (2015). The antiplatelet indole-3-carboxaldehyde phenylhydrazone.
  • Al-Malki, A. L., & El-Sharkawy, A. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]
  • Weng, J. R., et al. (2008). Pharmacological exploitation of indole-3-carbinol to develop potent antitumor agents. Semantic Scholar. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of ethyl indole-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each procedural choice is explained to foster a culture of safety and responsibility.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. This compound is a solid that can cause skin and eye irritation.[1][2] Inhalation of its dust may also lead to respiratory irritation.[1][3] Therefore, all waste containing this chemical must be managed as hazardous waste.

Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

The use of appropriate PPE is mandatory when handling this compound for disposal. This is not merely a procedural checkbox but a critical barrier to exposure.

Protection TypeSpecific RecommendationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.To prevent skin contact, as the compound can cause skin irritation and sensitization.[4][5]
Eye Protection Chemical safety goggles or a face shield.To protect the eyes and face from splashes or dust.[2][4]
Body Protection A laboratory coat, supplemented with a chemically resistant apron if handling large quantities.To protect against splashes and contamination of personal clothing.[4][5]
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges should be used.To prevent the inhalation of potentially harmful dust or vapors.[4][5]
Part 2: Segregation and Containment: The Foundation of Safe Disposal

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[6] this compound waste should be collected as solid chemical waste.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition, with a secure, leak-proof lid.[2]

  • Labeling: Before adding any waste, the container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[2]

  • Solid Waste Collection:

    • Unused or Expired Chemical: The original container with the unused or expired compound should be treated as hazardous waste. Do not attempt to dispose of it through regular trash or drains.

    • Contaminated Materials: Collect any materials contaminated with this compound, such as weighing paper, gloves, and pipette tips, in the designated hazardous waste container.[2]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure "Satellite Accumulation Area" away from incompatible materials like strong acids and nucleophilic reagents.[3] Keep the container tightly closed except when adding waste.[2]

Part 3: Emergency Preparedness: Spill and Decontamination Procedures

Even with the most stringent protocols, accidental spills can occur. A swift and informed response is critical to mitigate any potential harm.

Spill Cleanup Protocol:

  • Ensure Safety: If a spill occurs, immediately alert others in the area. Ensure you are wearing the appropriate PPE before attempting any cleanup.[7]

  • Containment: For a solid spill, carefully sweep or scoop up the material to avoid creating dust. For a liquid spill (if the compound is in solution), control the spread by creating a dike around the spill with an absorbent material like cat litter or vermiculite.[8]

  • Absorption: Slowly add absorbent material over the spill, working from the outside in.[7]

  • Collection: Once the spill is absorbed, use a scoop or dustpan to collect the material and place it in a labeled, leak-proof container for hazardous waste.[9]

  • Decontamination:

    • Wipe the spill area with a wet paper towel or a cloth dampened with a mild detergent solution.[9]

    • For equipment, a thorough cleaning with a neutral-pH laboratory detergent is the first step, followed by a rinse with distilled water.[10][11] For non-disposable items that have come into contact with the chemical, decontamination should be performed before reuse.[5]

    • Dispose of all cleaning materials as hazardous waste.[9]

Decontamination of Laboratory Equipment:

A structured decontamination process is essential for the safety of personnel and the integrity of future experiments.[10]

  • Initial Cleaning: Begin by cleaning the equipment with a mild detergent and water to remove any visible residue.[10]

  • Chemical Decontamination: Apply a suitable chemical disinfectant, such as 70% isopropyl alcohol, to neutralize any remaining chemical.[10] Ensure the contact time is appropriate as recommended by the disinfectant manufacturer.[12]

  • Rinsing and Drying: Thoroughly rinse the equipment with distilled water to remove any detergent or disinfectant residues and allow it to air-dry completely in a clean environment.[10]

Part 4: Final Disposal: The Role of Certified Professionals

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.[13] Attempting to neutralize the chemical in the lab is not recommended as it may create byproducts of unknown toxicity.[6]

Disposal Workflow Diagram:

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Emergency Spill A This compound Waste Generated B Don Appropriate PPE A->B C Segregate as Solid Hazardous Waste B->C D Collect in Labeled, Compatible Container C->D E Store in Satellite Accumulation Area D->E F Keep Container Closed E->F G Contact Certified Hazardous Waste Vendor F->G H Properly Document Waste for Pickup G->H I Incineration or Secure Landfill by Vendor H->I J Spill Occurs K Follow Spill Cleanup Protocol J->K L Decontaminate Area K->L M Dispose of Cleanup Materials as Hazardous Waste L->M

Caption: Disposal workflow for this compound.

The two primary methods for the ultimate disposal of solid chemical waste are incineration and secure landfilling.

  • Incineration: This method uses high temperatures to thermally destroy the hazardous waste, converting it into less harmful ash.[14]

  • Hazardous Waste Landfill: For solid waste that cannot be incinerated, it is disposed of in specially designed landfills with protective liners and leachate collection systems to prevent environmental contamination.[15][16] These facilities are strictly regulated by the Environmental Protection Agency (EPA).[17]

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • Indiana Department of Environmental Management (IDEM). (n.d.). Landfills and Land Disposal Units.
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units.
  • FedCenter. (2017, July 5). Hazardous Waste Landfills.
  • University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Oregon Occupational Safety and Health. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). This compound Safety Data Sheet.
  • PubMed. (2021). The performance and pathway of indole degradation by ionizing radiation.
  • TBEP Labs. (2019, April). Chemical Spill Clean-Up.
  • A&C profound. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment.
  • National Center for Biotechnology Information. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
  • Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • National Institutes of Health. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.
  • Texas A&M University-Commerce. (2020, March 23). Decontamination of laboratory equipment, packing recombinant DNA (rDNA) and biohazardous agents for relocation.
  • MDPI. (n.d.). Volatiles Generated in the Pyrolysis of Greenhouse Vegetable Waste.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Microlit. (2023, March 21). A Quick Guide to Lab Equipment Decontamination.
  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures.
  • South Carolina Department of Environmental Services. (n.d.). Consolidated Solid Waste Landfill Regulation.
  • Missouri State University. (2023, February 7). Waste Neutralization Guidance.
  • MDPI. (n.d.). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Combustion Solution. (n.d.). Liquid residue incineration.
  • PubMed. (n.d.). Degradation of substituted indoles by an indole-degrading methanogenic consortium.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl Indole-3-Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and drug development, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. Handling chemical reagents like Ethyl indole-3-carboxylate, a common building block in synthetic organic chemistry, demands a comprehensive understanding of its hazard profile to mitigate risks effectively. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both your safety and the validity of your experimental outcomes.

Immediate Safety Profile: Understanding the Risks

This compound is a solid, typically a light yellow to brown powder or crystal.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[2][3]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[2][4]

The primary routes of exposure are through skin contact, eye contact, and inhalation of the dust.[5] The causality is clear: the particulate nature of the solid increases the risk of it becoming airborne, and its chemical properties make it an irritant to biological tissues. Therefore, our PPE strategy must establish robust barriers against these specific exposure pathways.

Core Principles of Protection: A Multi-Layered Defense

Effective chemical safety is not merely about wearing PPE; it's about creating a system of controls. Before any handling occurs, the first line of defense is Engineering Controls .

  • Ventilation: Always handle this compound inside a certified chemical fume hood.[6] This is the most critical step, especially when handling the powder. A fume hood provides local exhaust ventilation, capturing dust at the source and preventing it from entering the laboratory environment and your breathing zone.[7][8] General room ventilation alone is insufficient.[7]

With engineering controls in place, PPE serves as the essential final barrier to protect you from residual or accidental exposure.

Personal Protective Equipment (PPE): Your Essential Toolkit

The selection of PPE must be deliberate and matched to the task. Below is a detailed breakdown of required equipment.

Protection TypeSpecific RecommendationsRationale & Causality
Eye & Face Protection Chemical safety goggles with side shields.Standard safety glasses are inadequate. Goggles provide a seal around the eyes, which is necessary to protect against fine dust particles and accidental splashes of solutions containing the compound.[1][3][5]
Hand Protection Chemical-resistant nitrile gloves.Nitrile provides an effective barrier against direct skin contact with the irritant solid.[9] For tasks with higher splash potential, consider double-gloving. Always inspect gloves for tears or punctures before use.[6]
Body Protection A standard, long-sleeved laboratory coat.This protects your skin and personal clothing from contamination by dust or spills.[8][9] Ensure the lab coat is fully buttoned.
Respiratory Protection Generally not required if handled within a fume hood.A properly functioning chemical fume hood is the primary method of respiratory protection.[6] If a fume hood is unavailable or in case of a large spill, a NIOSH-approved respirator with a particulate filter would be necessary.[5][8]

Operational Plan: Step-by-Step Safety Protocols

Adhering to a strict workflow minimizes exposure and ensures consistent, safe handling.

Protocol 1: Pre-Handling & Preparation
  • Designate Area: Cordon off a specific area within the chemical fume hood for the procedure.

  • Verify Engineering Controls: Confirm that the chemical fume hood is operational and the airflow is adequate.

  • Assemble Materials: Place a weighing paper, spatula, and your collection vessel inside the hood.

  • Don PPE: Before approaching the chemical, put on your lab coat, chemical safety goggles, and nitrile gloves.

Protocol 2: Handling the Solid Compound (e.g., Weighing)
  • Container Handling: Carefully open the container of this compound, pointing it away from your face.

  • Dispensing: Use a clean spatula to carefully transfer the required amount of powder onto the weighing paper. Avoid any actions that could generate dust, such as tapping the container or dropping the powder from a height.

  • Transfer: Gently transfer the weighed solid into your reaction vessel or beaker.

  • Immediate Cleanup: Securely close the stock container. Use a damp cloth to gently wipe down the spatula and any surfaces within the hood where dust may have settled.

Protocol 3: Post-Handling & Decontamination
  • Surface Decontamination: Thoroughly clean the work area within the fume hood.

  • PPE Doffing: Remove your PPE in the correct order to avoid cross-contamination:

    • First, remove gloves, peeling them off without touching the outer surface.

    • Next, remove your lab coat.

    • Finally, remove your safety goggles.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3][8]

PPE Selection Workflow The following diagram illustrates the decision-making process for ensuring adequate protection when working with this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_powder Handling Solid/Powder cluster_solution Handling Dilute Solution start Task: Handle Ethyl indole-3-carboxylate assess_task Assess Task: Weighing Powder or Handling Solution? start->assess_task fume_hood Mandatory: Chemical Fume Hood assess_task->fume_hood  Powder ventilation Recommended: Chemical Fume Hood or Well-Ventilated Area assess_task->ventilation  Solution ppe_powder Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat fume_hood->ppe_powder end_node Proceed with Task ppe_powder->end_node ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat ventilation->ppe_solution ppe_solution->end_node

Caption: PPE selection workflow for this compound.

Disposal Plan: Managing Contaminated Waste

Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All disposable items contaminated with this compound, including used gloves, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Contaminated PPE: Used gloves and other disposable PPE should be placed in the designated hazardous waste stream immediately after use.[6] Do not discard them in the regular trash.

  • Chemical Waste: Unused material and solutions should be collected in a labeled hazardous waste container for disposal by your institution's environmental health and safety (EHS) department.[3][5] Never pour this chemical down the drain.[10]

By integrating these expert-level safety protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

References

  • European Directorate for the Quality of Medicines & HealthCare. This compound Safety Data Sheet. URL: https://crd.edqm.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 247965, this compound. URL: https://pubchem.ncbi.nlm.nih.
  • Fisher Scientific. This compound Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=AC119130250
  • Cambridge Isotope Laboratories, Inc. INDOLE (2-13C, 98%) Safety Data Sheet. URL: https://www.isotope.com/sites/default/files/sds/CLM-1863_SDS_v1.0.pdf
  • Cayman Chemical. Indole Detection Reagent Safety Data Sheet. URL: https://cdn.caymanchem.com/cdn/msds/700732m.pdf
  • BenchChem. Essential Safety and Operational Guide for Handling Indole-3-lactate. URL: https://www.benchchem.
  • Fisher Scientific. Indole-3-carboxylic acid Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=AC122040050
  • Santa Cruz Biotechnology, Inc. Indole-3-carboxaldehyde Safety Data Sheet.
  • Lab Supply. Kovacs Indole Reagent Safety Data Sheet. URL: https://www.labbox.
  • Neogen. Kovac's Indole Reagent Safety Data Sheet. URL: https://www.neogen.com/globalassets/sds/legacy/en/7/ncm0071_sds_en-us.pdf
  • Thermo Fisher Scientific. Ethyl indole-2-carboxylate Safety Data Sheet. URL: https://www.alfa.com/en/msds/?language=EN&sku=L00797
  • European Directorate for the Quality of Medicines & HealthCare. This compound Safety Data Sheet (Irish). URL: https://crd.edqm.
  • Tokyo Chemical Industry Co., Ltd. This compound Product Information. URL: https://www.tcichemicals.com/IN/en/p/E0182
  • Tokyo Chemical Industry (India) Pvt. Ltd. This compound Product Information. URL: https://www.tcichemicals.com/IN/en/p/E0182

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl indole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl indole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.